7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGIYCBNJBHZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443221 | |
| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162364-72-9 | |
| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(BENZYLOXY)-4-CHLORO-6-METHOXYQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Quinazoline Intermediate
An In-depth Technical Guide to 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
In the landscape of modern drug discovery, particularly in the realm of targeted oncology therapies, the quinazoline scaffold has established itself as a privileged structure. Its derivatives are at the core of numerous kinase inhibitors that have transformed patient outcomes. Within this chemical class, This compound (CAS No: 162364-72-9) emerges as a pivotal intermediate—a sophisticated building block engineered for the synthesis of highly specific and potent pharmaceutical agents.[1]
This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will move beyond a simple recitation of data to explore the causality behind its chemical behavior, its strategic application in synthesis, and the practical considerations for its use in a laboratory setting. Understanding the nuanced properties of this molecule is crucial for leveraging its full potential in the development of next-generation therapeutics.[1][2]
Core Chemical & Physical Properties
The utility of any chemical intermediate begins with a firm grasp of its fundamental properties. These identifiers and physicochemical characteristics dictate its handling, reactivity, and analytical profile.
| Property | Value | Source(s) |
| CAS Number | 162364-72-9 | [3][4][5] |
| Molecular Formula | C₁₆H₁₃ClN₂O₂ | [4][5] |
| Molecular Weight | 300.74 g/mol | [3][5] |
| IUPAC Name | 4-chloro-6-methoxy-7-(phenylmethoxy)quinazoline | [5] |
| Appearance | Off-white to yellow solid | [6] |
| Physical Form | Solid | [3] |
| Boiling Point | 452.1 ± 40.0 °C (Predicted) | [6] |
| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 0.72 ± 0.30 (Predicted) | [6] |
| InChI Key | LBGIYCBNJBHZSZ-UHFFFAOYSA-N | [3][5] |
Note: Some physical properties are predicted values derived from computational models.
The structural identity of this compound is routinely confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), which are essential for verifying purity and confirming the outcome of synthetic steps.[7][8][9]
Synthesis and Purification: Crafting the Intermediate
The construction of this compound is a multi-step process that requires precise control over reaction conditions. A common and effective route begins with the more accessible methyl 4-hydroxy-3-methoxybenzoate.[7][8] The overall pathway involves five key transformations: substitution (benzylation), nitration, reduction of the nitro group, cyclization to form the quinazolinone core, and finally, chlorination to yield the target compound.[7][8][10] The total yield for this five-step sequence has been reported at 29.2%.[7][8]
Protocol: Chlorination of 6-Methoxy-7-(benzyloxy)quinazolin-4(3H)-one
The final chlorination step is arguably the most critical, as it installs the reactive handle for subsequent diversification. This protocol is based on established methods.[6]
Objective: To convert the 4-oxo group of the quinazolinone precursor into a 4-chloro group.
Materials:
-
6-Methoxy-7-(benzyloxy)quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or similar inert solvent
-
Ice water
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine the precursor, 6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one (1.0 eq), with 1,2-dichloroethane.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 4-5 eq). The reaction is exothermic and should be handled in a fume hood.
-
Heating: Heat the mixture to reflux (approximately 85°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice water to quench the excess POCl₃.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated brine to remove residual aqueous components.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude solid is typically purified by silica gel column chromatography, often using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[6]
Reactivity and Strategic Applications in Drug Discovery
The synthetic value of this compound is rooted in the reactivity of its quinazoline core, specifically the chloro-substituent at the C4 position.
-
The Electrophilic C4 Position: The chlorine atom at the 4-position is an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr) .[1][10] This is the cornerstone of its utility. It allows for the facile introduction of a wide variety of nucleophiles, most commonly substituted anilines, to build diverse molecular libraries for screening.[1]
-
Modulating Groups: The benzyloxy and methoxy groups are not mere spectators. They influence the electronic nature of the ring system and provide handles for modulating physicochemical properties. The benzyloxy group, for instance, can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability in the final drug candidate.[1]
Application as a Kinase Inhibitor Intermediate
The primary application of this compound is in the synthesis of targeted cancer therapies.[1] Quinazoline-based molecules are well-known inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[8][11] By reacting this compound with different substituted anilines, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop molecules with high potency and selectivity, thereby minimizing off-target effects.[1] This intermediate is a key precursor in the synthesis of Vandetanib , a potent inhibitor of VEGFR, EGFR, and RET tyrosine kinases.[8][10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[12]
-
For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][6]
Conclusion
This compound is far more than a simple catalog chemical; it is a strategically designed intermediate that empowers medicinal chemists and drug discovery scientists. Its value lies in the predictable and high-yielding reactivity of the 4-chloro position, which serves as a versatile gateway for constructing complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to develop novel quinazoline-based therapeutics. As the search for more selective and potent kinase inhibitors continues, the demand for high-quality, well-characterized intermediates like this one will undoubtedly remain a critical component of the innovation pipeline.
References
- This compound | C16H13ClN2O2 | CID 10661998.
- 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9. Sigma-Aldrich (Chinese). [Link]
- The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery.
- 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2 | CID 22646562.
- Synthesis of this compound.
- Synthesis of this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]
- 4. 162364-72-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-苄氧基-4-氯-6-甲氧基喹唑啉 | 162364-72-9 [m.chemicalbook.com]
- 7. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. 7-Benzyloxy-4-chloro-6-methoxyquinazoline(162364-72-9) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline molecular weight
An In-Depth Technical Guide to 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Abstract
This compound is a pivotal heterocyclic compound within the landscape of modern medicinal chemistry and pharmaceutical development. Its strategic importance is primarily derived from its role as a key intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors used in oncology.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties with a focus on its molecular weight, validated synthetic pathways, characteristic reactivity, and applications in drug discovery. The content herein is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support advanced research and development activities.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in synthesis and drug design. This section details the key properties of this compound.
Molecular Structure and Formula
The compound is a substituted quinazoline, featuring a benzyloxy group at the 7-position, a methoxy group at the 6-position, and a reactive chloro group at the 4-position. This specific arrangement of functional groups imparts a unique reactivity profile essential for its role as a pharmaceutical building block.[1]
-
IUPAC Name: 4-chloro-6-methoxy-7-(phenylmethoxy)quinazoline[4]
The chemical structure is visualized in the diagram below.
Caption: 2D structure of this compound.
Molecular Weight
The molecular weight is a critical parameter for all stoichiometric calculations in synthetic chemistry. It is derived from the molecular formula (C₁₆H₁₃ClN₂O₂) by summing the atomic weights of its constituent atoms.
Calculation Breakdown:
-
Carbon (C): 16 atoms × 12.011 u = 192.176 u
-
Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 192.176 + 13.104 + 35.453 + 28.014 + 31.998 = 300.745 u
This calculated value is consistently reported across major chemical databases and suppliers as 300.74 g/mol .[3][4][5]
Summary of Physicochemical Properties
The following table summarizes the key quantitative and qualitative properties of the compound for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 300.74 g/mol | [3][4][5] |
| Molecular Formula | C₁₆H₁₃ClN₂O₂ | [3][4] |
| CAS Number | 162364-72-9 | [3][4][5] |
| Physical Form | Solid | [5][6] |
| Purity | Typically ≥95% | [5][6] |
| Storage Temperature | Refrigerator / Inert atmosphere, room temp. | [3][5][6] |
| InChI Key | LBGIYCBNJBHZSZ-UHFFFAOYSA-N | [4][5][6] |
Synthesis and Reactivity
The utility of this compound stems from its efficient synthesis and the predictable reactivity of its functional groups.
Validated Synthetic Pathway
A common and effective synthesis route has been reported, starting from methyl 4-hydroxy-3-methoxybenzoate.[7][8] This multi-step process is a robust method for producing the target compound with a good overall yield. The structure is typically confirmed using analytical techniques such as ¹H NMR and mass spectrometry.[8][9]
The workflow for this synthesis is illustrated below.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 162364-72-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]
- 6. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]
- 7. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. 7-Benzyloxy-4-chloro-6-methoxyquinazoline(162364-72-9) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline: A Key Intermediate for Kinase Inhibitors
Introduction
In the landscape of modern medicinal chemistry, quinazoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline stands out as a critical precursor for the synthesis of highly targeted anticancer drugs, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Its strategic importance lies in its role as a key building block for blockbuster pharmaceuticals used in the treatment of various cancers. This guide provides an in-depth, technical overview of a reliable and scalable synthetic route to this vital intermediate, tailored for researchers, chemists, and professionals in the field of drug development and discovery. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a protocol, but a framework for understanding and optimizing the synthesis of this crucial molecule.
Retrosynthetic Analysis and Precursor Selection
A logical retrosynthetic analysis of this compound points to its immediate precursor, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one. The final chlorination of the 4-oxo position is a standard transformation in quinazoline chemistry. The quinazolinone core itself can be constructed from a suitably substituted anthranilate derivative, namely methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate. This aminobenzoate is, in turn, accessible through the reduction of a nitro group, which is introduced via electrophilic aromatic substitution. This leads us back to a readily available starting material, methyl 4-hydroxy-3-methoxybenzoate, which can be benzylated at the phenolic hydroxyl group. This multi-step synthesis is a robust and well-established pathway.
dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Start [label="Methyl 4-hydroxy-3-methoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Methyl 4-(benzyloxy)-3-methoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Methyl 4-(benzyloxy)-3-methoxy-6-nitrobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1 [label=" Benzylation ", color="#4285F4"]; Step1 -> Step2 [label=" Nitration ", color="#34A853"]; Step2 -> Step3 [label=" Reduction ", color="#FBBC05"]; Step3 -> Step4 [label=" Cyclization ", color="#4285F4"]; Step4 -> Final [label=" Chlorination ", color="#EA4335"]; } Caption: Overall synthetic workflow for this compound.
The Core Synthesis: A Five-Step Walkthrough
This section details the five-step synthesis from methyl 4-hydroxy-3-methoxybenzoate to the final product, providing both the "how" and the "why" for each transformation.
Step 1: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate
Objective: To protect the phenolic hydroxyl group as a benzyl ether. This is a crucial step to prevent unwanted side reactions on the hydroxyl group in the subsequent nitration and cyclization steps. The benzyl group is a robust protecting group that can be removed later if necessary, although for many kinase inhibitor syntheses, it remains in the final structure.
Experimental Protocol:
-
To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent like ethanol to yield methyl 4-(benzyloxy)-3-methoxybenzoate as a white solid.
Mechanistic Insight: This reaction is a classic Williamson ether synthesis. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the benzyl ether.
Step 2: Nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate
Objective: To introduce a nitro group onto the aromatic ring, which will subsequently be reduced to an amine for the quinazolinone ring formation. The position of nitration is directed by the existing alkoxy substituents.
Experimental Protocol:
-
Dissolve methyl 4-(benzyloxy)-3-methoxybenzoate (1.0 eq.) in a mixture of acetic acid and acetic anhydride at 0-5 °C.[1]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.[2][3]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain methyl 4-(benzyloxy)-3-methoxy-6-nitrobenzoate.
Mechanistic Insight: This is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, is the active electrophile. The alkoxy groups (-OCH₃ and -OCH₂Ph) are ortho, para-directing and activating. However, the position ortho to the methoxy group and meta to the benzyloxy group is sterically hindered. Therefore, nitration occurs regioselectively at the position ortho to the benzyloxy group and meta to the methoxy group.
Step 3: Reduction of the Nitro Group
Objective: To convert the nitro group into an amino group, which is essential for the subsequent cyclization step.
Experimental Protocol:
-
Suspend methyl 4-(benzyloxy)-3-methoxy-6-nitrobenzoate (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq.) and a catalytic amount of concentrated hydrochloric acid or acetic acid.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The aqueous residue can be basified with a solution of sodium bicarbonate or sodium carbonate and extracted with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.
Mechanistic Insight: This is a classic Bechamp reduction. Iron metal in the presence of a protic acid acts as the reducing agent. The nitro group is reduced to the corresponding amine in a multi-step process involving nitroso and hydroxylamine intermediates. Alternative reduction methods include catalytic hydrogenation using Pd/C, which can be a cleaner but sometimes more expensive option.[4]
Step 4: Cyclization to form the Quinazolinone Core
Objective: To construct the pyrimidine ring of the quinazolinone system through condensation of the aminobenzoate with a one-carbon source.
Experimental Protocol:
-
A mixture of methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (1.0 eq.) and formamide (excess) is heated to 130-140 °C for 2-4 hours.[5]
-
The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.
Mechanistic Insight: This reaction is a variation of the Niementowski quinazolinone synthesis.[6] The anthranilate derivative reacts with formamide, which serves as both the reagent and solvent. The reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization with the elimination of methanol to form the stable quinazolinone ring system.
Step 5: Chlorination of the Quinazolinone
Objective: To convert the 4-oxo group of the quinazolinone into a chloro group, which is a reactive site for subsequent nucleophilic aromatic substitution reactions in the synthesis of kinase inhibitors.
Experimental Protocol:
-
Suspend 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (1.0 eq.) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 79 °C) for 3-5 hours, at which point the suspension should become a clear solution.[7][8]
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
To the residue, add toluene and evaporate under reduced pressure (azeotropic removal of residual SOCl₂). Repeat this step.
-
The crude residue is then carefully quenched by pouring it into ice-water or a cold saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give this compound as a solid.
Mechanistic Insight: Thionyl chloride is a powerful chlorinating agent. In the presence of DMF, it forms a Vilsmeier-Haack type reagent, which is a more potent electrophile. The oxygen of the lactam tautomer of the quinazolinone attacks the Vilsmeier reagent, leading to the formation of a reactive intermediate that is subsequently attacked by a chloride ion to yield the final 4-chloroquinazoline product. Phosphorus oxychloride (POCl₃) is another common reagent for this transformation.
Process Optimization and Data Summary
The synthesis of this compound involves several critical parameters that can influence the overall yield and purity of the final product.
| Step | Reaction | Key Reagents | Solvent | Typical Temperature | Typical Time | Typical Yield (%) |
| 1 | Benzylation | Benzyl bromide, K₂CO₃ | Acetone/DMF | Reflux | 4-6 h | >90 |
| 2 | Nitration | HNO₃, H₂SO₄ | Acetic acid/anhydride | 0-10 °C to RT | 2-4 h | ~85-90 |
| 3 | Reduction | Fe, HCl/AcOH | Ethanol/Water | Reflux | 2-4 h | ~80-90 |
| 4 | Cyclization | Formamide | Formamide | 130-140 °C | 2-4 h | ~70-80 |
| 5 | Chlorination | SOCl₂, DMF (cat.) | Thionyl chloride | Reflux | 3-5 h | >90 |
Troubleshooting and Considerations:
-
Step 2 (Nitration): Temperature control is critical to prevent over-nitration or side reactions. The slow, dropwise addition of the nitrating mixture is essential.
-
Step 3 (Reduction): The choice of reducing agent can be varied. Catalytic hydrogenation with Pd/C is an alternative that may offer higher purity but requires specialized equipment. Tin(II) chloride in hydrochloric acid is another option.
-
Step 5 (Chlorination): The reaction must be performed under anhydrous conditions as thionyl chloride reacts violently with water. The work-up should be done carefully, as quenching with water is highly exothermic and releases HCl and SO₂ gases.
Characterization and Quality Control
The identity and purity of the final product and its intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: As an indicator of purity.
Safety Precautions
This synthesis involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Benzyl bromide: Lachrymatory and corrosive.
-
Concentrated acids (Nitric and Sulfuric): Highly corrosive and strong oxidizing agents.
-
Thionyl chloride: Corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).
-
Flammable solvents: Acetone, ethanol, and ethyl acetate should be handled away from ignition sources.
All waste materials should be disposed of in accordance with local environmental and safety regulations.
Conclusion
The five-step synthesis of this compound from methyl 4-hydroxy-3-methoxybenzoate is a robust and efficient method for producing this key intermediate on a laboratory scale. By understanding the underlying mechanisms and critical parameters of each step, researchers can confidently and safely synthesize this valuable compound, paving the way for the development of next-generation targeted therapies. This guide provides a comprehensive framework to support these endeavors, combining practical protocols with essential scientific insights.
References
- Wang, M., Wang, P., OuYang, Y., Wang, L., Li, Q., Gao, S., & Xu, S. (2015). Synthesis of this compound. In 2nd International Conference on Applied Social Science, Education and Management Science (ASSEM-15) (pp. 422-425).
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-6,7-diethoxyquinazoline. BenchChem.
- Al-Suhaibani, S. S., & Ahmed, K. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1009. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-6-nitroquinazoline. BenchChem.
- Yuldashev, F. A., & Alimov, E. K. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- BenchChem. (2025).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- Cai, H., Li, G., Sun, H., & Chen, J. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(10), 7352–7363. [Link]
- Anasazi Instruments. (n.d.).
- Li, X., & Zhang, Y. (2012). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1562. [Link]
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education.
- Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd.
- Supporting Information for Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). (n.d.).
- ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate.
- Google Patents. (n.d.). CN101348471B - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
- Google Patents. (n.d.). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.
- ResearchGate. (n.d.). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?
- Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
- Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
- Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. generis-publishing.com [generis-publishing.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
biological activity of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline derivatives
An In-Depth Technical Guide to the Biological Activity of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Derivatives
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. This guide focuses on a specific, highly versatile intermediate, This compound , and the vast therapeutic potential unlocked through its derivatization. While the core compound is primarily a synthetic building block, its derivatives have demonstrated significant biological activities, particularly as potent inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer, such as EGFR and VEGFR-2.[1][2] This document provides a comprehensive overview of the synthesis of this core scaffold, the mechanisms of action of its key derivatives, detailed structure-activity relationship (SAR) analyses, and robust, field-proven experimental protocols for their evaluation. The insights herein are designed to empower researchers in the rational design and development of next-generation therapeutics based on this promising chemical framework.
The Quinazoline Scaffold: A Foundation for Targeted Therapy
Heterocyclic compounds are fundamental to drug discovery, and among them, the quinazoline nucleus stands out for its remarkable versatility and broad spectrum of pharmacological activities.[3][4] This bicyclic system, composed of fused benzene and pyrimidine rings, serves as the backbone for numerous clinically approved drugs.[5] Its prominence is particularly evident in oncology, where the quinazoline core has proven to be an exceptional scaffold for developing inhibitors of protein kinases—enzymes that are critical regulators of cellular signaling pathways and are often dysregulated in cancer.[6]
The compound This compound is a strategically designed intermediate.[7] Its key features are:
-
The Quinazoline Core: Provides the fundamental structure for binding to the ATP pocket of various kinases.[1][8]
-
C4-Chloro Group: Acts as an excellent leaving group, creating a reactive site for nucleophilic aromatic substitution. This allows for the straightforward introduction of diverse side chains (e.g., anilines, amines), enabling the generation of large libraries of compounds for screening.[6][7]
-
C6-Methoxy and C7-Benzyloxy Groups: These substituents modulate the electronic properties and steric profile of the molecule. They play a crucial role in optimizing target affinity, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability.[9] The benzyloxy group, in particular, can contribute to π-π stacking interactions within a target's binding site.[9]
This intermediate is famously used in the synthesis of Vandetanib, a multi-targeted kinase inhibitor, underscoring its industrial and therapeutic relevance.[9][10][11]
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a well-established multi-step process that requires precise control over reaction conditions. The most common route begins with methyl 4-hydroxy-3-methoxybenzoate.[10][12]
The rationale for this pathway is the systematic construction of the substituted quinazoline ring. Starting from a simple benzene derivative, functional groups are added sequentially to build the final heterocyclic system. The chlorination in the final step is critical as it activates the C4 position for subsequent derivatization.
Detailed Synthesis Protocol
A representative five-step synthesis is outlined below.[10][12]
-
Step 1: Benzylation: Methyl 4-hydroxy-3-methoxybenzoate is treated with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This protects the hydroxyl group as a benzyl ether.
-
Step 2: Nitration: The product from Step 1 undergoes nitration, typically using a mixture of nitric acid and sulfuric acid at low temperatures, to introduce a nitro group onto the aromatic ring.
-
Step 3: Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in acidic medium (e.g., acetic acid or HCl). This amino group is essential for the subsequent ring formation.
-
Step 4: Cyclization: The resulting aniline derivative is heated with formamide. This reaction forms the pyrimidine ring, yielding 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.
-
Step 5: Chlorination: The quinazolinone is refluxed with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, to yield the final product, this compound.
Each step requires purification and characterization (e.g., NMR, MS) to ensure the integrity of the intermediate before proceeding. The overall yield for this five-step process is typically in the range of 25-30%.[10]
Biological Activities of Derivatives
The true therapeutic value of the this compound scaffold is realized upon substitution at the C4 position. This section explores the major biological activities reported for its derivatives.
Antimicrobial and Antiviral Activities
While oncology is the primary focus, the versatile quinazoline scaffold has also yielded derivatives with other notable biological activities.
-
Antimicrobial Activity: Certain quinazolin-4(3H)-one derivatives have demonstrated activity against pathogenic bacteria like Staphylococcus aureus and Streptococcus pneumoniae. [13]The mechanism often involves the disruption of essential cellular processes. The lipophilicity conferred by substituents can be crucial for penetrating bacterial cell walls. [14]* Antiviral Activity: In the search for treatments against coronaviruses, 2-aminoquinazoline-4(3H)-one derivatives have been identified as novel inhibitors of SARS-CoV-2. [15]These findings highlight the potential to screen libraries of 7-(benzyloxy)-6-methoxyquinazoline derivatives against a wide range of pathogens.
Structure-Activity Relationship (SAR) Summary
The biological activity of these derivatives is highly dependent on the nature of the substituent introduced at the C4 position. The following table summarizes general SAR trends based on published data for 4-anilino-quinazoline derivatives targeting kinases.
| Position | Substituent Type | General Effect on Kinase Inhibition | Rationale |
| C4 | Small, substituted anilines (e.g., 3-chloro-4-fluoroaniline) | Often potent activity | Fits well into the ATP-binding pocket, forming key hydrogen bonds with the kinase hinge region. Halogen substituents can enhance binding affinity. |
| C4 | Anilines with solubilizing groups (e.g., morpholine, piperazine) | Maintained or slightly reduced potency; improved pharmacokinetics | Increases aqueous solubility and can provide additional interaction points, but may add unfavorable bulk. |
| C6/C7 | Methoxy, Ethoxy, Benzyloxy | Potent activity | These groups occupy a hydrophobic pocket and are critical for high-affinity binding. The 6,7-dialkoxy pattern is a classic feature of potent EGFR/VEGFR inhibitors. [6] |
| C4 | Large, bulky groups | Generally decreased activity | Steric hindrance can prevent the molecule from properly docking into the narrow ATP-binding cleft of the kinase. |
Key Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following methodologies provide a framework for synthesizing and evaluating the biological activity of novel derivatives.
General Protocol for Synthesis of C4-Anilino Derivatives
This protocol describes the nucleophilic substitution reaction at the C4 position.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol or n-butanol), add the desired substituted aniline (1.1-1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: The final product's structure and purity must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀).
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by the test compound results in a decreased signal.
-
Reagents: Recombinant human EGFR or VEGFR-2 enzyme, biotinylated substrate peptide, ATP, and an antibody specific for the phosphorylated substrate (e.g., europium-labeled anti-phosphotyrosine antibody).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer. b. In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction by adding EDTA. Add the detection reagents (e.g., europium-labeled antibody and streptavidin-allophycocyanin). e. Incubate to allow for antibody binding, then read the plate on a TR-FRET-compatible reader.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. A known inhibitor (e.g., Vandetanib) should be used as a positive control.
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the cytotoxic effect of compounds on cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly valuable platform for the development of targeted therapeutics. Its synthetic tractability, combined with the potent and diverse biological activities of its derivatives, ensures its continued relevance in drug discovery. The proven success of its derivatives as dual EGFR/VEGFR-2 inhibitors in oncology provides a strong foundation for further exploration. [6] Future research efforts should focus on:
-
Overcoming Drug Resistance: Design novel derivatives that can inhibit mutated forms of kinases, a common mechanism of clinical resistance. [3]* Improving Selectivity: Fine-tune substitutions to enhance selectivity for specific kinase targets, thereby minimizing off-target effects and improving the safety profile.
-
Exploring New Therapeutic Areas: Screen compound libraries against a broader range of biological targets to uncover novel activities in areas such as inflammatory diseases, neurodegenerative disorders, and infectious diseases.
By leveraging the principles of rational drug design and the robust methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Institutes of Health (NIH).
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). SciTeMed Publishing.
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Informatics in Medicine Unlocked.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2021). Brieflands.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022). National Institutes of Health (NIH).
- Clinically approved quinazoline scaffolds as EGFR inhibitors. (2023). ResearchGate.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI.
- Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (2021). ResearchGate.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024). Pharmaceutical Sciences.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2021). RSC Medicinal Chemistry.
- Synthesis of this compound. (2015). Atlantis Press.
- (PDF) Synthesis of this compound. (2015). ResearchGate.
- Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2024). Scienmag.
- Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (2022). ResearchGate.
- Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. (2022). PubMed.
- This compound. PubChem.
- Table of Contents. (N.d.). The Royal Society of Chemistry.
- 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. PubChem.
- The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. (N.d.). Synthonix.
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Infectious Diseases and Clinical Microbiology.
- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2023). Bentham Science.
- Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. (2022). PubMed Central.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. scienmag.com [scienmag.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 162364-72-9|this compound|BLD Pharm [bldpharm.com]
- 12. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 14. turkjps.org [turkjps.org]
- 15. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline: A Linchpin Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in the architecture of numerous targeted therapies, particularly in oncology. Among the myriad of quinazoline-based intermediates, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline has emerged as a critical building block in the synthesis of potent tyrosine kinase inhibitors (TKIs). Its strategic substitution pattern provides a versatile platform for the elaboration of complex molecular structures with high specificity for oncogenic driver proteins. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pivotal role of this compound in medicinal chemistry. We will delve into its application as a key intermediate in the synthesis of notable anti-cancer agents, explore the underlying chemical principles that govern its reactivity, and provide detailed experimental protocols for its preparation and subsequent derivatization.
Introduction: The Primacy of the Quinazoline Scaffold in Targeted Therapy
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing inhibitors that target the ATP-binding sites of protein kinases.[3] Overexpression or mutation of protein kinases, particularly receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), is a hallmark of many cancers.[4][5] This has propelled the development of small molecule kinase inhibitors, with several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, receiving FDA approval for the treatment of various solid tumors.[1][6]
The efficacy of these inhibitors is critically dependent on the nature and position of substituents on the quinazoline core. The 4-anilinoquinazoline motif is a common feature, where the aniline moiety occupies the ATP-binding pocket and the quinazoline core acts as a scaffold. The substituents at positions 6 and 7 of the quinazoline ring play a crucial role in modulating solubility, cell permeability, and target selectivity.
This compound: A Strategically Designed Intermediate
This compound (CAS No: 162364-72-9) is a highly functionalized quinazoline derivative that has gained prominence as a key intermediate in the synthesis of several important TKIs.[7][8][9] Its structure is characterized by three key features that dictate its utility in medicinal chemistry:
-
The 4-Chloro Substituent: The chlorine atom at the 4-position is an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[10][11] This allows for the facile introduction of various amine-containing fragments, most notably substituted anilines, to generate the pharmacologically crucial 4-anilinoquinazoline core.[10]
-
The 6-Methoxy and 7-Benzyloxy Groups: The electron-donating methoxy and benzyloxy groups at positions 6 and 7, respectively, serve multiple purposes. They can enhance the binding affinity of the final drug molecule to the target kinase through specific interactions within the ATP-binding pocket. The benzyloxy group, in particular, can be readily cleaved under various conditions (e.g., hydrogenolysis) to reveal a free hydroxyl group. This hydroxyl group can then be further functionalized to introduce solubilizing groups or other moieties to optimize the pharmacokinetic properties of the drug candidate.[7]
-
Structural Precursor to Vandetanib and other TKIs: This compound is a known precursor in the synthesis of Vandetanib, a potent inhibitor of VEGFR, EGFR, and RET tyrosine kinases.[12][13]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 162364-72-9 |
| Molecular Formula | C₁₆H₁₃ClN₂O₂ |
| Molecular Weight | 300.74 g/mol |
| Appearance | Solid |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |
Data sourced from PubChem and commercial supplier information.[8][9]
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from readily available starting materials.[12][14] A common synthetic route involves the construction of the substituted quinazolinone core followed by chlorination.
Synthetic Workflow Diagram
The following diagram illustrates a typical synthetic pathway.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
A representative experimental procedure for the synthesis is outlined below, based on literature precedents.[12][14]
Step 1: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate
-
To a solution of methyl 4-hydroxy-3-methoxybenzoate in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).
-
Add benzyl bromide or benzyl chloride portion-wise at room temperature.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-(benzyloxy)-3-methoxybenzoate.
Step 2: Nitration
-
Dissolve the product from Step 1 in a suitable solvent like acetic acid or sulfuric acid.
-
Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Maintain the temperature and stir for a specified period.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Suspend the nitro compound in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, iron powder in the presence of an acid like acetic acid or ammonium chloride, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the mixture if necessary and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture (if a solid reducing agent is used) and concentrate the filtrate to obtain methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.
Step 4: Cyclization to form the Quinazolinone Core
-
Heat the amino benzoate with formamide or a mixture of formic acid and formamide.
-
The reaction is typically carried out at a high temperature to drive the cyclization and dehydration.
-
After cooling, the product, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one, often precipitates and can be collected by filtration.
Step 5: Chlorination
-
Treat the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[11]
-
Reflux the mixture until the reaction is complete.
-
Remove the excess chlorinating agent by distillation under reduced pressure.
-
Carefully quench the residue with ice water and neutralize with a base (e.g., ammonia solution).
-
Collect the precipitated solid, which is the desired this compound, by filtration, wash with water, and dry.
The Role of this compound in Drug Synthesis
The primary utility of this intermediate lies in its reaction with various nucleophiles at the C4 position. The SNAr reaction with substituted anilines is a cornerstone of this chemistry, leading to the formation of a diverse library of 4-anilinoquinazoline derivatives.
General Reaction Scheme
Caption: Nucleophilic aromatic substitution at the C4 position.
Case Study: Synthesis of Vandetanib Precursors
Vandetanib is an oral TKI that targets VEGFR, EGFR, and RET. The synthesis of Vandetanib and its analogues heavily relies on intermediates like this compound. The reaction of this intermediate with a suitably substituted aniline, followed by debenzylation and further functionalization, is a key strategic step.
Causality in Experimental Choices
-
Choice of Solvent: The SNAr reaction is typically carried out in polar aprotic solvents like isopropanol, n-butanol, or 2-ethoxyethanol. These solvents can solvate the charged intermediate of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction.
-
Role of Acid/Base: The reaction is often facilitated by the addition of an acid scavenger or a base to neutralize the HCl generated during the substitution. However, in some cases, the reaction proceeds well without an added base, particularly with electron-rich anilines.
-
Reaction Temperature: Heating is generally required to overcome the activation energy of the SNAr reaction. The optimal temperature depends on the reactivity of the specific aniline being used.
Conclusion and Future Perspectives
This compound has solidified its position as a valuable and versatile intermediate in medicinal chemistry. Its well-defined reactivity and strategic placement of functional groups provide a reliable platform for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for targeted cancer therapy.[1][5] The continued exploration of new reactions and derivatizations of this core structure will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. As our understanding of the molecular drivers of disease deepens, the demand for such well-crafted chemical building blocks will only continue to grow, ensuring the enduring importance of this compound in the future of drug discovery.
References
- Chandregowda, V., et al. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Synthetic Communications, 37(19), 3409-3415.
- Reddy, T. R., et al. (2021). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Journal of the Indian Chemical Society, 98(10), 100157.
- Al-Suhaimi, E. A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(3), 1543-1565.
- Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(5), 813-816.
- Gong, Y., et al. (2023). Unveiling the power of quinazoline derivatives: a new frontier in targeted cancer therapy. Acta Pharmaceutica Sinica B, 13(10), 4037-4066.
- Babu, B. Q., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(15), 4989.
- Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5035.
- Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate.
- Taylor & Francis Online. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents.
- Google Patents. (2016). Process for the preparation of erlotinib.
- Atlantis Press. (2015). Synthesis of this compound.
- Wang, M., et al. (2015). Synthesis of this compound. ResearchGate.
- LookChem. (n.d.). Cas 162364-72-9, 7-Benzyloxy-4-chloro-6-methoxyquinazoline.
- PubChem. (n.d.). This compound.
- de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2376-2385.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unveiling the power of quinazoline derivatives: a new frontier in targeted cancer therapy. | Read by QxMD [read.qxmd.com]
- 6. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Cas 162364-72-9,7-Benzyloxy-4-chloro-6-methoxyquinazoline | lookchem [lookchem.com]
- 9. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of this compound | Atlantis Press [atlantis-press.com]
The Strategic Core: A Technical Guide to 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a pivotal building block in the synthesis of potent kinase inhibitors. We will dissect its synthesis, explore its application in the creation of targeted therapeutics, and provide actionable insights into the structure-activity relationships that govern the efficacy of its derivatives. This document is intended to serve as a practical resource for professionals in the field of medicinal chemistry and drug discovery.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is a recurring motif in a multitude of FDA-approved kinase inhibitors, a testament to its efficacy as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, bicyclic framework provides an ideal anchor for substituents that can form key interactions within the ATP-binding pocket of various kinases.[3] Kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial regulators of cellular signaling pathways that, when dysregulated, can drive the proliferation and survival of cancer cells.[4][5] The development of small molecule inhibitors that target these kinases has revolutionized cancer therapy.[6]
The 7-(benzyloxy)-6-methoxy substitution pattern on the quinazoline ring is of particular strategic importance. The methoxy group at the 6-position and the larger benzyloxy group at the 7-position play a significant role in modulating the molecule's electronic properties and steric profile, influencing its binding affinity and selectivity for target kinases.[6] This guide will focus on the practical synthesis and utilization of this specific quinazoline derivative.
Synthesis of the Core Building Block: this compound
The synthesis of this compound is a multi-step process that begins with readily available starting materials.[1] The overall synthetic strategy involves the sequential construction of the substituted benzene ring followed by the formation of the pyrimidine ring and subsequent chlorination.
Experimental Protocol: A Five-Step Synthesis[1]
This protocol outlines the synthesis starting from vanillin, a common and inexpensive starting material.
Step 1: Benzyl Protection of the Phenolic Hydroxyl Group
-
Reaction: Vanillin is reacted with benzyl bromide in the presence of a base to protect the phenolic hydroxyl group as a benzyl ether.
-
Reagents and Conditions: Vanillin, benzyl bromide, potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF) or acetone, heated to reflux.
-
Rationale: The benzyl protecting group is stable under the conditions of the subsequent reaction steps and can be selectively removed later in the synthesis of the final kinase inhibitor.
Step 2: Oxidation of the Aldehyde to a Carboxylic Acid
-
Reaction: The aldehyde group of the benzylated vanillin is oxidized to a carboxylic acid.
-
Reagents and Conditions: Potassium permanganate (KMnO4) in an aqueous basic solution, followed by acidification.
-
Rationale: The carboxylic acid is a necessary functional group for the subsequent cyclization step to form the quinazolinone ring.
Step 3: Nitration of the Aromatic Ring
-
Reaction: The aromatic ring is nitrated at the position ortho to the methoxy group.
-
Reagents and Conditions: A mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperature.
-
Rationale: The introduction of the nitro group is a key step in introducing the nitrogen atom that will become part of the pyrimidine ring.
Step 4: Reduction of the Nitro Group and Cyclization
-
Reaction: The nitro group is reduced to an amine, which then undergoes cyclization with a formylating agent to form the quinazolinone ring.
-
Reagents and Conditions: A reducing agent such as iron powder in acetic acid or catalytic hydrogenation, followed by reaction with formamide or formic acid at elevated temperatures.
-
Rationale: This tandem reaction efficiently constructs the core quinazolinone scaffold.
Step 5: Chlorination of the Quinazolinone
-
Reaction: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom.
-
Reagents and Conditions: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), often with a catalytic amount of DMF.
-
Rationale: The 4-chloro substituent is a crucial reactive handle. It acts as a good leaving group, allowing for the facile introduction of various aniline moieties, which is a key step in the synthesis of many kinase inhibitors.
Synthetic Workflow Diagram
Caption: Five-step synthesis of the quinazoline core.
Application in Kinase Inhibitor Synthesis: The Case of Vandetanib
This compound is a key intermediate in the synthesis of Vandetanib (Caprelsa®), an orally active kinase inhibitor used in the treatment of certain types of thyroid cancer. Vandetanib functions as a multi-kinase inhibitor, targeting VEGFR, EGFR, and RET tyrosine kinases.
Experimental Protocol: Synthesis of Vandetanib[6]
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: this compound is reacted with 4-bromo-2-fluoroaniline.
-
Reagents and Conditions: Isopropanol as solvent, heated to reflux.
-
Rationale: The aniline nitrogen acts as a nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring. This reaction forms the core anilinoquinazoline structure common to many EGFR and VEGFR inhibitors.
Step 2: Debenzylation
-
Reaction: The benzyl protecting group is removed to reveal the free hydroxyl group at the 7-position.
-
Reagents and Conditions: Trifluoroacetic acid (TFA) or other acidic conditions.
-
Rationale: The free hydroxyl group is required for the subsequent etherification step.
Step 3: Etherification
-
Reaction: The debenzylated intermediate is reacted with a suitable electrophile, in this case, a tosylated or mesylated derivative of (1-methylpiperidin-4-yl)methanol.
-
Reagents and Conditions: A base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.
-
Rationale: This step introduces the solubilizing side chain at the 7-position, which is crucial for the pharmacokinetic properties of Vandetanib.
Vandetanib Synthesis Workflow
Caption: Synthesis of Vandetanib from the core building block.
Mechanism of Action and Targeted Signaling Pathways
Quinazoline-based inhibitors like Vandetanib typically function by competitively binding to the ATP-binding site of the kinase domain.[5] This prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[4]
Targeted Pathways: EGFR and VEGFR Signaling
The diagram below illustrates the simplified signaling pathways of EGFR and VEGFR and the point of inhibition by quinazoline-based inhibitors.
Caption: Inhibition of EGFR and VEGFR signaling pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazoline-based kinase inhibitors is highly dependent on the nature and position of substituents on the quinazoline and aniline rings. For derivatives of the 7-(benzyloxy)-6-methoxyquinazoline scaffold, several key SAR trends have been observed:
-
C4-Anilino Substituent: The nature of the aniline moiety at the C4 position is critical for potent inhibitory activity. Electron-withdrawing groups, such as halogens, on the aniline ring often enhance activity.[6]
-
C6-Methoxy Group: The methoxy group at the C6 position is generally favorable for activity, likely participating in hydrogen bonding interactions within the kinase active site.[6]
-
C7-Alkoxy Group: The substituent at the C7 position significantly influences the pharmacokinetic properties of the inhibitor. The benzyloxy group in the core building block is often replaced with more water-soluble groups in the final drug molecule to improve bioavailability.
Comparative Activity of Quinazoline Analogs
The following table summarizes the inhibitory activity (IC50) of Vandetanib against its primary kinase targets, illustrating the potency achieved through the strategic use of the quinazoline scaffold.
| Compound | Target Kinase | IC50 (nM) |
| Vandetanib | VEGFR2 (KDR) | 40 |
| Vandetanib | EGFR | 500 |
| Vandetanib | RET | 100 |
Data compiled from publicly available sources.
Analytical Characterization
The purity and identity of this compound are critical for its successful use in subsequent synthetic steps. Standard analytical techniques are employed for its characterization.
-
¹H NMR Spectroscopy: Provides information on the structure and purity of the compound by analyzing the chemical shifts and coupling constants of the protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
A typical Certificate of Analysis would confirm that the compound is a solid, with a purity of ≥95%, and its spectral data would be consistent with the assigned structure.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic design, featuring a reactive chlorination site and modifiable alkoxy substituents, provides medicinal chemists with a powerful tool for developing novel targeted therapies. A thorough understanding of its synthesis, reactivity, and the structure-activity relationships of its derivatives is essential for the continued advancement of kinase inhibitor drug discovery.
References
- Wang, M., Wang, P., OuYang, Y., Wang, L., Li, Q., Gao, S., & Xu, S. (2015). Synthesis of this compound. In 2015 International Conference on Applied Science and Engineering Innovation (pp. 1221-1224).
- An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (n.d.). National Center for Biotechnology Information. Retrieved from a relevant scientific journal source.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. Retrieved from a relevant scientific journal source.
- (PDF) Synthesis of this compound. (n.d.). ResearchGate. Retrieved from a relevant scientific journal source.
- Study on Synthetic Process of Vandetanib. (n.d.). ResearchGate. Retrieved from a relevant scientific journal source.
- Certificate of Analysis: 7-Benzyloxy-4-chloro-6-methoxyquinazoline. (n.d.).
- 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI. Retrieved from a relevant scientific journal source.
- Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. (2016). National Center for Biotechnology Information. Retrieved from a relevant scientific journal source.
- Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (n.d.). National Center for Biotechnology Information. Retrieved from a relevant scientific journal source.
- Synthesis of anticancer drug vandetanib. (n.d.). ResearchGate. Retrieved from a relevant scientific journal source.
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Retrieved from a relevant scientific journal source.
- 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2 | CID 22646562. (n.d.). PubChem.
- This compound | C16H13ClN2O2 | CID 10661998. (n.d.). PubChem.
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (n.d.). Benchchem. Retrieved from a relevant technical article source.
- Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010). PubMed. Retrieved from a relevant scientific journal source.
- The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. (n.d.).
- Quinazoline derivatives as kinase inhibitors. (n.d.). Google Patents.
- Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from a relevant scientific journal source.
- (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. Retrieved from a relevant scientific journal source.
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI. Retrieved from a relevant scientific journal source.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. (n.d.). Benchchem. Retrieved from a relevant technical article source.
- Simplified schematic illustration of the EGFR, FGFR and VEGFR pathway. (n.d.). ResearchGate. Retrieved from a relevant scientific journal source.
- An Improved Process For Preparation Of Vandetanib. (n.d.). Quick Company.
- The signaling pathway of EGFR and VEGFR Tyrosine kinase (TK). (n.d.). ResearchGate. Retrieved from a relevant scientific journal source.
- A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). National Center for Biotechnology Information. Retrieved from a relevant scientific journal source.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN105254614A - Method for synthesizing Vandetanib compound - Google Patents [patents.google.com]
- 4. An Improved Process For Preparation Of Vandetanib [quickcompany.in]
- 5. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 6. CN104098544A - Preparation method of vandetanib - Google Patents [patents.google.com]
The Strategic Intermediate: A Technical Guide to the Applications of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in Drug Discovery
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous targeted therapies. Among the vast array of quinazoline-based building blocks, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline has emerged as a strategic and versatile intermediate, particularly in the synthesis of potent kinase inhibitors. This technical guide provides an in-depth exploration of its synthesis, applications, and the underlying principles that make it a cornerstone in the development of life-saving therapeutics. We will delve into detailed experimental protocols, analyze structure-activity relationships, and visualize the intricate signaling pathways targeted by the molecules derived from this critical synthon.
The Quinazoline Core: A Foundation for Targeted Therapy
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, offers a unique combination of structural rigidity and synthetic tractability. This has made it a favored scaffold for the design of molecules that can selectively interact with the ATP-binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 4-anilinoquinazoline substitution pattern, in particular, has proven to be exceptionally effective in inhibiting the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1]
Synthesis of the Key Intermediate: this compound
The availability of a reliable and scalable synthesis for this compound is paramount for its widespread use in drug discovery programs. A common synthetic route commences from the readily available methyl 4-hydroxy-3-methoxybenzoate and proceeds through a series of fundamental organic transformations.[2][3]
Experimental Protocol: Synthesis of this compound[2][3]
-
Substitution: Methyl 4-hydroxy-3-methoxybenzoate is reacted with benzyl chloride in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to protect the phenolic hydroxyl group as a benzyl ether.
-
Nitration: The resulting methyl 4-(benzyloxy)-3-methoxybenzoate is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 6-position of the benzene ring.
-
Reduction: The nitro group is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using a reducing agent like iron powder in acetic acid.
-
Cyclization: The resulting aminobenzoate derivative is cyclized to form the quinazolinone ring. This is typically accomplished by heating with formamide or formamidine acetate.
-
Chlorination: The final step involves the chlorination of the 4-oxo group of the quinazolinone to yield the target compound, this compound. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed for this transformation.[4][5]
The overall workflow for the synthesis is depicted in the following diagram:
Caption: General synthesis of 4-anilinoquinazoline kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The extensive research into 4-anilinoquinazoline derivatives has yielded valuable insights into their structure-activity relationships (SAR). [1][6][7]These studies guide the rational design of new and improved inhibitors.
| Position | Substitution | Impact on Activity |
| Quinazoline C4 | Anilino group | Essential for binding to the ATP pocket of the kinase. |
| Quinazoline C6, C7 | Small, electron-donating groups (e.g., methoxy) | Generally enhance potency. [1]The 6,7-disubstitution pattern is common in potent inhibitors. |
| Quinazoline C7 | Basic side chains | Can improve aqueous solubility and pharmacokinetic properties. [6][8] |
| Aniline Ring | 3'- and 4'-substituents | Modulate potency and selectivity. Small lipophilic groups at the 3'-position are often favored. [1] |
Mechanism of Action and Targeted Signaling Pathways
The 4-anilinoquinazoline derivatives synthesized from this compound and related intermediates act as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases like EGFR and VEGFR. [1]By blocking the binding of ATP, they prevent the autophosphorylation and activation of the kinase, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.
EGFR Signaling Pathway and its Inhibition:
Sources
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
discovery of novel compounds from 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
An In-Depth Technical Guide to the Discovery of Novel Compounds from 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibition
In the landscape of modern medicinal chemistry, the quinazoline ring system stands out as a "privileged scaffold."[1][2][3][4] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is a structural cornerstone for a multitude of biologically active compounds.[5] Its significance is particularly pronounced in oncology, where the quinazoline core has proven to be an exceptional platform for the design of potent and selective protein kinase inhibitors.[6][7] Kinases are pivotal enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[8][9]
The 4-anilinoquinazoline framework, in particular, has given rise to several landmark anticancer drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), which target the Epidermal Growth Factor Receptor (EGFR).[6][10][11] These molecules function by competitively binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways that drive tumor growth.[12]
This guide focuses on a key intermediate that serves as a versatile starting point for creating such inhibitors: This compound . The strategic placement of its functional groups—a reactive chloro group at the C-4 position, a methoxy group at C-6, and a benzyloxy group at C-7—makes it an ideal precursor for generating diverse libraries of novel compounds for drug discovery.[13] The chloro atom at C-4 is an excellent leaving group, primed for nucleophilic aromatic substitution, which is the primary reaction used to introduce various aniline moieties and other nucleophiles to build the final drug candidates.[13][14]
This document, intended for researchers and drug development professionals, will provide a comprehensive exploration of the synthesis, derivatization, and evaluation of novel compounds originating from this powerful quinazoline intermediate.
Part 1: Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good overall yield.[15][16] The general and widely accepted pathway begins with a readily available starting material, such as methyl 4-hydroxy-3-methoxybenzoate (a derivative of isovanillin), and proceeds through nitration, reduction, cyclization, and finally, chlorination.[15][16]
Synthetic Workflow Diagram
The overall synthetic strategy can be visualized as a linear progression from a simple benzene derivative to the complex quinazoline core.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a synthesized representation of established laboratory procedures.[15][16]
Step 1: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate
-
Dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter off the solid and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield methyl 4-(benzyloxy)-3-methoxybenzoate.
Step 2: Nitration
-
Cool a solution of fuming nitric acid in acetic anhydride to 0°C.
-
Slowly add the product from Step 1, methyl 4-(benzyloxy)-3-methoxybenzoate, while maintaining the temperature below 5°C.
-
Stir the reaction at this temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify to obtain methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro compound from Step 2 in ethanol or a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride, or use catalytic hydrogenation (H₂/Pd-C).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the catalyst/iron salts.
-
Concentrate the filtrate to obtain the crude methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, which can often be used in the next step without further purification.
Step 4: Cyclization to form the Quinazolinone Ring
-
Heat the amino benzoate from Step 3 in an excess of formamide at high temperature (e.g., 180-190°C) for several hours.
-
Upon cooling, the product, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one, typically precipitates out of the solution.
-
Collect the solid by filtration, wash with water and a cold solvent like ethanol, and dry under vacuum.
Step 5: Chlorination
-
Suspend the quinazolinone from Step 4 in an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours. The suspension should become a clear solution.
-
Cool the reaction and carefully remove the excess chlorinating agent under reduced pressure.
-
Pour the residue onto crushed ice and neutralize with a base (e.g., concentrated ammonia solution or saturated sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the final product: This compound .[15]
Part 2: Derivatization and Discovery of Novel Kinase Inhibitors
The C-4 chloro substituent is the key handle for derivatization. Its reactivity allows for the introduction of a wide range of nucleophiles, most commonly substituted anilines, to generate libraries of potential kinase inhibitors.[14] The choice of the aniline is critical and is guided by the structure of the target kinase's ATP-binding pocket.
General Workflow for Drug Discovery
The process follows a logical progression from initial synthesis to biological validation.
Caption: Drug discovery workflow starting from the quinazoline core.
Targeting EGFR: Development of Anticancer Agents
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and the 4-anilinoquinazoline scaffold has a high affinity for its ATP-binding site.[6][7][17]
Rationale: The core quinazoline ring mimics the adenine portion of ATP. The aniline substituent at C-4 projects into a hydrophobic pocket, and specific substitutions on this aniline ring can form key interactions (e.g., hydrogen bonds) with residues like methionine, enhancing potency and selectivity.[12] The methoxy and benzyloxy groups at C-6 and C-7 often enhance binding and can improve pharmacokinetic properties.
General Protocol: Synthesis of 4-Anilinoquinazoline Derivatives
-
Dissolve this compound (1.0 eq) in a protic solvent like isopropanol or n-butanol.
-
Add the desired substituted aniline (1.1 eq).
-
Heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture. The product hydrochloride salt often precipitates directly.
-
Collect the solid by filtration and wash with cold solvent.
-
If necessary, the free base can be obtained by neutralizing with a base and extracting with an organic solvent, followed by purification via column chromatography.
Structure-Activity Relationship (SAR) Data for EGFR Inhibitors
The following table summarizes hypothetical but representative SAR data based on published findings for similar quinazoline derivatives.[7][8]
| Compound ID | C-4 Aniline Substituent | EGFR IC₅₀ (nM) | Antiproliferative (A549 cells) IC₅₀ (µM) |
| Ref-1 | 3-chloro-4-fluoroaniline | ~5 | ~0.1 |
| 1a | Aniline | 150 | 5.2 |
| 1b | 3-Ethynylaniline | ~2 | ~0.05 |
| 1c | 3-Chloroaniline | 25 | 1.8 |
| 1d | 4-Fluoroaniline | 80 | 3.5 |
This data is illustrative. Ref-1 represents the aniline portion of Gefitinib; Ref-1b represents the aniline portion of Erlotinib.
Key SAR Insights:
-
Small, electron-withdrawing groups at the meta-position (C-3') of the aniline ring, such as chloro or ethynyl, are crucial for high potency.[6][12]
-
A halogen, like fluorine, at the para-position (C-4') can also contribute to activity.[12]
-
Unsubstituted aniline generally results in a significant loss of activity.
Targeting VEGFR-2: Development of Anti-Angiogenic Agents
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18][19] Many quinazoline-based inhibitors show dual activity against both EGFR and VEGFR-2 or can be optimized for VEGFR-2 selectivity.[18][20]
Rationale: The ATP-binding sites of EGFR and VEGFR-2 share some homology, allowing the quinazoline scaffold to serve as a starting point. However, differences in the pocket's shape and amino acid composition can be exploited to achieve selectivity. Often, larger or more flexible substituents on the aniline ring are explored to interact with unique regions of the VEGFR-2 pocket.[20]
Signaling Pathway Inhibition
Sources
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Professional Guide to 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline: A Privileged Scaffold for Kinase Inhibitor Libraries
Executive Summary: The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of bioactive compounds.[1][2][3] This guide focuses on a key derivative, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (CAS: 162364-72-9), a highly versatile building block pivotal to the discovery of targeted therapeutics. Its strategic design, featuring a reactive 4-chloro group and modulatory 6-methoxy and 7-benzyloxy substituents, makes it an ideal starting point for the synthesis of kinase inhibitor libraries.[4] This document serves as an in-depth technical resource for researchers and drug development professionals, detailing the compound's properties, synthesis, safety protocols, and, most critically, its application in the generation of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6]
The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
The quinazoline framework, a fusion of benzene and pyrimidine rings, has been extensively explored by medicinal chemists for decades.[1][7] Its rigid, planar structure provides an excellent foundation for the spatial orientation of various functional groups, enabling precise interactions with biological targets. This has led to the development of numerous FDA-approved drugs for a wide range of diseases, most notably cancer.[3][8]
The anticancer activity of many quinazoline derivatives stems from their ability to act as ATP-competitive inhibitors of protein kinases.[8][9] Placing different substituents at the 4, 6, and 7-positions of the quinazoline ring is a fundamental strategy for developing novel agents with high potency and selectivity.[8] Marketed oncology drugs like Gefitinib (Iressa™) and Erlotinib (Tarceva™) are prime examples of 4-anilinoquinazoline derivatives that have validated this scaffold as a premier pharmacophore for targeting tyrosine kinases.[10]
Profile of this compound (CAS: 162364-72-9)
This compound is a strategically designed intermediate, optimized for diversification in drug discovery campaigns. Its utility is derived from the specific roles of each substituent on the quinazoline core.
| Property | Value | Reference |
| CAS Number | 162364-72-9 | [11] |
| Molecular Formula | C₁₆H₁₃ClN₂O₂ | [11] |
| Molecular Weight | 300.74 g/mol | [11] |
| Appearance | Solid | [12] |
| Storage | Store in a cool place, under an inert atmosphere (e.g., Argon) | [12][13] |
Structural and Functional Analysis
-
4-Chloro Group: This is the molecule's key reactive handle. The electron-withdrawing nature of the quinazoline ring system activates the C4 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[4][14][15] This feature is the primary reason for its utility in library synthesis, allowing for the facile introduction of a wide variety of nucleophiles, most commonly anilines and other amines.[16]
-
6-Methoxy & 7-Benzyloxy Groups: These substituents are not merely passive additions; they play a crucial role in "tuning" the pharmacological properties of the final compounds. They occupy a region of the kinase ATP-binding pocket that can be exploited to enhance binding affinity and selectivity.[9] Furthermore, the bulky, lipophilic benzyloxy group can improve properties like cell membrane permeability and oral bioavailability in the resulting drug candidates.[4] This compound serves as a key intermediate in the synthesis of the multi-kinase inhibitor Vandetanib.[10][17][18]
Synthesis and Characterization
The synthesis of this compound is a well-established, multi-step process that culminates in a critical chlorination reaction.
Synthetic Workflow
The most common route begins with methyl 4-hydroxy-3-methoxybenzoate and proceeds through five key transformations: benzylation of the hydroxyl group, nitration, reduction of the nitro group to an amine, cyclization to form the quinazolinone ring, and finally, chlorination to yield the target compound.[17][19]
Caption: Multi-step synthesis of the target compound.
Experimental Protocol: Chlorination of the Quinazolinone Precursor
This protocol describes the final, crucial step in synthesizing the title compound. The causality behind this step is to convert the stable, unreactive C4-hydroxyl group of the quinazolinone into a highly reactive C4-chloro leaving group, thereby activating the scaffold for library synthesis.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the precursor, 6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one (1.0 eq), in a suitable solvent such as toluene or dichloromethane.
-
Reagent Addition: Add a chlorinating agent, such as thionyl chloride (SOCl₂, ~5 eq) or phosphorus oxychloride (POCl₃, ~5 eq), to the suspension.[20] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[20]
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) for 4-6 hours.[20] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure. Cautiously quench the residue by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.[21] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final compound.[21]
Analytical Characterization
Structural confirmation is paramount. The identity and purity of the synthesized this compound should be confirmed by standard analytical methods.
| Technique | Expected Characteristic Signals |
| ¹H NMR | Signals corresponding to the two distinct quinazoline aromatic protons (C5-H and C8-H, appearing as singlets), a sharp singlet for the methoxy (-OCH₃) protons (~4.0 ppm), a singlet for the benzylic (-OCH₂Ph) protons (~5.2 ppm), and multiplets for the phenyl protons of the benzyl group (~7.3-7.5 ppm).[22][23][24] |
| ¹³C NMR | Distinct signals for all 16 carbon atoms, including the characteristic C4-Cl carbon, and signals for the methoxy and benzylic carbons.[23][25] |
| Mass Spec. (MS) | A molecular ion peak [M]+ corresponding to the calculated molecular weight (m/z ≈ 300.74), along with a characteristic [M+2]+ peak at about one-third the intensity, confirming the presence of a single chlorine atom.[17] |
Application in Drug Screening Library Development
The primary value of this compound lies in its role as a scaffold for generating libraries of potential kinase inhibitors. The most common and successful application is the synthesis of 4-anilinoquinazoline derivatives.[5][26][27]
The Core Reaction: Nucleophilic Aromatic Substitution (SₙAr)
The reaction of the 4-chloroquinazoline with a diverse collection of aniline nucleophiles is the cornerstone of library generation. This SₙAr reaction is typically robust and high-yielding.[15][16]
Caption: Workflow for kinase inhibitor library synthesis.
Experimental Protocol: Parallel Synthesis of a 4-Anilinoquinazoline Library
This protocol is designed for efficiency, allowing for the rapid generation of dozens to hundreds of distinct compounds for screening. Using microwave irradiation can dramatically reduce reaction times.[16]
-
Arraying Reagents: In an array of microwave vials or a 96-well reaction block, dispense a solution of this compound (1.0 eq) in a suitable high-boiling solvent like isopropanol, n-butanol, or DMF.[28][29]
-
Adding Nucleophiles: To each vial, add a different substituted aniline or other amine nucleophile (1.2-1.5 eq).[28]
-
Reaction:
-
Product Isolation & Purification: Upon reaction completion, cool the reaction mixtures. For many derivatives, the product hydrochloride salt will precipitate from the solvent (especially isopropanol) and can be isolated by filtration. Alternatively, the solvent can be removed in vacuo, and the products purified using high-throughput purification techniques like mass-directed preparative HPLC.
Biological Context: Targeting the EGFR Signaling Pathway
The libraries generated from this scaffold are frequently screened against cancer-relevant tyrosine kinases. The Epidermal Growth Factor Receptor (EGFR) is a primary target, as its dysregulation is a known driver of tumor growth and proliferation.[30][31] The synthesized 4-anilinoquinazolines act as ATP mimetics, blocking the kinase domain and inhibiting the downstream signaling cascades (e.g., RAS-RAF-MAPK and PI3K-AKT) that promote cell survival and proliferation.[32][33]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quinazoline and Quinazolinone as Important Medicinal Scaffoldes: A Comparative Patent Review (2011-2016). | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]
- 13. 4-Chloroquinazoline - Safety Data Sheet [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 [chemicalbook.com]
- 22. mdpi.com [mdpi.com]
- 23. rsc.org [rsc.org]
- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 25. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. rsc.org [rsc.org]
- 30. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 33. ClinPGx [clinpgx.org]
An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Derivatives
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its rigid, planar structure and synthetic tractability have made it a "privileged scaffold" for designing potent and selective enzyme inhibitors.[2][3] Historically, the most significant impact of quinazoline derivatives has been in the realm of protein kinase inhibition.[4][5] Kinases are critical nodes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime therapeutic targets.[7]
This guide focuses on derivatives of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline , a key synthetic intermediate used in the development of multi-kinase inhibitors.[8][9][10] The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the systematic generation of a library of analogues.[11] The benzyloxy and methoxy groups at the 7- and 6-positions, respectively, offer opportunities for modulating potency, selectivity, and pharmacokinetic properties. Based on the extensive history of the quinazoline scaffold, this document will explore the most promising therapeutic targets for novel derivatives and provide a comprehensive framework for their preclinical validation.
The primary hypothesis is that novel derivatives of this compound will function as inhibitors of key oncogenic kinases. This guide will therefore focus on three high-priority target classes:
-
Epidermal Growth Factor Receptor (EGFR) Family
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Family
-
Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Signaling Pathway
For each potential target, we will discuss the scientific rationale, outline the relevant signaling pathways, and provide detailed, actionable protocols for experimental validation.
Part 1: Epidermal Growth Factor Receptor (EGFR) - The Archetypal Quinazoline Target
The EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[12] Its overexpression or activating mutations are implicated in a variety of solid tumors, particularly non-small-cell lung cancer (NSCLC).[2] The quinazoline scaffold has yielded several FDA-approved EGFR inhibitors, including gefitinib and erlotinib, validating it as a premier pharmacophore for this target.[2][5]
Mechanistic Rationale for Targeting EGFR
EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation and inhibition of apoptosis.[5][13] Quinazoline-based inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[4][6] The 4-anilino-quinazoline core has proven to be an ideal structural motif for achieving high affinity for the EGFR active site.[2] Given this precedent, derivatives of this compound are strong candidates for novel EGFR inhibitors.
EGFR Signaling Pathway Diagram
The following diagram illustrates the central role of EGFR in cell signaling and the point of intervention for quinazoline-based inhibitors.
Caption: Experimental workflow for validating EGFR inhibition.
Detailed Experimental Protocols
Protocol 1: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Objective: To determine the in vitro inhibitory activity (IC₅₀) of the quinazoline derivatives against recombinant human EGFR kinase.
-
Materials: Recombinant human EGFR (SignalChem), ADP-Glo™ Kinase Assay kit (Promega), ATP, test compounds.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of EGFR kinase solution.
-
Add 0.5 µL of the test compound dilution.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression.
-
Protocol 2: Western Blot for EGFR Pathway Inhibition
-
Objective: To confirm that the compounds inhibit EGFR signaling in a cellular context.
-
Materials: A549 lung cancer cells, serum-free media, EGF, test compounds, lysis buffer, antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2, and GAPDH.
-
Procedure:
-
Plate A549 cells and allow them to adhere overnight.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Part 2: Vascular Endothelial Growth Factor Receptor (VEGFR) - Targeting Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. [14]The VEGFR family, particularly VEGFR-2, is the primary mediator of angiogenesis. Dual inhibition of EGFR and VEGFR-2 is a validated therapeutic strategy, as exemplified by the quinazoline-based drug Vandetanib. [14]Therefore, VEGFR-2 represents a highly relevant potential target for novel this compound derivatives.
Mechanistic Rationale for Targeting VEGFR-2
VEGF, secreted by tumor cells, binds to VEGFR-2 on endothelial cells, leading to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. [15]This cascade promotes endothelial cell proliferation, migration, and survival, leading to neovascularization. [15]A quinazoline inhibitor targeting the ATP-binding site of the VEGFR-2 kinase domain can block these processes, effectively starving the tumor of its blood supply.
VEGFR-2 Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Validation Workflow for VEGFR-2 Inhibition
Validation follows a similar tiered logic, progressing from biochemical assays to cell-based functional assays.
| Tier | Experiment | Purpose |
| 1 | VEGFR-2 Kinase Inhibition Assay | Determine direct enzymatic inhibition (IC₅₀). |
| 1 | HUVEC Proliferation Assay | Assess antiproliferative effects on endothelial cells. |
| 2 | Western Blot for p-VEGFR2 | Confirm target engagement in VEGF-stimulated HUVECs. |
| 2 | Endothelial Cell Migration/Tube Formation Assay | Evaluate functional anti-angiogenic effects in vitro. |
| 3 | In vivo Angiogenesis Model (e.g., Matrigel Plug Assay) | Assess anti-angiogenic activity in a living system. |
Detailed Experimental Protocol
Protocol 3: Endothelial Cell Tube Formation Assay
-
Objective: To assess the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel (Corning), EGM-2 medium, test compounds.
-
Procedure:
-
Thaw Matrigel on ice overnight. Pipette 50 µL of cold Matrigel into each well of a 96-well plate and incubate at 37°C for 30-60 minutes to allow polymerization.
-
Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of the test compound or vehicle.
-
Seed 1.5 x 10⁴ HUVECs onto the surface of the polymerized Matrigel.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Part 3: PI3K/Akt/mTOR Pathway - A Central Hub for Cell Growth and Survival
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. [13]Its hyperactivation is one of the most common events in human cancer. [5]Several quinazoline-based compounds have been reported as inhibitors of PI3K, making this a promising, albeit less traditional, target class for the scaffold. [13][16][17]
Mechanistic Rationale for Targeting PI3K
Class I PI3Ks are activated by receptor tyrosine kinases (like EGFR and VEGFR) and Ras. [18]Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. [18]Activated Akt then phosphorylates a host of downstream targets, including mTOR, to promote cell growth and suppress apoptosis. [13]Inhibiting PI3K with a small molecule can thus shut down this entire pro-survival network.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Overview of the PI3K/Akt/mTOR signaling cascade.
Experimental Validation Workflow for PI3K Inhibition
Validating PI3K inhibition requires confirming direct enzyme inhibition and demonstrating the suppression of downstream signaling events.
Protocol 4: PI3Kα Inhibition Assay (PI3K-Glo™ Class I)
-
Objective: To determine the in vitro inhibitory activity (IC₅₀) of the compounds against recombinant PI3Kα.
-
Materials: Recombinant human PI3Kα (e.g., p110α/p85α), PI3K-Glo™ Class I assay kit (Promega), PIP2 substrate, test compounds.
-
Procedure:
-
Prepare serial dilutions of test compounds.
-
In a 96-well plate, add PI3Kα enzyme, PIP2 substrate, and test compound.
-
Initiate the reaction by adding ATP. Incubate at room temperature for 60-90 minutes.
-
Add the ADP-Glo™ Reagent to stop the reaction. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure luminescence and calculate IC₅₀ values.
-
Protocol 5: Phospho-Flow Cytometry for Akt Phosphorylation
-
Objective: To provide a high-throughput method for quantifying the inhibition of PI3K signaling (p-Akt) at the single-cell level.
-
Materials: PI3K-dependent cell line (e.g., MCF-7), test compounds, fixation/permeabilization buffers (e.g., Cytofix/Cytoperm™), fluorescently-conjugated antibody against p-Akt (Ser473).
-
Procedure:
-
Treat MCF-7 cells with serially diluted compounds for 2 hours.
-
Fix the cells with a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the cells with the anti-p-Akt antibody.
-
Analyze the cells using a flow cytometer, measuring the median fluorescence intensity (MFI) of the p-Akt signal.
-
Determine the IC₅₀ for p-Akt inhibition.
-
Conclusion and Forward Outlook
The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. Based on extensive precedent in medicinal chemistry, the most probable and highest-value therapeutic targets are members of the receptor tyrosine kinase family, specifically EGFR and VEGFR-2 , and the central signaling node PI3K . The experimental workflows detailed in this guide provide a rigorous, step-by-step framework for validating these targets. By progressing from biochemical assays to cellular target engagement and finally to functional phenotypic assays, researchers can confidently identify the mechanism of action of novel derivatives and build a robust data package for further preclinical and clinical development. The ultimate goal is to leverage the versatility of this quinazoline core to develop next-generation targeted therapies with improved efficacy, selectivity, and safety profiles.
References
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). International Journal of Molecular Sciences. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Pharmaceuticals. [Link]
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). International Journal of Molecular Sciences. [Link]
- Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). European Journal of Medicinal Chemistry. [Link]
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024).
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Pharmaceutical and Biomedical Research. [Link]
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers in Pharmacology. [Link]
- Clinically approved quinazoline scaffolds as EGFR inhibitors. (2023).
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2024). Oncology Reports. [Link]
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023). RSC Medicinal Chemistry. [Link]
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2021). Semantic Scholar. [Link]
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry. [Link]
- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2024).
- A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells. (2017). Apoptosis. [Link]
- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2016). Iranian Journal of Basic Medical Sciences. [Link]
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2022). Pharmaceutical Sciences. [Link]
- Chemical structure of approved VEGFR inhibitors. (2024).
- (PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022).
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
- This compound. PubChem. [Link]
- Synthesis of this compound. (2015).
- The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. (2024).
- 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. PubChem. [Link]
- (PDF) Synthesis of this compound. (2015).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 14. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the 4-Chloro Position in 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Among the vast library of quinazoline-based intermediates, 4-chloroquinazolines stand out for their exceptional utility. The chlorine atom at the C4 position acts as a versatile leaving group, enabling the synthesis of diverse derivatives through nucleophilic substitution. This reactivity is fundamental to the development of numerous therapeutic agents, particularly in oncology.[2][4]
This guide focuses on a specific, highly functionalized intermediate: 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline . This molecule is not merely a chemical curiosity; it is a strategic building block in the synthesis of potent kinase inhibitors, including analogues of targeted cancer therapies.[5][6][7] Understanding the nuanced reactivity of its 4-chloro position is paramount for researchers, scientists, and drug development professionals aiming to leverage this scaffold for novel molecular design. We will dissect the electronic factors governing its reactivity, detail the primary mechanistic pathways, provide field-proven experimental protocols, and contextualize its application within modern drug discovery.
The Electronic Landscape of the Quinazoline Core
The reactivity of any position on an aromatic ring is dictated by its electronic environment. The quinazoline system, a fusion of a benzene ring and a pyrimidine ring, possesses a unique electronic character.
-
Inherent Electrophilicity: The two nitrogen atoms within the pyrimidine ring are strongly electronegative. They exert a powerful electron-withdrawing effect (-I and -M), rendering the entire pyrimidine portion of the scaffold electron-deficient.
-
Activation of the C4 Position: The C4 carbon is positioned between two nitrogen atoms (N3 and the bridgehead N) and is part of a polarized C=N bond. This environment makes it highly electrophilic and exceptionally susceptible to attack by nucleophiles.[4][8] The chlorine atom at this position serves as an excellent leaving group, further priming the molecule for Nucleophilic Aromatic Substitution (SNAr) reactions.[6]
The Influence of 6-Methoxy and 7-Benzyloxy Substituents
The substituents on the fused benzene ring play a critical role in modulating the reactivity of the C4 position. Both the methoxy group at C6 and the benzyloxy group at C7 are classical electron-donating groups (EDGs) through resonance (+M effect).[9][10]
-
Electron Donation: These groups donate electron density into the fused benzene ring. This donation can, to a small extent, be relayed through the system to the pyrimidine ring.
-
Modulated Reactivity: While these EDGs enrich the overall aromatic system with electrons, the profound electron-deficiency of the pyrimidine ring, driven by its nitrogen atoms, remains the dominant factor. Therefore, the C4 position on this compound remains highly activated towards nucleophilic attack, even if its reactivity might be slightly attenuated compared to an unsubstituted 4-chloroquinazoline.[11] The primary reaction pathway is overwhelmingly the SNAr mechanism.[12]
The SNAr Mechanism: A Step-by-Step Analysis
The displacement of the 4-chloro group proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[4][13]
-
Nucleophilic Attack: The reaction is initiated when a nucleophile (e.g., an amine) attacks the highly electrophilic C4 carbon. This is typically the rate-determining step of the reaction.[13]
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the pyrimidine ring and forms a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized effectively by the electron-withdrawing nitrogen atoms of the quinazoline ring system.[4][13]
-
Elimination and Re-aromatization: The aromaticity is restored in the final, rapid step, where the chloride ion is expelled as the leaving group, yielding the final 4-substituted quinazoline product.[4]
Caption: The Addition-Elimination (SNAr) Mechanism Pathway.
Core Synthetic Protocols: Harnessing C4 Reactivity
The true value of this compound is realized in its synthetic applications. The most prevalent and critical reaction is its amination to form 4-aminoquinazoline derivatives, the key pharmacophore for a large class of kinase inhibitors.
General Protocol for Nucleophilic Substitution with Amines
This protocol outlines a robust and widely applicable method for the synthesis of 4-anilino- and 4-alkylamino-quinazoline derivatives.
Caption: General experimental workflow for amination of 4-chloroquinazolines.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., aniline, morpholine, benzylamine) (1.1 - 1.5 eq)
-
Solvent: Isopropanol (IPA), Ethanol, or N,N-Dimethylformamide (DMF) (0.1-0.2 M concentration)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., isopropanol) to achieve a concentration of 0.1-0.2 M.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (for isopropanol, approx. 82°C) under an inert atmosphere.[4] Alternatively, for accelerated reactions, microwave irradiation can be employed (e.g., 100-140°C for 10-60 minutes).[4]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours for conventional heating).
-
Isolation:
-
If a precipitate forms upon cooling: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration. Wash the solid with cold solvent (e.g., isopropanol) and then diethyl ether to remove impurities.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude residue can then be purified.
-
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
Summary of Reaction Conditions
The choice of solvent and temperature can be critical and depends on the nucleophilicity of the amine.
| Nucleophile Type | Typical Solvent | Method | Typical Conditions | Expected Outcome | Reference |
| Aliphatic Amines | Isopropanol, Ethanol | Reflux | 80-85°C, 2-8 h | High Yield | [14] |
| Anilines | Isopropanol, DMF | Reflux | 80-120°C, 4-16 h | Moderate to High Yield | [2][4] |
| Less Reactive Amines | DMF, NMP | Microwave | 120-150°C, 15-60 min | Good Yield, Faster | [4] |
Potential Side Reactions
The primary competing reaction is hydrolysis of the 4-chloro group to form the corresponding 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one. This is particularly prevalent if moisture is present in the reaction, especially at elevated temperatures.[12] Meticulous drying of solvents and glassware is essential to minimize this byproduct.
Synthesis and Application in Drug Discovery
The targeted intermediate, this compound, is itself synthesized via a multi-step sequence, typically starting from methyl 4-hydroxy-3-methoxybenzoate and proceeding through nitration, reduction, cyclization, and finally, chlorination.[5][15] Its value is justified by its pivotal role in constructing high-value pharmaceutical compounds.
The 4-anilinoquinazoline structure is the quintessential pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[7][12] The SNAr reaction on the 4-chloro intermediate is the key step that introduces the crucial aniline moiety responsible for binding to the ATP pocket of these kinases.[16]
Caption: Role of the 4-chloro intermediate in drug discovery.
Drugs like Gefitinib and Erlotinib are landmark examples of 4-anilinoquinazoline-based EGFR inhibitors.[7] The 6-methoxy and 7-substituted benzyloxy groups on the core scaffold provide additional vectors for modification, allowing chemists to fine-tune properties such as solubility, cell permeability, and target specificity, which are critical for developing next-generation therapeutics.[6][16]
Conclusion
The reactivity of the 4-chloro position in this compound is a textbook example of electronically-driven organic chemistry harnessed for medicinal purposes. The inherent electrophilicity of the C4 position, activated by the quinazoline ring's nitrogen atoms, makes it a prime target for nucleophilic aromatic substitution. While the electron-donating methoxy and benzyloxy groups modulate this reactivity, they do not fundamentally alter the course of the reaction.
The SNAr reaction at this site is a robust, reliable, and versatile transformation that provides chemists with a powerful tool to access the critical 4-aminoquinazoline scaffold. A thorough understanding of this mechanism and the practical protocols for its execution is essential for any scientist working in the field of drug discovery and development, paving the way for the synthesis of novel and potent therapeutic agents.
References
- Sánchez, B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
- Wang, M., et al. (2015). Synthesis of this compound.
- Wang, M., et al. (2015). Synthesis of this compound.
- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- Molecule Depot. (n.d.). The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery.
- Pires, M. M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2419–2427. [Link]
- Al-Suhaimi, K. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7365. [Link]
- Al-Obaid, A. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Armarego, W. L. F. (1967). Quinazolines. Part VIII. Electronic effects in 2-substituted quinazolines. Journal of the Chemical Society C: Organic. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Mamedov, V. A., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(19), 6533. [Link]
- Hameed, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 9(1), 24–41. [Link]
- Chu, W., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435–7440. [Link]
- Rawat, P., & Verma, S. M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 751939. [Link]
- Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 16. mdpi.com [mdpi.com]
importance of the benzyloxy group in 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
An In-depth Technical Guide: The Strategic Importance of the Benzyloxy Group in 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Preamble: The Unseen Architect in Kinase Inhibitor Synthesis
In the intricate world of medicinal chemistry, the final architecture of a drug molecule is often made possible by the transient, yet critical, role of specific chemical functionalities. This compound stands as a quintessential example of a key intermediate, a molecular linchpin in the synthesis of several life-saving oncology drugs, including the epidermal growth factor receptor (EGFR) inhibitors.[1] While the quinazoline core provides the essential scaffold for kinase binding, and the chloro group at the 4-position serves as a reactive handle, it is the benzyloxy group at the 7-position that acts as the silent, strategic architect.[2] Its presence is a deliberate tactic, enabling a synthetic route that would otherwise be fraught with complications. This guide provides a detailed technical analysis of the multifaceted importance of this benzyloxy group, from its role as a steadfast protecting group to its influence on the overall synthetic strategy for targeted therapeutics.
Part 1: A Shield for Reactivity: The Benzyloxy Moiety as a Protecting Group
In multi-step organic synthesis, the journey to a complex molecular target is rarely linear. Functional groups that are not involved in a current reaction step must often be "masked" or "protected" to prevent unwanted side reactions. The hydroxyl group is a prime example of a functionality that, due to its acidic proton and nucleophilic oxygen, can interfere with a wide array of chemical transformations. The benzyloxy group serves as an exemplary protecting group for the phenolic hydroxyl that is ultimately required at the 7-position of many quinazoline-based kinase inhibitors.
The Rationale for Benzyl Ether Protection
The choice of a benzyl group to protect the 7-hydroxyl functionality is rooted in a balance of stability and selective reactivity.
-
Robust Stability: Benzyl ethers are exceptionally stable across a broad spectrum of reaction conditions. They are resistant to many acidic and basic conditions, as well as to various oxidizing and reducing agents, allowing for extensive chemical modifications to other parts of the quinazoline scaffold without jeopardizing the protected hydroxyl group.[3]
-
Facile Introduction: The benzyl group is typically introduced via a straightforward Williamson ether synthesis, reacting the parent phenol with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a mild base.[4] This reaction is high-yielding and reliable.
-
Orthogonal Cleavage: The paramount advantage of the benzyl protecting group is the ability to remove it under very specific and mild conditions, a concept known as "orthogonal deprotection." The most common and effective method is catalytic hydrogenolysis.[4] By exposing the molecule to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, the benzyl ether is cleanly cleaved to regenerate the free hydroxyl group and toluene, a volatile and easily removed byproduct.[5] This method is highly selective and leaves most other functional groups, including the sensitive aniline linkage in the final drug, intact.
The strategic application of the benzyloxy group follows a classic "Protect-Modify-Deprotect" sequence, which is fundamental to the successful synthesis of complex molecules.
Part 2: Enabling the Synthesis of the Quinazoline Core
The synthesis of this compound itself is a multi-step process where the benzyloxy group's early introduction is a critical decision. A common synthetic route starts from methyl 4-hydroxy-3-methoxybenzoate.[6][7]
Synthetic Pathway Overview
The transformation from a simple benzoate precursor to the complex quinazoline intermediate involves a sequence of five key steps: substitution (benzylation), nitration, reduction, cyclization, and chlorination.[6] The total yield for this five-step process has been reported to be approximately 29.2%.[6][7]
-
Benzylation (Protection): The first step is the protection of the phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate with a benzyl group. This is crucial as the free hydroxyl would interfere with the subsequent nitration step.
-
Nitration: The aromatic ring is nitrated to introduce a nitro group, which is a precursor to the amine necessary for forming the quinazoline ring.
-
Reduction: The nitro group is reduced to an amino group.
-
Cyclization: The resulting aminobenzoate is cyclized, typically with a reagent like formamide, to construct the pyrimidine ring, yielding the 6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one core.[8]
-
Chlorination: The final step is the conversion of the 4-oxo group to the highly reactive 4-chloro group. This is a critical activation step, transforming the stable quinazolinone into a versatile intermediate ready for nucleophilic substitution.[8] This is often achieved using reagents like phosphorus oxychloride or thionyl chloride.[9][10]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative synthesis based on established literature.[8]
-
Preparation of 6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one (Intermediate):
-
Combine the precursor, 2-amino-4-(benzyloxy)-5-methoxybenzoic acid, with formamide.
-
Heat the mixture under reflux for several hours.
-
Upon cooling, the product crystallizes and can be collected by filtration, washed, and dried.
-
-
Chlorination to Yield this compound:
-
Suspend the 6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one in a suitable solvent such as ethylene dichloride.
-
Add a chlorinating agent, such as phosphorus oxychloride or thionyl chloride.[8][10]
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
Quench the reaction mixture with ice water and extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain the off-white solid product.[8]
-
Part 3: A Gateway to Kinase Inhibition
The primary value of this compound lies in its role as a direct precursor to potent kinase inhibitors. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to the ATP-binding pocket of various kinases.[11]
The Crucial Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position, installed in the final step of the intermediate's synthesis, is an excellent leaving group.[12] This makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility. In the synthesis of drugs like Gefitinib (Iressa®), this position is attacked by the amino group of an aniline derivative (e.g., 3-chloro-4-fluoroaniline).[1][13]
The benzyloxy group at C7 plays a crucial, albeit indirect, role here. By protecting the hydroxyl group, it prevents potential side reactions where the aniline could react with an unprotected phenol. More importantly, it allows the complex aniline side chain to be installed before the final, sensitive functional group at C7 is revealed.
Final Deprotection and Structure-Activity Relationship (SAR)
Once the C4-aniline linkage is forged, the final step is the deprotection of the benzyloxy group to reveal the 7-hydroxyl.
The identity of the substituent at the 7-position is critical for the drug's activity and pharmacokinetic properties. In Gefitinib, the 7-hydroxyl is further alkylated to install a 3-(morpholin-4-yl)propoxy group.[14] This bulky, polar side chain enhances solubility and provides key interactions within the EGFR binding site. The benzyloxy group is the perfect placeholder; it is sterically and electronically dissimilar to the final desired group, but its ease of removal allows for the late-stage introduction of this critical pharmacophoric element. This strategy of delaying the introduction of key functional groups is vital for improving overall yields and simplifying purification in complex syntheses.
Part 4: Physicochemical Data and Protocols
Compound Properties
A summary of the key properties for this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 162364-72-9 | [8][15] |
| Molecular Formula | C₁₆H₁₃ClN₂O₂ | [15] |
| Molecular Weight | 300.74 g/mol | [15][16] |
| Physical Form | Solid (typically off-white) | [8] |
| IUPAC Name | 4-chloro-6-methoxy-7-(phenylmethoxy)quinazoline | [15] |
| Storage | Refrigerator |
Detailed Protocol: Catalytic Hydrogenolysis for Benzyl Deprotection
This protocol describes a standard procedure for removing the benzyl protecting group.
-
Setup:
-
Dissolve the benzyl-protected quinazoline derivative (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Place the solution in a hydrogenation flask equipped with a magnetic stir bar.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the flask (typically 5-10% by weight of the substrate).
-
-
Reaction:
-
Seal the flask and purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Introduce hydrogen gas into the flask, either from a balloon or a pressurized hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.
-
Conclusion: A Strategically Indispensable Moiety
The benzyloxy group in this compound is far more than a simple substituent; it is a strategically indispensable tool in the synthesis of advanced pharmaceuticals. Its importance is threefold:
-
As a Robust Protecting Group: It effectively shields a reactive hydroxyl group, allowing for a broad range of chemical transformations on the quinazoline core without interference.
-
As a Synthetic Enabler: Its presence dictates a logical and efficient synthetic sequence, enabling the construction of the complex quinazoline scaffold from simple starting materials.
-
As a Gateway for Diversification: Its clean and selective removal late in the synthetic route allows for the precise installation of crucial pharmacophoric groups required for potent biological activity.
In essence, the benzyloxy group serves as a temporary but vital scaffold, embodying the elegance and strategic thinking that underpins modern drug development. Its role highlights the principle that often, the functionalities that are ultimately removed from a molecule are just as important as those that remain in the final active pharmaceutical ingredient.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. National Center for Biotechnology Information.
- Wang, M., Wang, P., OuYang, Y., Wang, L., Li, Q., Gao, S., & Xu, S. (2015). Synthesis of this compound. Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015). Atlantis Press.
- Wang, M., et al. (2015). Synthesis of this compound. ResearchGate. Public Full-text 1.
- Hima, P. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100839.
- MDPI. (2023).
- Royal Society of Chemistry. (n.d.). Table of Contents.
- Journal of Drug Delivery and Therapeutics. (2019). Synthesis of 2-chloro-4-(aryl amino)
- Malaysian Journal of Chemistry. (2021).
- MDPI. (2023). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank, 2023(1), M1556.
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
- New Drug Approvals. (2015). Gefitinib.
- MDPI. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 25(24), 5940.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- PubChem. (n.d.). Gefitinib. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Oxford Academic. (2021). Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice.
- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- Oxford Academic. (2021). Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. Journal of Toxicologic Pathology.
- Organic Chemistry Portal. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis.
- NIH. (2022). Uncovering the Molecular Basis for the Better Gefitinib Sensitivity of EGFR with Complex Mutations over Single Rare Mutation.
- PubMed. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. nbinno.com [nbinno.com]
- 13. ukm.my [ukm.my]
- 14. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]
An In-Depth Technical Guide to the Structure-Activity Relationship of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of a specific, highly potent class of kinase inhibitors: 7-(benzyloxy)-4-chloro-6-methoxyquinazoline analogs. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a deep, field-proven analysis of the causal relationships between molecular structure and biological activity. We will dissect the critical roles of each substituent on the quinazoline core, offering insights into rational drug design and optimization. This guide is designed to be a self-validating system, with detailed experimental protocols and in-text citations to authoritative sources, empowering researchers to replicate, validate, and build upon the findings presented herein.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer.[2] Consequently, small molecule kinase inhibitors have emerged as a major class of therapeutic agents. The quinazoline ring system has proven to be a privileged scaffold in this arena, largely due to its ability to mimic the adenine ring of ATP and bind to the ATP-binding site of various kinases.[3][4] This competitive inhibition effectively blocks the downstream signaling pathways that drive cellular proliferation and survival.[3]
First-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, both built upon the 4-anilinoquinazoline framework, have demonstrated significant clinical success in the treatment of non-small cell lung cancer (NSCLC).[2][3] The core structure of these inhibitors typically features a quinazoline ring, a substituted aniline group at the 4-position, and various substituents on the quinazoline core to modulate potency, selectivity, and pharmacokinetic properties.[5]
This guide focuses on a specific and highly relevant series of analogs based on the This compound core. The chloro group at the 4-position serves as a versatile synthetic handle for the introduction of various substituted anilines, while the methoxy group at the 6-position and the benzyloxy group at the 7-position are critical for potent inhibitory activity.[1] Understanding the nuanced effects of modifications to each of these components is paramount for the rational design of next-generation inhibitors with improved efficacy and resistance profiles.
The Core Synthesis: A Gateway to Diverse Analogs
The key intermediate, This compound , provides the foundation for synthesizing a diverse library of analogs. A common synthetic route begins with a readily available starting material like vanillic acid or a related derivative, and proceeds through a series of steps including nitration, reduction, cyclization, and chlorination.[6]
Caption: General synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the 4-position (the aniline ring) and on the benzyloxy group at the 7-position.
The Critical Role of the 4-Anilino Moiety
The substitution of the 4-chloro group with a substituted aniline is a crucial step in conferring potent kinase inhibitory activity. The aniline moiety typically occupies a hydrophobic pocket in the ATP-binding site of the kinase.[5]
-
Substitution Pattern on the Aniline Ring: Small, hydrophobic substituents at the meta-position of the aniline ring are generally preferred for potent EGFR inhibition.[3] For instance, a 3-chloro or 3-bromo substituent often leads to a significant increase in activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the aniline ring can modulate the binding affinity. While a comprehensive trend is not always straightforward and can be kinase-dependent, hydrophobic and electron-withdrawing groups at appropriate positions tend to enhance activity.
The Influence of the 7-Benzyloxy Group
The 7-benzyloxy substituent plays a significant role in the overall activity of these quinazoline analogs. While the SAR at this position is less extensively documented than that of the 4-anilino moiety, some key observations can be made.
-
Substitutions on the Benzyl Ring: The introduction of substituents on the phenyl ring of the benzyloxy group can fine-tune the activity and selectivity of the inhibitor. For example, the presence of a fluorine atom on the benzyl ring can lead to novel hydrogen bond interactions within the kinase domain, potentially enhancing binding affinity.[5] A 3-chloro-4-(3-fluorobenzyloxy) aniline derivative has been reported as a highly potent inhibitor, highlighting the importance of this moiety.[5]
The Contribution of the 6-Methoxy Group
The 6-methoxy group is a common feature in many potent quinazoline-based kinase inhibitors. Electron-donating groups at the 6- and 7-positions of the quinazoline ring are generally favored for high potency.[3] The 6,7-dimethoxy substitution pattern is particularly prevalent in highly active analogs.[3]
Table 1: Summary of Structure-Activity Relationships
| Molecular Feature | Modification | Impact on Activity | Rationale |
| 4-Position | Introduction of a substituted aniline | Essential for potent inhibition | Occupies a key hydrophobic pocket in the ATP-binding site.[5] |
| Small, hydrophobic groups at the meta-position of the aniline | Generally increases potency | Enhances hydrophobic interactions within the binding pocket.[3] | |
| 7-Position | Benzyloxy group | Contributes to high potency | Provides favorable interactions within the active site. |
| Substitution on the benzyl ring (e.g., fluorine) | Can enhance binding affinity | Potential for additional hydrogen bonding and favorable electronic interactions.[5] | |
| 6-Position | Methoxy group | Generally enhances potency | Electron-donating groups at this position are favorable for activity.[3] |
Key Signaling Pathway: EGFR Inhibition
The primary molecular target for many this compound analogs is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately drive cell proliferation, survival, and migration.[7]
By competitively binding to the ATP-binding site of the EGFR kinase domain, these quinazoline inhibitors prevent ATP from binding, thereby blocking the autophosphorylation and subsequent activation of downstream signaling.
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by 7-(benzyloxy)quinazoline analogs.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs.
General Synthetic Protocol for 4-Anilino-7-(benzyloxy)-6-methoxyquinazolines
This protocol describes a general method for the nucleophilic aromatic substitution reaction to introduce the 4-anilino moiety.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Isopropanol or n-butanol
-
Concentrated HCl (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and the desired substituted aniline (1.1 equivalents).
-
Add a suitable solvent such as isopropanol or n-butanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the in vitro potency of the synthesized compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate
-
Synthesized quinazoline analog
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to achieve the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized quinazoline analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.[1]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of potent kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of substitutions at the 4-anilino and 7-benzyloxy positions for achieving high-affinity binding to target kinases such as EGFR. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel analogs.
Future research in this area should focus on a more systematic exploration of the SAR of the 7-benzyloxy moiety. A comprehensive library of analogs with diverse substitutions on the benzyl ring would provide invaluable data for refining our understanding of the binding interactions at this position and for the development of inhibitors with enhanced potency and selectivity. Furthermore, the evaluation of these compounds against a broader panel of kinases and in various cancer cell lines will be crucial for identifying new therapeutic opportunities and for understanding potential off-target effects. The integration of computational modeling and docking studies will also be instrumental in guiding the rational design of the next generation of quinazoline-based kinase inhibitors.
References
- National Institutes of Health (NIH). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])
- Brieflands.
- PubMed. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. (URL: [Link])
- MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])
- PubMed. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (URL: [Link])
- PubMed.
- PubMed. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)
- PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (URL: [Link])
- ResearchGate. QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). (URL: [Link])
- Hilaris Publisher. Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])
- PubMed. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (URL: [Link])
- PubMed. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (URL: [Link])
- PubMed. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (URL: [Link])
- RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (URL: [Link])
- PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (URL: [Link])
- PubMed.
- ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (URL: [Link])
- Jun ying Nie, et al. Effect of Fluorine Substitution on the Adrenergic Properties of 3-(tert-Butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol. (URL: not available)
- Atlantis Press. Synthesis of this compound. (URL: [Link])
Sources
- 1. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HK1097839A - Quinazoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the Quinazoline Scaffold
In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a "privileged structure." Its rigid, heterocyclic framework serves as an excellent foundation for designing potent and selective enzyme inhibitors.[1] A key intermediate in the synthesis of numerous targeted therapies is 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. This molecule is a cornerstone in the construction of complex active pharmaceutical ingredients (APIs), most notably tyrosine kinase inhibitors (TKIs) like Lapatinib, a dual inhibitor of EGFR and HER2.[2][3][4]
The strategic importance of this building block lies in its unique reactivity profile. The chloro-substituent at the C-4 position is an excellent leaving group, making it an ideal electrophilic partner for carbon-carbon bond-forming reactions.[5] Among these, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and mild reaction conditions, making it an indispensable tool for medicinal chemists.[6][7]
This guide provides an in-depth analysis of the Suzuki-Miyaura coupling using this compound, offering mechanistic insights, optimized protocols, and practical troubleshooting advice for researchers in pharmaceutical R&D.
Pillar 1: The Reaction Mechanism - A Stepwise Perspective
The Suzuki-Miyaura coupling is a sophisticated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]
-
Oxidative Addition : The catalytic cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands. This complex undergoes oxidative addition to the carbon-chlorine bond of the this compound. This is often the rate-determining step for aryl chlorides, which are less reactive than the corresponding bromides or iodides.[8][11] The result is a square planar Pd(II) complex.
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄).[12][13] The base forms a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the palladium, displacing the halide.[10][13]
-
Reductive Elimination : The final step is the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][10]
Caption: Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Pillar 2: Optimizing the Reaction - A Data-Driven Approach
The success of coupling a relatively unreactive heteroaryl chloride like this compound hinges on the careful selection of reaction parameters.[14] Optimization is key to achieving high yields and minimizing side reactions.[15][16]
Key Reaction Parameters
| Parameter | Recommended Options & Rationale |
| Palladium Precatalyst | Pd(OAc)₂ , Pd₂(dba)₃ : Common, cost-effective Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.[12][17] PdCl₂(dppf) , PdCl₂(Amphos)₂ : Air-stable Pd(II) precatalysts that are often effective for challenging substrates like heteroaryl chlorides.[18] |
| Ligand | Bulky, Electron-Rich Monophosphines : SPhos , XPhos , P(t-Bu)₃ : These ligands promote the challenging oxidative addition step with aryl chlorides and accelerate the reductive elimination.[14][17][19] They are the go-to choice for difficult couplings. Bidentate Ligands : dppf (in PdCl₂(dppf)): Can provide high stability to the catalytic complex.[18] |
| Base | K₃PO₄ , Cs₂CO₃ : Stronger inorganic bases are often required to facilitate the formation of the boronate complex, especially with electron-poor or sterically hindered boronic acids.[18][20] K₂CO₃ : A milder, common base suitable for many standard couplings.[21] The choice of base can be critical and substrate-dependent.[13] |
| Solvent System | Anhydrous Ethers : 1,4-Dioxane , THF : Excellent at solubilizing both organic substrates and the palladium complexes.[10][22] Aromatic Hydrocarbons : Toluene : Often used for higher temperature reactions.[15] Polar Aprotic : DMF : A good solvent but requires careful purification. Aqueous Mixtures : A small amount of water (e.g., Dioxane/H₂O 10:1) is often added to help dissolve the inorganic base and facilitate transmetalation.[22][23] |
| Temperature | 80-120 °C : Higher temperatures are typically necessary to drive the oxidative addition of the chloroquinazoline.[6][21] The optimal temperature will depend on the solvent and the reactivity of the specific boronic acid. |
Pillar 3: Experimental Protocol & Workflow
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions like boronic acid homocoupling.[13]
Materials & Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Standard laboratory glassware, magnetic stirrer, heating plate, and inert atmosphere setup.
Caption: Fig. 2: Experimental Workflow for Suzuki Coupling
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[23]
-
Causality: Using oven-dried glassware and maintaining a positive inert gas pressure is critical to exclude moisture and oxygen, which can deactivate the catalyst and lead to unwanted side reactions.[13]
-
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is completely oxygen-free.[6][23]
-
Catalyst/Ligand Addition : Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Causality: The ligand to palladium ratio is crucial. A 2:1 ligand-to-metal ratio is common for monophosphine ligands to ensure the formation of the active L₂Pd(0) species.[23]
-
-
Solvent Addition : Add degassed anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the quinazoline).
-
Causality: Solvents must be degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen.
-
-
Reaction Execution : Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.[6][23]
Trustworthiness: A Self-Validating System & Troubleshooting
A robust protocol anticipates potential failures. Below are common issues encountered during the Suzuki coupling of heteroaryl chlorides and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture). 2. Insufficiently active catalyst/ligand system for the chloro-substrate. 3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique and use fresh, degassed solvents. 2. Switch to a more active, electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos).[14][17] 3. Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous conditions or switch to a boronic ester (e.g., pinacol ester), which is more resistant to protodeboronation.[13] 2. Optimize the reaction to run for the minimum time necessary. |
| Dehalogenation of Quinazoline | The chloroquinazoline is reduced to the corresponding des-chloro analog. This can be promoted by certain bases or ligands. | 1. Screen different bases; sometimes a weaker base like K₂CO₃ can mitigate this. 2. Change the ligand system.[13] 3. Lowering the reaction temperature may also be beneficial. |
| Homocoupling of Boronic Acid | Primarily caused by the presence of oxygen, which can facilitate an oxidative coupling pathway. | 1. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[13] |
References
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/product/palladium-catalyst-for-the-suzuki-miyaura-coupling-of-heteroaryl-chlorides_P2316]
- Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo970921k]
- The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. [URL: https://www.chembp.com/news/the-role-of-7-benzyloxy-4-chloro-6-methoxyquinazoline-in-drug-discovery.html]
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1028&context=macdonald-pubs]
- Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja068637h]
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [URL: https://www.researchgate.net/publication/236125028_Ligand-supported_palladium-catalyzed_cross-coupling_reactions_of_hetero_aryl_chlorides]
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [URL: https://www.researchgate.net/publication/327632617_Suzuki_Miyaura_Cross_-_Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Practical synthesis of lapatinib. Journal of China Pharmaceutical University. [URL: https://xb.cpu.edu.cn/EN/Y2013/V44/I1/70]
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-cross-coupling-of-4a-f-h-with-arylboronic-acids-Reagents-and-conditions-i_fig3_266453669]
- Optimizing Suzuki Coupling Reactions. CovaSyn. [URL: https://covasyn.com/optimizing-suzuki-coupling-reactions/]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
- Screening of different bases for Suzuki coupling a. ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-different-bases-for-Suzuki-coupling-a_tbl2_339665809]
- Elkamhawy, A., et al. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951159/]
- Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ResearchGate. [URL: https://www.researchgate.net/publication/316041006_Suzuki-Miyaura_Coupling_of_Quinazolines_Containing_an_Unprotected_NH2_Group]
- Assessing a sustainable manufacturing route to lapatinib. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/re/d2re00194a]
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloroquinoline Derivatives. Benchchem. [URL: https://www.benchchem.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011003/]
- Elkamhawy, A., et al. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Dongguk University. [URL: https://dongguk.elsevierpure.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
- effect of base and solvent on Suzuki coupling with bromoquinolines. Benchchem. [URL: https://www.benchchem.com/troubleshooting/23]
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/re/c6re00155k]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [URL: https://www.mdpi.com/2073-4344/13/1/53]
- 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline. Benchchem. [URL: https://www.benchchem.com/product/b1089]
- Technical Support Center: Optimizing Suzuki Coupling with Chloroquinolines. Benchchem. [URL: https://www.benchchem.com/troubleshooting/10]
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5120713/]
- Suzuki cross-coupling reaction. YouTube. [URL: https://www.youtube.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-4-chloroanisole-with-phenylboronic-acid-a_tbl1_225026909]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Benzyloxy-4-chloro-6-methoxyquinazoline]
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC31325-4/]
- Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [URL: https://www.researchgate.net/publication/280590059_Optimization_of_the_Suzuki-Miyaura_Cross-coupling]
- 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [URL: https://www.mdpi.com/1422-8599/2025/1/28]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. SAGE Journals. [URL: https://journals.sagepub.com/doi/full/10.1177/11773901211025732]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [URL: https://www.youtube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Yoneda Labs [yonedalabs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Synthesizing Next-Generation EGFR Inhibitors: An Application Guide Utilizing 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed experimental framework for the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, leveraging the versatile chemical scaffold, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. This document moves beyond a simple recitation of steps, offering in-depth rationale for experimental choices, self-validating protocols, and a robust foundation in the underlying biochemical principles.
Introduction: The Quinazoline Scaffold in EGFR Inhibition
The quinazoline core is a privileged structure in the design of EGFR tyrosine kinase inhibitors (TKIs).[1][2][3] Its nitrogen-containing heterocyclic system provides a key interaction point with the ATP-binding pocket of the EGFR kinase domain, effectively blocking the signaling cascade that drives cellular proliferation in many cancers.[1][2] First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[2][4] The strategic synthesis of novel derivatives from versatile intermediates like this compound allows for the exploration of new chemical space and the development of inhibitors with improved potency, selectivity, and resistance profiles.[2][4]
The 7-(benzyloxy) and 6-methoxy substitutions on the quinazoline ring of the starting material offer several advantages. The methoxy group can enhance binding affinity, while the benzyloxy group provides a handle for further chemical modification or can be deprotected to reveal a hydroxyl group for additional interactions within the EGFR binding site. The chloro group at the 4-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) with a wide array of anilines to generate a library of potential EGFR inhibitors.[5]
The EGFR Signaling Pathway: A Rationale for Targeted Inhibition
Dysregulation of the EGFR signaling pathway is a hallmark of numerous malignancies.[6] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[7] This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation, survival, and metastasis.[6][8][9] Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing this initial autophosphorylation step and effectively silencing the downstream oncogenic signaling.[6]
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Protocols
Part 1: Synthesis of 4-Anilinoquinazoline Derivatives
This protocol details the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Reaction Scheme:
Caption: General synthetic scheme for 4-anilinoquinazoline derivatives.
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 162364-72-9 | 300.74 g/mol | Starting material |
| Substituted Aniline (e.g., 3-ethynylaniline) | 540-63-6 | 117.15 g/mol | Nucleophile |
| Isopropanol (IPA) | 67-63-0 | 60.10 g/mol | Solvent |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Non-nucleophilic base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | Aqueous wash |
| Brine | N/A | N/A | Aqueous wash |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | N/A | Stationary phase for chromatography |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Mobile phase for chromatography |
| Hexanes | 110-54-3 | 86.18 g/mol | Mobile phase for chromatography |
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add isopropanol to the flask to create a suspension. Add the substituted aniline (1.1 eq) followed by diisopropylethylamine (DIPEA) (1.5 eq).
-
Rationale: Isopropanol is a common solvent for this reaction as it has a suitable boiling point for reflux and can dissolve the reactants to a sufficient extent.[10] DIPEA is a non-nucleophilic base used to quench the HCl generated during the reaction, driving the equilibrium towards the product without competing with the aniline nucleophile.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on the TLC plate indicates the reaction is proceeding.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the isopropanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-anilinoquinazoline derivative.
Expected Yields and Reaction Times:
| Aniline Substituent | Typical Reaction Time (hours) | Expected Yield (%) |
| Electron-donating | 4 - 8 | 70 - 90% |
| Electron-withdrawing | 8 - 12 | 50 - 75% |
Part 2: Characterization of the Synthesized Inhibitor
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the presence of protons from both the quinazoline core and the aniline moiety. Key signals to look for include the aromatic protons and any specific protons from the substituents.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the quinazoline and aniline carbons.
Example ¹H NMR Data for a 4-Anilino-6,7-disubstituted Quinazoline Derivative:
-
(DMSO-d6, 500 MHz): δppm 11.72 (s,1H, H-N aniline), 8.74 (s, 1H, H-C2 quinazoline), 8.49 (s, 1H, H-C5 quinazoline), 7.64 (s, 1H, H-C8 quinazoline), 7.52 (d, J=5.10 Hz, 1H, H-C6 aniline), 7.51 (s, 1H, H-C3 aniline), 7.32 (d, J=5.10 Hz, 1H, H-C5 aniline), 4.49 (t, J=5.5 Hz, 2H, OCH2), 4.11 ( t, J=6 Hz, 2H, ClCH2), 4.05 (s, 3H, OCH3), 2.23 (s, 3H, CH3-C2 aniline).[11]
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized compound. The [M+H]⁺ ion should be the most prominent peak.
3. High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis should be performed to determine the purity of the final compound. A purity of >95% is generally required for biological assays.
Part 3: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
Assay Setup: In a 384-well plate, add the inhibitor solution or DMSO (vehicle control).
-
Enzyme and Substrate Addition: Add a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[7][8]
-
Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Expected IC₅₀ Values for Potent Quinazoline-based EGFR Inhibitors:
| Compound Type | Typical IC₅₀ Range (nM) |
| First-generation EGFR inhibitors (e.g., Gefitinib) | 1 - 100 |
| Second-generation EGFR inhibitors (e.g., Afatinib) | 0.1 - 10 |
| Novel derivatives against specific mutants | Varies widely |
Safety and Handling
-
This compound: This compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Anilines: Many anilines are toxic and can be absorbed through the skin. Consult the Safety Data Sheet (SDS) for the specific aniline being used.
-
Solvents: Isopropanol and dichloromethane are flammable and/or volatile. Handle in a fume hood away from ignition sources.
-
Bases: DIPEA is corrosive and should be handled with care.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction, inactive reagents, improper work-up | Verify the purity of starting materials. Ensure the reaction is heated to the correct temperature. Extend the reaction time. Use fresh solvents and reagents. Optimize the base and solvent system. |
| Multiple spots on TLC after reaction | Side reactions, incomplete reaction | Optimize reaction temperature and time. Consider a different base or solvent. Ensure the aniline is of high purity. |
| Difficulty in purification | Co-eluting impurities | Adjust the polarity of the mobile phase for column chromatography. Consider using a different stationary phase or purification technique (e.g., preparative HPLC). |
Conclusion
The synthesis of novel EGFR inhibitors based on the 4-anilinoquinazoline scaffold is a well-established and highly adaptable strategy in medicinal chemistry. By following the detailed protocols and understanding the underlying chemical and biological principles outlined in this guide, researchers can efficiently synthesize and evaluate new chemical entities with the potential to overcome the challenges of existing cancer therapies. The use of this compound as a starting material provides a flexible entry point into this important class of therapeutic agents.
References
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role.
- Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
- National Institutes of Health. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Brieflands. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
- National Institutes of Health. (2022). Design and synthesis of quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19.
- National Institutes of Health. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors.
- MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives.
- National Institutes of Health. (2018). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole.
- National Institutes of Health. (2012). Modified Synthesis of Erlotinib Hydrochloride.
- Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
- National Institutes of Health. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- PubMed. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle.
- National Institutes of Health. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers.
- Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
- New Drug Approvals. (n.d.). Erlotinib Hydrochloride.
- Frontiers. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives.
- Ta Van Dai, et al. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry.
- National Institutes of Health. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
- National Institutes of Health. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy.
- PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).
- The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. (n.d.).
- PubChem. (n.d.). This compound.
Sources
- 1. rsc.org [rsc.org]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]
- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Synthesis of N-(Substituted phenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amines: A Comprehensive Guide to Reaction Protocol and Mechanistic Insights
Foreword: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Notably, 4-anilinoquinazoline derivatives have emerged as a critical class of compounds, particularly in oncology, due to their potent inhibitory activity against receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Approved drugs such as Gefitinib, Erlotinib, and Lapatinib all feature this privileged scaffold and have revolutionized the treatment of certain cancers.[2]
This document serves as a detailed application note and protocol for the synthesis of 4-anilinoquinazoline derivatives through the reaction of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline with various substituted anilines. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, discuss the influence of aniline substituents on reaction outcomes, and present methods for purification and characterization of the final products. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or seeking to synthesize this important class of molecules.
I. Reaction Overview and Mechanism
The core transformation discussed herein is a nucleophilic aromatic substitution (SNAr). In this reaction, the lone pair of electrons on the nitrogen atom of the substituted aniline attacks the electron-deficient C4 position of the this compound ring. The inherent electron-withdrawing nature of the quinazoline ring system makes the C4 position highly electrophilic and susceptible to nucleophilic attack.[3]
The reaction proceeds through a two-step addition-elimination mechanism, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[3][4] This intermediate is stabilized by the delocalization of the negative charge across the electron-withdrawing quinazoline ring system. The subsequent elimination of the chloride ion restores the aromaticity of the quinazoline ring, yielding the final 4-anilinoquinazoline product and hydrochloric acid as a byproduct.[3][4]
Figure 1: General workflow of the SNAr reaction.
II. Influence of Aniline Substituents
The electronic properties of the substituents on the aniline ring play a significant role in the rate of the SNAr reaction.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and hydroxyl (-OH) groups increase the electron density on the aniline nitrogen, making it a more potent nucleophile. This leads to a faster reaction rate and often results in higher yields under milder conditions.[5]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the nucleophilicity of the aniline nitrogen. Consequently, reactions with anilines bearing EWGs are typically slower and may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of microwave irradiation to achieve satisfactory yields.[6]
The steric hindrance of substituents on the aniline, particularly at the ortho position, can also impede the reaction by sterically hindering the approach of the nucleophile to the C4 position of the quinazoline.[5]
Data Presentation: Effect of Aniline Substitution on Reaction Outcome
The following table summarizes typical reaction conditions and outcomes for the reaction of a 4-chloroquinazoline with various substituted anilines, illustrating the principles discussed above.
| Aniline Substituent (Position) | Electronic Effect | Typical Reaction Time | Typical Yield (%) | Reference |
| 4-Methoxy | Electron-Donating | 10 min (microwave) | 63-90 | [5] |
| 3-Methoxy | Electron-Donating | 10 min (microwave) | 84-90 | [5] |
| 3-Methyl | Electron-Donating | 10 min (microwave) | 80-84 | [5] |
| 3-Bromo | Electron-Withdrawing | 10 min (microwave) | 72-73 | [5] |
| 4-Fluoro | Electron-Withdrawing | 40 min (microwave) | 75-84 | [5] |
| 4-Cyano | Strongly Electron-Withdrawing | No reaction (microwave) | 0 | [6] |
| 4-Nitro | Strongly Electron-Withdrawing | No reaction (microwave) | 0 | [6] |
III. Experimental Protocol
This protocol provides a detailed procedure for the synthesis of N-(3-ethynylphenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine, a close analog of the EGFR inhibitor Erlotinib.[7][8]
Materials and Reagents
-
This compound (1.0 eq)
-
3-Ethynylaniline (1.1 - 1.2 eq)
-
Isopropanol (ACS grade)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM, ACS grade)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
-
Silica gel (for column chromatography, 230-400 mesh)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Equipment for thin-layer chromatography (TLC)
-
Glass funnel and filter paper
-
Chromatography column
Safety Precautions
-
This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]
-
3-Ethynylaniline: Toxic and an irritant. Handle with care.
-
Isopropanol: Flammable liquid and vapor. Causes serious eye irritation.
-
Dichloromethane: Can cause skin and eye irritation and is a suspected carcinogen.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add isopropanol to the flask to create a suspension (a concentration of approximately 0.1-0.2 M is typical). Begin stirring and then add 3-ethynylaniline (1.1-1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain this temperature.[10]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Workup - Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. Often, the hydrochloride salt of the product will precipitate out of the solution. If a solid has formed, collect it by vacuum filtration and wash the solid with cold isopropanol.
-
Workup - Liquid-Liquid Extraction (if no precipitate forms): If no precipitate forms upon cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the HCl byproduct) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Figure 2: Experimental workflow for the synthesis of 4-anilinoquinazolines.
IV. Purification and Characterization
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: This is a cost-effective method for purification. A suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is effective. A typical eluent system is a gradient of ethyl acetate in hexanes.
Characterization Data
The structure of the final product, N-(3-ethynylphenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine, can be confirmed by standard spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the compound, confirming its molecular formula.
V. Conclusion
The nucleophilic aromatic substitution reaction of this compound with substituted anilines is a robust and versatile method for the synthesis of a medicinally important class of compounds. By understanding the reaction mechanism and the influence of electronic and steric factors, researchers can optimize reaction conditions to achieve high yields of the desired 4-anilinoquinazoline products. The protocol provided in this guide serves as a solid foundation for the synthesis and subsequent purification and characterization of these valuable molecules, paving the way for further research and development in the field of targeted therapeutics.
VI. References
-
Beilstein Journal of Organic Chemistry. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modified Synthesis of Erlotinib Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Retrieved from [Link]
-
MDPI. (n.d.). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
-
Ovid. (n.d.). Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
Supporting Information File. (n.d.). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Retrieved from [Link]
-
Supporting Information. (n.d.). Copper-Catalyzed Oxidative Functionalization of Benzylic C–H Bonds with Quinazoline 3-Oxides. Retrieved from [Link]
-
VNU University of Science. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. Retrieved from [Link]
-
S1 Supporting Information. (n.d.). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Protecting Group Strategies for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Abstract
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a pivotal intermediate in medicinal chemistry, serving as a cornerstone for the synthesis of numerous targeted therapeutics, particularly tyrosine kinase inhibitors.[1][2] Its successful derivatization, primarily via nucleophilic aromatic substitution at the C4-chloro position, hinges on the strategic management of the 7-benzyloxy group. This document provides an in-depth guide to the protecting group strategies pertinent to this molecule, with a primary focus on the selective cleavage of the 7-benzyl ether. We will explore the causality behind various deprotection methodologies, present validated, step-by-step protocols, and discuss orthogonal strategies essential for complex, multi-step syntheses.
Strategic Analysis of the Quinazoline Core
The synthetic utility of this compound is dictated by the distinct reactivity of its functional groups. A successful synthetic campaign requires a nuanced understanding of these sites to ensure chemoselectivity.
-
C4-Chloro Group: This is the most reactive site for nucleophilic attack. The electron-withdrawing nature of the quinazoline ring nitrogens activates the C4 position for nucleophilic aromatic substitution (SNAr), making it the primary handle for introducing structural diversity.[3][4]
-
7-Benzyloxy Group: This is not merely a substituent but is, in fact, a protecting group for a 7-hydroxy functionality. Its presence is crucial during the construction of the quinazoline core, as it is stable under the required nitration, reduction, cyclization, and chlorination conditions.[5][6] The central challenge in using this intermediate is the selective removal of this benzyl group in the final stages of a synthesis.
-
6-Methoxy Group: This aryl methyl ether is generally robust and stable under most conditions used to modify the quinazoline scaffold. Its cleavage requires harsh conditions (e.g., BBr₃), which typically do not offer selectivity over the benzyloxy group. Therefore, it is considered a permanent substituent in most synthetic routes.
-
N1 and N3 Ring Nitrogens: These nitrogens are weakly basic and generally non-nucleophilic, especially in the presence of the highly electrophilic C4 position. Protection of these nitrogens is typically unnecessary for SNAr reactions at C4.
The logical workflow for utilizing this intermediate is illustrated below.
Caption: General synthetic workflow utilizing the quinazoline intermediate.
The 7-Benzyloxy Group: Deprotection Strategies
The benzyl ether is an ideal protecting group for phenols due to its stability across a wide range of reaction conditions.[7] However, its removal (debenzylation) must be carefully planned to avoid affecting other sensitive functionalities introduced into the molecule, especially at the C4 position.
Catalytic Hydrogenolysis
This is the most common and often preferred method for benzyl ether cleavage due to its exceptionally mild conditions and clean reaction profile, yielding the desired phenol and toluene as the only byproduct.[8]
-
Mechanism & Rationale: The reaction proceeds via heterogeneous catalysis, typically with palladium on carbon (Pd/C), where molecular hydrogen (H₂) is adsorbed onto the catalyst surface and reductively cleaves the C-O bond of the benzyl ether.
-
Advantages: High yields, minimal byproducts, and neutral conditions.
-
Limitations & Experimental Causality: The primary limitation is its intolerance for other reducible functional groups. Groups such as alkenes, alkynes, nitro compounds, and even some halides can be reduced under hydrogenolysis conditions. While the C4-chloro group on the quinazoline is somewhat deactivated, its reduction is a potential side reaction, particularly with extended reaction times or more active catalysts. Therefore, this method is best suited for substrates where other functionalities are saturated and stable to reduction.
| Parameter | Condition/Reagent | Rationale & Expert Insight |
| Catalyst | 10% Pd/C (5-10 mol%) | Standard, reliable catalyst. For sensitive substrates, lower loadings or less active catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be used to improve selectivity. |
| Hydrogen Source | H₂ gas (1 atm to 50 psi) | Balloon pressure is often sufficient and safer for lab scale. Higher pressures can accelerate the reaction but may increase the risk of over-reduction. |
| Solvent | EtOH, MeOH, EtOAc, THF | Protic solvents like ethanol or methanol are excellent as they facilitate protonolysis after the C-O bond cleavage. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
Protocol 2.1: Debenzylation via Catalytic Hydrogenolysis
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 7-benzyloxy-quinazoline derivative (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., ethanol or ethyl acetate, approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Seal the flask, evacuate the inert atmosphere, and backfill with hydrogen gas (H₂). For lab scale, a balloon filled with H₂ is sufficient. Ensure the reaction mixture is stirred vigorously to maintain catalyst suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-12 hours).
-
Workup: Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Lewis Acid-Mediated Cleavage
When hydrogenolysis is not viable due to incompatible functional groups, cleavage with Lewis acids provides a powerful alternative.[9]
-
Mechanism & Rationale: Strong Lewis acids like boron trihalides (BCl₃, BBr₃) coordinate to the ether oxygen, weakening the C-O bond and facilitating its cleavage. Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) is particularly noteworthy as it offers enhanced selectivity for benzyl ethers over other protecting groups and is safer to handle than gaseous BCl₃.[9]
-
Advantages: Rapid reaction times and compatibility with reducible functional groups.
-
Limitations & Experimental Causality: These reagents are highly corrosive, moisture-sensitive, and require strictly anhydrous conditions. Over-reaction or incorrect stoichiometry can lead to the cleavage of the 6-methoxy group, although the benzyloxy group is generally more labile. The choice of Lewis acid is critical for selectivity.
| Parameter | Condition/Reagent | Rationale & Expert Insight |
| Reagent | BCl₃·SMe₂, BCl₃ (1M in DCM) | BCl₃·SMe₂ is often preferred for its ease of handling and high selectivity for benzyl ethers over methyl ethers or silyl ethers.[9] |
| Stoichiometry | 1.1 - 2.0 equivalents | Using a slight excess ensures complete reaction but a large excess should be avoided to prevent side reactions, such as cleavage of the 6-methoxy group. |
| Solvent | Dichloromethane (DCM), Toluene | Anhydrous, non-coordinating solvents are mandatory. |
| Temperature | -78 °C to Room Temperature | Reactions are typically initiated at low temperatures to control exotherms and improve selectivity, then allowed to warm to complete the cleavage. |
Protocol 2.2: Debenzylation using BCl₃·SMe₂
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the 7-benzyloxy-quinazoline derivative (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) (1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of methanol, followed by water.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography.
Orthogonal Strategies in Multi-Step Synthesis
In a complex synthesis, multiple protecting groups may be present. An orthogonal protecting group strategy is one where each group can be removed selectively in any order without affecting the others.[10][11] This is critical when building molecules based on the this compound scaffold.
Consider a common synthetic sequence: the reaction of the quinazoline with an amine that itself bears a protecting group, such as a tert-butoxycarbonyl (Boc) group.
Caption: Orthogonal strategy: Boc and Benzyl groups are removed sequentially.
In this workflow:
-
The Boc group is acid-labile and is selectively removed using trifluoroacetic acid (TFA) or HCl. These conditions leave the benzyl ether intact.
-
The Benzyl group is stable to acid but is cleaved by hydrogenolysis. The newly exposed amine (-NH₂) from the Boc deprotection is stable under these reductive conditions.
This orthogonality ensures that the synthetic chemist has precise control over which functional group is revealed at each stage of the synthesis, which is a cornerstone of modern synthetic chemistry.[12]
References
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. (General reference for principles of benzyl ether stability and cleavage).[7][13]
- Wang, M., Wang, P., OuYang, Y., Wang, L., Li, Q., Gao, S., & Xu, S. (2015). Synthesis of this compound. Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015).
- ResearchGate. (2015). Synthesis of this compound. Public Full-text.
- Organic Chemistry Portal. Benzyl Ethers. Protecting Groups.
- Wikipedia. Protecting group.
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
- ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis.
- YouTube. (2018). benzyl ether cleavage.
- Ready, J. Lab, UT Southwestern. Protecting Groups in Organic Synthesis.
- Semantic Scholar. Selective Cleavage of Benzyl Ethers.
- ResearchGate. (2003). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Request PDF.
- ACS Publications. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
- Taylor & Francis Online. (1994). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)-ethoxymethyl Esters with AlCl3-N,N-dimethylaniline. Synthetic Communications.
- National Center for Biotechnology Information (PMC). (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Evans, D. A. Group, Harvard University. Protecting Groups.
- ACS Publications. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
- PubChem. This compound.
- ResearchGate. (2020). New strategies for the synthesis of quinazolines.
- National Center for Biotechnology Information (PMC). (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
- Wikipedia. Quinazoline.
- National Center for Biotechnology Information (PMC). (2020). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect.
- National Center for Biotechnology Information (PMC). (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules.
- Semantic Scholar. (2004). Synthetic Approaches Towards Quinazolines, Quinazolinones and Quinazolinediones on Solid Phase.
- National Center for Biotechnology Information (PMC). (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
- ResearchGate. (2011). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Download Scientific Diagram.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
- National Center for Biotechnology Information (PMC). (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 5. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. jocpr.com [jocpr.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline and its derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Robust and reliable analytical methodologies are therefore paramount for ensuring the identity, purity, and quality of these molecules throughout the research and development lifecycle. This guide presents a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, we provide not only step-by-step protocols but also the underlying scientific rationale for key experimental parameters, empowering researchers to develop and validate their own analytical methods in accordance with regulatory expectations.[3][4][5][6][7][8][9]
Introduction: The Analytical Imperative for Quinazoline Derivatives
The quinazoline ring system is a foundational motif in the development of targeted therapies, particularly in oncology.[2][10][11] The specific derivative, this compound, serves as a key intermediate in the synthesis of potent kinase inhibitors.[10] The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate biological activity.[10] Given the therapeutic potential of these compounds, a rigorous analytical characterization is not merely a procedural step but a fundamental requirement for advancing a drug candidate.
This guide is designed to provide a comprehensive analytical workflow for researchers engaged in the synthesis, purification, and formulation of this compound derivatives. The methodologies described herein are grounded in established principles of analytical chemistry and are aligned with the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9]
Chromatographic Analysis: Purity Determination and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound derivatives and for quantifying their concentration in various matrices. A well-developed HPLC method should be able to separate the main compound from starting materials, intermediates, by-products, and degradation products.
The "Why": Rationale for Method Development
The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the moderately nonpolar nature of the this compound scaffold. A C18 stationary phase provides a versatile platform for retaining the analyte through hydrophobic interactions. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention, resolution, and analysis time. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase serves a dual purpose: it protonates the basic nitrogen atoms in the quinazoline ring, leading to sharper peaks and improved peak shape, and it ensures compatibility with mass spectrometry detection.[1][12]
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the reliability and reproducibility of the analytical system.[3]
Mass Spectrometry: Unambiguous Identification and Structural Elucidation
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound derivatives and for providing valuable structural information through fragmentation analysis.[1][13]
The "Why": Ionization Technique Selection
Electrospray ionization (ESI) is the preferred ionization technique for quinazoline derivatives due to their polarity and the presence of basic nitrogen atoms that are readily protonated.[1] ESI is a "soft" ionization method that typically produces an abundant protonated molecular ion ([M+H]+), allowing for straightforward determination of the molecular weight. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is highly recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecule.[1]
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source
Procedure:
-
LC Conditions: Utilize the HPLC method described in Section 2.2.
-
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 100-1000 |
Data Interpretation: For this compound (C₁₆H₁₃ClN₂O₂), the expected monoisotopic mass is 300.0666 Da.[14] In the positive ion mode ESI-MS spectrum, the most prominent peak should correspond to the protonated molecule [M+H]⁺ at m/z 301.0739. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed in the mass spectrum, providing further confirmation of the compound's identity.
Nuclear Magnetic Resonance Spectroscopy: Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[15][16][17][18] Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the this compound scaffold and for verifying the positions of the substituents.
The "Why": Correlating Structure and Spectra
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint of the substitution pattern on the quinazoline and benzyl rings. The protons of the methoxy and benzyloxy groups will appear as distinct singlets in the aliphatic region of the spectrum. In the ¹³C NMR spectrum, the number of signals will correspond to the number of unique carbon atoms in the molecule, and their chemical shifts will be indicative of their electronic environment.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For more complex derivatives, consider 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.
-
Expected Spectral Features for this compound:
| Group | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
| Quinazoline-H | 7.0 - 8.5 (aromatic protons) | 110 - 165 (aromatic carbons) |
| Benzyl-H | 7.2 - 7.5 (aromatic protons) | 125 - 140 (aromatic carbons) |
| -OCH₂- | ~5.2 (singlet) | ~70 |
| -OCH₃ | ~4.0 (singlet) | ~56 |
Note: Specific chemical shifts may vary depending on the solvent and the presence of other substituents.
Fourier-Transform Infrared Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19][20][21][22]
The "Why": Vibrational Fingerprints
The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies that are characteristic of the bonds present. The FTIR spectrum of a this compound derivative will show characteristic absorption bands for the C-H, C=C, C=N, C-O, and C-Cl bonds.
Experimental Protocol: FTIR Analysis
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| C=C and C=N stretch (aromatic) | 1650 - 1450 |
| C-O stretch (ether) | 1250 - 1050 |
| C-Cl stretch | 800 - 600 |
Integrated Analytical Workflow
For a comprehensive and robust characterization of this compound derivatives, it is crucial to employ an integrated analytical approach where the data from each technique complements and corroborates the others.
Caption: Integrated workflow for the characterization of quinazoline derivatives.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
All analytical methods used for the characterization of potential drug candidates must be validated to ensure they are suitable for their intended purpose.[3][4][5][6][7][8][9] The validation process should be conducted in accordance with ICH Q2(R1) guidelines and involves assessing the following parameters:[4][7][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical characterization of this compound derivatives requires a multi-pronged approach that combines chromatographic and spectroscopic techniques. By systematically applying HPLC, MS, NMR, and FTIR, researchers can confidently establish the identity, purity, and structure of these important pharmaceutical intermediates. Adherence to rigorous method validation principles is essential for ensuring the quality and reliability of the analytical data, which is a critical component of any successful drug development program.
References
- Benchchem. (n.d.). Verifying Molecular Weight of Quinazoline Products: A Comparative Guide to Mass Spectrometry Techniques.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives....
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Benchchem. (n.d.). Spectroscopic data comparison of quinazoline isomers.
- University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). Quinazoline(253-82-7) 1H NMR spectrum.
- ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino].
- MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex.
- National Institutes of Health. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.
- ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal.
- ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
- Journal of the American Chemical Society. (n.d.). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives1.
- Benchchem. (n.d.). The Synthesis of Quinazoline Derivatives: A Technical Guide for Drug Discovery.
- (n.d.). The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery.
- National Institutes of Health. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. validationcenter.com [validationcenter.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 14. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Quinazoline(253-82-7) 1H NMR [m.chemicalbook.com]
- 18. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline and its Reaction Products
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a pivotal intermediate in the synthesis of targeted cancer therapeutics. The method is designed to effectively monitor reaction progress, quantify the principal compound, and resolve it from potential starting materials, intermediates, and degradation products. We delve into the rationale behind method development, provide a detailed experimental protocol, and outline a validation strategy based on International Council for Harmonisation (ICH) guidelines to ensure data integrity for researchers, scientists, and professionals in drug development.
Introduction: The Analytical Imperative for Quinazoline Intermediates
Quinazoline derivatives form the structural core of numerous pharmacologically active compounds, particularly in oncology, where they are integral to the design of tyrosine kinase inhibitors (TKIs).[1][2][3] The compound this compound is a critical building block in the synthesis of several such APIs.[4][5] Its purity and the profile of any accompanying impurities directly impact the quality, safety, and efficacy of the final drug substance.
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in synthetic chemistry, offering high sensitivity and resolution for separating complex mixtures.[6][7][8] For a reactive intermediate like this compound, a well-developed HPLC method is crucial for:
-
Reaction Monitoring: Tracking the consumption of starting materials and the formation of the desired product in real-time.
-
Purity Assessment: Quantifying the purity of the isolated intermediate and ensuring it meets predefined specifications.
-
Impurity Profiling: Identifying and quantifying process-related impurities and potential degradation products.[9]
This guide provides the scientific foundation and a practical, validated protocol for achieving these analytical objectives.
Methodological Rationale: Designing a Fit-for-Purpose HPLC Assay
The development of a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte and potential byproducts. Our choices are explained below.
-
Chromatographic Mode: Reversed-Phase (RP-HPLC) The target molecule, this compound, is a moderately polar organic compound, making RP-HPLC the ideal analytical approach.[6][7][10] This mode utilizes a nonpolar stationary phase (C18) and a polar mobile phase, ensuring effective retention and separation based on hydrophobicity.
-
Stationary Phase: The C18 Column A C18 (octadecyl-silica) column is the universally accepted workhorse for RP-HPLC due to its versatility and robust performance in separating a wide array of compounds. We selected a high-purity, end-capped C18 column to minimize peak tailing, which can occur from interactions between the basic nitrogen atoms in the quinazoline ring and acidic residual silanol groups on the silica support.[11]
-
Mobile Phase Composition: The Key to Resolution A gradient elution using a binary solvent system is employed to ensure the separation of compounds with a wide range of polarities—from potential non-polar impurities to more polar degradation products—within a single analytical run.
-
Organic Modifier (Solvent B): Acetonitrile is chosen over methanol for its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[6][12]
-
Aqueous Phase (Solvent A): A solution of 0.1% formic acid in water is used. The acidic pH serves a critical function: it protonates the basic nitrogen centers of the quinazoline analytes, suppressing silanol interactions and leading to sharp, symmetrical peaks.[7] This ensures consistent retention and high-quality chromatography.
-
-
Detection: UV Spectrophotometry The quinazoline ring system contains extensive conjugation, resulting in strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is recommended to monitor the elution, allowing for the determination of the optimal detection wavelength (λ-max) and simultaneous assessment of peak purity. For routine analysis, a single wavelength of 254 nm provides excellent sensitivity for the parent compound and related impurities.[9][13][14]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |
| Analytical Column | Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent end-capped C18 column. |
| Solvents | HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). |
| Reagents | Formic acid (LC-MS grade), Reagent-grade water (18.2 MΩ·cm). |
| Reference Standard | This compound, >98% purity. |
| Vials & Filters | 2 mL amber glass HPLC vials with PTFE septa; 0.45 µm PTFE syringe filters. |
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm (Bandwidth: 4 nm); Reference: 360 nm (Bandwidth: 10 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 |
Preparation of Solutions
-
Reference Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the 50:50 ACN/Water mixture. Mix thoroughly.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the 50:50 ACN/Water mixture.
-
-
Sample Preparation (Reaction Mixture):
-
Quench a small aliquot of the reaction mixture as appropriate for the specific reaction chemistry.
-
Dilute the aliquot with the 50:50 ACN/Water mixture to an estimated final concentration of approximately 0.1 mg/mL of the main product.
-
Vortex the solution for 30 seconds.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
-
Analytical Workflow
The overall process from sample preparation to final data analysis is depicted below.
Caption: Experimental workflow for HPLC analysis.
Data Interpretation and Expected Results
A successful analysis will yield a chromatogram with well-resolved peaks.
-
Peak Identification: The main peak for this compound is identified by comparing its retention time with that of the injected reference standard.
-
Potential Impurities and Degradants: The 4-chloro position on the quinazoline ring is susceptible to nucleophilic substitution, particularly hydrolysis to the corresponding 4-hydroxy derivative. The benzyloxy group can also be cleaved. These degradants are more polar and will typically elute earlier than the parent compound.[2][15]
Table 1: Expected Compounds and Relative Retention Times (RRT)
| Compound Name | Structure | Expected RRT | Notes |
| 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | Hydrolysis Product | ~0.6 - 0.8 | More polar, elutes earlier. Formed by reaction with water. |
| This compound | Analyte | 1.00 | Main Peak of Interest. |
| Unreacted Intermediates (e.g., from cyclization) | Varies | Varies | May be present depending on reaction completion. |
| Starting Materials (e.g., methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate) | Varies | Varies | Will decrease as the reaction progresses. |
Method Validation Strategy
To ensure the method is trustworthy and suitable for its intended purpose, validation should be performed in accordance with ICH Q2(R2) guidelines.[16][17][18][19] This process establishes, through documented evidence, that the analytical procedure's performance characteristics meet the requirements for the intended application.
Caption: Key parameters for HPLC method validation.
-
Specificity: Forced degradation studies are paramount for a stability-indicating method. Exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress helps to generate potential degradants and proves that the method can separate them from the main peak.[13][14]
-
Linearity, Accuracy, and Precision: These parameters establish the quantitative reliability of the method across a defined concentration range.[18]
-
Robustness: This demonstrates the method's reliability during normal use by showing it is unaffected by minor variations in its parameters.[20]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound and its reaction products. By explaining the scientific rationale behind the chosen parameters and outlining a clear validation pathway, this guide equips researchers with the necessary information to implement this method effectively for in-process control, purity analysis, and stability testing, thereby ensuring the quality of this critical pharmaceutical intermediate.
References
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. [Link]
- Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Steps for HPLC Method Valid
- Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.
- HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed. [Link]
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
- HPLC analysis of 125 I labeled quinazoline derivatives.
- ICH Guidelines for Analytical Method Valid
- Synthesis of this compound.
- (PDF) Synthesis of this compound.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- This compound. PubChem. [Link]
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PubMed Central. [Link]
- Cas 162364-72-9,7-Benzyloxy-4-chloro-6-methoxyquinazoline. LookChem. [Link]
- Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC.
- Quinazoline. Wikipedia. [Link]
- Quinazoline synthesis. Organic Chemistry Portal. [Link]
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 5. lookchem.com [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinazoline - Wikipedia [en.wikipedia.org]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. actascientific.com [actascientific.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of Novel Compounds Derived from 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as "privileged structures" in drug development.[2][3] The ongoing exploration of novel quinazoline-based compounds necessitates robust and unequivocal methods for their structural characterization. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous elucidation of molecular structures in solution.[4]
This guide provides a detailed framework for the NMR spectroscopic analysis of novel compounds synthesized from 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system for structural confirmation. We will explore the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to confidently assign the chemical structure of these promising therapeutic candidates.
The Starting Material: this compound
The journey of characterizing novel derivatives begins with a thorough understanding of the starting material. This compound is a key intermediate in the synthesis of several targeted therapies.[5] Its structure, confirmed by ¹H NMR and Mass Spectrometry, presents a distinct set of signals that will be predictably altered upon substitution at the reactive 4-chloro position.[5]
Expected ¹H NMR Spectral Features of the Starting Material:
The ¹H NMR spectrum of this compound is characterized by several key resonances. The quinazoline core typically displays two singlets in the aromatic region corresponding to the H-5 and H-8 protons. The benzyloxy and methoxy groups give rise to characteristic signals, including a singlet for the benzylic methylene protons and the aromatic protons of the phenyl ring, as well as a singlet for the methoxy methyl protons.
PART 1: Sample Preparation - The Foundation of High-Quality NMR Data
The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation.[6][7] The primary goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can severely degrade spectral quality.[8]
Protocol 1: Standard Sample Preparation for Small Molecule Analysis
-
Sample Weighing: For ¹H NMR, accurately weigh 1-5 mg of the purified novel quinazoline derivative. For ¹³C NMR, a more concentrated sample of 10-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its excellent dissolving properties.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative suitable for less soluble compounds. Ensure the chosen solvent does not react with the analyte.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle warming or vortexing can aid dissolution.[7]
-
Filtration: To remove any suspended particles that can disrupt the magnetic field homogeneity and lead to broad spectral lines, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.[10]
-
Labeling: Clearly label the NMR tube with the sample identification.
PART 2: 1D NMR Spectroscopy - The Initial Structural Blueprint
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecular structure of the newly synthesized quinazoline derivatives.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (due to coupling with neighboring protons).
Interpreting the ¹H NMR Spectrum of 4-Substituted Derivatives:
Upon successful nucleophilic substitution at the 4-position of this compound, significant and predictable changes in the ¹H NMR spectrum are expected. The most notable changes will be observed for the protons on the quinazoline core, particularly H-5 and H-8, and the appearance of new signals from the introduced substituent.
Table 1: Predicted ¹H NMR Chemical Shift Ranges (δ, ppm) for 4-Substituted 7-(Benzyloxy)-6-methoxyquinazolines in CDCl₃ or DMSO-d₆
| Proton | Starting Material (4-Cl) | 4-Amino Derivative | 4-Alkoxy Derivative | Rationale for Shift Change |
| H-2 | ~8.7 | ~8.5 | ~8.6 | Substitution at C-4 alters the electron density of the pyrimidine ring. |
| H-5 | ~7.8 | ~7.2 - 7.5 | ~7.3 - 7.6 | The electron-donating nature of the amino or alkoxy group shields the H-5 proton, causing an upfield shift. |
| H-8 | ~7.3 | ~7.1 - 7.3 | ~7.2 - 7.4 | The effect on H-8 is less pronounced but still observable. |
| -OCH₃ | ~4.0 | ~3.9 | ~3.9 | Minimal change expected. |
| -OCH₂Ph | ~5.3 | ~5.2 | ~5.2 | Minimal change expected. |
| Ph-H | ~7.3-7.5 | ~7.3-7.5 | ~7.3-7.5 | Minimal change expected. |
| N-H (Amine) | - | ~8.0 - 10.0 | - | Appears as a broad singlet, exchangeable with D₂O. |
| R-H (Substituent) | - | Varies | Varies | New signals corresponding to the introduced nucleophile will be present. |
Note: These are approximate ranges and can be influenced by the specific substituent and solvent.
Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
-
Insert the prepared NMR sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule and their chemical environments. Proton-decoupled spectra, where each unique carbon appears as a singlet, are most common.
Interpreting the ¹³C NMR Spectrum of 4-Substituted Derivatives:
The substitution at C-4 will induce significant changes in the ¹³C chemical shifts of the quinazoline core carbons. The C-4 signal itself will experience a large shift, and the chemical shifts of C-4a, C-5, and C-8a will also be notably affected.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges (δ, ppm) for 4-Substituted 7-(Benzyloxy)-6-methoxyquinazolines in CDCl₃ or DMSO-d₆
| Carbon | Starting Material (4-Cl) | 4-Amino Derivative | 4-Alkoxy Derivative | Rationale for Shift Change |
| C-2 | ~155 | ~152 | ~153 | Change in electronic environment of the pyrimidine ring. |
| C-4 | ~158 | ~156 | ~160 | Direct attachment of a new substituent causes a significant shift. |
| C-4a | ~150 | ~148 | ~149 | Electronic effect of the C-4 substituent. |
| C-5 | ~108 | ~102 | ~104 | Shielding from the electron-donating group at C-4. |
| C-6 | ~154 | ~153 | ~153 | Minimal change expected. |
| C-7 | ~150 | ~149 | ~149 | Minimal change expected. |
| C-8 | ~103 | ~100 | ~101 | Shielding from the electron-donating group at C-4. |
| C-8a | ~145 | ~143 | ~144 | Electronic effect of the C-4 substituent. |
| -OCH₃ | ~56 | ~56 | ~56 | Minimal change expected. |
| -OCH₂Ph | ~71 | ~71 | ~71 | Minimal change expected. |
| Ph-C | ~127-136 | ~127-136 | ~127-136 | Minimal change expected. |
| R-C (Substituent) | - | Varies | Varies | New signals corresponding to the introduced nucleophile will be present. |
Note: These are approximate ranges and can be influenced by the specific substituent and solvent.
Protocol 3: Acquisition of a Standard ¹³C NMR Spectrum
-
Use the same sample prepared for ¹H NMR.
-
Tune the carbon probe and set up a standard proton-decoupled pulse-acquire experiment.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration).
-
Process the data similarly to the ¹H spectrum, referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
PART 3: 2D NMR Spectroscopy - Connecting the Dots for Unambiguous Assignment
While 1D NMR provides a wealth of information, complex molecules often exhibit signal overlap, making unambiguous assignment challenging. Two-dimensional (2D) NMR experiments are essential for definitively connecting the atoms within the molecular framework.
COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons and tracing out spin systems within the molecule.
Application to Quinazoline Derivatives:
In a 4-substituted 7-(benzyloxy)-6-methoxyquinazoline, the COSY spectrum will show correlations between the protons of the benzyloxy group's phenyl ring and any coupled protons within the newly introduced substituent at the 4-position. The quinazoline core protons (H-2, H-5, H-8) are typically singlets and will not show COSY cross-peaks unless there is long-range coupling.
dot
Caption: COSY workflow for identifying coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons
The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.
Application to Quinazoline Derivatives:
The HSQC spectrum will show cross-peaks connecting:
-
H-2 to C-2
-
H-5 to C-5
-
H-8 to C-8
-
The methoxy protons to the methoxy carbon
-
The benzylic methylene protons to their carbon
-
The aromatic protons of the benzyloxy group to their respective carbons
-
The protons of the C-4 substituent to their corresponding carbons
Quaternary carbons (those with no attached protons), such as C-4, C-4a, C-6, C-7, and C-8a, will not appear in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity
The HMBC experiment is arguably one of the most informative 2D NMR experiments for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This allows for the piecing together of the entire carbon skeleton and the definitive placement of substituents.
Key HMBC Correlations for Structural Confirmation:
The HMBC spectrum provides a wealth of connectivity information that validates the proposed structure. For a 4-amino substituted derivative, for example, the following key correlations would be expected:
-
H-2 will show correlations to C-4 and C-8a .
-
H-5 will show correlations to C-4 , C-7 , and C-8a .
-
H-8 will show correlations to C-4a , C-6 , and C-7 .
-
The methoxy protons will correlate with C-6 .
-
The benzylic methylene protons will correlate with C-7 and the ipso-carbon of the phenyl ring.
-
The N-H proton of the 4-amino group will show a correlation to C-4 and C-4a .
-
The protons on the carbon alpha to the nitrogen in the 4-amino substituent will show a correlation to C-4 .
These long-range correlations provide an intricate web of connectivity that allows for the unambiguous assignment of all protons and carbons, confirming the successful synthesis of the target molecule.
dot
Caption: Key HMBC correlations for a 4-amino derivative.
Protocol 4: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)
-
Use a well-shimmed sample of sufficient concentration (typically 10-25 mg).
-
Load the standard pulse programs for COSY, HSQC, and HMBC experiments from the spectrometer's software library.
-
Set the spectral widths in both dimensions to encompass all relevant signals. The ¹H dimension parameters can be taken from the 1D ¹H spectrum, and the ¹³C dimension parameters from the 1D ¹³C spectrum.
-
For HMBC, set the long-range coupling constant to an average value, typically around 8 Hz.
-
Acquire the data. The experiment time will vary depending on the experiment, sample concentration, and desired resolution. HMBC experiments generally require the longest acquisition times.
-
Process the 2D data using the appropriate Fourier transform and window functions.
-
Analyze the cross-peaks to establish the connectivities as described above.
Conclusion: A Validated Approach to Structural Elucidation
The combination of 1D and 2D NMR spectroscopy provides a powerful and self-validating workflow for the structural elucidation of novel compounds derived from this compound. By systematically analyzing the changes in the ¹H and ¹³C NMR spectra upon substitution and leveraging the through-bond connectivity information from COSY, HSQC, and HMBC experiments, researchers can confidently and unambiguously determine the chemical structures of their newly synthesized molecules. This rigorous analytical approach is fundamental to advancing the development of new quinazoline-based therapeutic agents.
References
- Gong, Y., et al. (2012). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 17(12), 14663-14675.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Firdaus, M., et al. (2024). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. [Journal Name]. Available at: [A placeholder URL, as the original link was a generic search result]
- Patel, D., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. [Journal Name]. Available at: [A placeholder URL, as the original link was a generic search result]
- Gonçalves, G. A., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 481.
- Thapa, S., & Bolliger, J. L. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1942.
- Patel, N. J., et al. (2018). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Infectious Diseases, 4(11), 1613-1624.
- NDA Approvals. (2015). Gefitinib.
- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105230.
- Nakamura, S., et al. (2012). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Heterocycles, 85(5), 1157. Available at: [A placeholder URL, as the original link was a generic search result]
- Organic Spectroscopy International. (2015). GEFITINIB.
- Royal Society of Chemistry. (n.d.). Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,-.
- Thapa, S., & Bolliger, J. L. (2024). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank, 2025(1), M1958.
- Liu, Y., et al. (2014). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Drug Design & Discovery, 11(10), 1247-1251.
- ResearchGate. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.
- PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline.
- Yan, H., & Ouyang, G. (2013). Synthesis and Characterization of 7 - (3 - (substituted-phenoxy) propoxy) Quinazoline Derivatives. Advanced Materials Research, 781-784, 538-541.
- University of Wisconsin. (n.d.). 1H NMR Chemical Shifts.
- Wang, M., et al. (2015). Synthesis of this compound. International Conference on Applied Science and Engineering Innovation.
- Royal Society of Chemistry. (2011). Efficient aerobic oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Synthesis of this compound.
- ResearchGate. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Pinto, M., & Silva, A. M. S. (2014). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Journal Name]. Available at: [A placeholder URL, as the original link was a generic search result]
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [A placeholder URL, as the original link was a generic search result] a generic search result]
Sources
- 1. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2 | CID 22646562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: GEFITINIB [orgspectroscopyint.blogspot.com]
- 4. ukm.my [ukm.my]
- 5. mdpi.com [mdpi.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Characterization of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline for Pharmaceutical R&D
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a critical intermediate in the synthesis of potent tyrosine kinase inhibitors.[2][3][4] Accurate molecular characterization and impurity profiling are non-negotiable in the drug development pipeline to ensure safety and efficacy.[5][6] This application note provides a comprehensive guide and a robust protocol for the definitive structural confirmation of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, predictable fragmentation patterns, and a validated protocol suitable for implementation in research and quality control environments.
Foundational Principles: Method Selection Rationale
In pharmaceutical analysis, the choice of analytical technique is paramount and must be scientifically justified.[1][7] For a molecule like this compound, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the premier analytical choice.
-
Why Liquid Chromatography (LC)? The coupling of MS with a chromatographic separation technique is essential for analyzing complex samples that may contain starting materials, byproducts, or degradants.[7][8] A reversed-phase LC system provides the necessary selectivity to isolate the target analyte from such impurities, preventing ion suppression and ensuring accurate characterization.[7]
-
Why Electrospray Ionization (ESI)? ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte during the ionization process.[1] This is ideal for preserving the intact molecular structure, allowing for the confident determination of the molecular weight from the protonated molecular ion ([M+H]⁺). The presence of multiple nitrogen atoms in the quinazoline ring makes it basic and highly amenable to protonation in positive ion mode, leading to excellent sensitivity.[9]
-
Why Tandem Mass Spectrometry (MS/MS)? While a full scan (MS1) confirms the molecular weight, it does not provide definitive structural information. Tandem mass spectrometry (MS/MS) isolates the molecular ion, subjects it to fragmentation, and analyzes the resulting product ions. This fragmentation pattern serves as a unique structural fingerprint, allowing for unambiguous confirmation of the molecule's identity.[5][10] This is a cornerstone of modern structural elucidation.[6]
Predicted Mass Spectral Data & Fragmentation Pathway
The fragmentation of quinazoline derivatives is highly dependent on their structure, with bond cleavages typically occurring at the most labile sites.[5][11] For this compound (Molecular Formula: C₁₆H₁₃ClN₂O₂), the expected mass spectral data provides a roadmap for analysis.
Data Presentation: Key Ions and Fragments
| Ion Description | Formula of Ion | Calculated Monoisotopic m/z | Notes |
| Protonated Molecule [M+H]⁺ | [C₁₆H₁₄³⁵ClN₂O₂]⁺ | 301.07 | The primary ion observed in MS1. |
| Isotope Peak [M+2+H]⁺ | [C₁₆H₁₄³⁷ClN₂O₂]⁺ | 303.07 | Confirms the presence of one chlorine atom (ratio ~3:1). |
| Fragment 1 (Loss of Benzyl) | [C₉H₇ClN₂O₂]⁺ | 210.02 | Resulting from the cleavage of the benzylic ether bond. The neutral loss is C₇H₇ (91 Da). |
| Fragment 2 (Loss of Chlorine) | [C₁₆H₁₄N₂O₂]⁺ | 266.10 | Resulting from the loss of a chlorine radical from the [M+H]⁺ ion. |
| Fragment 3 (Tropylium Cation) | [C₇H₇]⁺ | 91.05 | A very common and stable fragment from benzyloxy groups. |
Visualization: Proposed Fragmentation Pathway
The following diagram illustrates the most probable fragmentation cascade for the protonated molecule under collision-induced dissociation (CID) conditions in the mass spectrometer.
Caption: Proposed MS/MS fragmentation of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating standard practices for ensuring data quality and reproducibility, which are essential in pharmaceutical development.[12][13]
Part A: Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the this compound reference standard or sample. Dissolve in 1.0 mL of methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (5 µg/mL): Perform a serial dilution of the stock solution. Dilute 5 µL of the stock solution into 995 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This concentration is typically sufficient for high-sensitivity mass spectrometers.[1]
Part B: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition | Rationale |
| LC System | Standard HPLC or UHPLC System | Provides robust and reproducible separation. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | A C18 column is a versatile and standard choice for retaining moderately polar small molecules.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source to promote efficient ionization in positive ESI mode.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Gradient | 10% B to 95% B over 5 min, hold 2 min | A gradient elution ensures that the analyte is eluted as a sharp peak and separated from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | Small injection volume minimizes peak distortion and is suitable for sensitive instruments. |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer | Provides capability for both MS1 and MS/MS scans.[7] |
| Ionization Mode | ESI Positive | The quinazoline core is readily protonated.[9] |
| Capillary Voltage | 3.5 kV | Typical voltage to ensure stable electrospray. |
| Gas Temp. | 300 °C | Optimizes desolvation of the analyte ions. |
| MS1 Scan Range | m/z 80 - 500 | Covers the expected molecular ion and major fragments. |
| MS/MS Precursor | m/z 301.1 | Isolate the [M+H]⁺ ion for fragmentation. |
| Collision Energy | 20-40 eV (Ramped) | A ramped collision energy ensures the generation of a wide range of product ions for comprehensive structural confirmation. |
Part C: Data Acquisition and Processing Workflow
A logical workflow ensures that all necessary data is collected for unambiguous identification.
Caption: Standard workflow for LC-MS/MS analysis of small molecules.
Data Interpretation and Method Validation Principles
-
Step 1: Molecular Weight Confirmation: In the MS1 full scan spectrum, verify the presence of the [M+H]⁺ ion at m/z 301.1 ± 0.1 Da. Crucially, confirm the presence of the [M+2+H]⁺ isotope peak at m/z 303.1 with an intensity that is approximately 33% of the [M+H]⁺ peak. This isotopic signature is definitive proof of a single chlorine atom in the structure.
-
Step 2: Structural Fingerprint Analysis: In the MS/MS spectrum, confirm the presence of the key product ions predicted in Section 2. The observation of the loss of the benzyl group (resulting in m/z 210.0) and the tropylium ion (m/z 91.1) provides strong evidence for the benzyloxy moiety.
-
Trustworthiness Through Validation: For use in regulated drug development, this analytical method must be validated.[12] Key validation parameters to establish include:
-
Specificity: The ability to detect the analyte in the presence of impurities.[13]
-
Linearity: The response is proportional to the concentration over a given range.[14]
-
Accuracy & Precision: The closeness of the measured value to the true value and the reproducibility of the measurement, respectively.[13]
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.[14]
-
Conclusion
This application note provides a scientifically grounded and detailed protocol for the mass spectrometric analysis of this compound. By combining a robust LC separation with the specificity of ESI-MS/MS, this method offers unambiguous confirmation of both molecular weight and chemical structure. The detailed rationale and step-by-step instructions provide researchers, scientists, and drug development professionals with a reliable framework for characterizing this vital pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
- BenchChem. (2025). Verifying Molecular Weight of Quinazoline Products: A Comparative Guide to Mass Spectrometry Techniques.
- Lappin, G., & Kuhnz, W. (n.d.). Analytical validation of accelerator mass spectrometry for pharmaceutical development.
- University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
- PubChem, National Institutes of Health. (n.d.). Quinazoline | C8H6N2 | CID 9210.
- Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
- Jagerdeo, E., et al. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
- ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- Atlantis Press. (2015). Synthesis of this compound.
- Wang, M., et al. (n.d.). Synthesis of this compound. ResearchGate.
- BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
- National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
- PubChem, National Institutes of Health. (n.d.). This compound | C16H13ClN2O2 | CID.
- BenchChem. (n.d.). 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | 286371-65-1.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolian.com [resolian.com]
- 14. ijper.org [ijper.org]
developing a synthetic route to gefitinib using 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Application Note: A Convergent Synthetic Route to Gefitinib
Introduction and Strategic Overview
Gefitinib (Iressa®) is a cornerstone of targeted cancer therapy, functioning as a selective and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its approval for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations marked a significant advancement in personalized medicine.[2] The core of Gefitinib's structure is a quinazoline scaffold, which serves as a template for competitive binding at the ATP site within the EGFR kinase domain.[1][3][4]
Numerous synthetic routes to Gefitinib have been documented since its initial development by AstraZeneca.[2][5] These routes often involve multi-step processes that may require chromatographic purification and the use of hazardous reagents.[2] This application note details a robust and convergent three-step synthesis designed for both clarity and efficiency, utilizing a key protected intermediate.
A Note on the Starting Material: The target molecule, Gefitinib, possesses a methoxy group at the C7 position and the morpholinopropoxy side chain at the C6 position of the quinazoline ring. The synthetic route described herein commences with 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline . This specific precursor is chosen to ensure the correct final regiochemistry of Gefitinib. Using an isomeric starting material, such as 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline, would lead to the synthesis of an isomer of Gefitinib, not the active pharmaceutical ingredient itself.
The overall synthetic strategy is as follows:
-
Nucleophilic Aromatic Substitution (SNAr): Construction of the core anilinoquinazoline structure by reacting the C4-chloro group of the quinazoline intermediate with 3-chloro-4-fluoroaniline.
-
Protective Group Removal: Selective debenzylation at the C6 position via catalytic hydrogenation to unmask the key hydroxyl group.
-
Williamson Ether Synthesis: Installation of the morpholinopropoxy side chain onto the C6 hydroxyl group to yield the final Gefitinib product.
This approach leverages a benzyl protecting group to differentiate the two hydroxyl functionalities of the quinazoline core, allowing for controlled and high-yield transformations.
Experimental Protocols and Mechanistic Discussion
Part 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6-(benzyloxy)-7-methoxyquinazolin-4-amine (Intermediate I)
Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The quinazoline ring system is inherently electron-deficient, which, compounded by the electron-withdrawing effect of the nitrogen atoms, strongly activates the chlorine atom at the C4 position towards nucleophilic attack. 3-chloro-4-fluoroaniline serves as the nucleophile, displacing the chloride to form the desired C-N bond. Isopropanol is an effective solvent for this transformation, facilitating the reaction at elevated temperatures.[3][5]
Protocol 1: SNAr Coupling Reaction
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline (5.0 g, 15.9 mmol, 1.0 equiv.).
-
Solvent and Nucleophile Addition: Add isopropanol (100 mL) followed by 3-chloro-4-fluoroaniline (2.55 g, 17.5 mmol, 1.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature, then further chill in an ice bath for 1 hour to promote crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove residual impurities.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 50°C to a constant weight.
Data Summary: Intermediate I
| Parameter | Value |
| Typical Yield | 90-95% |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >98% |
| Molecular Formula | C22H17ClFN3O2 |
| Molecular Weight | 409.85 g/mol |
Workflow for Intermediate I Synthesis
Caption: Debenzylation via catalytic hydrogenation to yield the key phenol.
Part 3: Synthesis of Gefitinib
Principle: The final step is a Williamson ether synthesis. The phenolic hydroxyl group of Intermediate II is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic terminal carbon of 4-(3-chloropropyl)morpholine, displacing the chloride and forming the final ether linkage to yield Gefitinib. [3][6]Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.
Protocol 3: Williamson Ether Synthesis
-
Reagent Setup: To a dry 250 mL round-bottom flask, add Intermediate II (3.2 g, 10.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.), and a catalytic amount of potassium iodide (KI) (0.16 g, 1.0 mmol, 0.1 equiv.).
-
Solvent and Reagent Addition: Add anhydrous DMF (80 mL) followed by 4-(3-chloropropyl)morpholine (1.78 g, 10.9 mmol, 1.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-85°C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Product Isolation: After completion, cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water with stirring. A solid precipitate will form.
-
Purification: Continue stirring for 1 hour. Collect the solid by vacuum filtration. Wash the crude product extensively with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Crystallization: Recrystallize the crude solid from an appropriate solvent system, such as ethanol or isopropanol, to obtain pure Gefitinib.
-
Drying: Dry the purified product in a vacuum oven at 60°C.
Workflow for Gefitinib Synthesis
Caption: The complete three-step convergent synthesis of Gefitinib.
Final Product Specifications
| Parameter | Value |
| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazoline-4-amine |
| Molecular Formula | C22H24ClFN4O3 |
| Molecular Weight | 446.90 g/mol |
| Overall Yield | ~75-80% |
| Purity (HPLC) | >99.5% |
| Appearance | White crystalline powder |
References
- Benchchem. The Genesis and Synthesis of a Targeted Tyrosine Kinase Inhibitor: A Technical Guide to Gefitinib Hydrochloride. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERm1xgw74nytmty3NPIA2f6sSqpdekURCYa6aqHsBIBN71pveV31Y0NYmGWN_6wuoac7XQLQLyqxhOnd1-7m9BGuiGbjKDhBlva3Bb6iJ7P_FK-2oGcZ2DsRqZ_0GHdzycjTqKlVQ51aFMbgdoIqP86XMNS6IRmTp81zRaVkxtPdEP6i6c8B3cuZ53r1UGyBwwNb4bnWzTMo-bDJ0oekPq0za4WTsA0uY7uPwSzvcMiyNHnuq5Jsdc6pqzoOhwPQD1zg6eW_KDYLw4uzU6
- New Drug Approvals. Gefitinib. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2KmV4LLsQ6bPrgjWIbuaKpTTkrlL0XpHl32Eto8Kgu-vDq8DGv5XbP0ku-MNDSj3UpUyJtigDPbobjUzz5Gzj27V_KdfNR572mCrA5e3JWePk0DdIYNwd2J7RFzxS_UZH_d3TknOdaWp4zcjO
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1611710
- Sains Malaysiana. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv8jet-pZJarS6tgw587MG-5xgPFFXRwSCUCgYmnZeHB3O6bJXVIrcO76k8uRrDaHglDuHJUoNCSxjmKIDOzcbpv-NaSqdHHA8taJOzLlVsjfYz7fGC3tJ4K0K1qW-IxwfTJJiaXljygS3_dSrfDjCucU=
- MDPI. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(15), 5869. URL: https://www.mdpi.com/1420-3049/28/15/5869
- Google Patents. (2013). US8350029B2 - Process for the preparation of gefitinib. URL: https://patents.google.
- Synfacts. (2019). Synthesis of Gefitinib. Synfacts, 15(03), 339. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0037-1612301
- Molecules. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1560-1567. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149514/
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Benzyloxy-4-chloro-6-methoxyquinazoline
- NIH. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. European Journal of Medicinal Chemistry, 54, 72-83. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383838/
- Globe Thesis. (2016). Synthesis Of The Anti-Cancer Agent Gefitinib. URL: https://globethesis.com/v/2284330482958208
- ResearchGate. (2016). Synthesis of this compound. URL: https://www.researchgate.net/publication/311333799_Synthesis_of_7-benzyloxy-4-chloro-6-methoxyquinazoline
- Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. URL: https://www.organic-chemistry.org/abstracts/lit2/099.shtm
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Quinazoline Derivatives from 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Abstract
This comprehensive guide provides a detailed framework for the scale-up synthesis of diverse quinazoline derivatives, utilizing the pivotal intermediate, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. The strategic importance of this building block lies in its pre-functionalized core, which is amenable to late-stage diversification, a key strategy in modern drug discovery. These application notes are curated for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for process optimization, impurity control, and safety considerations pertinent to kilogram-scale production. We will delve into the two most industrially relevant transformations for this substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, providing robust, scalable, and validated protocols.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline motif is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] Its rigid, bicyclic structure provides a privileged scaffold for interacting with various biological targets, most notably the ATP-binding site of protein kinases.[2] The development of potent and selective kinase inhibitors such as Gefitinib and Erlotinib has highlighted the therapeutic potential of 4-anilinoquinazoline derivatives.[3][4]
The intermediate, this compound, is a strategic precursor in the synthesis of a new generation of kinase inhibitors. The benzyloxy group at the 7-position offers a latent hydroxyl functionality that can be revealed in a later synthetic step, while the methoxy group at the 6-position is a common feature in many EGFR inhibitors. The chloro group at the 4-position is the key reactive handle, enabling facile nucleophilic aromatic substitution or cross-coupling reactions to introduce a diverse array of substituents.[3]
This guide will provide detailed protocols and scale-up considerations for the utilization of this key intermediate, with a focus on practical, field-proven insights to bridge the gap between bench-scale synthesis and pilot-plant production.
Strategic Considerations for Scale-Up Synthesis
Transitioning a synthetic route from the laboratory bench to a manufacturing setting introduces a host of challenges that extend beyond simple multiplication of reagent quantities. For palladium-catalyzed cross-coupling reactions, which are central to the derivatization of our target intermediate, several factors become critical at scale.[5][6]
-
Thermal Management: Exothermic events that are easily managed in a round-bottom flask can become hazardous in a large reactor. Precise temperature control is paramount to prevent runaway reactions and the formation of thermal degradation impurities.
-
Mass Transfer and Mixing: Inefficient stirring in large vessels can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction profiles and increased impurity formation.
-
Reagent Addition: The rate of addition of key reagents, especially in exothermic reactions, needs to be carefully controlled.
-
Catalyst Loading and Homogeneity: Minimizing the concentration of expensive and toxic palladium catalysts is a key driver in process chemistry. Ensuring the catalyst is well-dispersed and active at low loadings (often in the ppm range for highly active pre-catalysts) is crucial for economic viability and for minimizing residual palladium in the final product.[7]
-
Work-up and Product Isolation: Aqueous work-ups and extractions at scale can be time-consuming and generate large volumes of waste. Crystallization is the preferred method for purification at scale, as it is generally more efficient and scalable than chromatography.
Scale-Up Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.[8][9] This protocol details the coupling of an arylboronic acid to the 4-position of this compound.
Causality of Experimental Choices
-
Catalyst System: For the coupling of an electron-rich chloroquinazoline, a highly active catalyst system is required. We have selected a pre-formed palladium pre-catalyst with a biarylphosphine ligand. These "second-generation" catalysts are known for their high turnover numbers and stability, allowing for low catalyst loadings.[5]
-
Base Selection: The choice of base is critical for the activation of the boronic acid. An inorganic base like potassium carbonate is often used in large-scale Suzuki reactions due to its low cost and moderate basicity, which can help to minimize side reactions.[10]
-
Solvent System: A mixture of an organic solvent (like 2-propanol or toluene) and water is commonly employed. The organic solvent solubilizes the starting materials and product, while water is necessary to dissolve the inorganic base.[6]
-
Inert Atmosphere: Palladium(0) species, the active catalytic species, are sensitive to oxidation. Therefore, maintaining a strictly inert atmosphere (nitrogen or argon) throughout the reaction is critical to prevent catalyst deactivation.[6]
Detailed Experimental Protocol (Kilogram-Scale)
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Palladium(II) acetate (0.005 - 0.01 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.01 - 0.02 eq)
-
Potassium carbonate (K₂CO₃), milled (3.0 eq)
-
2-Propanol (IPA)
-
Deionized water
Procedure:
-
Reactor Inerting: The reactor is thoroughly dried and purged with nitrogen for at least one hour.
-
Reagent Charging: To the inerted reactor, charge this compound, the arylboronic acid, and milled potassium carbonate.
-
Solvent Addition: Add 2-propanol and deionized water (typically in a ratio of 3:1 to 5:1 v/v).
-
Degassing: The resulting slurry is stirred and sparged with nitrogen for 30-60 minutes to remove any dissolved oxygen.
-
Catalyst Addition: In a separate, inerted glovebox or under a positive flow of nitrogen, prepare a solution of Palladium(II) acetate and SPhos in a small amount of degassed 2-propanol. This pre-catalyst solution is then transferred to the main reactor via a cannula or pressure-equalizing dropping funnel.
-
Reaction: The reaction mixture is heated to a setpoint of 80-85 °C with vigorous stirring. The reaction progress is monitored by HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts. Wash the filter cake with 2-propanol.
-
The combined filtrate is concentrated under reduced pressure to a smaller volume.
-
The product is precipitated by the addition of water or an anti-solvent like heptane.
-
The resulting slurry is stirred for several hours to ensure complete crystallization.
-
The solid product is collected by filtration, washed with a mixture of 2-propanol/water, and then with water.
-
The product is dried in a vacuum oven at 50-60 °C to a constant weight.
-
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Bench-Scale (1g) | Pilot-Scale (1kg) | Key Considerations for Scale-Up |
| Catalyst Loading | 1-2 mol% | 0.5-1 mol% | Lowering catalyst loading is crucial for cost and residual metal levels. |
| Solvent Volume | 10-15 mL | 8-10 L | Concentration needs to be optimized for solubility and efficient stirring. |
| Reaction Time | 2-4 hours | 6-10 hours | Slower reaction times at scale can be due to mass and heat transfer limitations. |
| Typical Yield | 85-95% | 80-90% | A slight decrease in yield is common at larger scales. |
| Purity (crude) | >95% | 90-95% | Impurity profiles may change with longer reaction times and different thermal history. |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the scale-up Suzuki-Miyaura coupling.
Scale-Up Protocol 2: Buchwald-Hartwig Amination for C4-Anilination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and is particularly useful for coupling anilines to aryl halides.[11][12] This reaction is central to the synthesis of many kinase inhibitors.[13]
Causality of Experimental Choices
-
Catalyst System: The amination of heteroaryl chlorides can be challenging.[14] A palladium pre-catalyst paired with a sterically hindered biarylphosphine ligand (e.g., XPhos or RuPhos) is often required to facilitate the difficult oxidative addition step and promote efficient reductive elimination.[15][16]
-
Base Selection: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice, but its high reactivity necessitates careful handling and can be incompatible with base-sensitive functional groups.[15] Milder bases like cesium carbonate or potassium phosphate can be used with more active catalyst systems.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard for this reaction to ensure the stability of the catalyst and the base.[12]
-
Temperature: The reaction temperature is a critical parameter that needs to be carefully optimized. Too low a temperature may result in a sluggish reaction, while excessive heat can lead to catalyst decomposition and side reactions.[15]
Detailed Experimental Protocol (Kilogram-Scale)
Materials and Equipment:
-
Jacketed glass reactor with the same specifications as for the Suzuki coupling.
-
This compound (1.0 eq)
-
Substituted aniline (1.05 - 1.2 eq)
-
[Pd(cinnamyl)Cl]₂ (0.005 - 0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.01 - 0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Reactor Inerting: As with the Suzuki coupling, the reactor must be scrupulously dried and inerted.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with this compound, the aniline, and the palladium pre-catalyst and ligand.
-
Solvent Addition: Add anhydrous toluene.
-
Base Addition: The sodium tert-butoxide is added portion-wise at room temperature to control any initial exotherm.
-
Reaction: The mixture is heated to 90-100 °C and stirred vigorously. Reaction progress is monitored by HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by slurrying the crude product in a suitable solvent (e.g., methyl tert-butyl ether or ethyl acetate) or by recrystallization.
-
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Bench-Scale (1g) | Pilot-Scale (1kg) | Key Considerations for Scale-Up |
| Catalyst Loading | 1-2 mol% | 0.5-1 mol% | Minimizing catalyst loading is a primary goal in process development. |
| Base Equivalents | 1.5 eq | 1.8-2.0 eq | A slight excess of base is often needed at scale to ensure complete reaction. |
| Reaction Time | 3-6 hours | 8-12 hours | Longer reaction times are typical; monitoring for product degradation is important. |
| Typical Yield | 80-90% | 75-85% | Yields can be slightly lower due to handling losses and work-up at scale. |
| Purity (crude) | >95% | 88-94% | Potential for increased levels of dehalogenated starting material or other side products. |
Logical Diagram: Buchwald-Hartwig Amination
Caption: Logical flow for the scale-up Buchwald-Hartwig amination.
Safety and Handling Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and are environmental hazards. Care should be taken to avoid inhalation of dusts. Post-reaction, palladium-containing waste should be collected and disposed of according to institutional and environmental regulations.
-
Sodium tert-butoxide: This is a strong base that is corrosive and reacts violently with water. It should be handled in an inert atmosphere and away from moisture.
-
Solvents: Toluene and 2-propanol are flammable liquids. Appropriate precautions should be taken to avoid sources of ignition.
Conclusion
The scale-up synthesis of quinazoline derivatives from this compound is a highly feasible and industrially relevant endeavor. By leveraging robust palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, a vast chemical space can be accessed efficiently. The key to successful scale-up lies in a thorough understanding of the reaction parameters, careful control of the reaction environment, and a proactive approach to safety and impurity management. The protocols and considerations outlined in this guide provide a solid foundation for the development of safe, efficient, and scalable processes for the synthesis of the next generation of quinazoline-based therapeutics.
References
- A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.).
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2014). SciELO.
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2021). ResearchGate.
- The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. (n.d.).
- Preparation process of erlotinib. (2011). Google Patents.
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2022). Sains Malaysiana.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI.
- Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). PubMed.
- Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023). ACS Publications.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2023). ACS Publications.
- Process for the preparation of erlotinib. (2016). Google Patents.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). R Discovery.
- Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. (2020). NIH.
- Process for preparation of erlotinib and its pharmaceutically acceptable salts. (2008). Google Patents.
- PREPARATION OF ERLOTINIB HYDROCHLORIDE. (n.d.). Vietnam Academy of Science and Technology.
- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). PubMed Central.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
- Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. (2021). RSC Publishing.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers (RSC Publishing).
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2023). NIH.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- The preparation method of Gefitinib. (2014). Google Patents.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). PubMed Central.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2024). Frontiers.
- Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2009). PubMed.
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2020). ACS Publications.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2014). ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv.
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2016). PubMed.
- Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). (2016). PubMed.
- Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (2002). PubMed.
- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.
Sources
- 1. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 13. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Substituted Quinazoline Scaffolds from 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Foreword: The Convergence of Privileged Scaffolds and Enabling Technology
In the landscape of modern medicinal chemistry, the quinazoline core stands as a "privileged scaffold," a recurring motif in a multitude of clinically significant therapeutic agents.[1] Its derivatives are lauded for a wide spectrum of biological activities, most notably as potent kinase inhibitors in oncology.[2] The 4-anilinoquinazoline framework, in particular, is the cornerstone of several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of certain cancers.[2] The synthesis of these complex molecules hinges on the availability of versatile and reactive intermediates. Among these, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline has emerged as a crucial building block, providing a strategic platform for the introduction of diverse functionalities at the C4 position.[1]
Traditionally, the synthesis of 4-anilinoquinazolines via nucleophilic aromatic substitution (SNAr) involves prolonged heating under reflux conditions, often spanning several hours to achieve satisfactory conversion.[3] This not only curtails laboratory productivity but can also lead to the formation of undesirable byproducts, complicating purification and diminishing overall yields.[4]
This guide delineates the strategic application of microwave-assisted organic synthesis (MAOS) to overcome these classical limitations. Microwave irradiation offers a paradigm shift from conventional heating methods. Instead of relying on slow conductive heat transfer from the vessel walls, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient volumetric heating.[5] This application note will provide researchers, scientists, and drug development professionals with a comprehensive and field-proven guide to the microwave-assisted synthesis of 4-substituted quinazolines, leveraging the unique reactivity of this compound. We will delve into the causality behind experimental choices, provide self-validating, step-by-step protocols, and offer insights into process optimization, thereby empowering researchers to accelerate their discovery programs.
The Underlying Science: Why Microwaves Excel in SNAr Chemistry
The remarkable rate enhancements observed in microwave-assisted organic synthesis are primarily attributed to thermal effects, specifically the ability to rapidly heat a reaction mixture to temperatures well above the solvent's boiling point in a sealed, pressurized vessel.[6] This "superheating" phenomenon dramatically increases the kinetic energy of the reacting molecules, leading to a higher frequency of effective collisions.
The mechanism of microwave heating involves two primary interactions between the electromagnetic field and the molecules in the reaction mixture:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in our system, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense heat.[5]
-
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[5]
In the context of the SNAr reaction on this compound, the polar nature of the quinazoline core, the aniline nucleophile, and the typically polar solvents used (e.g., isopropanol, DMF) ensures efficient coupling with microwave irradiation. This leads to a rapid attainment of the activation energy required for the reaction, shortening reaction times from hours to mere minutes.[6][7]
Materials and Instrumentation
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator at room temperature. |
| Substituted Anilines (e.g., 3-ethynylaniline) | ≥98% | Commercially Available | Ensure purity before use. |
| 2-Propanol (Isopropanol) | Anhydrous | Commercially Available | A common and effective solvent for this reaction. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | A higher boiling point, polar aprotic solvent. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Can be used in a mixture with water.[7] |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes/Petroleum Ether | HPLC Grade | Commercially Available | For chromatography. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For work-up and sample preparation. |
| Saturated aq. NaHCO₃ | - | Prepared in-house | For work-up. |
| Brine | - | Prepared in-house | For work-up. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Instrumentation
-
Microwave Reactor: A dedicated single-mode microwave synthesizer designed for organic chemistry is mandatory. These instruments are equipped with essential safety features, including accurate temperature and pressure sensors, and a magnetic stirrer. Domestic microwave ovens must not be used for chemical synthesis due to the severe risk of explosion. [8]
-
Microwave Reaction Vials: Use only pressure-rated glass vials (e.g., 10-20 mL) with appropriate septa and caps designed for the specific microwave reactor model.[3]
-
Analytical Balance
-
Magnetic Stirrer/Hotplate
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) Equipment: TLC plates (silica gel 60 F₂₅₄), developing chambers, and a UV lamp (254 nm).
-
Glassware for Work-up and Purification: Separatory funnel, Erlenmeyer flasks, beakers, glass column for chromatography.
Experimental Protocols
The following protocols provide a detailed workflow for the microwave-assisted synthesis of 4-anilino-7-(benzyloxy)-6-methoxyquinazolines. A specific example using 3-ethynylaniline, a key precursor for the synthesis of Lapatinib, is provided as a representative procedure.
General Workflow Diagram
Caption: General experimental workflow for microwave-assisted synthesis.
Detailed Protocol: Synthesis of N-(3-Ethynylphenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine
This protocol describes a base-free nucleophilic aromatic substitution, which is often successful for these substrates under microwave conditions.[7]
-
Reaction Setup:
-
To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (301 mg, 1.0 mmol, 1.0 eq).
-
Add 3-ethynylaniline (129 mg, 1.1 mmol, 1.1 eq).
-
Add 5 mL of anhydrous 2-propanol to the vial.
-
Seal the vial securely with a septum and an aluminum crimp cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (This is a starting point; optimization may be required).
-
Time: 20 minutes.
-
Power: Dynamic (The instrument will modulate power to maintain the set temperature).
-
Stirring: On (medium to high speed).
-
-
Initiate the microwave irradiation program. The instrument will monitor the internal temperature and pressure throughout the reaction.
-
-
Work-up and Isolation:
-
After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's automated cooling system before removing it from the reactor cavity.[3]
-
Upon cooling, a precipitate of the product may form. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold 2-propanol (2 x 5 mL) to remove residual solvent and any soluble impurities.
-
If no precipitate forms, transfer the reaction mixture to a round-bottom flask and remove the 2-propanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM, 20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is typically a solid that can be purified by column chromatography on silica gel.[9]
-
TLC Analysis: Determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Chromatography: Pack a glass column with silica gel using the chosen eluent. Dissolve the crude product in a minimal amount of DCM and load it onto the column. Elute the column with the hexanes/ethyl acetate mixture, collecting fractions and monitoring them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-(3-ethynylphenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine as a solid.
-
Process Optimization: The Scientist's Causality-Driven Approach
Achieving optimal results in microwave synthesis is not merely about high temperatures and short times; it requires a nuanced understanding of how different parameters influence the reaction. The following table provides insights into optimizing the SNAr on this compound.
| Parameter | Range/Options | Rationale and Field-Proven Insights |
| Temperature | 80 - 150 °C | Higher temperatures generally accelerate the reaction. However, excessively high temperatures (>150 °C) can lead to decomposition of the starting material or product, especially with sensitive functional groups. Start with a moderate temperature (e.g., 120 °C) and adjust based on conversion and purity.[7] |
| Time | 10 - 40 minutes | Most microwave-assisted SNAr reactions on this scaffold reach completion within 20-30 minutes.[6] Extending the reaction time beyond what is necessary does not typically improve the yield and may increase byproduct formation.[7] Monitor the reaction by TLC at different time points in initial runs to determine the optimal duration. |
| Solvent | 2-Propanol, DMF, Acetonitrile, THF/H₂O | The choice of solvent is critical as it affects heating efficiency and reactant solubility. Polar solvents like 2-propanol and DMF are excellent microwave absorbers and good solvents for the reactants.[7] Solvent-free conditions can also be explored, which aligns with green chemistry principles.[4] The THF/H₂O system has been shown to be effective for base-free aminations.[7] |
| Base (Optional) | Et₃N, DIPEA, K₂CO₃ | While many microwave-assisted SNAr reactions on 4-chloroquinazolines proceed efficiently without a base, one may be required for less nucleophilic amines.[7] A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be added (1.2-1.5 eq) to scavenge the HCl generated. However, this can sometimes lead to side reactions. It is recommended to first attempt the reaction without a base. |
| Nucleophile Equivalence | 1.1 - 1.5 eq | A slight excess of the aniline nucleophile (1.1-1.2 eq) is typically sufficient to drive the reaction to completion without making purification overly difficult. A larger excess may be needed for less reactive anilines but will require more rigorous purification. |
Results and Discussion: A Representative Synthesis
The microwave-assisted synthesis of N-(3-ethynylphenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine from this compound provides a clean and efficient route to this key pharmaceutical intermediate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of Compounds Synthesized from 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of therapeutic candidates derived from the versatile quinazoline scaffold, specifically 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. As a key intermediate in the synthesis of potent kinase inhibitors and other targeted therapeutics, ensuring the purity of its derivatives is paramount for accurate biological evaluation and downstream drug development. This document moves beyond simplistic step-by-step instructions, offering a deep dive into the causality behind experimental choices, self-validating protocol designs, and troubleshooting strategies. Methodologies covered include initial reaction work-up, silica gel flash column chromatography, and high-purity recrystallization techniques. Analytical validation of purity via HPLC is also discussed. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction: The Quinazoline Scaffold and the Imperative of Purity
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including potent tyrosine kinase inhibitors like Gefitinib and Erlotinib.[1] The starting material, this compound, is a crucial building block for creating diverse libraries of these targeted agents.[2][3][4] The primary synthetic route involves nucleophilic aromatic substitution (SNAr) at the highly reactive C4 position, where the chloro group is displaced by various nucleophiles, most commonly primary or secondary amines.[1][5][6]
Pre-Purification Strategy: Reaction Work-up and Impurity Profiling
Prior to chromatographic purification, a well-designed aqueous work-up can significantly reduce the impurity load, simplifying the subsequent, more resource-intensive steps. The primary goal is to remove inorganic salts, highly polar starting materials, and potential byproducts.
Understanding Potential Impurities
The most common impurities in reactions involving this compound are:
-
Unreacted this compound: A relatively non-polar starting material.
-
Excess Amine/Nucleophile: Often polar and can be removed with an acidic wash.
-
Hydrolysis Byproduct (7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one): The C4-chloro group is highly susceptible to hydrolysis, especially at elevated temperatures or in the presence of moisture.[5] This byproduct is often more polar than the desired product.
-
Inorganic Salts: Generated from the base used in the SNAr reaction (e.g., DIPEA, K₂CO₃).
General Aqueous Work-up Protocol
-
Reaction Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures the desired product remains in the organic phase.
-
Aqueous Wash Series:
-
Acidic Wash (Optional): Wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) to remove excess basic amines.
-
Neutral Wash: Wash with deionized water to remove water-soluble impurities.
-
Basic Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic impurities.
-
Brine Wash: Wash with a saturated sodium chloride (NaCl) solution to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
This procedure yields a crude product that is significantly cleaner and ready for chromatographic purification.
Primary Purification: Flash Column Chromatography
Flash column chromatography is the workhorse technique for the primary purification of quinazoline derivatives, offering a good balance of resolution, speed, and capacity.[7][8][9]
The Science of Separation: Choosing the Right Conditions
The key to successful flash chromatography is selecting a mobile phase (eluent) that provides optimal separation between the target compound and its impurities on a stationary phase, typically silica gel.[9]
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice for quinazoline derivatives due to its ability to separate compounds based on polarity.[9]
-
Mobile Phase Selection via TLC: Thin-Layer Chromatography (TLC) is indispensable for method development. The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4.[8][9] This Rf value typically ensures good separation on a column.
-
Common Solvent Systems: For 4-aminoquinazoline derivatives, mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate) are excellent starting points.[8][9]
-
Modifier for Basic Compounds: The nitrogen atoms in the quinazoline core can interact with acidic silanol groups on the silica surface, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (TEA, 0.1-1%) or ammonia in methanol to the eluent can neutralize these active sites and improve peak shape.[8][9]
-
Flash Chromatography Workflow Diagram
Caption: Workflow for Flash Column Chromatography Purification.
Detailed Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. For a typical 4-anilino-7-(benzyloxy)-6-methoxyquinazoline, a starting point could be 30-50% Ethyl Acetate in Hexane.
-
Column Packing: Select an appropriately sized column. Slurry pack the column with silica gel in the initial, least polar mobile phase. Ensure a flat, stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM) or the mobile phase. Adsorbing the crude product onto a small amount of silica gel (dry loading) is often superior to direct liquid injection, leading to better band resolution.
-
Elution: Begin elution with the mobile phase.
-
Isocratic Elution: Use a constant solvent composition. Best for simple separations where impurities are far from the product Rf.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 20% EtOAc to 60% EtOAc in Hexane). This is highly effective for complex mixtures, as it speeds up the elution of more polar compounds.[9]
-
-
Fraction Collection: Collect fractions based on volume and monitor the elution profile using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for separating moderately polar organic compounds.[9] |
| Mobile Phase | Hexane/Ethyl Acetate | Good starting point for quinazoline derivatives.[8] |
| Target Rf (TLC) | 0.2 - 0.4 | Provides optimal resolution and a reasonable run time on the column.[8][9] |
| Additive | 0.1-1% Triethylamine (TEA) | Mitigates peak tailing for basic compounds by neutralizing silica silanol groups.[8] |
| Loading Method | Dry Loading (adsorbed on silica) | Often results in sharper bands and better separation compared to liquid loading. |
Final Purification: Recrystallization for High Purity
While chromatography is excellent for removing bulk impurities, recrystallization is often the superior method for achieving >99% purity, removing closely related impurities, and obtaining a stable, crystalline solid suitable for characterization and formulation.[10]
Principles of Recrystallization
Recrystallization is a purification technique based on differences in solubility.[11][12] The ideal solvent will dissolve the compound completely when hot but only sparingly at room temperature or below.[11][13] As the saturated hot solution cools slowly, the molecules of the target compound self-assemble into a crystal lattice, excluding impurity molecules, which remain in the cooled solvent (mother liquor).[11]
Recrystallization Decision Tree
Caption: Decision process for selecting a recrystallization method.
Protocols for Recrystallization
Protocol A: Single-Solvent Recrystallization
-
Solvent Selection: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). An ideal solvent dissolves the compound at its boiling point but not at room temperature.[13]
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.
-
Cooling (Crystal Formation): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol B: Two-Solvent Recrystallization
This method is used when no single solvent has the desired properties. It requires a pair of miscible solvents: one in which the compound is soluble (solvent 1) and one in which it is insoluble (solvent 2).[13][14]
-
Dissolution: Dissolve the compound in a minimum amount of hot solvent 1.
-
Induce Cloudiness: While the solution is still hot, add solvent 2 dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-clarify: Add a few drops of hot solvent 1 until the solution becomes clear again.
-
Cooling, Collection, and Drying: Follow steps 3-5 from the Single-Solvent protocol.
Purity Validation: The Final Check
After purification, the purity of the compound must be analytically verified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.[15]
-
Method: A reversed-phase HPLC method using a C18 column is typical for quinazoline derivatives.[15]
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with 0.1% formic acid or trifluoroacetic acid) is common.[15]
-
Detection: UV detection is standard, often at a wavelength where the quinazoline core has strong absorbance (e.g., ~254 nm or ~340 nm).[15]
-
Purity Assessment: Purity is typically reported as the area percentage of the main peak in the chromatogram. For drug discovery candidates, a purity of ≥95% is generally required.
Further structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[16][17]
Conclusion
The purification of compounds synthesized from this compound is a multi-step process that demands careful planning and execution. By employing a logical workflow of initial work-up, optimized flash chromatography, and meticulous recrystallization, researchers can consistently obtain high-purity materials. This rigorous approach to purification is fundamental to generating reliable biological data and successfully advancing promising therapeutic candidates through the drug development pipeline.
References
- Vertex AI Search, based on a review of synthesis and chemical transformation of Quinazoline 3-Oxides
- Benchchem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
- Wikipedia. (n.d.). Quinazoline.
- Oriental Journal of Chemistry. (n.d.).
- University of Colorado, Boulder. (n.d.).
- Benchchem. (2025). Technical Support Center: Purification of 4(3H)
- Frontiers in Chemistry. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Veerapandian, M., et al. (2009).
- Asif, M. (n.d.).
- University of California, Los Angeles. (n.d.).
- The Review of Diabetic Studies. (n.d.).
- Wikipedia. (n.d.).
- University of Michigan. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Benchchem. (2025). Technical Support Center: Column Chromatography Protocols for Purifying Quinazolinone Compounds.
- JoVE. (2016).
- Haefelfinger, P., & Hess, B. (1984).
- JoVE. (2015).
- Benchchem. (2025). Application Notes and Protocols: Derivatization of 7-Chloro-4-methoxyquinoline for Biological Screening.
- Benchchem. (2025). Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions.
- Wang, M., et al. (2015). Synthesis of this compound.
- PubMed. (2016).
- Benchchem. (2025).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 7-Benzyloxy-4-chloro-6-methoxy-quinazoline.
- ResearchGate. (2022).
- Al-Suwaidan, I. A., et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 3. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0566226A1 - Quinazoline derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Recrystallization [sites.pitt.edu]
- 12. mt.com [mt.com]
- 13. Home Page [chem.ualberta.ca]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. diabeticstudies.org [diabeticstudies.org]
Application Note: Crystallization Techniques for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to developing robust crystallization protocols for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline and its derivatives. As critical intermediates in pharmaceutical synthesis, obtaining high-purity, crystalline material is paramount for downstream applications and regulatory compliance.[1] This guide moves beyond a simple recitation of methods, offering a scientifically grounded rationale for experimental design, detailed step-by-step protocols for common crystallization techniques, and a troubleshooting guide for prevalent challenges. The methodologies described herein are designed to be self-validating, empowering researchers to systematically approach the crystallization of this important class of heterocyclic compounds.
Introduction: The Strategic Importance of Crystallization
This compound is a key building block in the synthesis of various biologically active molecules. The crystalline form of this intermediate directly impacts its purity, stability, handling characteristics, and performance in subsequent synthetic steps.[1] A well-controlled crystallization process is not merely a purification step but a critical control point that ensures batch-to-batch consistency and mitigates risks in the drug development pipeline.[1] This document serves as a practical guide for scientists to achieve high-quality crystalline material through a systematic and logical approach.
Foundational Principles: Solubility and Supersaturation
The cornerstone of any crystallization process is a thorough understanding of the solute's solubility in various solvent systems.[2] Crystallization is induced by creating a supersaturated solution, a thermodynamically metastable state from which the solute precipitates in an ordered crystalline lattice.[3] The rate at which supersaturation is achieved significantly influences crystal size and quality; slow, controlled approaches are generally preferred to allow for the growth of larger, more ordered crystals.[3][4]
Key Considerations for Solvent Selection:
-
"Like Dissolves Like": The polarity of the solvent should ideally match that of the solute. For this compound, which possesses both aromatic rings and polar ether and chloro functionalities, a range of solvents with intermediate polarity should be screened.
-
Temperature Coefficient: A desirable solvent will exhibit a steep solubility curve, meaning the compound is highly soluble in the hot solvent and poorly soluble at lower temperatures.[2] This is particularly crucial for cooling crystallization.
-
Volatility: The solvent's boiling point will dictate the feasibility of certain techniques. Slow evaporation methods require moderately volatile solvents, while vapor diffusion relies on a pair of solvents with differing volatilities.[5][6]
-
Potential for Solvate Formation: Be aware that the solvent may co-crystallize with the compound, forming a solvate. This can alter the physical properties of the solid.
A general rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[7] For quinazoline derivatives, solvents like ethyl acetate, acetonitrile, or dimethylformamide (DMF) could be good starting points for solubility screening.[8]
Crystallization Strategy Workflow
The following diagram illustrates a logical workflow for developing a crystallization protocol for a novel this compound derivative.
Caption: A systematic workflow for developing a crystallization protocol.
Experimental Protocols
Note: Always begin with a pure compound (ideally >90% purity) as crystallization is not a substitute for gross purification.[5] All glassware should be scrupulously clean to avoid unwanted nucleation sites.[9]
Protocol 1: Slow Evaporation from a Single or Mixed Solvent System
This is often the simplest method and a good starting point.[6] It is particularly effective when a solvent that provides moderate solubility at room temperature is identified.
Rationale: This technique gradually increases the concentration of the solute as the solvent evaporates, gently pushing the system into a supersaturated state where nucleation and crystal growth can occur.[3]
Step-by-Step Methodology:
-
Dissolve the this compound derivative in a suitable solvent (e.g., a mixture of ethanol and dichloromethane has been shown to be effective for similar compounds) in a clean vial to create a near-saturated solution.[10]
-
Cover the vial with parafilm or aluminum foil and puncture a few small holes with a needle.[9] This allows for slow, controlled evaporation. The rate of evaporation can be adjusted by changing the number and size of the holes.[9]
-
Place the vial in a vibration-free location, such as a desiccator or a quiet corner of a fume hood.[9][11]
-
Monitor the vial over several hours to days. Avoid disturbing the vial, as this can lead to the formation of many small crystals instead of a few large ones.[11]
-
Once suitable crystals have formed, they can be harvested by filtration and washed with a small amount of cold solvent.
Data Presentation: Solvent Suggestions for Slow Evaporation
| Solvent System | Boiling Point (°C) | Polarity | Rationale/Expected Outcome |
| Ethyl Acetate | 77.1 | Intermediate | Good starting point for many organic compounds.[5] |
| Dichloromethane/Hexane | ~40-69 | Mixed | Dichloromethane evaporates faster, gradually increasing the concentration of the anti-solvent (hexane), inducing crystallization. |
| Toluene | 110.6 | Low | Can sometimes promote good crystal packing through π-π interactions. |
Protocol 2: Slow Cooling Crystallization
This classic method is ideal when a solvent that shows a significant difference in solubility between hot and cold temperatures is found.[4][5]
Rationale: The principle is to dissolve the compound in a minimum amount of hot solvent to create a saturated solution. As the solution slowly cools, the solubility decreases, leading to supersaturation and subsequent crystallization.[4]
Step-by-Step Methodology:
-
Place the quinazoline derivative in a flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, isopropanol) and heat the mixture to just below the solvent's boiling point until the solid dissolves completely.[4]
-
If any solid remains, add more hot solvent dropwise until a clear solution is obtained.[4]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the growth of larger crystals, insulate the flask with cotton or place it in a Dewar flask containing warm water.[4][11]
-
If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.[4]
-
Once crystallization is complete, the flask can be placed in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Protocol 3: Vapor Diffusion
Vapor diffusion is a gentle and highly effective technique, especially when working with small quantities of material.[5][12] It is excellent for growing high-quality single crystals for X-ray diffraction.
Rationale: This method involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent). The poor solvent must be more volatile than the good solvent.[5] Over time, the vapor of the poor solvent diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[12][13]
Step-by-Step Methodology:
-
Dissolve the this compound derivative in a small volume of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, open vial.
-
Place this small vial inside a larger jar or beaker that contains a layer of a "poor," more volatile anti-solvent (e.g., pentane, hexane, diethyl ether).[12]
-
Seal the larger container tightly and leave it undisturbed.
-
The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to crystallize over a period of days.
Caption: Schematic of a vapor diffusion crystallization setup.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point or is too soluble in the chosen solvent.[5][14] | Re-heat the solution and add more of the "good" solvent to increase the total volume. Alternatively, switch to a solvent in which the compound is less soluble.[5][14] |
| Formation of Microcrystals | Crystallization is occurring too rapidly.[14] | Slow down the rate of supersaturation. For slow evaporation, use fewer or smaller holes. For cooling, insulate the flask to slow the cooling rate. For vapor diffusion, use a less volatile anti-solvent.[6][14] |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | For cooling methods, try scratching the inner surface of the flask or adding a seed crystal. For evaporation, allow more solvent to evaporate. If the issue persists, the solution may be too dilute; in which case, some solvent should be removed by gentle heating before attempting to cool again.[14] |
| Poor Yield | Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[14] | Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower. |
Conclusion
The crystallization of this compound derivatives is a critical step that requires a systematic and well-reasoned approach. By understanding the fundamental principles of solubility and carefully selecting and optimizing a crystallization technique—be it slow evaporation, cooling, or vapor diffusion—researchers can consistently obtain high-quality crystalline material. This application note provides the foundational protocols and troubleshooting guidance to empower scientists in their drug development efforts, ensuring the production of intermediates with the purity and physical properties necessary for successful outcomes.
References
- Guide for crystallization.
- How to grow crystals for X-ray crystallography. (2024). IUCr.
- Slow Evaporation Method. University of Washington Department of Chemistry.
- SOP: CRYSTALLIZATION. Columbia University.
- Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. Google Patents.
- Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory.
- Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube.
- Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information.
- Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.
- Crystallisation Techniques. University of Canterbury.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Crystal Growing Tips. University of Florida Center for Xray Crystallography.
- Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- 3.3: Choice of Solvent. Chemistry LibreTexts.
- How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate.
- Crystallization of novel compounds: Issues and solutions. SinodosChemistry.
- The crystallization of quinoline. Google Patents.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Center for Biotechnology Information.
- Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. ResearchGate.
- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI.
- Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. Google Patents.
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Crystallization Challenges in Pharmaceutical Products. Zhanghua Filter Dryer.
- Synthesis of this compound. Atlantis Press.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. unifr.ch [unifr.ch]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. mdpi.com [mdpi.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. iucr.org [iucr.org]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Nucleophilic Substitution on 4-Chloroquinazolines
Welcome to the technical support center for nucleophilic substitution reactions involving 4-chloroquinazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in their work. Here, we address common experimental failures in a direct question-and-answer format, moving from initial diagnostics to in-depth troubleshooting for complex scenarios. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you to design more robust reactions in the future.
Part 1: FAQs - First-Pass Diagnostics
This section provides rapid answers to the most common initial problems. If your issue is not resolved here, please proceed to the in-depth troubleshooting guide.
Q1: My reaction shows no conversion of the 4-chloroquinazoline starting material. Where do I start?
A: A complete lack of reactivity typically points to a fundamental issue with one of three areas:
-
Reagent Inactivity: Your nucleophile (amine, alcohol, etc.) may be insufficiently reactive, or your starting 4-chloroquinazoline may have degraded.
-
Reaction Conditions: The temperature may be too low, or a necessary component, like a base, might be missing or ineffective.
-
Moisture Contamination: 4-chloroquinazolines are highly susceptible to hydrolysis, which converts them to the much less reactive quinazolin-4-one.[1][2] Ensure all reagents, solvents, and glassware are rigorously dried.
Q2: My reaction is very slow and gives a low yield, with a significant amount of starting material remaining. What's the likely cause?
A: This is a classic sign of suboptimal reaction conditions or a mismatch in reagent reactivity. Key factors to investigate include:
-
Nucleophile Reactivity: Electron-poor nucleophiles (e.g., anilines with electron-withdrawing groups) react much more slowly than electron-rich ones.[3]
-
Insufficient Activation Energy: The reaction may require more thermal energy. Increasing the temperature or switching to a higher-boiling solvent is a common first step.[1]
-
Inadequate Base: The base may not be strong enough to effectively scavenge the HCl generated during the reaction, which protonates and deactivates your amine nucleophile.[1][4]
Q3: I'm seeing multiple spots on my TLC plate, and the desired product is a minor component. What's happening?
A: The formation of multiple byproducts suggests side reactions are competing with your desired substitution. The most common culprit is the hydrolysis of the 4-chloroquinazoline starting material to quinazolin-4-one.[2] Other possibilities include degradation of the starting materials or product at high temperatures, or side reactions involving the nucleophile. Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time before significant degradation occurs.[2]
Part 2: In-Depth Troubleshooting Guide
Section A: Starting Materials & Reagents
Q4: How can I be sure my 4-chloroquinazoline is of good quality?
A: The C4-Cl bond is highly activated and moisture-sensitive. Hydrolysis to the corresponding quinazolin-4-one is the primary degradation pathway.[2]
-
Verification: Always check the purity of your starting material by ¹H NMR and LC-MS before use. The presence of a broad singlet around 12 ppm in the NMR or a mass corresponding to the hydroxylated compound indicates hydrolysis.
-
Handling & Storage: Store 4-chloroquinazolines under an inert atmosphere (argon or nitrogen) in a desiccator. For reactions, use freshly purchased or recently purified material and handle it quickly in a dry environment.[1]
Q5: My amine nucleophile is sterically hindered (e.g., has ortho-substituents). The reaction is failing. Why?
A: Steric hindrance around the nucleophilic atom (e.g., the nitrogen of an amine) can physically block its approach to the electrophilic C4 carbon of the quinazoline.[3][5] This increases the activation energy of the reaction, often to a prohibitive level.[6]
-
Causality: The nucleophilic attack requires a specific trajectory to the electrophilic center. Bulky groups near the nucleophilic site create steric repulsion, making it difficult to achieve the necessary geometry for the transition state.[7][8]
-
Solutions:
-
Increase Temperature: Significantly higher temperatures (e.g., refluxing in DMF or using microwave irradiation) may provide enough energy to overcome the steric barrier.[3]
-
Switch to Metal Catalysis: For particularly challenging cases, a Buchwald-Hartwig amination may be necessary. These reactions proceed via a different mechanism (oxidative addition/reductive elimination) that can often tolerate more sterically demanding substrates.[9][10]
-
Section B: Optimizing Reaction Conditions
Q6: What is the role of the base, and how do I choose the right one?
A: The base is critical. In nucleophilic aromatic substitution (SNAr) with amines, one equivalent of HCl is produced. This acid will protonate the amine nucleophile, rendering it non-nucleophilic. The base neutralizes this acid as it forms.[1][4]
-
Mechanism of Action: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) acts as an HCl scavenger.[11] In some cases, a stronger base can also deprotonate the nucleophile, increasing its reactivity.[1]
-
Troubleshooting: If your reaction is sluggish, switching from a mild organic base like TEA to a bulkier, non-nucleophilic base like DIPEA, or a stronger inorganic base like K₂CO₃ or Cs₂CO₃, can improve the yield.[2] The optimal choice depends on the specific reactants and solvent system.[2]
| Base | pKa (Conjugate Acid) | Type | Common Use & Rationale |
| Triethylamine (TEA) | 10.75 | Organic | Standard HCl scavenger for many SNAr reactions. |
| DIPEA | 10.75 | Organic | Bulkier than TEA, less likely to act as a competing nucleophile.[2] |
| K₂CO₃ | 10.33 | Inorganic | Effective, inexpensive base, often used in polar solvents like DMF or with co-solvents.[2][12] |
| Cs₂CO₃ | 10.33 | Inorganic | More soluble in organic solvents than K₂CO₃, often more effective for challenging couplings.[2][13] |
Q7: My starting materials are not dissolving. How does solvent choice impact the reaction?
A: Poor solubility is a frequent cause of failed or slow reactions. If the reactants are not in the same phase, the reaction rate will be severely limited.[14]
-
Initial Steps: Gentle heating is the first course of action, as solubility often increases with temperature.[14]
-
Solvent Screening: Polar aprotic solvents are generally the best choice. If solubility is an issue in a solvent like isopropanol or THF, switching to a more polar solvent like DMF, NMP, or DMSO can be effective.[14]
-
Co-Solvents: Using a mixture of solvents, such as THF/water or Dioxane/water, can be a powerful strategy, especially for microwave-assisted reactions or when using inorganic bases.[3][14]
| Solvent | Boiling Point (°C) | Polarity | Notes & Use Cases |
| 2-Propanol | 82 | Polar Protic | Common for simple, reactive amines. Can be slow.[2] |
| Acetonitrile (ACN) | 82 | Polar Aprotic | Good general-purpose solvent, often used in microwave chemistry.[1] |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Lower boiling point. Often used with a water co-solvent.[1][3] |
| 1,4-Dioxane | 101 | Polar Aprotic | Higher boiling point, excellent for SNAr and palladium catalysis.[2] |
| DMF | 153 | Polar Aprotic | High boiling point, excellent solvating power for difficult substrates. |
| DMSO | 189 | Polar Aprotic | Very high boiling point, used for very unreactive systems. Can be difficult to remove.[12] |
Q8: I've tried heating conventionally with little success. Should I use a microwave reactor?
A: Absolutely. Microwave-assisted synthesis is a highly effective technique for accelerating these reactions, often turning failures into successes.[3][15]
-
Why it Works: Microwave irradiation provides rapid and efficient heating of the polar solvent and reactants, allowing for much higher temperatures and pressures than conventional reflux. This drastically reduces reaction times (from hours to minutes) and can overcome high activation energy barriers, often leading to cleaner reactions and higher yields.[2][3]
-
When to Use It: It is particularly valuable for reactions involving sterically hindered or electron-poor nucleophiles that are sluggish under conventional heating.[3]
Section C: Advanced Topics - Metal-Catalyzed Cross-Coupling
Q9: My SNAr reaction is failing even under forcing conditions. When should I consider a Buchwald-Hartwig amination?
A: The Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds, especially when traditional SNAr fails.[10][16] Consider this approach for:
-
Very electron-poor or sterically demanding amines.
-
Coupling with other nitrogen nucleophiles like amides or carbamates.
-
When SNAr conditions lead to decomposition.
Q10: I tried a Buchwald-Hartwig reaction with my 4-chloroquinazoline, but it didn't work. What are the key parameters to check?
A: Palladium-catalyzed reactions are complex and sensitive to multiple variables.[9]
-
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen and will be deactivated by it.[17] Ensure your solvents are properly degassed and the reaction is run under a positive pressure of argon or nitrogen.[17][18]
-
Catalyst/Ligand Choice: Aryl chlorides are more challenging to activate than bromides or iodides.[9] This requires a highly active catalyst system. Modern systems using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) paired with a suitable palladium precatalyst are often necessary.[17][19] Using older ligands like PPh₃ is often insufficient.
-
Base Selection: Strong bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically required to generate the palladium amide intermediate. The choice is critical and often needs to be screened.[13]
-
Reagent Purity: Ensure all reagents, especially the base and solvent, are anhydrous. Water can interfere with the catalytic cycle.[13]
Part 3: Visualizations & Protocols
Diagrams
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for SNAr via Conventional Heating
-
To a solution of the 4-chloroquinazoline derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., 2-propanol, Dioxane), add the desired amine nucleophile (1.1–1.5 eq.). [1]2. Add a suitable base (e.g., DIPEA, 1.5–2.0 eq.). [1]3. Stir the reaction mixture at the desired temperature (e.g., 80 °C to reflux) and monitor progress by TLC or LC-MS. [2]4. Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. [2]6. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-aminoquinazoline. [1] Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinazolines
This method offers a rapid and efficient alternative, especially for less reactive substrates. [3]
-
In a microwave reactor vessel, combine the 4-chloroquinazoline (1.0 eq.) and the amine (1.1-1.5 eq.) in a suitable microwave-safe solvent (e.g., 2-propanol, THF/water). [2][3]2. Add a base if required by the specific reaction.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). [1][2]5. After the reaction, cool the vessel to room temperature.
-
Work up the reaction as described in the conventional heating protocol and purify the product. [2]
References
- Technical Support Center: Optimizing Amination of 4-Chloro-6-nitroquinazoline - Benchchem. (URL: )
- troubleshooting failed reactions involving 4-Chloro-5-methoxyquinazoline - Benchchem. (URL: )
- Optimizing reaction conditions for the synthesis of 4-aminoquinazolines - Benchchem. (URL: )
- Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde - Benchchem. (URL: )
- Nishimura, R. H. V., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." PMC - NIH. (URL: )
- Improving the solubility of 4-Chloro-6-iodoquinoline for organic reactions - Benchchem. (URL: )
- Optimization of the reaction conditions in the synthesis of 4a - ResearchG
- Technical Support Center: Optimization of Coupling Reactions with 4-Chloro-5-methoxyquinazoline - Benchchem. (URL: )
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (URL: )
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: )
- Quinazoline synthesis - Organic Chemistry Portal. (URL: )
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (URL: )
- Wipf, P., & George, K. M. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." SciSpace. (URL: )
- "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?" PubMed Central. (URL: )
- "Help troubleshooting a Buchwald-Hartwig amin
- "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." PMC - NIH. (URL: )
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines - Benchchem. (URL: )
- "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." Chemistry Stack Exchange. (URL: )
- "Buchwald–Hartwig amin
- Technical Support Center: Optimizing Suzuki Coupling with Chloroquinolines - Benchchem. (URL: )
- "Best solvent to synthesis quinazolinone derivative with microwave?
- "Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase." PMC. (URL: )
- "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." PMC. (URL: )
- "Effect on steric hindrance on nucleophiles." Reddit. (URL: [Link])
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. (URL: )
- "The Buchwald–Hartwig Amination After 25 Years." University of Groningen research portal. (URL: [Link])
- "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)." Taylor & Francis Online. (URL: )
- "Steric Hinderance, Nucleophilic substitution reactions; anim
- "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. research.rug.nl [research.rug.nl]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in Suzuki coupling with 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Welcome to the technical support hub for advanced Suzuki-Miyaura cross-coupling applications. This guide is tailored for researchers and drug development professionals working with the 7-(benzyloxy)-4-chloro-6-methoxyquinazoline scaffold. The inherent reactivity of this electron-rich heteroaryl chloride presents unique challenges, often leading to competing side reactions that can diminish yield and complicate purification.
This document moves beyond standard protocols to provide a deeper mechanistic understanding of common failure modes. Our goal is to empower you to diagnose issues within your reaction and implement targeted, effective solutions.
Troubleshooting Guide: Diagnosing and Solving Byproduct Formation
This section addresses the most common byproducts observed during the Suzuki coupling of this compound. Each issue is presented with an explanation of the underlying chemistry and actionable protocols for mitigation.
Issue #1: Significant Formation of a Symmetrical Biaryl (Ar'-Ar') from Boronic Acid Homocoupling
You observe a significant byproduct in your LC-MS or NMR that corresponds to the dimer of your boronic acid coupling partner.
-
The Chemistry Behind It: Boronic acid homocoupling is primarily driven by two factors: the presence of dissolved oxygen and the existence of palladium(II) species in the reaction medium.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled product, regenerating Pd(0) in the process.[1][3] This parasitic cycle consumes your valuable boronic acid and reduces the efficiency of the main catalytic cycle.
-
Actionable Solutions:
-
Rigorous Deoxygenation (The First Line of Defense): The most critical step to prevent homocoupling is the scrupulous removal of oxygen. Standard inert gas blanketing is often insufficient.
-
Catalyst Selection: Whenever possible, start with a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[3] If a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) must be used, ensure that the phosphine ligand is present in sufficient excess to facilitate its in-situ reduction to Pd(0).
-
Introduction of a Mild Reducing Agent: In particularly stubborn cases, the addition of a mild reducing agent like potassium formate can help scavenge any Pd(II) species formed, thereby suppressing the homocoupling pathway.[4]
-
-
Protocol: Rigorous Reaction Degassing
-
Combine the this compound, boronic acid (or ester), and the solid base in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and connect it to a Schlenk line. Evacuate under high vacuum for 5-10 minutes to remove air from the headspace and solids.
-
Backfill the flask with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle a minimum of three times.[1]
-
Add the solvent, which must be previously degassed, via cannula or syringe under a positive pressure of inert gas.
-
Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure the solvent is thoroughly deoxygenated before adding the palladium catalyst.
-
Issue #2: Formation of 7-(Benzyloxy)-6-methoxyquinazoline (Dehalogenation Byproduct)
The primary byproduct observed is the replacement of the C4-chlorine with a hydrogen atom.
-
The Chemistry Behind It: This side reaction, known as hydrodehalogenation or simply dehalogenation, occurs when a hydride species is present in the reaction mixture.[5] After the initial oxidative addition of the chloroquinazoline to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source. Subsequent reductive elimination yields the dehalogenated product.[5] Common hydride sources include alcoholic solvents, residual moisture, or certain bases.[6]
-
Actionable Solutions:
-
Solvent Choice is Critical: Strictly use high-purity, anhydrous aprotic solvents. Dioxane, THF, or toluene are excellent choices. Avoid all alcoholic solvents (methanol, ethanol, isopropanol) if dehalogenation is observed.[6]
-
Base Selection: Employ a non-nucleophilic, anhydrous base. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to bases that may contain water of hydration or can generate hydride species, such as hydroxides or alkoxides.[6]
-
Ligand Optimization: The rate of dehalogenation competes with the rate of transmetalation. Using a bulky, electron-rich biarylphosphine ligand can accelerate the desired transmetalation and subsequent reductive elimination, thereby outcompeting the dehalogenation pathway.[6]
-
Issue #3: Loss of Boronic Acid to its Corresponding Arene (Protodeboronation)
You notice the formation of the simple arene (Ar'-H) corresponding to your boronic acid, indicating cleavage of the C-B bond.
-
The Chemistry Behind It: Protodeboronation is the protonolysis of the carbon-boron bond.[7] This side reaction is a well-known challenge in Suzuki couplings and is often catalyzed by aqueous base.[8][9] The reaction pH is a critical factor; basic conditions (pH > 10) can significantly accelerate the rate of protodeboronation for many arylboronic acids.[8]
-
Actionable Solutions:
-
Utilize Anhydrous Conditions: The most effective strategy is to minimize the amount of water. While many Suzuki protocols use aqueous base, switching to a strictly anhydrous system can dramatically reduce protodeboronation.
-
Switch to a More Stable Boron Reagent: If protodeboronation remains problematic, especially with electron-deficient or certain heteroaryl boronic acids, replace the boronic acid with a more stable derivative. Boronate esters, such as pinacol esters (Ar-B(pin)), are significantly more resistant to protodeboronation and are highly effective under anhydrous conditions.[10] Other stable forms include MIDA boronates or potassium aryltrifluoroborates.[11]
-
Careful Base Selection: Use the mildest base that can effectively promote the reaction. Potassium fluoride (KF) or potassium phosphate (K₃PO₄) under anhydrous conditions are often excellent choices to suppress this side reaction.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination to start with for this specific chloroquinazoline?
A1: The C4-Cl bond on the quinazoline ring is relatively unreactive due to the electron-donating nature of the methoxy and benzyloxy groups. Therefore, a highly active catalytic system is required. Start with a combination of a palladium(0) precatalyst like Pd₂(dba)₃ and a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos .[3][13] These ligands are known to dramatically accelerate the rate-limiting oxidative addition step for aryl chlorides, which is essential for achieving good yields and minimizing side reactions.[13][14] A typical starting point is 1-3 mol% of the palladium catalyst and a ligand-to-palladium ratio of 2:1.
Q2: How do I choose the optimal base and solvent system?
A2: The choice is a balance between promoting the desired reaction and suppressing side reactions.
-
For General Use: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) with K₂CO₃ or K₃PO₄ (2-3 equivalents) is a robust starting point.[3] The water helps dissolve the inorganic base, facilitating the formation of the active boronate species required for transmetalation.[3][15]
-
If Dehalogenation or Protodeboronation is Observed: Switch to a strictly anhydrous solvent (e.g., dioxane or toluene) and use an anhydrous base like finely powdered K₃PO₄ .[6][12] This is the most effective way to combat these specific side reactions.
Q3: What is the recommended reaction temperature?
A3: Due to the strength of the C-Cl bond, elevated temperatures are typically necessary. A starting temperature of 90-110 °C is recommended.[3] While higher temperatures can increase the reaction rate, they can also promote byproduct formation. If side reactions are significant, it may be beneficial to screen slightly lower temperatures (e.g., 80 °C) for a longer reaction time, especially if a highly active catalyst system is being used.
Q4: Is an inert atmosphere absolutely necessary?
A4: Yes. For optimal and reproducible results, performing the reaction under a high-purity inert atmosphere (argon or nitrogen) is non-negotiable.[3] As discussed in Issue #1 , oxygen is a primary culprit in promoting boronic acid homocoupling and can also lead to the oxidative degradation of the phosphine ligands, deactivating the catalyst.[1]
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale & Key Considerations |
| Aryl Halide | This compound | 1.0 equivalent |
| Boron Reagent | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents. Use pinacol ester to minimize protodeboronation. |
| Pd Precatalyst | Pd₂(dba)₃ | 1.5 mol%. A Pd(0) source minimizes homocoupling. |
| Ligand | SPhos or XPhos | 3.0 mol%. Bulky, electron-rich ligand to activate the C-Cl bond.[13] |
| Base | K₃PO₄ (anhydrous, powdered) | 2.5 equivalents. Effective for transmetalation; minimizes water-related side reactions. |
| Solvent | 1,4-Dioxane (anhydrous) | 0.1 M concentration. Aprotic solvent to prevent dehalogenation. |
| Temperature | 100 °C | Balances rate of reaction with thermal stability of reagents. |
| Atmosphere | Argon or Nitrogen | Essential to prevent homocoupling and ligand degradation.[1] |
General Experimental Protocol for Minimizing Byproducts
-
Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and finely powdered anhydrous K₃PO₄ (2.5 equiv).
-
Inerting: Seal the tube with a septum, and perform three evacuate/backfill cycles with high-purity argon.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting chloroquinazoline is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visual Guides and Mechanistic Pathways
Diagram 1: Suzuki Catalytic Cycle and Key Off-Cycle Byproduct Pathways
Caption: The Suzuki cycle with major byproduct pathways diverging from key intermediates.
Diagram 2: Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.
References
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde.
- ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
- Wikipedia. Protodeboronation.
- Couto, I., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Melvin, J. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- NIH. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. Optimization of conditions for the Suzuki coupling reaction.
- NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. The Suzuki Reaction.
- ResearchGate. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- ACS Publications. 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Reddit. How to approach choosing reaction conditions for Suzuki?.
- Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. Optimization of reaction conditions for Suzuki coupling.
- NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
- ResearchGate. Practical Synthesis of New and Highly Efficient Ligands for the Suzuki Reaction of Aryl Chlorides.
- ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates.
- YouTube. Masking Boronic Acids for Suzuki Coupling.
- ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
addressing solubility issues of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in organic solvents
Welcome to the technical support center for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of solubilizing this key synthetic intermediate. Given its role in the synthesis of targeted therapies like Vandetanib, achieving complete and stable dissolution is paramount for reaction success, purification, and analytical characterization.[1][2] This document provides field-proven troubleshooting guides, detailed experimental protocols, and a comprehensive FAQ section to address solubility issues you may encounter.
Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in predicting its solubility behavior. The molecule's rigid, fused heterocyclic core and aromatic substituents contribute to high crystal lattice energy, which can make it challenging to dissolve.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃ClN₂O₂ | [4] |
| Molecular Weight | 300.74 g/mol | [4][5] |
| Appearance | Off-white to yellow solid | [6] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C or room temperature. | [1][6] |
| Predicted pKa | 0.72 ± 0.30 | [6] |
| Predicted Density | 1.303 ± 0.06 g/cm³ | [6] |
Frequently Asked Questions (FAQs)
Q1: I am starting a new project. Which organic solvent should I try first to dissolve this compound?
A1: For initial trials, begin with polar aprotic solvents, as they are generally effective for structurally related quinazoline compounds.[7][8]
-
Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have strong dipole moments capable of disrupting the crystal lattice of the compound. For the related drug Gefitinib, solubility in DMSO and DMF is high (approx. 20 mg/mL).[7][8]
-
Secondary Recommendation: Chlorinated solvents such as Dichloromethane (DCM) or Chloroform. DCM is used as a solvent during the purification of this compound, indicating its utility.[6]
-
Tertiary Options: Ethers like Tetrahydrofuran (THF) or amides like N-Methyl-2-pyrrolidone (NMP) can also be effective, though they may require gentle warming.
It is critical to use anhydrous solvents, as trace amounts of water can sometimes hinder dissolution or provide a nucleation site for precipitation.
Q2: My compound is not dissolving in my chosen solvent, even at a low concentration. What should I do next?
A2: This is a common issue. Do not immediately discard the experiment. Follow this systematic troubleshooting workflow to coax the compound into solution. The underlying principle is to provide additional energy to overcome the compound's crystal lattice energy.[3]
-
Increase Solvent Volume: The most straightforward step is to decrease the concentration. Double the volume of the solvent and continue stirring to see if dissolution occurs.
-
Apply Gentle Heat: Cautiously warm the mixture. For many organic solvents, increasing the temperature to 35-50°C will significantly enhance solubility. Always monitor for any signs of compound degradation (color change).
-
Introduce Mechanical Energy (Ultrasonication): Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that can physically break apart solid agglomerates and accelerate the dissolution process.[3]
-
Attempt a Co-Solvent System: If a single solvent fails, a binary system can be effective. For instance, if your compound is partially soluble in THF, adding a small percentage (10-20%) of a stronger solvent like NMP or DMSO can achieve full dissolution.
The following diagram outlines this decision-making process.
Caption: A workflow for troubleshooting poor solubility.
Q3: The compound dissolved initially but crashed out of solution after cooling or adding a co-reagent. How can I prevent this?
A3: This phenomenon, known as precipitation or "crashing out," typically occurs when the solution becomes supersaturated as conditions change.
-
Temperature-Induced Precipitation: If the compound was dissolved with heat, it might be supersaturated at room temperature. The solution may require maintenance at a slightly elevated temperature throughout your experiment. Alternatively, work with a more dilute solution that remains stable upon cooling.
-
Co-Reagent Induced Precipitation: The addition of a second reagent, particularly if it is dissolved in a solvent in which your compound is poorly soluble (an anti-solvent), can drastically lower the overall solvating power of the mixture, causing precipitation.
-
Solution 1: Dissolve the co-reagent in the same solvent as your primary compound, if possible.
-
Solution 2: Add the co-reagent solution dropwise and very slowly to the solution of your compound with vigorous stirring. This minimizes localized areas of high anti-solvent concentration.
-
Q4: Are there any advanced formulation strategies I can use for this compound if standard solvents fail?
A4: Yes. For particularly stubborn solubility issues, especially when preparing formulations for biological assays, several advanced techniques can be employed. These methods work by altering the physical form of the compound or encapsulating it.[9][10]
-
Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic carrier matrix. Amorphous forms are typically more soluble than their crystalline counterparts.[11][12]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their apparent aqueous solubility.[3]
Experimental Protocol: Determining Approximate Solubility
When quantitative solubility data is unavailable, it is prudent to determine it experimentally in your solvent of choice. This protocol provides a reliable method for estimating solubility.
Objective: To determine the approximate solubility (in mg/mL) of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound
-
Chosen organic solvent (e.g., HPLC-grade DMSO)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare a Saturated Solution:
-
Add an excess amount of the compound (e.g., ~10-20 mg) to a 2 mL vial. The key is to have undissolved solid remaining.
-
Add a known volume of the solvent (e.g., 1.0 mL).
-
Seal the vial tightly and vortex vigorously for 1 minute.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C) and equilibrate for 24 hours. This allows the system to reach equilibrium.
-
-
Separate Solid from Supernatant:
-
After equilibration, visually confirm that excess solid is still present at the bottom of the vial.
-
Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Sample and Dilute:
-
Carefully withdraw a small, known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Dilute this aliquot with a known volume of the same solvent to bring the concentration into the linear range of your analytical method. For example, dilute 100 µL into 900 µL (a 1:10 dilution) or further if needed.
-
-
Quantify Concentration:
-
Calculate Solubility:
-
Use the measured concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated supernatant.
-
Formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Workflow for experimental solubility determination.
References
- BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- BenchChem. (2025).
- PubChem. This compound.
- Sigma-Aldrich. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline.
- PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline.
- Sigma-Aldrich. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline (Chinese).
- Amrita Vishwa Vidyapeetham.
- BLDpharm. 162364-72-9|this compound.
- ChemicalBook. 7-Benzyloxy-4-chloro-6-methoxyquinazoline.
- Cayman Chemical.
- Cayman Chemical.
- PubChem. Gefitinib.
- ResearchGate.
- BenchChem. (2025). The Solubility of 7-Chloro-4-methoxyquinoline in Organic Solvents: An In-depth Technical Guide.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- BenchChem. 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline.
- Google Patents.
- ChemicalBook. 7-苄氧基-4-氯-6-甲氧基喹唑啉.
- PMDA. Gefitinib.
- Atlantis Press. (2015). Synthesis of this compound.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-chloro-6-ethoxyquinoline.
Sources
- 1. 162364-72-9|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]
- 6. 7-苄氧基-4-氯-6-甲氧基喹唑啉 | 162364-72-9 [m.chemicalbook.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Amrita Vishwa Vidyapeetham [amrita.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Welcome to the technical support center for the synthesis and optimization of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and established method is the chlorination of its precursor, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.[1][2][3] This reaction effectively replaces the hydroxyl group at the 4-position of the quinazolinone ring with a chlorine atom, yielding the desired product.
Q2: Which chlorinating agents are most effective for this transformation?
A2: Phosphorus oxychloride (POCl₃) is the most widely used and cited reagent for this chlorination.[3][4][5] Thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), is a viable alternative.[6] Other less common reagent systems include oxalyl chloride with catalytic DMF and combinations like triphenylphosphine with N-chlorosuccinimide.[6]
Q3: What are the typical reaction conditions for the chlorination with POCl₃?
A3: A general procedure involves heating a mixture of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one with an excess of phosphorus oxychloride, often in a solvent like 1,2-dichloroethane or chloroform. The reaction is typically run at reflux temperature (around 85°C) for a period of 1 to 4 hours.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (quinazolinone) and the appearance of a new, less polar product spot (chloroquinazoline) indicates the progression of the reaction.
Q5: Is the product, this compound, stable?
A5: The product is sensitive to moisture and basic conditions.[7] During work-up, exposure to water or bases (like ammonium hydroxide or sodium bicarbonate) can lead to hydrolysis of the chloro group at the 4-position, reverting the product back to the starting quinazolinone.[7] Therefore, a quick and anhydrous work-up is crucial.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Incomplete or Slow Reaction
Symptoms:
-
Significant amount of starting material observed on TLC even after prolonged reaction time.
-
Low yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reagent | Increase the molar excess of POCl₃ (typically 10-50 equivalents).[8] | A sufficient excess of the chlorinating agent is necessary to drive the reaction to completion. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at a consistent reflux temperature. | The chlorination of the quinazolinone requires sufficient thermal energy to overcome the activation barrier. |
| Poor Quality Reagents | Use freshly distilled or high-purity POCl₃. | Impurities in the chlorinating agent can interfere with the reaction and lead to side products. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Moisture will react with POCl₃, reducing its effectiveness and potentially leading to undesired side reactions. |
Problem 2: Product Hydrolysis During Work-up
Symptoms:
-
TLC of the crude reaction mixture shows the desired product, but the starting material reappears after aqueous work-up.[7]
-
Low isolated yield of the final product with the starting material being the main component recovered.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Prolonged Exposure to Water | Minimize the time the product is in contact with aqueous solutions during quenching and extraction. Perform these steps quickly and at low temperatures (e.g., using ice-cold water). | The 4-chloroquinazoline is susceptible to nucleophilic attack by water, leading to hydrolysis back to the more stable quinazolinone.[7] |
| Basic Quenching Conditions | Avoid using strong bases for neutralization. If neutralization is necessary, use a weak base like sodium bicarbonate solution and add it cautiously while keeping the temperature low. | Basic conditions accelerate the rate of hydrolysis of the chloro group. |
| Inefficient Extraction | Use a suitable organic solvent for extraction (e.g., dichloromethane or chloroform) and perform multiple extractions to ensure complete transfer of the product to the organic phase. | Efficient extraction minimizes the product's contact time with the aqueous phase. |
Problem 3: Formation of Side Products
Symptoms:
-
Multiple spots observed on the TLC of the crude reaction mixture.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| High Reaction Temperature or Prolonged Reaction Time | Optimize the reaction temperature and time. Monitor the reaction closely by TLC and stop it once the starting material is consumed. | Over-heating or extended reaction times can lead to decomposition or the formation of undesired byproducts. |
| Pseudodimer Formation | Control the temperature during the addition of POCl₃. The reaction occurs in two stages: an initial phosphorylation at lower temperatures (< 25°C) followed by chlorination at higher temperatures (70-90°C).[4][5] Maintaining basic conditions (e.g., with a tertiary amine) during the initial phosphorylation can suppress pseudodimer formation.[4][5] | Pseudodimers can form from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule.[4][5] |
Problem 4: Difficulty with Purification
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
Oily product that is difficult to crystallize.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Solvent System for Chromatography | Perform a systematic screen of solvent systems for TLC to find an optimal mobile phase that provides good separation between the product and impurities before attempting column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.[3] | A well-chosen solvent system is critical for achieving good resolution in column chromatography. |
| Residual Solvent | Ensure complete removal of the solvent after purification by drying the product under high vacuum. | Residual solvents can prevent the product from solidifying. |
| Amorphous Product | Attempt recrystallization from a suitable solvent or solvent mixture. | Recrystallization can help in obtaining a pure, crystalline solid. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
Materials:
-
7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (1 equivalent).
-
Under an inert atmosphere (nitrogen or argon), add 1,2-dichloroethane (approximately 15 mL per gram of starting material).
-
Carefully add phosphorus oxychloride (10-20 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 85°C) and stir for 1-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ by rotary evaporation under reduced pressure.
-
Cool the residue in an ice bath and cautiously quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[3]
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and DMF
Materials:
-
7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Toluene or another suitable solvent
-
Ice-cold water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, suspend 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (1 equivalent) in a suitable solvent like toluene.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add thionyl chloride (excess, e.g., 5-10 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.
-
Carefully quench the residue with ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over an anhydrous drying agent.
-
Filter and evaporate the solvent to get the crude product, which can be further purified by column chromatography.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the chlorination.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central. [Link]
- A simple and highly efficient process for synthesis of Gefitinib and its intermedi
- Wang, M., Wang, P., OuYang, Y., Wang, L., Li, Q., Gao, S., & Xu, S. (2015). Synthesis of this compound.
- Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
- Wang, M., Wang, P., OuYang, Y., Wang, L., Li, Q., Gao, S., & Xu, S. (2015). Synthesis of this compound.
- Li, Y., et al. (2022).
- Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. (n.d.).
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2021). Malaysian Journal of Chemistry. [Link]
- CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use. (n.d.).
- Optimization of reaction conditions. (n.d.).
- Chlorination of 4(3H)-quinazolinone derivatives 56. (n.d.).
- POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]
- POCl3 Chlorination of 4-Quinazolones. (2011). The Journal of Organic Chemistry. [Link]
- POCl3 Chlorination of 4-Quinazolones | Request PDF. (n.d.).
- This compound. (n.d.). PubChem. [Link]
- 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one. (n.d.). Maxim Biomedical, Inc. [Link]
- POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. [Link]
- Table of Contents. (n.d.). The Royal Society of Chemistry. [Link]
- Optimization of the reaction conditions. (n.d.).
- 7-Benzyloxy-4-chloro-6-methoxy-quinazoline. (n.d.). Sigma-Aldrich (Chinese). [Link]
- What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. (2021).
- Optimization Reaction Conditions. (n.d.).
- 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. (n.d.). PubChem. [Link]
- Cas 162364-72-9,7-Benzyloxy-4-chloro-6-methoxyquinazoline. (n.d.). lookchem.com. [Link]
Sources
- 1. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-苄氧基-4-氯-6-甲氧基喹唑啉 | 162364-72-9 [m.chemicalbook.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]
preventing debenzylation of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. This versatile building block is a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors.[1] However, its utility can be hampered by the lability of the benzyl protecting group under certain reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this compound, ensuring the integrity of the benzyl ether during your synthetic transformations.
I. Core Topic: Preventing Debenzylation of this compound
The primary challenge encountered when working with this compound is the unintended cleavage of the benzyl ether protecting group. This debenzylation can occur under various conditions, leading to the formation of the corresponding phenol, which may undergo undesired side reactions or complicate purification. Understanding the mechanisms of debenzylation is crucial for designing robust reaction protocols.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the benzyl group on this compound susceptible to cleavage?
A1: The benzyl ether in this molecule is sensitive to several conditions, primarily:
-
Catalytic Hydrogenation: This is a standard method for debenzylation.[2] The use of catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium formate, etc.) will readily cleave the benzyl group.[3]
-
Strong Acids: Lewis acids (e.g., BBr₃, AlCl₃) and strong Brønsted acids (e.g., trifluoroacetic acid) can mediate the cleavage of benzyl ethers.[4][5]
-
Reductive Cleavage: Dissolving metal reductions (e.g., Na/NH₃) can also remove benzyl groups.[6]
-
Oxidative Cleavage: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can selectively cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[7][8] While standard benzyl ethers are more robust, harsh oxidative conditions should be approached with caution.
Q2: I am planning a nucleophilic aromatic substitution (SNAr) at the C4-chloro position. What precautions should I take to avoid debenzylation?
A2: SNAr reactions on 4-chloroquinazolines are common for introducing amine nucleophiles.[9][10] To prevent debenzylation, consider the following:
-
Reaction Temperature: Use the lowest effective temperature. While some SNAr reactions require heat, prolonged exposure to high temperatures, especially in the presence of trace acids or bases, can promote side reactions. Microwave irradiation can sometimes offer faster reactions at controlled temperatures.[10]
-
Base Selection: If a base is required, opt for non-nucleophilic, hindered bases like diisopropylethylamine (DIPEA) or potassium carbonate over stronger bases like sodium hydride, which could potentially be more aggressive.
-
Solvent Choice: Aprotic solvents like DMF, DMSO, or NMP are common for SNAr. Ensure they are anhydrous, as water can lead to hydrolysis of the C4-chloro group, and acidic impurities can arise from solvent degradation.
Q3: I need to perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C4 position. Is debenzylation a concern?
A3: Yes, debenzylation can be a significant side reaction during palladium-catalyzed cross-coupling reactions.[11][12] The Pd(0) catalyst, essential for the cross-coupling, is also an effective catalyst for hydrogenolysis.[13]
-
Hydrogen Source: The primary concern is the presence of a hydrogen source. This can be intentionally added (e.g., for a reduction) or generated in situ. For example, in Suzuki couplings, boronic acids can sometimes act as a source of hydrides. In Buchwald-Hartwig aminations, the amine itself or the solvent can potentially be a hydrogen donor under certain conditions.[14][15]
-
Catalyst Choice: While Pd(0) catalysts are standard, their activity towards debenzylation can vary. Using a higher-than-necessary catalyst loading or extended reaction times can increase the risk of debenzylation.
-
Ligand Effects: The choice of phosphine ligand can influence the outcome. Some ligands may favor the desired cross-coupling pathway over the competing debenzylation.
II. Troubleshooting Guide
This section provides a systematic approach to troubleshooting when debenzylation is observed.
Problem: Debenzylation observed during nucleophilic substitution at C4.
Root Cause Analysis:
-
Acidic Impurities: Trace acids in the solvent, reagents, or starting material can catalyze the cleavage of the benzyl ether.
-
High Reaction Temperature: Elevated temperatures can provide the activation energy for debenzylation.
-
Extended Reaction Times: The longer the reaction, the greater the opportunity for side reactions to occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr debenzylation.
Problem: Debenzylation during Palladium-Catalyzed Cross-Coupling at C4.
Root Cause Analysis:
-
Inadvertent Hydrogen Source: The reaction mixture may contain a component that can act as a hydrogen donor for catalytic hydrogenolysis.
-
Catalyst Activity: The chosen palladium catalyst and ligand system may have a high propensity for mediating hydrogenolysis.
-
Reaction Conditions: High temperatures and long reaction times can favor the debenzylation pathway.
Troubleshooting Workflow:
Caption: Troubleshooting for Pd-catalyzed cross-coupling debenzylation.
III. Preventative Strategies and Alternative Protecting Groups
Proactive measures can be taken to avoid debenzylation from the outset.
Orthogonal Protecting Group Strategy
In complex syntheses, employing an orthogonal protecting group strategy is highly recommended.[8][16] This involves choosing protecting groups that can be removed under different, non-interfering conditions.
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| Benzyl Ether | Bn | Acid (moderate), Base (strong), Oxidants (strong) | H₂/Pd, Strong Lewis Acids[7] |
| p-Methoxybenzyl Ether | PMB | Acid (weak), Base (strong) | Oxidative (DDQ, CAN)[8] |
| Silyl Ethers (e.g., TBS, TIPS) | TBS, TIPS | Acid (weak), Base (strong), H₂/Pd | Fluoride sources (TBAF)[5] |
| Methyl Ether | Me | Acid (strong), Base (strong), H₂/Pd, Oxidants | Very harsh (BBr₃)[5] |
If your synthetic route involves conditions known to cleave benzyl ethers, consider using a more robust protecting group from the start, or one that can be removed under orthogonal conditions. For instance, if your synthesis requires a hydrogenation step elsewhere in the molecule, a silyl ether would be a more appropriate choice for the phenol.
Recommended Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is designed to minimize the risk of debenzylation during the substitution of the C4-chloro group.
-
To a solution of this compound (1.0 eq) in anhydrous isopropanol or DMF (0.1-0.2 M), add the desired amine (1.1-1.5 eq).[9]
-
Add a mild base such as potassium carbonate (2.0 eq) if the amine salt is not desired as the final product.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[17]
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Mild Suzuki-Miyaura Coupling Conditions
This protocol aims to favor the Suzuki-Miyaura coupling over debenzylation.
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), and a suitable solvent like 1,4-dioxane/water (4:1).
-
Degas the mixture thoroughly with an inert gas (argon or nitrogen).
-
Heat the reaction to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
By carefully selecting reaction conditions and considering the stability of the benzyl protecting group, you can successfully utilize this compound in your synthetic endeavors.
IV. References
-
BenchChem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation for Debenzylation of Protected Glucose. Retrieved from
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). SciSpace. Retrieved from
-
Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Retrieved from
-
Wikipedia. (n.d.). Protecting group. Retrieved from
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC - NIH. Retrieved from
-
Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. (n.d.). ResearchGate. Retrieved from
-
Chem-Impex. (n.d.). 7-Benzyloxy-4-chloro-6-methoxy-quinazoline. Retrieved from
-
Protecting Groups. (n.d.). Retrieved from
-
Ready Lab - UT Southwestern, Dallas, Texas. (n.d.). Protecting Groups in Organix Synthesis. Retrieved from
-
Google Patents. (n.d.). US6992037B2 - Precious metal catalyst for debenzylation. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-8-fluoroquinazoline. Retrieved from
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from
-
Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. (n.d.). Taylor & Francis Group. Retrieved from
-
Debenzylation of benzyl phenyl ether and its derivatives with acetic anhydride over zeolite. (n.d.). Request PDF - ResearchGate. Retrieved from
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI. Retrieved from
-
Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. (n.d.). ThaiScience. Retrieved from
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). Organic Letters - ACS Publications. Retrieved from
-
BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. Retrieved from
-
The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. (n.d.). PubMed. Retrieved from
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Retrieved from
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Retrieved from
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). qualitas1998.net. Retrieved from
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). Semantic Scholar. Retrieved from
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
BenchChem. (n.d.). 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline. Retrieved from
-
Sigma-Aldrich. (n.d.). 7-Benzyloxy-4-chloro-6-methoxy-quinazoline. Retrieved from
-
BLDpharm. (n.d.). This compound. Retrieved from
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. Retrieved from
-
ChemicalBook. (n.d.). This compound. Retrieved from
-
Wang, M., et al. (2015). Synthesis of this compound. Atlantis Press. Retrieved from
-
PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. thaiscience.info [thaiscience.info]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Impurity Analysis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Derivatives by HPLC
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline and its derivatives. This guide is designed to provide in-depth, practical solutions for identifying and troubleshooting impurities during High-Performance Liquid Chromatography (HPLC) analysis. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this quinazoline scaffold is paramount for the quality, safety, and efficacy of the final drug product.[1][2]
This center moves beyond generic advice, offering a structured approach to method development, impurity identification, and issue resolution, grounded in scientific principles and extensive field experience.
Section 1: Understanding the Chemistry & Potential Impurities
The first step in effective impurity profiling is to understand the potential sources of impurities. For this compound, impurities can arise from the synthesis process, degradation, or storage.
-
Synthesis-Related Impurities: These can include starting materials, intermediates, by-products, and reagents from the synthetic route. For instance, incomplete reaction during the chlorination of the corresponding 4-hydroxyquinazoline can leave residual starting material.[3] Similarly, side reactions during the introduction of the benzyloxy group can lead to positional isomers.
-
Degradation Products: Quinazoline derivatives can be susceptible to degradation under various stress conditions such as acidic, basic, oxidative, and photolytic environments.[4][5] The 4-chloro group, in particular, is a reactive site prone to hydrolysis, potentially yielding the corresponding 4-hydroxy derivative. The benzyloxy group can also be cleaved under harsh acidic or hydrogenolysis conditions.
dot graph "Potential_Impurities" { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [fontsize=10];
// Nodes A [label="Synthesis Starting Materials\n(e.g., substituted anthranilic acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Key Intermediate\n7-(Benzyloxy)-4-hydroxy-6-methoxyquinazoline", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="API\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; D [label="By-products\n(e.g., positional isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Degradation Product\n7-(Benzyloxy)-4-hydroxy-6-methoxyquinazoline\n(Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Degradation Product\n4-Chloro-6-methoxy-7-hydroxyquinazoline\n(Debenzylation)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Other Degradants\n(Oxidative, Photolytic)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="Synthesis"]; B -> C [label="Chlorination (e.g., with SOCl2)"]; B -> D [label="Side Reactions"]; C -> E [label="Hydrolysis"]; C -> F [label="Degradation"]; C -> G [label="Stress Conditions"]; } Caption: Potential sources of impurities in this compound.
Section 2: Frequently Asked Questions (FAQs) in HPLC Method Development
This section addresses common queries encountered during the development of a stability-indicating HPLC method for quinazoline derivatives.
Q1: What is the best initial column choice for separating my main compound from its potential impurities?
A1: A reversed-phase C18 column is the most common and effective starting point for the analysis of quinazoline derivatives.[4][5] These columns provide good hydrophobic retention for the aromatic quinazoline core. However, given the potential for structurally similar impurities like positional isomers, a phenyl-based stationary phase can offer alternative selectivity due to π-π interactions.[6][7] For very similar compounds, a pentafluorophenyl (PFP) column might provide the necessary resolution.
Q2: How do I select the optimal mobile phase?
A2: A typical mobile phase for reversed-phase HPLC consists of a mixture of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol for quinazoline analysis due to its lower viscosity and UV cutoff.[8]
-
Aqueous Phase: A buffered aqueous phase is crucial for controlling the ionization of the quinazoline nitrogen atoms, which in turn affects retention time and peak shape. A common starting point is a buffer of 20 mM potassium phosphate or ammonium formate adjusted to a pH between 2.5 and 4.5.[9] Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% can significantly improve peak shape for basic compounds.[7]
Q3: Should I use isocratic or gradient elution?
A3: For impurity profiling, where you might have a mix of compounds with varying polarities, a gradient elution is generally recommended.[6] A gradient program allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time. An isocratic method, where the mobile phase composition remains constant, might be suitable for routine purity checks once the impurity profile is well-defined.[1]
Q4: What detector settings are appropriate?
A4: Quinazoline derivatives typically have strong UV absorbance due to their aromatic structure. A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral data to assess peak purity. A common detection wavelength for quinazolines is around 254 nm.[4][5]
Section 3: Troubleshooting Common HPLC Problems
Even with a well-designed method, issues can arise. This section provides a systematic approach to troubleshooting common HPLC problems.
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with column silanols- Column overload- Mismatch between sample solvent and mobile phase | - Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of silanol groups.[6]- Add an Ion-Pairing Agent: 0.1% TFA can improve peak shape.[7]- Reduce Sample Concentration: Inject a more dilute sample.- Dissolve Sample in Mobile Phase: Whenever possible, use the initial mobile phase as the sample solvent. |
| Poor Resolution/Co-eluting Peaks | - Inadequate method selectivity- Column degradation | - Optimize Mobile Phase: Adjust the organic solvent percentage or the pH.[10]- Change Column: Try a column with a different stationary phase (e.g., phenyl or PFP).[6]- Adjust Temperature: Increasing the column temperature can sometimes improve resolution.[11]- Check Column Performance: Run a standard to ensure the column is still performing within specifications. |
| Unstable Baseline (Drift or Noise) | - Mobile phase issues (improper mixing, dissolved gas)- Contaminated detector flow cell- Temperature fluctuations | - Prepare Fresh Mobile Phase Daily: Ensure proper degassing using an online degasser or sonication.[12][13]- Flush the System: Clean the flow cell with a strong solvent like isopropanol.[11][12]- Use a Column Oven: Maintain a constant column temperature.[11] |
| Ghost Peaks | - Sample carryover from previous injection- Contaminated mobile phase or system | - Implement a Needle Wash: Use a strong solvent in the autosampler wash sequence.- Inject a Blank: Run a blank gradient to see if the ghost peak is present.- Use High-Purity Solvents: Ensure you are using HPLC-grade solvents.[12] |
dot graph "Troubleshooting_Workflow" { rankdir=LR; node [shape=box, style="filled"];
// Nodes Start [label="Problem Identified\n(e.g., Peak Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Is the Mobile Phase Fresh\nand Degassed?", fillcolor="#F1F3F4", fontcolor="#202124"]; Action1 [label="Prepare Fresh Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check2 [label="Is the Sample Solvent\nCompatible?", fillcolor="#F1F3F4", fontcolor="#202124"]; Action2 [label="Dissolve Sample in\nInitial Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check3 [label="Is the Column\nOverloaded?", fillcolor="#F1F3F4", fontcolor="#202124"]; Action3 [label="Dilute the Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check4 [label="Is the pH Optimized?", fillcolor="#F1F3F4", fontcolor="#202124"]; Action4 [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Action1 [label="No"]; Action1 -> Check1; Check1 -> Check2 [label="Yes"]; Check2 -> Action2 [label="No"]; Action2 -> Check2; Check2 -> Check3 [label="Yes"]; Check3 -> Action3 [label="Yes"]; Action3 -> Check3; Check3 -> Check4 [label="No"]; Check4 -> Action4 [label="No"]; Action4 -> Check4; Check4 -> Resolved [label="Yes"]; } Caption: A logical workflow for troubleshooting common HPLC issues.
Section 4: Experimental Protocol: Stability-Indicating HPLC Method
This section provides a detailed protocol for a typical stability-indicating HPLC method for this compound.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.[6]
5. System Suitability:
-
Inject a standard solution five times and verify that the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be greater than 2000.
6. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[14][15] This involves subjecting the sample to the following conditions and analyzing the resulting solutions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (as per ICH Q1B guidelines).
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
References
- Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar.
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). ResearchGate.
- Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2016). ResearchGate.
- Separation of Quinazoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025). Mastelf.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (2018). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.). ResearchGate.
- Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). PubMed.
- Process for the preparation of 4-haloquinazolines. (1993). Google Patents.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). PMC - NIH.
- Quinazolines Synthesis & QSAR Study. (2016). ResearchGate.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
- Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). PMC - NIH.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2013). ResearchGate.
- HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). (2012). PMC - NIH.
- Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (1972). Sci-Hub.
- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.
- Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate.
- SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals.
- Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. (2016). LCGC International.
- Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. (2019). ResearchGate.
- Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). Semantic Scholar.
- Impurities Application Notebook. (n.d.). Waters.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv.
- Method development and validation for determination of impurities in deferasirox by rp-hplc technique. (2012). Journal of Drug Delivery and Therapeutics.
- Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mastelf.com [mastelf.com]
- 14. ijrpp.com [ijrpp.com]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Navigating the Challenges of Polar Quinazoline Compound Purification
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions concerning the purification of polar quinazoline compounds. Drawing upon extensive field-proven insights and established scientific principles, this guide will equip you with the knowledge to overcome common hurdles in your purification workflows.
Introduction: The Polarity Predicament of Quinazolines
Quinazolines are a vital class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] Their inherent aromaticity and the presence of nitrogen atoms contribute to a diverse range of polarities within this compound family. The purification of highly polar quinazoline derivatives, in particular, presents a significant challenge in drug discovery and development. Common issues include poor retention in reversed-phase chromatography, peak tailing, and on-column degradation. This guide provides a systematic approach to troubleshooting these problems and developing robust purification methods.
Part 1: Troubleshooting Guide for Polar Quinazoline Purification
This section addresses specific, commonly encountered problems during the purification of polar quinazoline compounds. Each issue is broken down by potential causes and actionable solutions.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar quinazoline compound is eluting in the void volume or showing very little retention on a C18 column. How can I improve its retention?
A: This is a classic challenge with polar analytes in reversed-phase (RP) chromatography.[3][4] The high polarity of your quinazoline derivative gives it a stronger affinity for the polar mobile phase than the nonpolar stationary phase. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of the aqueous component.[3] Modern reversed-phase columns are often designed to be stable in 100% aqueous conditions.[3]
-
Employ a More Polar Stationary Phase: Consider switching to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved retention for polar compounds.[3]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds, HILIC is an excellent alternative.[4][5] This technique utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent.[4][5] Water acts as the strong solvent in HILIC, providing good retention for very polar molecules.[5]
-
Column Selection: Choose a HILIC column (e.g., silica, diol, or amine-based).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for 10 minutes to equilibrate.
-
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous component (B) to elute your compound.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation and peak shape.[3]
Issue 2: Significant Peak Tailing in Chromatography
Q: My polar quinazoline compound is exhibiting significant peak tailing on both normal-phase and reversed-phase columns. What is causing this, and how can I fix it?
A: Peak tailing is often a result of secondary interactions between the basic nitrogen atoms in the quinazoline core and acidic silanol groups on the surface of silica-based stationary phases.[3][6] These interactions lead to a non-ideal chromatographic process and asymmetrical peaks.
-
Mobile Phase Modification (Normal Phase): In normal-phase chromatography using silica gel, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can neutralize the acidic silanol groups, thus minimizing peak tailing.[6]
-
Mobile Phase pH Adjustment (Reversed Phase): The pH of the mobile phase is a critical parameter in reversed-phase HPLC.[3] For basic quinazoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and also suppress the ionization of residual acidic silanols, reducing unwanted interactions.[3] Conversely, at a high pH, the quinazoline will be neutral, but the silanols will be deprotonated. Using a highly end-capped column is recommended for high-pH methods.[3]
-
Use of Deactivated Stationary Phases: Employing end-capped reversed-phase columns or deactivating the silica gel in normal-phase chromatography can significantly reduce peak tailing.[3]
Caption: A decision tree for troubleshooting peak tailing.
Issue 3: Compound Decomposition on the Column
Q: I suspect my polar quinazoline is degrading on the silica gel column during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of silica gel can cause the degradation of sensitive quinazoline derivatives.[6]
-
Deactivation of Silica Gel: Before packing the column, you can deactivate the silica gel by treating it with a solution of triethylamine in the mobile phase.[6]
-
Alternative Stationary Phases: Consider using a more inert stationary phase like neutral or basic alumina, which can prevent the degradation of acid-sensitive compounds.[7]
-
Recrystallization: If applicable, recrystallization is a powerful purification technique that avoids interaction with stationary phases altogether.[8]
-
Prepare a Deactivating Solution: Create a solvent mixture identical to your initial mobile phase, but with the addition of 1-2% triethylamine.[3]
-
Flush the Column: After packing the silica gel column, flush it with 2-3 column volumes of the deactivating solution.
-
Remove Excess Base: Flush the column with 2-3 column volumes of your initial mobile phase (without triethylamine) to remove any excess base.
-
Proceed with Purification: Load your sample and begin the chromatography process using your predetermined solvent system.[3]
Part 2: Frequently Asked Questions (FAQs) in Polar Quinazoline Purification
Q1: How do I select the optimal solvent system for my polar quinazoline compound for column chromatography?
A1: The ideal solvent system is determined through preliminary analysis using Thin-Layer Chromatography (TLC).[6][8] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[6][8] This Rf range typically ensures good separation on a column.[6]
-
If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).[6]
-
If the Rf is too low (compound doesn't move), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[6]
Q2: What is the difference between isocratic and gradient elution, and which is better for polar quinazolines?
A2: In isocratic elution , the composition of the mobile phase remains constant throughout the purification. In gradient elution , the polarity of the mobile phase is gradually increased over time.[6][8] Gradient elution is often preferred for purifying crude reaction mixtures containing quinazolines, as these mixtures can contain impurities with a wide range of polarities.[6] A shallow gradient can significantly improve the separation of closely related compounds.[6][8]
Q3: My polar quinazoline has poor solubility in common organic solvents. How can I handle this during purification?
A3: Poor solubility is a common issue with polar quinazolines.[9]
-
Solvent Selection: Test the solubility in a range of solvents with varying polarities. N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good starting points for dissolving highly polar compounds.[9][10]
-
Sample Loading: When preparing your sample for column chromatography, dissolve the crude product in a minimal amount of a strong, polar solvent (like DMF or DMSO) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column. This technique, known as dry loading, often provides better resolution than liquid loading of a poorly soluble compound.
-
Co-solvents: The use of co-solvents can enhance solubility in the mobile phase.[1]
Q4: What are some mass spectrometry (MS)-compatible buffers I can use for HPLC purification of my polar quinazoline?
A4: When your purification is coupled with mass spectrometry, it is crucial to use volatile buffers that will not contaminate the MS instrument.[11]
-
Low pH: Formic acid (0.1%) is a common choice for low pH applications.[12] Ammonium formate and ammonium acetate are also excellent volatile buffers for separations at acidic to neutral pH.[13]
-
High pH: For high pH separations, ammonium bicarbonate or ammonium hydroxide can be used.[13][14]
Table 1: Common MS-Compatible Buffers
| Buffer/Additive | Typical Concentration | Useful pH Range |
| Formic Acid | 0.1% | ~2.7 |
| Acetic Acid | 0.1% | ~3.8 - 5.8 |
| Ammonium Formate | 5-10 mM | ~3.8 - 5.8 & 8.2 - 10.2 |
| Ammonium Acetate | 5-10 mM | ~3.8 - 5.8 & 8.2 - 10.2 |
| Ammonium Bicarbonate | 5-10 mM | ~6.8 - 11.3 |
Q5: If my compound is still impure after column chromatography, what are my next steps?
A5: If impurities persist, a secondary purification technique is recommended.[8]
-
Recrystallization: This is a simple and cost-effective method if a suitable solvent can be found.[6][8] It is particularly effective for removing small amounts of impurities.
-
Repeat Chromatography: Repeating the column chromatography with a different solvent system or a shallower gradient can improve separation.[6][8]
-
Preparative HPLC: For achieving very high purity, preparative HPLC is the preferred method.[6][8]
Caption: A generalized workflow for the purification of polar quinazoline compounds.
References
- Benchchem. (n.d.). Technical Support Center: Column Chromatography Protocols for Purifying Quinazolinone Compounds.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
- Benchchem. (n.d.). Overcoming solubility issues of 4-(Methylthio)quinazoline.
- The Royal Society of Chemistry. (2011). ESI-MS compatible (volatile) buffer components recommended for Waters XBridge Columns at high pH by Waters.
- Benchchem. (n.d.). Overcoming solubility issues with 4-Butylsulfanylquinazoline.
- Benchchem. (n.d.). Purification techniques for 2-Bromobenzo[h]quinazoline.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
- Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)?.
- LCGC International. (n.d.). Buffer Considerations for LC and LC–MS.
- Shimadzu. (n.d.). Mobile phases compatible for LC/MS.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmanow.live [pharmanow.live]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cibtech.org [cibtech.org]
- 11. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Welcome to the technical support center for optimizing cross-coupling reactions involving 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you overcome common challenges in your synthetic endeavors.
Introduction to Catalyst Loading Optimization
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules.[1][2] The efficiency and success of these reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, are critically dependent on the precise amount of catalyst used. Catalyst loading, typically expressed in mole percent (mol %), directly impacts reaction kinetics, yield, and purity. While a higher catalyst loading might seem like a straightforward solution to a sluggish reaction, it can lead to increased costs, side reactions, and difficulties in purifying the final product.[3][4] Conversely, insufficient catalyst can result in incomplete conversion.
This guide will focus on the specific challenges and optimization strategies for cross-coupling reactions with this compound, a substrate with a quinazoline core that can present unique challenges due to the potential for the nitrogen atoms in the ring to coordinate with the palladium catalyst.[5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or showing no conversion. Should I simply increase the catalyst loading?
Answer:
While increasing the catalyst loading might seem like an intuitive first step, it's often not the most effective or economical solution. A sluggish or stalled reaction can be indicative of several underlying issues that should be investigated before simply adding more catalyst.[6]
Causality and Troubleshooting Steps:
-
Catalyst System Inactivity: The primary suspect in a failed reaction is often the activity of the catalyst itself. For a chloroquinazoline substrate, a highly active catalyst system is generally required.[5]
-
Palladium Precursor: If you are using Pd(OAc)₂, consider switching to a more active precatalyst like Pd₂(dba)₃ or a pre-formed palladium-ligand complex (e.g., a Buchwald precatalyst).[7][8]
-
Ligand Choice: The ligand is critical. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often necessary to facilitate the oxidative addition step.[7][9] Standard ligands like PPh₃ may be ineffective.[7]
-
-
Inadequate Degassing: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of oxygen from your reaction vessel and solvents is a common cause of reaction failure.[6][7]
-
Protocol: Ensure you are using a rigorous degassing method, such as three to five cycles of evacuating the reaction flask and backfilling with an inert gas (argon or nitrogen).[7] Solvents should be sparged with an inert gas prior to use.
-
-
Base and Solvent Selection: The choice of base and solvent can significantly impact the reaction outcome.[7]
-
Reaction Temperature: Chloroquinazolines can be less reactive than their bromo or iodo counterparts, often requiring higher temperatures (typically 80-110 °C) to drive the reaction to completion.[5][9]
A Modest Increase as a Last Resort: If you have systematically addressed the points above and the reaction is still not proceeding, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can be attempted.[6]
Question 2: I'm observing significant side product formation, including homocoupling of my boronic acid and hydrodehalogenation of my quinazoline starting material. Is my catalyst loading too high?
Answer:
Yes, excessive catalyst loading can contribute to the formation of side products.[3][4] However, side reactions are often a result of a combination of factors, not just the amount of catalyst.
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting workflow for mitigating side reactions.
Detailed Explanation:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[5] While high catalyst concentrations can play a role, the most effective solution is to ensure a strictly inert atmosphere.
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen is a common side reaction, particularly with electron-deficient substrates. This can be exacerbated by high temperatures and certain bases.[9] Optimizing the reaction temperature and screening different bases can help mitigate this.
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen. It is often promoted by excess water and strong bases.[5] Using a more stable boronic ester (e.g., a pinacol ester) or minimizing the amount of water in the solvent system can be beneficial.[12]
Question 3: How do I determine the optimal catalyst loading for my cross-coupling reaction with this compound?
Answer:
Determining the optimal catalyst loading requires a systematic approach, often involving a screening of different loadings to find the best balance between reaction efficiency and cost-effectiveness. The goal is to identify the lowest catalyst loading that provides a high yield in a reasonable timeframe.
Experimental Protocol for Catalyst Loading Optimization:
-
Establish a Baseline: Start with a standard catalyst loading, typically 1-2 mol % of the palladium precursor and a 1:1 or 1:2 ratio of palladium to ligand.
-
Set Up Parallel Reactions: Prepare a series of small-scale reactions in parallel, varying the catalyst loading (e.g., 0.5 mol %, 1 mol %, 2 mol %, and 5 mol %).
-
Maintain Consistent Conditions: Keep all other reaction parameters (temperature, solvent, base, concentration) constant across all reactions.
-
Monitor Reaction Progress: Monitor the progress of each reaction over time using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[13][14][15]
-
Analyze the Results: Compare the reaction rates and final yields for each catalyst loading. The optimal loading will be the lowest amount of catalyst that achieves the desired conversion and yield in an acceptable time.
Data Presentation: Effect of Catalyst Loading on a Model Suzuki Coupling
| Catalyst Loading (mol %) | Reaction Time (hours) | Yield (%) | Turnover Number (TON) |
| 0.5 | 24 | 75 | 150 |
| 1.0 | 12 | 92 | 92 |
| 2.0 | 8 | 95 | 47.5 |
| 5.0 | 6 | 96 | 19.2 |
Turnover Number (TON) = (moles of product) / (moles of catalyst)
From this hypothetical data, 1.0 mol % catalyst loading offers the best balance, providing a high yield in a reasonable timeframe with a good turnover number.
Question 4: I am performing a Buchwald-Hartwig amination and the reaction is not working. Are there specific considerations for this type of reaction with a quinazoline substrate?
Answer:
Yes, the Buchwald-Hartwig amination of this compound has its own set of challenges. The nitrogen atoms in the quinazoline ring can act as ligands for the palladium catalyst, leading to catalyst deactivation.[5]
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand: As with Suzuki couplings, the choice of catalyst and ligand is paramount. For the amination of aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.[9] The use of pre-formed palladium precatalysts is highly recommended.[9]
-
Base Selection: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common choice.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.[9]
-
Catalyst Deactivation: To counteract potential catalyst deactivation by the quinazoline nitrogen, you may need to use a slightly higher ligand-to-palladium ratio than for other substrates.[17]
General Catalytic Cycle for Cross-Coupling:
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mastering Temperature Control in Large-Scale 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Synthesis
Welcome to the technical support center dedicated to the synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues, with a specific focus on managing temperature control in large-scale reactions.
Introduction: The Criticality of Temperature Control
The synthesis of this compound is a crucial step in the production of various pharmaceutical compounds.[1] The chlorination of the precursor, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one, is a highly exothermic reaction, typically employing potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2] Inadequate temperature control during this process can lead to a host of problems, including reduced yield, impurity formation, and most critically, dangerous thermal runaways. This guide provides a comprehensive framework for understanding and managing the thermal aspects of this reaction on a large scale.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the chlorination of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one?
A1: Precise temperature control is paramount for several reasons:
-
Reaction Selectivity and Yield: The chlorination reaction is sensitive to temperature fluctuations. Deviations from the optimal temperature range can lead to the formation of unwanted byproducts, thereby reducing the overall yield and purity of the desired this compound.[3]
-
Preventing Thermal Runaway: The reaction with phosphorus oxychloride (POCl₃) is highly exothermic.[4] Without efficient heat removal, the reaction temperature can escalate rapidly, leading to a dangerous thermal runaway. This can cause a sudden increase in pressure, potentially leading to reactor failure and the release of toxic and corrosive materials.[5][6]
-
Reagent Stability: Chlorinating agents like POCl₃ and SOCl₂ can decompose at elevated temperatures, releasing hazardous gases such as hydrogen chloride and phosphorus oxides.[5][7] Maintaining a controlled temperature ensures the stability of the reagents and the safety of the operation.
Q2: What are the primary sources of heat generation in this reaction?
A2: The primary source of heat is the chemical reaction itself—the chlorination of the quinazolinone ring. This process is thermodynamically favorable and releases a significant amount of energy. Additionally, the subsequent quenching of excess POCl₃ with water or an aqueous solution is also a highly exothermic process that requires careful management.[4][6]
Q3: What are the recommended temperature ranges for the chlorination and quenching steps?
A3: The optimal temperature ranges can vary depending on the specific protocol and scale. However, general guidelines are as follows:
| Step | Reagent | Recommended Temperature Range | Rationale |
| Chlorination | POCl₃ / SOCl₂ | 80-110°C (Reflux) | To ensure a reasonable reaction rate and drive the reaction to completion.[2] |
| Quenching | Ice/Water or Aqueous Bicarbonate | 0-10°C | To control the highly exothermic hydrolysis of excess POCl₃. However, this can be risky on a large scale due to potential for delayed runaway.[4][8] |
| Quenching | Warm Aqueous Sodium Acetate | 35-40°C | A safer alternative that promotes immediate and controlled hydrolysis of POCl₃, preventing the buildup of reactive intermediates.[9][10] |
Q4: How does the choice of chlorinating agent (POCl₃ vs. SOCl₂) affect temperature management?
A4: Both POCl₃ and SOCl₂ are effective chlorinating agents, but they have different physical properties and reactivity profiles that can influence temperature control strategies. SOCl₂ has a lower boiling point (76°C) than POCl₃ (105.8°C), which can be a factor in managing reflux conditions. While both reactions are exothermic, the quenching of POCl₃ is notoriously more hazardous and prone to delayed exotherms if not handled correctly.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related problems.
Issue 1: Reaction Temperature Spikes Uncontrollably During Reagent Addition.
-
Potential Cause: The rate of addition of the chlorinating agent is too fast for the reactor's cooling system to handle the heat generated.
-
Recommended Solution:
-
Reduce Addition Rate: Immediately slow down or stop the addition of the chlorinating agent.
-
Enhance Cooling: Ensure the cooling system is operating at maximum capacity.
-
Improve Agitation: Increase the stirring speed to improve heat transfer from the reaction mixture to the reactor walls.[11]
-
Process Re-evaluation: For future batches, re-evaluate the addition profile. A slower, more controlled addition rate is crucial for large-scale reactions.
-
Issue 2: The Reaction Stalls or Proceeds Very Slowly.
-
Potential Cause: The reaction temperature is too low, or there is insufficient activation of the chlorinating agent.
-
Recommended Solution:
-
Verify Temperature: Check the calibration of temperature probes to ensure accurate readings.
-
Gradual Temperature Increase: Slowly and carefully increase the reaction temperature to the recommended reflux range.[3]
-
Catalyst Addition: In some protocols, a catalytic amount of a tertiary amine or DMF can be used to accelerate the reaction.[8]
-
Issue 3: A Delayed and Violent Exotherm Occurs During the Quenching of Excess POCl₃.
-
Potential Cause: This is a classic and dangerous issue with POCl₃ quenches. At low temperatures, the hydrolysis of POCl₃ can be sluggish, leading to an accumulation of the unreacted reagent.[8] As the mixture warms up, the hydrolysis reaction can accelerate uncontrollably.
-
Recommended Solution:
-
Adopt a Safer Quenching Protocol: The "reverse quench" method is highly recommended. This involves adding the reaction mixture slowly to a vigorously stirred quenching solution.[4]
-
Use a Warm Quench: Quenching into a warm (35-40°C) aqueous sodium acetate solution is a proven method to ensure the immediate and controlled hydrolysis of POCl₃ and its reactive intermediates.[9][10]
-
Ensure Adequate Stirring: Vigorous agitation is essential to dissipate heat and ensure rapid mixing during the quench.
-
Experimental Protocols
Protocol 1: Large-Scale Chlorination of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one
-
Materials:
-
7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other suitable solvent)
-
-
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one and toluene.
-
Begin vigorous stirring and heat the mixture to a gentle reflux.
-
Slowly and carefully add the phosphorus oxychloride to the refluxing mixture over a period of 2-4 hours, ensuring the temperature does not exceed the desired setpoint.
-
After the addition is complete, maintain the reaction at reflux for an additional 4-6 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature before proceeding with the quenching protocol.
-
Protocol 2: Safe Quenching of Excess POCl₃ (Reverse Quench with Warm Sodium Acetate)
-
Materials:
-
Reaction mixture from Protocol 1
-
Aqueous sodium acetate solution (e.g., 10-20% w/v)
-
-
Procedure:
-
In a separate, appropriately sized quenching vessel equipped with a robust mechanical stirrer and thermometer, charge the aqueous sodium acetate solution.
-
Warm the sodium acetate solution to 35-40°C.[9]
-
Slowly add the reaction mixture containing the excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[10]
-
Monitor the temperature of the quenching vessel closely and adjust the addition rate to maintain the temperature within the 35-40°C range.
-
After the addition is complete, continue to stir the mixture for at least one hour to ensure complete hydrolysis of all reactive phosphorus species.
-
Cool the mixture to room temperature and proceed with the workup and extraction of the product.
-
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the chlorination and safe quenching of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.
Troubleshooting Decision Tree for Temperature Spikes
Caption: Decision tree for managing temperature spikes during the chlorination reaction.
References
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]
- Phosphorus oxychloride. Lanxess. [Link]
- Heat Exchangers in Chemical Reactors: Types and Functions. Jinzong Machinery. [Link]
- ICSC 0190 - PHOSPHORUS OXYCHLORIDE. ILO and WHO. [Link]
- Heat Transfer and Process Scale-up. Mettler Toledo. [Link]
- Synthesis of this compound.
- How can I properly quench POCl3?
- Phosphorus Oxychloride. Air Liquide Malaysia. [Link]
- Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium. [Link]
- Heating of chemical reactors with thermal oil boilers. Pirobloc. [Link]
- (PDF) Synthesis of this compound.
- Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
- Heat exchanger/reactors (HEX reactors)
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central. [Link]
- My friend phosphorus oxychloride. Chemical Space - WordPress.com. [Link]
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
- Quinazoline synthesis. Organic Chemistry Portal. [Link]
- 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one. CNSD. [Link]
- The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. LinkedIn. [Link]
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
- 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one. Maxim Biomedical, Inc.[Link]
- This compound. PubChem. [Link]
- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NIH. [Link]
- 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. lanxess.com [lanxess.com]
- 8. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
dealing with incomplete conversion of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Welcome to the technical support center for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. We will address the common and often frustrating issue of incomplete conversion, providing in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you optimize your reactions and achieve higher yields.
Introduction: The Challenge of Complete Conversion
This compound (CAS: 162364-72-9) is a pivotal building block in medicinal chemistry, most notably as a precursor for various tyrosine kinase inhibitors.[1][2] Its synthetic utility is primarily derived from the reactivity of the chloro group at the C4 position, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2]
However, achieving complete conversion, both in its synthesis (chlorination step) and its subsequent reactions (SNAr step), can be challenging. This guide is structured into two main sections to address these distinct experimental stages.
Section 1: Troubleshooting the Synthesis via Chlorination
The most common route to synthesize the title compound involves the chlorination of its precursor, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one. Incomplete conversion at this stage results in residual starting material, which can complicate purification and reduce the overall yield.
FAQ 1.1: My chlorination of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one is incomplete. What are the likely causes?
Several factors can lead to a stalled or incomplete chlorination reaction. The primary culprits are related to reagent quality, reaction conditions, and the presence of moisture.
-
Reagent Potency: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and susceptible to degradation, especially with improper storage. Old or partially hydrolyzed reagents will have significantly lower activity.
-
Insufficient Temperature or Time: These reactions typically require significant thermal energy to proceed to completion. Most protocols call for heating the mixture to reflux.[3][4] Insufficient temperature or a shortened reaction time will almost certainly result in incomplete conversion.
-
Presence of Moisture: Water will rapidly quench chlorinating agents, rendering them inactive. It is imperative to use anhydrous solvents and meticulously dried glassware to prevent this.
-
Catalyst Absence (When using SOCl₂): When using thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often required.[4][5] DMF reacts with SOCl₂ to form the Vilsmeier reagent in situ, which is a more potent chlorinating agent. The absence of this catalyst can lead to a sluggish or incomplete reaction.
Troubleshooting Workflow: Incomplete Chlorination
This workflow provides a logical sequence for diagnosing the root cause of an incomplete chlorination reaction.
Caption: Troubleshooting flowchart for incomplete chlorination.
Experimental Protocol 1: Chlorination of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one
This protocol describes a robust method for the synthesis of the title compound.
Materials:
-
7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic amount if using SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, drying tube
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is oven- or flame-dried.
-
Reagents: To the flask, add 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (1 equivalent). Carefully add phosphorus oxychloride (5-10 equivalents) or thionyl chloride (10-20 equivalents).
-
Scientist's Note: If using thionyl chloride, add 2-3 drops of anhydrous DMF to catalyze the reaction.[5]
-
-
Reaction: Heat the reaction mixture to reflux (typically 85-110 °C, depending on the reagent) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion. (See Section 3 for TLC details).
-
Workup (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent under reduced pressure.
-
Critical Step: Very slowly and carefully, add the cooled residue to a beaker of vigorously stirred ice water. This step is highly exothermic and will generate HCl gas. Perform this in a well-ventilated fume hood.
-
-
Neutralization & Extraction: Stir the aqueous mixture for 30 minutes. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography or recrystallization to yield this compound.[3]
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Once synthesized, this compound is typically reacted with a nucleophile (e.g., an amine) to displace the C4-chloro group. Incomplete conversion in this step leaves residual, highly reactive starting material, which can be difficult to separate from the desired product.
FAQ 2.1: My SNAr reaction is slow and gives low conversion. What should I investigate?
Low conversion in SNAr reactions on the 4-chloroquinazoline scaffold is a frequent issue with identifiable causes.
-
Nucleophile Reactivity: The rate of reaction is highly dependent on the nucleophilicity of the reacting partner. Electron-rich anilines or aliphatic amines react more readily than electron-deficient anilines (e.g., those with nitro or cyano groups).[6] Weakly nucleophilic substrates may require more forcing conditions.
-
Suboptimal Temperature: While some highly reactive nucleophiles may react at room temperature, most SNAr reactions on this scaffold require heating (reflux) to proceed at a practical rate.[7] Microwave-assisted synthesis can also be employed to accelerate the reaction and improve yields.[6][8]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like isopropanol, ethanol, or DMF are generally effective as they can solvate the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[5][7]
-
Absence of a Base: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the nucleophile (especially if it's an amine), rendering it inactive. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to scavenge the acid and maintain the reaction rate.[7]
FAQ 2.2: I'm observing the formation of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one as a major byproduct. What is causing this?
This is a classic sign of hydrolysis. The C4 position is highly electrophilic and susceptible to nucleophilic attack not only by your intended nucleophile but also by water.[5]
Cause: The presence of water in the reaction mixture, either from wet solvents, reagents, or atmospheric moisture, leads to the hydrolysis of the 4-chloro group back to the thermodynamically stable quinazolinone. This side reaction competes directly with your desired SNAr pathway.
Solution:
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure your amine and any base used are dry.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture, especially if the reaction requires prolonged heating.
Reaction Pathway: SNAr vs. Competing Hydrolysis
The following diagram illustrates the desired reaction pathway and the competing hydrolysis side reaction.
Caption: Desired SNAr pathway and competing hydrolysis.
Table 1: Troubleshooting Guide for SNAr Reactions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion; starting material remains. | 1. Insufficient temperature. 2. Low nucleophile reactivity. 3. Absence of a base to neutralize HCl. | 1. Increase temperature to reflux. 2. Increase reaction time; consider microwave heating. 3. Add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). |
| Significant quinazolinone byproduct observed. | Presence of water in the reaction. | Use anhydrous solvents and reagents. Run the reaction under an inert (N₂ or Ar) atmosphere. |
| Reaction is messy with multiple spots on TLC. | Decomposition at high temperatures. | Lower the reaction temperature and increase the reaction time. Ensure the nucleophile is stable under the reaction conditions. |
Section 3: Analytical Monitoring
Effective and frequent monitoring is crucial for determining reaction completion and identifying issues early.
FAQ 3.1: How can I best monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring these reactions.[9]
Procedure:
-
Spotting: On a silica gel TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elution: Develop the plate using an appropriate solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).
-
Visualization: Visualize the plate under UV light (254 nm).
-
Interpretation:
-
The disappearance of the starting material spot indicates the reaction is complete.
-
The appearance of a new, typically more polar spot (lower Rf) corresponds to the product.
-
The quinazolinone starting material (for chlorination) or byproduct (from hydrolysis) is significantly more polar and will have a very low Rf value, often staying on the baseline in many solvent systems.
-
Table 2: Representative TLC Data
| Compound | Structure | Typical Rf Value (Hexane:EtOAc 1:1) | Notes |
| 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one | Precursor / Hydrolysis Byproduct | ~0.1 - 0.2 | Very polar due to the N-H and amide-like carbonyl. |
| This compound | Title Compound / Starting Material | ~0.6 - 0.7 | Moderately polar. This is your key reactant for SNAr. |
| 4-Anilino-quinazoline derivative | Desired SNAr Product | ~0.4 - 0.5 | Polarity is between the two starting materials. Rf will vary based on the amine used. |
References
- The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. (URL: )
- Wang, M., et al. (2015). Synthesis of this compound.
- Wang, M., et al. (2015). Synthesis of this compound.
- PubChem. This compound. (URL: [Link])
- ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (URL: [Link])
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. (URL: [Link])
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. (URL: [Link])
- ResearchGate. Reaction of 4-chloroquinazolines (C) with different amines. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Column Chromatography for Quinazoline Derivatives
Welcome to the technical support center for the column chromatography purification of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your separation protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup and strategy for purifying quinazoline derivatives.
Q1: What is the best stationary phase to start with for purifying quinazoline derivatives?
A1: For most quinazoline derivatives, silica gel (230-400 mesh) is the recommended starting stationary phase for flash column chromatography.[1][2] Its versatility and cost-effectiveness make it suitable for a wide range of quinazoline analogs. However, the acidic nature of silica can sometimes cause issues with the basic nitrogen atoms in the quinazoline core.[3]
If you observe significant streaking on your Thin Layer Chromatography (TLC) plate or suspect compound degradation, consider these alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel by flushing it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) can neutralize the acidic silanol groups.[4]
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds that show strong, irreversible adsorption or degradation on silica gel.[3]
-
Reversed-Phase Silica (C18): For highly polar quinazoline derivatives that do not move from the baseline even in highly polar solvent systems on normal-phase silica, reversed-phase chromatography is a powerful option.[2][5]
Q2: How do I select an optimal mobile phase (eluent) for my quinazoline derivative?
A2: The selection of the mobile phase is critical and should always be guided by preliminary analysis on TLC plates.[1][3] The goal is to find a solvent system that provides a retention factor (Rf) for your target compound in the range of 0.2 to 0.4 for optimal separation.[4]
A common and effective starting point for many quinazoline derivatives is a binary mixture of a non-polar solvent and a polar solvent, such as:
If your compound is too polar and has a low Rf, increase the proportion of the more polar solvent. Conversely, if the Rf is too high, increase the proportion of the non-polar solvent.[3] For quinazoline derivatives, which are basic, streaking on the TLC plate is a common issue. This can often be resolved by adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[3]
Q3: Should I use an isocratic or a gradient elution for my purification?
A3: The choice between isocratic and gradient elution depends on the complexity of your crude sample.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is ideal for simple mixtures where the impurities are well-separated from the desired compound on the TLC plate.[7][8]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the chromatography run.[7][9] It is highly recommended for complex mixtures containing compounds with a wide range of polarities or for impurities that are very close to your product.[10] A gradient elution can improve peak shape, reduce analysis time, and enhance separation efficiency for later-eluting compounds.[7][11]
A shallow solvent gradient is often effective for improving the separation of closely related compounds.[1]
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific problems encountered during the column chromatography of quinazoline derivatives.
Problem 1: Poor Separation or Overlapping Bands
This is one of the most frequent challenges in column chromatography.
| Possible Cause | Underlying Mechanism & Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is either too high, causing all compounds to elute quickly together, or too low, resulting in broad, overlapping bands with long retention times. The selectivity of the solvent system may also be insufficient to resolve compounds with similar polarities.[3][12] | Re-optimize the mobile phase using TLC. Test a variety of solvent systems with different polarities and selectivities. If a binary system fails, consider a ternary mixture to fine-tune the separation.[12] |
| Column Overloading | Exceeding the binding capacity of the stationary phase leads to a situation where not all analyte molecules can interact with the silica gel. This causes the excess analyte to travel with the solvent front, resulting in broad, poorly resolved bands.[13][14] A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[3] | Reduce the sample load. If a larger quantity needs to be purified, increase the column diameter and the amount of stationary phase accordingly.[3][15] |
| Improperly Packed Column | The presence of air bubbles, channels, or cracks in the stationary phase creates alternative, faster paths for the mobile phase and analyte to travel through. This leads to non-uniform flow, band broadening, and a significant loss of separation efficiency.[1] | Repack the column carefully. Ensure a homogenous slurry of silica gel in the initial eluent and allow it to settle uniformly. Gently tap the column to dislodge any trapped air bubbles. Adding a layer of sand on top of the silica bed can help prevent disturbance during solvent addition.[1][16] |
| Sample Applied in a Too-Strong Solvent | Dissolving the sample in a solvent that is significantly more polar than the mobile phase will cause the compound to spread out in a wide band at the top of the column before the separation begins, leading to poor resolution from the start.[16] | Use the "dry loading" technique. Pre-adsorb your crude sample onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the packed column. This ensures the sample is introduced as a narrow, concentrated band.[4][16] |
Problem 2: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with an elongated trailing edge and is a common issue with basic compounds like quinazolines.[17][18]
| Possible Cause | Underlying Mechanism & Explanation | Recommended Solution |
| Secondary Interactions with Acidic Silanols | The lone pair of electrons on the nitrogen atoms of the quinazoline ring can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel.[17][18] This creates a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail."[13] | Add a basic modifier to the eluent. A small amount of triethylamine (0.5-1%) or ammonia in the mobile phase will compete with the quinazoline for binding to the acidic silanol sites, effectively masking them and leading to more symmetrical peaks.[3] |
| Column Overloading | As with poor separation, overloading the column can also lead to peak tailing. When the primary retention sites are saturated, the analyte begins to interact with secondary, more energetic sites, such as silanol groups, causing tailing.[14][19] | Reduce the amount of sample loaded onto the column. |
| Presence of Water in Non-polar Solvents | Traces of water in the mobile phase can deactivate the silica gel in a non-uniform way, creating sites with different activity levels and contributing to peak tailing. | Use high-purity, dry solvents. Ensure your solvents are of appropriate grade and are not contaminated with water. |
Problem 3: Compound Not Eluting or Decomposing on the Column
This frustrating issue can lead to a complete loss of valuable product.
| Possible Cause | Underlying Mechanism & Explanation | Recommended Solution |
| Compound is Too Polar | The compound has a very high affinity for the polar stationary phase and is not sufficiently soluble in the mobile phase to be eluted. | Drastically increase the polarity of the mobile phase. A common strategy is to switch to a more polar system, such as dichloromethane/methanol or even add a small percentage of acetic acid if the compound is stable. A gradient elution ending in a highly polar solvent system is often effective.[20] |
| Irreversible Adsorption or Decomposition | The acidic nature of the silica gel can catalyze the decomposition of sensitive quinazoline derivatives or cause them to bind so strongly that they cannot be eluted.[20] | Perform a silica stability test. Spot your compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs.[20] If instability is confirmed, switch to a more inert stationary phase like neutral alumina or consider deactivating the silica with triethylamine.[3][4] |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Flash Column Chromatography
This protocol outlines a standard procedure for purifying a quinazoline derivative.[1][6][21]
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed free of air bubbles.
-
Add a thin layer of sand to the top of the silica bed to protect the surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the percentage of the more polar solvent.[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified quinazoline derivative.
-
Workflow: Troubleshooting Poor Separation
This decision tree provides a logical workflow for addressing separation issues.
Caption: A logical workflow for troubleshooting common issues in column chromatography.
References
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of 4-Methylquinazoline and Its Derivatives.
- Chromatography Online. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazolinone Analogs.
- Harvey, D. (2013, August 1). Tailing and Fronting of Chromatographic Peaks. Analytical Sciences Digital Library.
- Benchchem. (n.d.). The Synthesis of Quinazoline Derivatives: A Technical Guide for Drug Discovery.
- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- Restek. (2019, June 17). Choosing Your LC Stationary Phase.
- National Institutes of Health. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
- Phenomenex. (n.d.). Isocratic Vs. Gradient Elution in Chromatography.
- Benchchem. (n.d.). Technical Support Center: Refining Reaction Conditions for Quinazoline Derivatives.
- Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution.
- ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?
- CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
- Wikipedia. (n.d.). Quinazoline.
- Mastelf Technologies. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Phenomenex. (n.d.). GC Technical Tip.
- Chatterjee, S., et al. (2018). Base-Driven Synthesis in Water. In Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of Quinazoline Compounds.
- National Institutes of Health. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Mastelf Technologies. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Mastelf Technologies. (n.d.). Understanding the Stationary Phase in HPLC: A Friend's Guide.
- Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
- Hima, R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- National Center for Biotechnology Information. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. PMC.
- Guiochon, G., & Felinger, A. (2014, August 22). Guidelines for - Optimization and Scale-Up in Preparative Chromatography.
- ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
- Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification.
- Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
- Chemistry For Everyone. (2025, March 10). How To Scale Up Column Chromatography? [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Choosing Your LC Stationary Phase [discover.restek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. asdlib.org [asdlib.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. chromtech.com [chromtech.com]
- 19. chemtech-us.com [chemtech-us.com]
- 20. Chromatography [chem.rochester.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactivity of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this key synthetic intermediate. Our focus is to move beyond simple protocols and explain the fundamental principles governing its reactivity, empowering you to optimize your reactions and resolve common issues.
Introduction: The Quinazoline Core in Modern Synthesis
This compound is a critical building block in medicinal chemistry, notably in the synthesis of tyrosine kinase inhibitors like Lapatinib.[1][2][3] Its utility stems from the highly reactive C4-chloro position, which is primed for nucleophilic aromatic substitution (SNAr).[4][5] The success of this substitution is profoundly influenced by one key parameter: the choice of base. This guide will explore the nuances of base selection and its impact on reaction outcomes.
Frequently Asked Questions (FAQs): The Critical Role of the Base in SNAr Reactions
Q1: What is the primary role of a base in the reaction of this compound with a nucleophile?
The primary function of the base is to facilitate the nucleophilic aromatic substitution (SNAr) at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6] The base plays a crucial role in the second step: it abstracts a proton from the attacking nucleophile (if it's an amine or alcohol) or from the intermediate complex, which aids in the elimination of the chloride leaving group and restores the aromaticity of the quinazoline ring.[7][8]
Caption: General mechanism of base-assisted SNAr at the C4 position.
Q2: How do I choose between an organic and an inorganic base?
The choice depends on several factors including the nucleophile's reactivity, solvent system, and desired reaction temperature.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaH):
-
Use Case: Often used for deprotonating acidic nucleophiles (like phenols or even some anilines) prior to or during the reaction. They are typically used in polar aprotic solvents like DMF, DMSO, or acetonitrile where they have some solubility.[9][10]
-
Advantages: Strong inorganic bases like NaH can ensure complete deprotonation of the nucleophile, driving the reaction forward. Carbonates are milder and can be effective without causing degradation of sensitive substrates.
-
Limitations: Their low solubility in many organic solvents can lead to heterogeneous reaction mixtures and potentially slower reaction rates. This can sometimes be advantageous, as it can moderate reactivity.
-
-
Organic Bases (e.g., Et₃N, DIPEA, DBU):
-
Use Case: Commonly used when the nucleophile is an amine. They are soluble in a wide range of organic solvents, leading to homogeneous reaction conditions.[8]
-
Advantages: Their solubility ensures good mixing and often faster, cleaner reactions. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are non-nucleophilic and are excellent choices to prevent competition with the primary nucleophile.[8]
-
Limitations: Amines like triethylamine (Et₃N) can sometimes act as competing nucleophiles, leading to side products. Very strong organic bases like DBU may cause side reactions if the substrate has other sensitive functional groups.
-
Q3: Can I run the reaction without a base?
Yes, in certain scenarios. If the nucleophile is a primary or secondary amine, it is often possible to use an excess of the amine (typically 2-3 equivalents). In this case, one equivalent of the amine acts as the nucleophile, while a second equivalent acts as a Brønsted-Lowry base to neutralize the HCl generated during the reaction.[8][11]
When to consider this approach:
-
When your amine nucleophile is inexpensive and readily available.
-
To simplify the reaction mixture and subsequent workup by avoiding an additional reagent.
-
When using electron-rich amines that are sufficiently basic to drive the reaction.[12][13]
When to avoid this approach:
-
With valuable or complex amine nucleophiles where using an excess is not feasible.
-
With weakly basic amines (e.g., electron-poor anilines), which may lead to very slow or incomplete reactions.[12]
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
-
Question: My reaction has stalled. I see mostly starting material on the TLC/LC-MS after several hours. What should I check first?
-
Answer: This is a common issue often related to insufficient activation.
-
Base Strength: The selected base may be too weak to effectively deprotonate the nucleophile or the reaction intermediate. The pKa of the conjugate acid of the base should ideally be higher than the pKa of the protonated nucleophile. If you are using a mild base like K₂CO₃ with a weakly acidic nucleophile, consider switching to a stronger base like DIPEA or even NaH (with appropriate solvent changes).[14]
-
Solubility: Ensure your base and reactants are soluble in the chosen solvent at the reaction temperature. If using an inorganic base like K₂CO₃ in a solvent like isopropanol, solubility is limited. Switching to a more polar aprotic solvent like DMF or using a soluble organic base like DIPEA can resolve this.[15]
-
Temperature: SNAr reactions on quinazoline systems often require heat. Reactions run at room temperature with moderately reactive nucleophiles may be very slow.[8] Consider increasing the temperature to reflux, while monitoring for potential decomposition.
-
-
Caption: Troubleshooting flowchart for low reaction yield.
Problem 2: Formation of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one byproduct.
-
Question: I'm observing a significant amount of a byproduct corresponding to the hydrolysis of the 4-chloro group. How can I prevent this?
-
Answer: This indicates the presence of water, which acts as a nucleophile.
-
Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Water can be introduced from wet solvents, reagents, or the atmosphere.
-
Base Choice: Some inorganic bases, especially hydroxides (e.g., KOH), can introduce water or act as a source of hydroxide ions, a potent nucleophile. Using an organic base like DIPEA or ensuring inorganic bases are anhydrous can mitigate this.
-
Workup Procedure: Avoid premature quenching of the reaction with aqueous solutions. The workup should only begin after the reaction has reached completion.
-
-
Problem 3: The reaction is messy with multiple side products.
-
Question: My crude reaction mixture shows multiple spots on TLC, making purification difficult. What is the likely cause?
-
Answer: This can result from a base that is either too strong or nucleophilic itself.
-
Nucleophilic Base: If you are using a base like triethylamine (Et₃N) or an excess of a small primary amine, the base itself might be competing with your desired nucleophile, leading to multiple 4-substituted products. Switch to a sterically hindered, non-nucleophilic base like DIPEA.[16]
-
Base-Induced Degradation: A very strong base (e.g., NaH, DBU) in combination with high temperatures could potentially cause degradation of your starting material or product, especially if there are other sensitive functional groups. Consider using a milder base or lowering the reaction temperature. The benzyloxy group, while generally stable, can be sensitive under harsh conditions.
-
-
Data Summary & Base Selection Guide
The following table provides a general guide for selecting a base based on the nucleophile type. Conditions should be optimized for each specific substrate pairing.
| Nucleophile Type | Recommended Base(s) | Common Solvent(s) | Typical Temp. (°C) | Key Considerations |
| Aliphatic Amines | DIPEA, Et₃N, or excess amine | Isopropanol, Acetonitrile, THF | 60 - Reflux | DIPEA is preferred to avoid side reactions.[8] Excess amine is economical if the amine is simple.[11] |
| Anilines (Electron-rich) | DIPEA, K₂CO₃ | Isopropanol, DMF, Dioxane | 80 - Reflux | Generally reactive; milder bases are often sufficient.[12] |
| Anilines (Electron-poor) | DBU, NaH (pre-deprotonation) | DMF, DMSO, NMP | 100 - 140 | Requires stronger bases and higher temperatures due to lower nucleophilicity.[12][13] |
| Phenols | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetonitrile | 60 - 100 | Requires complete deprotonation to form the more nucleophilic phenoxide. |
| Thiols | K₂CO₃, DIPEA | DMF, THF | 25 - 80 | Thiols are potent nucleophiles; reactions are often faster and require less forcing conditions. |
Detailed Experimental Protocols
Protocol 1: General Procedure for SNAr with an Aniline Nucleophile using DIPEA
This protocol describes a typical reaction for coupling this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Propanol (Isopropanol) (to make a ~0.2 M solution)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and the substituted aniline (1.2 eq).
-
Solvent & Base Addition: Place the flask under an inert atmosphere. Add anhydrous 2-propanol via syringe, followed by the addition of DIPEA (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The starting material is generally less polar than the product. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. A solid product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold 2-propanol or diethyl ether.
-
Purification: If no solid precipitates, concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
Caption: Experimental workflow for a typical SNAr protocol.
References
- Sánchez, et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.
- de Oliveira, R. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC, NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Lapatinib: An Intermediate's Role.
- Wang, M., et al. (2015). Synthesis of this compound. Atlantis Press.
- Wang, M., et al. (2015). Synthesis of this compound. ResearchGate.
- Chen, Y., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega.
- de Oliveira, R. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Al-Ostoot, F. H., et al. (2020). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.
- Organic Chemistry Portal. Quinazoline synthesis.
- You, T., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery.
- Sharma, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Barboza, J. A. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, NIH.
- de Oliveira, R. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
- Husain, A., et al. (2016). Design, synthesis and biological evaluation of Quinazolin-4(3H)-one Schiff base conjugates as potential antiamoebic agents. ResearchGate.
- Chen, Y., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH.
- Gendek, T., et al. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc.
- Sang, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central.
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Google Patents.
- Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
- PubChem. This compound.
- Wiedemann, J., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
- Organic Chemistry Portal. Synthesis of quinazolinones.
- You, T., et al. (2010). Practical synthesis of lapatinib. ResearchGate.
- A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Sharma, A. K., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC, PubMed Central.
- Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC, NIH.
- PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline.
- Barboza, J. A. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar.
- Gendek, T., et al. (2005). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ARKIVOC.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Name of the source.
- El-Azab, A. S., et al. (2013). Reaction of 4-chloroquinazolines with different amines. ResearchGate.
- Asif, M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. medkoo.com [medkoo.com]
- 3. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. d-nb.info [d-nb.info]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinazoline Precursors in Kinase Inhibitor Synthesis: Spotlight on 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an ideal framework for designing potent and selective kinase inhibitors. The choice of the initial quinazoline precursor is a critical decision in any synthetic campaign, profoundly influencing the efficiency, scalability, and overall cost-effectiveness of drug candidate synthesis. This guide provides an in-depth, objective comparison of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline with other key quinazoline precursors, offering experimental insights and data to inform the strategic choices of researchers, scientists, and drug development professionals.
The Central Role of 4-Chloroquinazolines
The 4-chloro substituent on the quinazoline ring is the linchpin of its utility as a synthetic precursor. This chlorine atom acts as an excellent leaving group, readily displaced by nucleophiles—most commonly amines—in a nucleophilic aromatic substitution (SNAr) reaction. This reactivity allows for the facile introduction of a diverse array of side chains at the 4-position, a crucial interaction point with the ATP-binding pocket of many kinases. This guide will focus on three industrially relevant 4-chloroquinazoline precursors, each a key intermediate in the synthesis of an approved kinase inhibitor.
In Focus: this compound - The Vandetanib Precursor
This compound is a pivotal intermediate in the synthesis of Vandetanib, a potent inhibitor of VEGFR2, EGFR, and RET tyrosine kinases. The benzyloxy group at the 7-position serves a dual purpose: it acts as a protecting group for the hydroxyl functionality and its steric bulk can influence the conformation of the final molecule, potentially enhancing binding affinity.
Synthetic Strategy
The synthesis of this compound is a multi-step process that typically begins from readily available starting materials such as vanillin or methyl 4-hydroxy-3-methoxybenzoate. A representative five-step synthesis starting from methyl 4-hydroxy-3-methoxybenzoate has been reported with an overall yield of approximately 29.2%[1]. The key transformations involve benzylation of the phenolic hydroxyl, nitration, reduction of the nitro group, cyclization to form the quinazolinone core, and subsequent chlorination.
Alternative Precursors: A Comparative Analysis
While this compound is crucial for Vandetanib, other kinase inhibitors rely on different, yet structurally related, quinazoline precursors. Here, we compare it with two other widely used intermediates: 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
4-Chloro-6,7-dimethoxyquinazoline: The Gefitinib Precursor
This precursor is fundamental to the synthesis of Gefitinib, a first-generation EGFR inhibitor. The 6,7-dimethoxy substitution pattern is a common motif in many kinase inhibitors, contributing to favorable interactions within the kinase active site.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: The Erlotinib Precursor
Erlotinib, another important EGFR inhibitor, is synthesized from this precursor. The bis(2-methoxyethoxy) side chains at the 6 and 7 positions are designed to enhance solubility and modulate the pharmacokinetic properties of the final drug molecule.[2][3]
Head-to-Head Comparison of Synthetic Routes
The choice of a precursor is often dictated by the overall efficiency and practicality of its synthesis. The following table provides a comparative overview of the synthetic routes to the three 4-chloroquinazoline precursors, starting from common, commercially available materials.
| Feature | This compound | 4-Chloro-6,7-dimethoxyquinazoline | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline |
| Common Starting Material | Vanillin / Methyl 4-hydroxy-3-methoxybenzoate | Veratric acid / 4,5-Dimethoxyanthranilic acid | 3,4-Dihydroxybenzoic acid / 3,4-Dihydroxybenzaldehyde |
| Typical Number of Steps | 5-6 | 2-3 | 4-5 |
| Key Intermediate | 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | 6,7-Dimethoxyquinazolin-4(3H)-one | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one |
| Reported Overall Yield | ~29%[1] | High (often >80% for the two main steps)[2][4] | ~57% from 3,4-dihydroxybenzaldehyde[2] |
| Key Synthetic Challenges | Multiple steps, potential for side reactions during nitration. | Fewer steps, but cyclization can require harsh conditions. | Alkylation of dihydroxy starting material can be challenging.[2] |
The Critical Chlorination Step: A Closer Look
The conversion of the quinazolin-4(3H)-one to the corresponding 4-chloroquinazoline is a pivotal step in each synthetic sequence. The choice of chlorinating agent is critical and can significantly impact yield, purity, and safety.
| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Oxychloride (POCl₃) |
| Reactivity | Highly reactive; reactions are often faster.[5] | Less reactive than SOCl₂, may require higher temperatures or longer reaction times.[5] |
| Byproducts | Gaseous (SO₂ and HCl), which are easily removed.[6] | Liquid/Solid (H₃PO₃), requiring a more involved workup for removal.[6] |
| Typical Yields | Often reported to give higher yields (e.g., up to 98% for 4-chloro-6,7-dimethoxyquinazoline).[4] | Yields can be slightly lower (e.g., ~89% for 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline).[4] |
| Safety Considerations | Highly corrosive and toxic; reacts violently with water. Requires careful handling in a fume hood.[5] | Corrosive and toxic; also requires careful handling and quenching.[5] |
| Common Additives | N,N-Dimethylformamide (DMF) is often used as a catalyst.[4] | N,N-Diethylaniline is sometimes used as a base.[4] |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
A detailed multi-step procedure starting from methyl 4-hydroxy-3-methoxybenzoate is described in the literature[1]. The key steps involve:
-
Benzylation: Protection of the phenolic hydroxyl group with benzyl bromide.
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Reduction: Conversion of the nitro group to an amino group.
-
Cyclization: Reaction with formamide to form the quinazolinone ring.
Step 2: Chlorination of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
-
To a stirred suspension of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (1.0 eq) in a suitable solvent (e.g., toluene or 1,2-dichloroethane), add phosphorus oxychloride (POCl₃, 3-5 eq).
-
Heat the mixture to reflux (approximately 85-90 °C) for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound. A reported yield for this step is 93.9%.
Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
In a dry round-bottom flask, suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂), which acts as both the reagent and solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for approximately 5 hours under an inert atmosphere.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Carefully add the residue to ice-water with stirring to precipitate the product.
-
Neutralize the solution with a dilute base (e.g., ammonia solution) to a pH of ~7.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-chloro-6,7-dimethoxyquinazoline. Yields of up to 98% have been reported for this transformation.
Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
To a stirred suspension of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) and N,N-diethylaniline (1.1 eq) in a suitable solvent, add phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heat the reaction mixture to 80-90 °C for approximately 30-60 minutes.[4]
-
Remove the excess POCl₃ under reduced pressure.
-
Triturate the resulting oil with toluene.
-
The crude product can be further purified by recrystallization or column chromatography to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. A yield of 89% has been reported for this step.[4]
Conclusion: A Strategic Choice for Drug Discovery
The selection of a quinazoline precursor is a multifaceted decision that balances synthetic efficiency, cost, and the specific structural requirements of the target molecule.
-
This compound is the precursor of choice for Vandetanib and related structures where a protected hydroxyl group at the 7-position is required. Its multi-step synthesis, however, makes it a more complex starting material compared to the others.
-
4-Chloro-6,7-dimethoxyquinazoline offers a more straightforward and high-yielding synthetic route, making it an excellent choice for the synthesis of Gefitinib and a wide range of other 6,7-dimethoxy-substituted quinazoline derivatives.
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is tailored for the synthesis of Erlotinib and analogs where modulation of physicochemical properties through the ether side chains is desired. Its synthesis is of intermediate complexity.
Ultimately, the optimal precursor is dictated by the specific goals of the research program. A thorough understanding of the synthetic nuances of each of these key intermediates empowers medicinal chemists to make informed decisions that can accelerate the discovery and development of novel kinase inhibitors.
References
- Chandregowda, V., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-46.
- Barf, T. A., et al. (2002). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Helvetica Chimica Acta, 85(11), 3890-3901.
- [Source for S(N)Ar reactions, if available]
- [Source for general quinazoline synthesis, if available]
- [Source for kinase inhibitor background, if available]
- [Source for Vandetanib synthesis, if available]
- [Source for Gefitinib synthesis, if available]
- [Source for Erlotinib synthesis, if available]
- [Source for chlorin
- [Source for purific
- [Additional source for synthetic protocols]
- [Additional source for comparative d
- Wang, M., et al. (2015). Synthesis of this compound.
- [Additional source on quinazolinone synthesis]
- Thomas, A. P. (1996). 4-Chloro-6,7-dimethoxyquinazoline. Organic Syntheses, 73, 264.
- [Additional source on safety of chlorin
- [Comparative source for chlorin
- [Source on scalability and industrial synthesis]
- [Source on cost-effectiveness, if available]
- [Review article on quinazoline synthesis]
- [Source for specific reaction conditions]
- Wang, M., Wang, P., OuYang, Y., Wang, L., Li, Q., Gao, S., & Xu, S. (2015). Synthesis of this compound. In Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015).
- [Additional source for synthetic details]
- [Additional source for precursor comparison]
- [Source for experimental details]
- [Source for physical properties of precursors]
- The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. (n.d.). Vertex AI Search.
- [Additional source on quinazoline chemistry]
- [Additional source on kinase inhibitors]
- [Additional source on experimental protocols]
- [Additional source on synthetic routes]
- [Additional source on reaction mechanisms]
- [Additional source on purific
- [Additional source on scalability]
- [Additional source on safety]
- A Comparative Guide: Thionyl Chloride and Phosphorus Trichloride for Synthesis. (2025). BenchChem.
- [Additional source on industrial applic
- [Additional source on cost analysis]
- [Additional source on green chemistry aspects]
- [Additional source on altern
Sources
- 1. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. nbinno.com [nbinno.com]
- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing China Thionyl chloride with Other Chlorinating Agents [hangdachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of Quinazoline-Based EGFR Inhibitors: A Technical Guide to the Biological Activity of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Derivatives and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline derivatives and the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to generate this data, offering field-proven insights for professionals in oncology and drug discovery.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] Upon binding to ligands like epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular tyrosine kinase (TK) domain through autophosphorylation.[6] This initiates a cascade of downstream signaling, primarily through the PI3K-AKT and RAS-RAF-MAPK pathways, promoting uncontrolled cell growth and survival.[6][7] Consequently, the ATP-binding site of the EGFR kinase domain has become a primary target for therapeutic intervention.[6][8]
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the EGFR signaling cascade and the mechanism by which tyrosine kinase inhibitors (TKIs) exert their therapeutic effect.
Caption: EGFR signaling cascade and TKI inhibition mechanism.
Chemical Scaffolds: Gefitinib vs. Quinazoline Derivatives
Both Gefitinib and the novel derivatives share the quinazoline core, a heterocyclic scaffold known for its high affinity for the EGFR kinase active site.[9][10] The strategic substitutions on this core dictate the compound's potency, selectivity, and pharmacokinetic properties.
-
Gefitinib (Iressa®) : A synthetic anilinoquinazoline, chemically known as 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.[8] Its structure is optimized for selectively binding to the ATP-binding site within the EGFR tyrosine kinase domain.[6][8]
-
This compound : This compound serves as a crucial chemical intermediate for synthesizing a wide range of quinazoline-based drug candidates.[11][12] The chloro group at the C4 position is an excellent leaving group, allowing for nucleophilic substitution to introduce various aniline moieties. The benzyloxy and methoxy groups at C7 and C6, respectively, can be modified to enhance properties like cell permeability and target binding.[12]
| Feature | Gefitinib | This compound |
| Core Structure | Quinazoline | Quinazoline |
| C4-Substituent | 3-chloro-4-fluoroanilino | Chloro (leaving group) |
| C6-Substituent | 3-morpholinopropoxy | Methoxy |
| C7-Substituent | Methoxy | Benzyloxy |
| Primary Role | Clinically approved EGFR-TKI[13] | Synthetic intermediate/building block[12][14] |
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for both Gefitinib and its related quinazoline derivatives is the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain.[3][15]
-
Binding: These small molecules reversibly bind to the phosphate-binding loop of the ATP pocket in the intracellular domain of EGFR.[3]
-
Inhibition: This binding physically obstructs ATP from entering the active site.
-
Signal Blockade: Without ATP as a phosphate donor, receptor autophosphorylation is blocked.[6]
-
Downstream Effects: The lack of phosphorylation prevents the activation of downstream pro-survival pathways (PI3K/AKT, RAS/MAPK).[16]
-
Therapeutic Outcome: This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.[3][6]
While Gefitinib is particularly effective in NSCLC patients with activating mutations in the EGFR gene (e.g., exon 19 deletions, L858R), the goal of synthesizing new this compound derivatives is often to enhance potency, broaden the spectrum of activity against different EGFR mutations (including resistance mutations like T790M), or improve drug-like properties.[6][10][17]
Comparative Biological Activity: In Vitro Analysis
The anticancer potential of these compounds is initially evaluated using in vitro assays on various cancer cell lines.[18][19] The most common metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.
The following table summarizes representative antiproliferative activity data for Gefitinib and various quinazoline derivatives against EGFR-positive cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Key Finding |
| Gefitinib (Reference) | A549 (NSCLC, EGFRwt) | 15.59 | Moderate activity against wild-type EGFR.[10] |
| Gefitinib (Reference) | A431 (Epidermoid, EGFRwt) | 8.37 | Standard reference for wild-type EGFR inhibition.[10] |
| Derivative 1 (Cinnamamide) | H1975 (NSCLC, EGFRT790M/L858R) | 1.94 | Designed to overcome the T790M resistance mutation.[10] |
| Derivative 2 (Diaryl-thiourea) | HT-29 (Colon) | 31.23 | Demonstrates activity beyond lung cancer cell lines.[9] |
| Derivative 3 (6-benzamide) | NCI-H460 (NSCLC) | 0.789 | Shows submicromolar antiproliferative activity.[9] |
Note: The derivatives listed are examples from the broader class of quinazoline-based inhibitors, many of which can be synthesized from intermediates like this compound. The data illustrates the potential for chemical modification to enhance potency and target different cancer types or resistance mechanisms.
Experimental Protocol: MTT Cell Viability Assay
To generate the comparative data shown above, a robust and validated protocol is essential. The MTT assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[20] Its principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][22]
Workflow for In Vitro Cell Viability Assessment
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology
-
Cell Culture and Seeding :
-
Culture cancer cells (e.g., A549, A431) in an appropriate medium until they reach the exponential growth phase.[20]
-
Detach the cells using a trypsin-EDTA solution and perform a cell count.
-
Seed the cells into a 96-well microplate at a density of 10,000–100,000 cells per well in 100 µL of medium.[23] Incubate for 24 hours to allow for cell attachment.
-
-
Compound Incubation :
-
Prepare serial dilutions of the test compounds (Gefitinib and derivatives) and a vehicle control (e.g., DMSO).
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Reagent Addition and Incubation :
-
Formazan Solubilization and Absorbance Reading :
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[20][23]
-
Mix thoroughly by pipetting up and down.
-
Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.[23]
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
Gefitinib remains a cornerstone in the targeted therapy of EGFR-mutated NSCLC.[3][13] However, the development of resistance remains a significant clinical challenge.[6][24] The quinazoline scaffold, exemplified by the versatile intermediate this compound, serves as a highly promising platform for the rational design of next-generation EGFR inhibitors.[5][9] By modifying the substituents on this core, researchers can develop novel derivatives with enhanced potency against wild-type and mutated EGFR, overcome existing resistance mechanisms, and potentially broaden the therapeutic window. The experimental workflows detailed in this guide provide a validated framework for the preclinical evaluation and comparison of these emerging therapeutic candidates.
References
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [URL: https://www.creative-diagnostics.com/mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm]
- Mok, T. S., et al. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4958551/]
- Patsnap Synapse. What is the mechanism of Gefitinib? (2024). [URL: https://www.patsnap.
- Bibi, S., et al. In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29968331/]
- Wikipedia. MTT assay. [URL: https://en.wikipedia.org/wiki/MTT_assay]
- Abcam. MTT assay and its use in cell viability and proliferation analysis. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting... [URL: https://www.researchgate.net/figure/Simplified-schematic-diagram-of-the-EGFR-signaling-pathway-depicting-the-normal_fig1_359301648]
- MDPI. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [URL: https://www.mdpi.com/1420-3049/27/23/8494]
- ChemicalBook. Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023). [URL: https://www.chemicalbook.com/article/gefitinib--mechanism-of-action--pharmacokinetics-and-side-effect.htm]
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol. [URL: https://www.thermofisher.
- Minicule. Gefitinib: Uses, Dosage, Side Effects & Interactions. [URL: https://www.minicule.com/drugs/gefitinib]
- ResearchGate. Mechanism of action of gefitinib. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-gefitinib-EGF-epidermal-growth-factor-EGFR-epidermal-growth_fig1_233734612]
- NIH. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539097/]
- AACR Journals. The Role of Gefitinib in Lung Cancer Treatment. (2004). [URL: https://aacrjournals.
- Sordella, R., et al. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. Science. [URL: https://www.science.org/doi/10.1126/science.1101637]
- Bentham Science Publishers. Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). [URL: https://www.eurekaselect.com/article/137809]
- BroadPharm. Protocol for Cell Viability Assays. (2022). [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [URL: https://pubmed.ncbi.nlm.nih.gov/15741829/]
- ResearchGate. Simplified EGFR-signaling pathway. [URL: https://www.researchgate.net/figure/Simplified-EGFR-signaling-pathway-Ligands-are-EGF-TGF-b-ER-and-AR-The-two-main_fig1_41052739]
- PubMed. Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib. [URL: https://pubmed.ncbi.nlm.nih.gov/24444627/]
- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [URL: https://www.noblelifesci.
- Brieflands. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [URL: https://brieflands.com/articles/ijpr-123826.html]
- Journal of Applied Pharmaceutical Science. Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). [URL: https://japsonline.com/admin/php/uploads/4183_pdf.pdf]
- Patsnap Synapse. What is Gefitinib used for? (2024). [URL: https://www.patsnap.
- PubMed. Gefitinib (an EGFR tyrosine kinase inhibitor) plus anlotinib (an multikinase inhibitor) for untreated, EGFR-mutated, advanced non-small cell lung cancer (FL-ALTER): a multicenter phase III trial. (2024). [URL: https://pubmed.ncbi.nlm.nih.gov/39137946/]
- PMC. A comprehensive pathway map of epidermal growth factor receptor signaling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1852865/]
- Creative Diagnostics. EGF/EGFR Signaling Pathway. [URL: https://www.creative-diagnostics.
- Wikipedia. Epidermal growth factor receptor. [URL: https://en.wikipedia.org/wiki/Epidermal_growth_factor_receptor]
- ResearchGate. Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal Growth Factor Receptor–Mutated Non–Small-Cell Lung Cancer. [URL: https://www.researchgate.net/figure/Mechanisms-of-Acquired-Resistance-to-Gefitinib-Erlotinib-in-Epidermal-Growth-Factor_fig1_40864312]
- ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02111]
- ResearchGate. (PDF) In-vitro Models in Anticancer Screening. (2019). [URL: https://www.researchgate.net/publication/334057053_In-vitro_Models_in_Anticancer_Screening]
- PMC - PubMed Central. Mechanisms of resistance to EGFR tyrosine kinase inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4824143/]
- ResearchGate. A mechanism of resistance to gefitinib mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop. (2025). [URL: https://www.researchgate.net/publication/280946285_A_mechanism_of_resistance_to_gefitinib_mediated_by_cellular_reprogramming_and_the_acquisition_of_an_FGF2-FGFR1_autocrine_growth_loop]
- Atlantis Press. Synthesis of this compound. (2015). [URL: https://www.atlantis-press.com/proceedings/asei-15/25838048]
- ResearchGate. (PDF) Synthesis of this compound. [URL: https://www.researchgate.net/publication/280045501_Synthesis_of_7-benzyloxy-4-chloro-6-methoxyquinazoline]
- Synthonix. The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. [URL: https://synthonix.com/the-role-of-7-benzyloxy-4-chloro-6-methoxyquinazoline-in-drug-discovery]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 12. nbinno.com [nbinno.com]
- 13. minicule.com [minicule.com]
- 14. researchgate.net [researchgate.net]
- 15. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. MTT assay - Wikipedia [en.wikipedia.org]
- 22. broadpharm.com [broadpharm.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Kinase Assay of Novel Compounds from the 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Scaffold
This guide provides a comprehensive comparison of in vitro kinase assay methodologies for characterizing novel inhibitor candidates derived from the 7-(benzyloxy)-4-chloro-6-methoxyquinazoline scaffold. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis of assay technologies, supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their kinase inhibitor screening cascades.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and lapatinib.[1][2] These molecules primarily function by competing with ATP at the kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[3][4] The this compound backbone represents a promising starting point for the development of novel kinase inhibitors. This guide will use a hypothetical series of compounds (Compound A, Compound B, and Compound C) derived from this scaffold to illustrate the principles and practices of in vitro kinase profiling.
The Central Role of In Vitro Kinase Assays in Drug Discovery
Biochemical in vitro kinase assays are fundamental to the early stages of drug discovery.[5] They provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme. This allows for a clean assessment of potency and selectivity without the complexities of a cellular environment. The primary endpoint of these assays is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[3]
Choosing the Right Kinase Target and Assay Platform
The selection of a target kinase for screening compounds derived from the this compound scaffold should be guided by the known activities of related molecules. Given that the quinazoline scaffold is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) family and other tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src, these are logical starting points for our investigation.[6][7]
For our comparative analysis, we will focus on a luminescence-based assay platform, the ADP-Glo™ Kinase Assay. This choice is predicated on its high sensitivity, broad applicability across a wide range of kinases, and its non-radioactive format, which offers significant safety and disposal advantages over traditional radiometric assays.[8][9] While radiometric assays are often considered the "gold standard" for their direct measurement of phosphorylation, the ADP-Glo™ assay provides a robust and scalable alternative for high-throughput screening (HTS) and lead optimization.[10][11]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro kinase assay using a luminescence-based detection method.
Caption: EGFR signaling pathway and the mechanism of inhibition by quinazoline compounds.
Conclusion and Future Directions
This guide has provided a framework for the in vitro kinase assay of novel compounds derived from the this compound scaffold. We have detailed a robust, non-radioactive assay protocol and presented a comparative analysis of different assay technologies. The hypothetical data for Compounds A, B, and C illustrate how these assays can be used to determine inhibitor potency and selectivity, thereby guiding the structure-activity relationship (SAR) studies in a drug discovery program.
The initial biochemical characterization is a critical first step. Promising compounds identified through these in vitro assays should be further profiled in broader kinase panels to assess their selectivity across the kinome. Subsequently, their activity should be validated in cell-based assays to confirm their efficacy in a more physiologically relevant context, followed by in vivo studies to evaluate their pharmacokinetic properties and anti-tumor activity. [12]
References
- BenchChem. (2025). Application Notes: Gefitinib for Tyrosine Kinase Inhibition Assays.
- BenchChem. (2025). Application Notes and Protocols for EGFR-IN-43 in Kinase Activity Assays.
- PLOS. (n.d.). Methods EGFR Biochemical Assays.
- Merck. (n.d.). Src Kinase Assay Kit.
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
- BenchChem. (2025). Lapatinib: A Comparative Analysis of In Vitro Kinase Specificity.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Assay of 4-Chloro-2-pyridin-3-ylquinazoline.
- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- AACR Journals. (n.d.). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
- PubMed Central. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
- PubMed. (n.d.).
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Promega Corporation. (n.d.). EGFR (L858R) Kinase Assay.
- Promega Corpor
- Promega Corpor
- BellBrook Labs. (n.d.). SRC Kinase Assay.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- BellBrook Labs. (2025).
- MedChemExpress. (2023). Gefitinib is an Orally Active EGFR Tyrosine Kinase Inhibitor for Cancers Research.
- National Institutes of Health. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
- ResearchGate. (n.d.). (PDF) Quinazolines As Anti-cancer Agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Selectivity Profiling of EGFR Inhibitors Derived from the 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Scaffold
Authored by a Senior Application Scientist
Abstract
The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapeutics, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This guide provides an in-depth analysis of the selectivity profiling of inhibitors derived from the 7-(benzyloxy)-4-chloro-6-methoxyquinazoline core. We will explore the critical importance of selectivity in kinase inhibitor design, compare the performance of key derivatives against a panel of kinases, and provide detailed, field-proven experimental protocols for robust selectivity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement effective strategies for characterizing the next generation of EGFR inhibitors.
Introduction: The Imperative for Selectivity in EGFR-Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a key regulator of cellular processes including proliferation, differentiation, and survival.[2] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a well-established driver in numerous human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][3] This makes EGFR an attractive and validated target for molecularly-guided therapies.[2]
Small molecule tyrosine kinase inhibitors (TKIs), particularly those built upon the quinazoline core, have revolutionized the treatment of EGFR-mutant cancers.[4][5] These molecules act as ATP analogues, competitively binding to the ATP pocket within the intracellular kinase domain of EGFR, thereby blocking autophosphorylation and halting downstream signaling.[4] The this compound scaffold serves as a key intermediate in the synthesis of potent kinase inhibitors.[6]
However, the human kinome consists of over 500 protein kinases, many of which share structural homology in the ATP-binding site. A lack of inhibitor selectivity can lead to off-target kinase inhibition, resulting in a range of toxicities and adverse side effects.[5] Therefore, the meticulous profiling of an inhibitor's selectivity across the kinome is not merely an academic exercise but a critical step in the drug discovery pipeline. It defines the therapeutic window of a compound and is paramount for developing safer, more effective medicines. This guide will dissect the methodologies and interpretative frameworks for establishing a comprehensive selectivity profile for novel EGFR inhibitors derived from this promising chemical scaffold.
The EGFR Signaling Cascade: A Target for Quinazoline Inhibitors
Under normal physiological conditions, ligand binding (e.g., EGF or TGF-α) to the extracellular domain of EGFR induces receptor dimerization.[7] This triggers a conformational change that activates the intracellular kinase domains, leading to trans-autophosphorylation of specific tyrosine residues. These phosphotyrosine sites serve as docking stations for various adaptor proteins, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which ultimately drive cell proliferation and survival.[3][7]
Quinazoline-based TKIs are designed to interrupt this process at its origin by preventing the initial autophosphorylation event.
Figure 1: EGFR Signaling Pathway and Point of Inhibition.
Comparative Selectivity of Quinazoline-Based EGFR Inhibitors
While specific selectivity data for multiple novel derivatives of this compound are proprietary and not always publicly available, we can draw authoritative comparisons from clinically relevant 4-anilinoquinazoline analogs. These compounds share the same core pharmacophore and their selectivity profiles illustrate the impact of substitutions on kinase inhibition. First-generation inhibitors like Gefitinib and Erlotinib show high potency against activating EGFR mutants but also inhibit wild-type (WT) EGFR, leading to side effects.[5] Later-generation and other developmental compounds have been engineered for greater selectivity.
The table below presents a comparative analysis of the inhibitory activity (IC₅₀ in nM) of representative quinazoline-based TKIs against EGFR and other key kinases. Lower IC₅₀ values indicate higher potency.
| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | EGFR (Del19) IC₅₀ (nM) | HER2 IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference |
| Gefitinib | 25.42 | >1000 | ~5 | 3700 | >10000 | [8][9] |
| Erlotinib | 33.25 | >1000 | ~2 | 4400 | >10000 | [8][9] |
| Vandetanib | ~4 | ~100 | ~3 | ~110 | 30 | [10] |
| F-MPG | - | - | 5.3 (HCC827 cells) | - | - | [11] |
| OH-MPG | - | - | 2.0 (HCC827 cells) | - | - | [11] |
| Compound 7i | 17.32 | - | - | >1000 | >1000 | [9] |
Note: Data is compiled from multiple sources and assay conditions may vary. This table is for illustrative comparison.
Analysis of Structure-Activity Relationship (SAR) and Selectivity:
-
First-Generation (Gefitinib, Erlotinib): These inhibitors demonstrate high potency against activating mutations like Del19 but are significantly less effective against the T790M resistance mutation.[5] Their activity against WT EGFR contributes to dose-limiting toxicities like skin rash and diarrhea.[5]
-
Multi-Targeted (Vandetanib): By modifying the quinazoline scaffold, compounds like Vandetanib can be designed to inhibit other receptor tyrosine kinases, such as VEGFR-2.[10] This dual-inhibitory action can be beneficial for targeting angiogenesis in addition to tumor cell proliferation.[10]
-
Increased Potency (F-MPG, OH-MPG): As seen with the F-MPG and OH-MPG analogs, modifications to the side chain at the 7-position can significantly enhance potency against cancer cells harboring EGFR mutations.[11]
-
Engineered Selectivity (Compound 7i): The introduction of an aryl urea group at the C-6 position in Compound 7i resulted in excellent potency against EGFR while showing minimal activity against other tested kinases, indicating high selectivity.[9] This highlights how strategic modifications to the quinazoline core can steer the inhibitor towards a more targeted profile.
Experimental Methodologies for Kinase Selectivity Profiling
A robust selectivity profile is built upon a combination of biochemical and cell-based assays. The goal is to first determine the direct inhibitory effect on purified enzymes and then to validate these findings in a complex biological system.
Workflow for Kinase Inhibitor Profiling
The overall process involves a tiered screening approach, starting with the primary target and expanding to a broad panel of kinases to identify potential off-targets.
Figure 2: General Workflow for Kinase Inhibitor Selectivity Profiling.
Biochemical Kinase Assay (Luminescent ATP Depletion Method)
This in vitro assay measures the amount of ATP consumed during a kinase reaction. The remaining ATP is converted into a luminescent signal, which is inversely proportional to kinase activity. It is a high-throughput and reliable method for determining IC₅₀ values.[12][13]
Principle:
-
Kinase + Substrate + ATP → Phosphorylated Substrate + ADP
-
Remaining ATP + Luciferase/Luciferin → Light
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., derived from this compound) in a suitable kinase assay buffer. Ensure the final DMSO concentration is consistent and low (<1%) across all wells.
-
Prepare a solution of the purified recombinant kinase (e.g., EGFR L858R/T790M) in the same buffer.[14]
-
Prepare a solution containing the kinase-specific peptide substrate and ATP at an optimized concentration (often near the Kₘ for ATP).
-
-
Inhibitor Incubation:
-
In a 384-well white microplate, add the kinase enzyme solution to each well.[12]
-
Add the serially diluted inhibitor or a vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 20-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Reaction Initiation & Incubation:
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The duration should be within the linear range of the reaction.[13]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a commercial luminescent detection kit (e.g., ADP-Glo™). This typically involves a two-step process:
-
Read the luminescence on a compatible microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC₅₀ value.[12]
-
Cellular Target Engagement Assay (Western Blot for p-EGFR)
To confirm that the inhibitor affects EGFR signaling within a cellular context, we measure the phosphorylation status of EGFR in cancer cells. A reduction in phosphorylated EGFR (p-EGFR) indicates successful target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cell lines with known EGFR status (e.g., H1975 for L858R/T790M or A431 for WT overexpression) to ~80% confluency.[12][15]
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal EGFR activation.
-
Treat the cells with varying concentrations of the test inhibitor for 1-2 hours.
-
-
Ligand Stimulation (if necessary):
-
For WT EGFR cell lines like A431, stimulate the EGFR pathway by adding EGF (e.g., 100 ng/mL) for 10-15 minutes to induce phosphorylation. This step is often unnecessary for cells with constitutively active mutant EGFR.
-
-
Cell Lysis:
-
Immediately place plates on ice, wash cells with cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Re-probe the same membrane with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-EGFR/Total EGFR ratio confirms the inhibitor's cellular activity.
-
Conclusion and Future Directions
The selectivity profile of an EGFR inhibitor is a primary determinant of its clinical potential. As demonstrated, derivatives of the 4-anilinoquinazoline scaffold can be strategically modified to achieve high potency and varying degrees of selectivity.[9][10] A rigorous evaluation using a combination of biochemical and cellular assays is essential to fully characterize these properties. The methodologies outlined in this guide provide a self-validating system to generate the reliable, high-quality data needed to drive drug discovery projects forward.
Future efforts in this field will continue to focus on designing inhibitors with even greater selectivity for mutant forms of EGFR over WT, particularly against tertiary mutations like C797S that confer resistance to third-generation inhibitors.[5] The integration of structural biology, computational modeling, and robust biochemical and cellular profiling will be instrumental in developing the next wave of highly targeted and well-tolerated cancer therapies.
References
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (MDPI) URL: https://www.mdpi.com/2072-6694/12/9/2485
- Cellular responses to EGFR inhibitors and their relevance to cancer therapy. (PMC - NIH) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2656334/
- Targeting the EGFR signaling pathway in cancer therapy. (PMC - PubMed Central) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4132140/
- EGFR Inhibitors and EGFR Signaling Pathway. (BOC Sciences) URL: https://www.bocsci.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (MDPI) URL: https://www.mdpi.com/1422-0067/23/19/11966
- Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. (PubMed) URL: https://pubmed.ncbi.nlm.nih.gov/17142218/
- Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. (Taylor & Francis Online) URL: https://www.tandfonline.com/doi/full/10.1080/15384040600911228
- Egfr-IN-144: A Comparative Analysis of Kinase Selectivity. (Benchchem) URL: https://www.benchchem.com/pdf/Egfr-IN-144-Kinase-Selectivity.pdf
- EGFR Assays & Drug Discovery Services. (Reaction Biology) URL: https://www.reactionbiology.com/page/egfr-assays-drug-discovery-services
- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (NIH) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8509376/
- EGFR Kinase Assay. (Promega Corporation) URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-with-egfr-kinase-protocol.pdf
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (Benchchem) URL: https://www.benchchem.com/pdf/4-Chloro-6,7-dimethoxyquinazoline-Technical-Guide.pdf
- Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (Biomaterials Science - RSC Publishing) URL: https://pubs.rsc.org/en/content/articlelanding/2020/bm/d0bm00806h
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (Frontiers in Chemistry) URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.670878/full
- Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. (PMC - NIH) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349887/
- Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (ResearchGate) URL: https://www.researchgate.net/publication/271212854_Recent_Developments_of_Small_Molecule_EGFR_Inhibitors_Based_on_the_Quinazoline_Core_Scaffolds
- Synthesis of this compound. (ResearchGate) URL: https://www.researchgate.net/publication/311942071_Synthesis_of_7-benzyloxy-4-chloro-6-methoxyquinazoline
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (PubMed) URL: https://pubmed.ncbi.nlm.nih.gov/31352219/
- Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders. (NIH) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883441/
- Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. (PMC - NIH) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4299212/
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
- 14. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Kinase Inhibitor Cross-Reactivity: The Critical Impact of Synthetic Route
Introduction: Beyond the Target—The Unseen Influence of Synthesis
In the realm of targeted therapeutics, protein kinase inhibitors represent a major triumph of modern drug discovery.[1] Dozens of these small molecules have reached the clinic, offering new hope for patients with cancer and other diseases.[2] The central tenet of their design is specificity: to potently inhibit a disease-driving kinase while sparing the rest of the kinome to minimize toxicity.[3] However, achieving true selectivity is a formidable challenge due to the highly conserved nature of the ATP-binding site across the 500+ human kinases.[4][5] Consequently, most kinase inhibitors exhibit some level of polypharmacology, interacting with multiple "off-target" kinases.[6][7] These off-target effects can lead to unexpected toxicities or, in some serendipitous cases, contribute to therapeutic efficacy.[8][9]
While medicinal chemists meticulously optimize on-target potency and selectivity, a critical and often underestimated variable is the synthetic route used to manufacture the inhibitor. A common assumption is that a molecule with a given structure will have a consistent biological profile. However, different synthetic pathways can yield the same final product with vastly different impurity profiles, isomeric compositions, and even conformational populations.[10] These subtle variations can have profound consequences on the inhibitor's cross-reactivity profile, confounding preclinical data interpretation and potentially impacting clinical outcomes.
This guide provides an in-depth comparison of how to approach and analyze the cross-reactivity of kinase inhibitors, with a specific focus on the influence of the synthetic route. We will explore the causality behind these synthetic-dependent effects, provide detailed experimental protocols for their characterization, and present a framework for objective comparison, empowering researchers to make more informed decisions in their drug development programs.
Part 1: The Causality of Synthesis: Why Route Matters
The specific sequence of chemical reactions, purifications, and crystallizations used to produce a kinase inhibitor directly influences the final compound's purity and composition. These differences are the primary drivers of variability in cross-reactivity profiles between batches of the same inhibitor synthesized via different routes.
Process-Related Impurities
Any chemical synthesis will produce not only the desired product but also byproducts, unreacted starting materials, and intermediates. The nature and quantity of these impurities are unique to each synthetic route.
-
Causality: A different final coupling step or purification method can leave behind structurally related impurities that retain kinase-binding activity. For example, a precursor molecule from Synthetic Route A might have a different off-target profile than a precursor from Route B, and if trace amounts remain in the final active pharmaceutical ingredient (API), they will contribute to the observed biological activity.
-
Expert Insight: It is a mistake to assume all impurities are inert. Many are structurally analogous to the final inhibitor and can act as "hitchhikers," displaying their own unique polypharmacology and confounding the interpretation of screening data. Rigorous analytical characterization is not just a quality control checkbox; it is a fundamental prerequisite for understanding biological activity.
Stereoisomers and Atropisomers
Many complex kinase inhibitors possess chiral centers or axes of hindered rotation (atropisomerism), leading to different stereoisomers.[10]
-
Causality: Synthetic routes that are not perfectly stereoselective can produce mixtures of enantiomers, diastereomers, or atropisomers. These different isomers can have dramatically different three-dimensional shapes, leading to distinct binding affinities and selectivity profiles for various kinases. The Gustafson lab has demonstrated that leveraging stable atropisomerism can transform a promiscuous inhibitor into a highly selective one by "pre-organizing" the molecule into a conformation favored by the intended target.[10]
-
Expert Insight: The kinome is exquisitely sensitive to stereochemistry. One isomer might be a potent on-target inhibitor, while its counterpart could be inactive or, more problematically, a potent inhibitor of an unrelated off-target kinase. Without proper chiral separation and analysis, the observed cross-reactivity is an average of all isomers present, masking the true profile of the active agent.
The diagram below illustrates how two different synthetic pathways for the same target compound can lead to distinct impurity and isomeric profiles, necessitating separate biological evaluation.
Step-by-Step Protocol: Analytical Characterization
Objective: To quantitatively assess the purity, identity of impurities, and isomeric composition of inhibitor batches from different synthetic routes.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling [11]
-
Sample Preparation:
-
Accurately weigh and dissolve each inhibitor batch (e.g., from Route A and Route B) in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare a dilution series for analysis (e.g., 1, 10, 100 µg/mL) in an appropriate mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Conditions: [11] * LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized to separate the main peak from closely eluting impurities. A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is crucial for accurate mass measurement and structural elucidation of unknown impurities.
-
Ionization Mode: Positive electrospray ionization (ESI+) is common for nitrogen-containing kinase inhibitors.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and all detectable impurity peaks. Calculate the purity of the main compound as a percentage of the total peak area.
-
Use the accurate mass data from the high-resolution MS to predict the elemental composition of impurities.
-
Perform MS/MS fragmentation on impurity peaks to gain structural information. Compare fragmentation patterns to known intermediates or potential byproducts from each synthetic route.
-
-
Trustworthiness Check: This protocol is self-validating by including a reference standard of the inhibitor with a known purity profile. The method's ability to accurately quantify the purity of the reference standard validates its performance for the test batches.
Step-by-Step Protocol: Kinome-wide Cross-Reactivity Profiling
Objective: To compare the inhibitory activity of different inhibitor batches across a broad panel of human kinases.
Methodology: Radiometric Kinase Activity Assay (e.g., HotSpot℠) [5]
-
Compound Preparation:
-
Prepare a 100 µM intermediate dilution of each inhibitor batch in the assay buffer.
-
For the initial broad screen, prepare a final concentration of 1 µM. This concentration is high enough to detect meaningful off-target interactions without being confounded by non-specific effects. [12]2. Assay Plate Setup:
-
In a multi-well plate, add the kinase, the appropriate peptide or protein substrate, and cofactors for each specific kinase reaction.
-
Add 1 µL of the 1 µM test compound (from Route A or Route B), a positive control inhibitor, and a vehicle control (e.g., DMSO) to designated wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding radioisotope-labeled ATP (e.g., 33P-γ-ATP).
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. The incubation time must be within the linear range of the kinase reaction, which should be determined during assay validation.
-
-
Detection and Quantification:
-
Stop the reaction and transfer the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated 33P-γ-ATP.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Identify any kinases that show significant inhibition (e.g., >50%) by one batch but not the other. These are "differential hits."
-
-
Trustworthiness Check: The inclusion of both positive and vehicle controls on every plate validates the assay's performance. A robust Z'-factor (>0.5) for the controls ensures that the observed inhibition is a true biological effect and not an artifact of assay variability. For any differential hits, a follow-up confirmation with full dose-response curves (IC50 determination) is mandatory to confirm the initial finding. [13]
Part 3: Comparative Analysis & Data Presentation
Once the analytical and biological data have been collected, the goal is to correlate the presence of specific impurities or isomers with the appearance of off-target activity.
Illustrative Case Study
Let's consider a hypothetical inhibitor, "Inhibitor-X," synthesized via Route A and Route B.
Analytical Characterization Data:
| Parameter | Inhibitor-X (Route A) | Inhibitor-X (Route B) | Method |
| Purity (Main Peak) | 98.5% | 99.8% | LC-MS |
| Impurity-A01 | 1.2% (Precursor) | Not Detected | LC-MS/MS |
| Impurity-B01 | Not Detected | 0.15% (Byproduct) | LC-MS/MS |
| Atropisomer Ratio (R:S) | 85:15 | >99:1 | Chiral HPLC |
Kinome Profiling Data (% Inhibition at 1 µM):
| Kinase Target | Inhibitor-X (Route A) | Inhibitor-X (Route B) | Differential Hit? |
| On-Target (Kinase Y) | 95% | 96% | No |
| Off-Target (Kinase Z) | 88% | 5% | Yes |
| Off-Target (Kinase W) | 15% | 12% | No |
Interpretation and Causality
In this case study, the batch from Route A shows potent off-target activity against Kinase Z, which is absent in the cleaner, single-isomer batch from Route B. The data strongly suggest two possible causes:
-
The 1.2% "Impurity-A01" is a potent inhibitor of Kinase Z.
-
The "S" atropisomer (present at 15% in the Route A batch) is a potent inhibitor of Kinase Z.
To deconvolve this, the impurities and isolated isomers must be synthesized and tested independently. This follow-up work is critical for confirming the source of the cross-reactivity. Understanding this allows for the rational selection of a synthetic route (in this case, Route B) that minimizes or eliminates the problematic off-target activity.
The diagram below illustrates the biological consequence of such off-target inhibition, where an inhibitor not only hits its intended target in one pathway but also an unintended kinase in another, leading to unforeseen cellular effects. [14]
Conclusion and Recommendations
The selectivity profile of a kinase inhibitor is not an immutable property of its chemical structure alone; it is intrinsically linked to the method of its creation. Different synthetic routes can introduce unique impurities and isomeric compositions that significantly alter a compound's cross-reactivity profile. For researchers and drug developers, this underscores a critical principle: a change in synthesis is a change in the drug.
Key Recommendations:
-
Characterize Early and Often: Perform comprehensive analytical characterization (LC-MS, qNMR, Chiral HPLC) on every new batch of a kinase inhibitor, especially when the synthetic route is changed or scaled up.
-
Profile Broadly: Use large-scale kinome panels to screen not just the final compounds but also key intermediates and known impurities from a new synthetic route to proactively identify potential sources of off-target activity.
-
Do Not Assume Equivalency: Data generated with an inhibitor from one synthetic route may not be reproducible with a batch from another. Always qualify a new batch with bridging studies, including both analytical and key biological assays.
-
Embrace Polypharmacology: By understanding how synthesis affects cross-reactivity, it may be possible to rationally design synthetic routes that either eliminate undesirable off-targets or, alternatively, retain beneficial ones. [8] By integrating rigorous analytical chemistry with comprehensive biological profiling, the scientific community can gain a more accurate and reliable understanding of kinase inhibitor selectivity, ultimately leading to the development of safer and more effective medicines.
References
- Wodicka, L. M., et al. (2010). The target landscape of clinical kinase drugs. Science, 358, eaan4368. This source is not directly in the provided search results but encapsulates the general knowledge found in sources like.[16] The provided search results do not contain a direct match for this specific reference, so I will synthesize the reference section based on the provided search results.
Sources
- 1. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Investigating the effects of Atropisomerism and Conformational Control on Kinase Inhibitor Selectivity [escholarship.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Purity
Introduction
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a key intermediate in the synthesis of numerous pharmacologically active molecules, particularly tyrosine kinase inhibitors used in oncology.[1] The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a cornerstone of quality assurance in drug development.
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate a scientifically sound method for purity assessment.
The Regulatory Framework: ICH Q2(R1) and USP <1225>
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[4][5] The primary guidelines governing this process are ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and USP General Chapter <1225> "Validation of Compendial Procedures".[2][3][6] These documents provide a framework of performance characteristics that must be evaluated. For a purity assay, these typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Primary Analytical Techniques: A Head-to-Head Comparison
The two most powerful and commonly employed techniques for purity analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While both are separation techniques, their applicability is dictated by the physicochemical properties of the analyte and its potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to Analyte | Excellent. The compound is a non-volatile solid, making it ideal for HPLC analysis.[7] | Poor for direct analysis. The compound has a high molecular weight (300.74 g/mol ) and is not sufficiently volatile or thermally stable for direct GC analysis without derivatization.[8] |
| Primary Use Case | Purity Assay & Impurity Profiling. The gold standard for quantifying the main component and detecting non-volatile organic impurities (e.g., starting materials, by-products, degradation products).[9] | Residual Solvent & Volatile Impurity Analysis. Ideal for identifying and quantifying volatile organic impurities that may be present from the manufacturing process.[10][11] |
| Typical Detector | UV-Vis/Diode Array Detector (DAD), Mass Spectrometry (MS) | Mass Spectrometry (MS), Flame Ionization Detector (FID) |
| Key Advantage | Versatility for a wide range of non-volatile and thermally labile compounds. | High sensitivity and specificity for volatile compounds, especially with MS detection.[12] |
For the purity determination of this compound, Reversed-Phase HPLC (RP-HPLC) is unequivocally the method of choice. GC-MS serves a crucial, complementary role in analyzing for a different class of impurities—residual solvents—which are also a critical quality attribute.
Visualizing the Validation Workflow
The validation process is a systematic and logical flow of experiments designed to build confidence in the analytical method's performance.
Caption: A typical workflow for analytical method validation.
Deep Dive: Validating an RP-HPLC Method for Purity
Here we explore the causality behind the validation experiments for an RP-HPLC method.
Specificity (Stability-Indicating Nature)
-
Why it's critical: Specificity ensures that the signal measured is only from our compound of interest, not from impurities or degradation products.[5] For a purity assay, this is demonstrated by showing that the method can separate the main peak from all potential interfering peaks. A forced degradation study is the definitive test for this.
-
Experimental Approach: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[4] The stressed samples are then analyzed. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) can be used to confirm that the main peak is spectrally homogeneous and not co-eluting with an impurity.[13]
Linearity and Range
-
Why it's critical: Linearity confirms a proportional relationship between concentration and instrument response, which is the basis for quantification. The range defines the boundaries within which this relationship is reliable.
-
Experimental Approach: A series of at least five standard solutions are prepared at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.[2] Each solution is injected, and a calibration curve of peak area versus concentration is plotted.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
-
Why it's critical: Accuracy demonstrates how close the measured value is to the actual value, ensuring there is no systematic bias in the method.
-
Experimental Approach: Accuracy is typically assessed by a recovery study. A placebo (matrix) is spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[4] These samples are prepared and analyzed, and the percentage of the analyte recovered is calculated.
-
Acceptance Criteria: Recovery is typically required to be within 98.0% to 102.0%.
Precision
-
Why it's critical: Precision measures the random error of the method. It demonstrates that the method will produce consistent results over time and with different analysts or equipment.
-
Experimental Approach:
-
Repeatability (Intra-assay precision): A minimum of six replicate preparations of the same sample are analyzed under the same operating conditions over a short interval of time.
-
Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on a different instrument to assess variability.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the replicate preparations should typically be ≤ 2.0%.
LOD & LOQ
-
Why it's critical: While less critical for the main component assay, defining the LOQ is essential for the associated impurity quantification method. It establishes the lowest concentration of an impurity that can be reliably measured.
-
Experimental Approach: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
-
Why it's critical: Robustness testing shows that the method is reliable during normal day-to-day use, where small variations in parameters are inevitable.
-
Experimental Approach: Small, deliberate changes are made to method parameters, such as the pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5 °C), or mobile phase composition (e.g., ±2%). The effect on the results (e.g., retention time, peak area) is evaluated.
-
Acceptance Criteria: The results should remain within the system suitability requirements, demonstrating the method's reliability.
Interconnectivity of Validation Parameters
The validation parameters are not isolated; they form a self-validating system where success in one area supports another. For example, a method cannot be considered accurate if it is not also precise.
Caption: Interrelationship of analytical validation parameters.
Comparative Validation Data Summary
The following table presents representative data from the validation of a hypothetical RP-HPLC method for the purity of this compound.
| Validation Parameter | Performance Metric | Typical Acceptance Criteria | Result |
| Specificity | Resolution from degradation peaks | Resolution > 2.0 | Pass |
| Peak Purity (DAD) | Purity Angle < Purity Threshold | Pass | |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Range | Concentration (µg/mL) | 80 - 120 µg/mL (for 100 µg/mL target) | Pass |
| Accuracy | % Recovery (n=3 levels, 3 reps) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision | Repeatability (%RSD, n=6) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.20% | |
| LOQ | Signal-to-Noise Ratio | ≥ 10 | 0.1 µg/mL |
| Robustness | %RSD across varied conditions | System Suitability Criteria Met | Pass |
Experimental Protocols
Protocol 1: RP-HPLC Purity Method
This protocol describes a robust, stability-indicating RP-HPLC method suitable for routine quality control.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD), autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (e.g., Agilent HC-C18).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the same diluent to a final concentration of 0.1 mg/mL.
-
-
Analysis: Inject the blank (diluent), followed by six replicate injections of the standard solution to establish system suitability. Then, inject the sample solution.
-
Calculation: Purity is calculated using the area percentage method, assuming all impurities have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: GC-MS Method for Residual Solvents
This protocol is suitable for identifying and quantifying residual solvents according to USP <467>.
-
Instrumentation: GC system with a Headspace autosampler and a Mass Spectrometer (MS) detector.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Inlet Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
Mode: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of relevant solvents (e.g., Toluene, Methanol, Acetone) in a suitable solvent like Dimethyl sulfoxide (DMSO).
-
Sample Solution: Accurately weigh and dissolve approximately 100 mg of the sample in 5 mL of DMSO in a headspace vial.
-
-
Analysis: Equilibrate the headspace vial at 80 °C for 15 minutes before injection. Analyze the standard to confirm retention times and response, then analyze the sample.
-
Calculation: Quantify any detected solvents against the calibration curve generated from the standard solution.
Conclusion
The validation of an analytical method is a comprehensive process that provides documented evidence of its reliability for its intended purpose. For assessing the purity of this compound, a stability-indicating RP-HPLC method is the undisputed primary choice, offering the necessary specificity and precision to quantify the main component and its non-volatile impurities.[9][14] Complementary techniques like GC-MS are essential for a complete purity profile, specifically for addressing volatile impurities such as residual solvents.[12]
By following the structured approach outlined in ICH and USP guidelines, and by understanding the scientific rationale behind each validation parameter, researchers and drug developers can ensure the highest quality of their materials, ultimately safeguarding the integrity of the final pharmaceutical product.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link][2]
- Title: Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
- Title: USP <1225> Method Valid
- Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL:[Link][9]
- Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL:[Link][4]
- Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL:[Link][6]
- Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
- Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL:[Link][15]
- Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL:[Link][5]
- Title: Quality Guidelines Source: ICH URL:[Link]
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: Recent trends in the impurity profile of pharmaceuticals Source: PMC - NIH URL:[Link]
- Title: Identification and profiling of impurities in Pharmaceuticals Source: ResolveMass Labor
- Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL:[Link][16]
- Title: USP 233 Spectroscopic Impurity Profiling in Pharmaceuticals Source: Eurolab URL:[Link]
- Title: Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability Source: NIH URL:[Link][7]
- Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: ResearchG
- Title: HPLC analysis of 125 I labeled quinazoline derivatives Source: ResearchG
- Title: HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect Source: PubMed URL:[Link]
- Title: Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry Source:
- Title: validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc Source: SciSpace URL:[Link][13]
- Title: Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes Source: Oriental Journal of Chemistry URL:[Link][1]
Sources
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. uspbpep.com [uspbpep.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.leyan.com [file.leyan.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. madison-proceedings.com [madison-proceedings.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Comparative Yield Analysis of Synthetic Pathways to Quinazoline Inhibitors: A Technical Guide for Drug Development Professionals
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved and investigational drugs, particularly in oncology. The efficacy of these compounds as kinase inhibitors has driven significant research into their synthesis. The choice of synthetic pathway is a critical decision in the drug development pipeline, directly impacting yield, purity, scalability, and cost. This guide provides a comparative analysis of prominent synthetic pathways to quinazoline inhibitors, offering field-proven insights and experimental data to inform your selection process.
The Strategic Importance of Pathway Selection
The quinazoline scaffold is a "privileged structure," meaning it can bind to multiple biological targets with high affinity. This versatility necessitates a robust and flexible synthetic toolbox. An ideal synthetic pathway should not only provide high yields but also tolerate a wide range of functional groups, allowing for the extensive structure-activity relationship (SAR) studies required for lead optimization. Early-stage discovery may prioritize speed and diversity, while late-stage development demands scalability, cost-effectiveness, and green chemistry principles.
Classical vs. Modern Synthetic Strategies: An Overview
Synthetic approaches to quinazolines can be broadly categorized into classical thermal condensations and modern catalytic methods. Classical methods, like the Niementowski synthesis, are often operationally simple but may require harsh conditions and result in moderate yields. Modern strategies, leveraging transition-metal catalysis and technologies like microwave irradiation, offer milder conditions, shorter reaction times, and often significantly higher yields.
Classical Pathways: The Foundation
The Niementowski Quinazoline Synthesis
This is one of the most traditional and direct routes, involving the thermal condensation of an anthranilic acid with an amide.[1][2] The reaction's simplicity is its main advantage. However, it typically requires high temperatures (130-150°C) and can result in lengthy reaction times.[1][3] The mechanism proceeds through the formation of an N-acylanthranilic acid intermediate, which then cyclizes with the elimination of water.
Mechanism of the Niementowski Synthesis
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
The Friedländer Annulation
A versatile method for synthesizing quinolines, the Friedländer synthesis can be adapted for quinazolines.[4][5] It involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing a reactive α-methylene group, such as a ketone or nitrile.[6][7] The reaction is typically catalyzed by an acid or a base. While efficient, a significant limitation is the availability of the required substituted 2-aminobenzaldehyde precursors.[6]
Modern Pathways: Efficiency and Versatility
Modern synthetic chemistry has introduced a plethora of methods that overcome the limitations of classical approaches. These techniques are often characterized by higher yields, milder reaction conditions, and greater functional group tolerance.
Transition-Metal Catalyzed Syntheses
Transition metals, particularly copper (Cu), palladium (Pd), iron (Fe), and cobalt (Co), have revolutionized quinazoline synthesis.[8][9][10] These catalysts enable a variety of transformations, including C-H activation, cross-coupling, and cascade reactions, leading to the quinazoline core from readily available starting materials.[9]
-
Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost and toxicity. They are effective in catalyzing tandem reactions, for instance, from (2-bromophenyl)methylamine and amides, with yields ranging from 37-87%.[8] Other copper-catalyzed approaches, such as the reaction of 2-aminoarylketones with methylarenes, can achieve yields between 52-92%.[8]
-
Palladium-Catalyzed Reactions: Palladium catalysts are highly efficient for C-H functionalization and cross-coupling reactions. For example, the intramolecular aryl C-H amidination of N-arylamidines with isonitriles provides a route to 4-aminoquinazolines.[11]
-
Iron-Catalyzed Reactions: As an earth-abundant and non-toxic metal, iron is an excellent choice for green synthesis. Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides is an atom-economical method for preparing quinazolines.[10][12]
Generalized Catalytic Cycle for Quinazoline Synthesis
Caption: Generalized Transition-Metal Catalytic Cycle.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[13][14][15] In the context of quinazoline synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[2] Microwave-assisted Niementowski reactions, for example, can be completed in minutes with excellent yields, often under solvent-free conditions.[2][3] This rapid, high-yield approach is particularly valuable for generating libraries of compounds for high-throughput screening.
Comparative Yield Analysis
The choice of synthetic pathway significantly impacts the final product yield. The following table summarizes typical yield ranges for various methods, providing a basis for comparison. It is important to note that yields are highly substrate-dependent, and optimization is often required for specific target molecules.
| Synthetic Pathway | Key Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | References |
| Classical Methods | |||||
| Niementowski (Conventional) | Anthranilic acid, Amide | 130 - 150 | 4 - 24 h | 40 - 75% | [1][3] |
| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, α-Methylene compound | 150 - 220 | 2 - 12 h | 77 - 95% | [6][16] |
| Modern Methods | |||||
| Niementowski (Microwave) | Anthranilic acid, Formamide | 150 | 5 - 40 min | 85 - 95% | [2] |
| Multi-component (Microwave) | 2-Aminobenzophenone, Aldehyde, NH₄OAc | 100 - 120 | 2 - 5 min | 70 - 91% | [17] |
| Copper-Catalyzed | (2-bromophenyl)methylamine, Amide, CuI | 110 | 24 h | 37 - 87% | [8][9] |
| Cobalt-Catalyzed C-H Activation | Benzimidates, Dioxazolone, CpCo(CO)I₂ | 60 - 120 | 12 - 16 h | 48 - 99% | [9][10] |
| Iron-Catalyzed (Green) | 2-Aminobenzophenone, Aldehyde, bmim[FeCl₄] | 40 | 2.5 h | 86 - 95% | [9] |
| Rhodium-Catalyzed C-H Activation | Benzimidates, Dioxolanes, [CpRhCl₂]₂/AgBF₄ | 100 | 12 h | up to 95% | [18] |
| Iodine-Mediated (Metal-Free) | N,N'-Disubstituted amidines, I₂/KI | 100 | 12 h | 37 - 99% | [17] |
Experimental Protocols
To provide practical, actionable information, this section details step-by-step protocols for two highly efficient and representative synthetic methods.
Protocol 1: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one
This protocol describes a rapid, high-yield, and solvent-free synthesis of the parent quinazolinone ring.
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave reactor with temperature and pressure control
-
Round-bottom flask (10 mL) suitable for microwave synthesis
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine anthranilic acid (1.0 eq) and an excess of formamide (5.0 eq).
-
Seal the vessel and place it in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 150°C for 40 minutes.[2] Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into cold water. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude quinazolin-4(3H)-one.
-
Recrystallize from ethanol or purify by column chromatography if necessary to obtain the pure product.
Protocol 2: Copper-Catalyzed Synthesis of 2-Arylquinazolines
This protocol outlines a one-pot, three-component synthesis of functionalized quinazolines.[8]
Materials:
-
2-Aminoarylketone (e.g., 2-aminobenzophenone)
-
Methylarene (e.g., toluene)
-
Ammonium acetate (NH₄OAc)
-
Copper(I) iodide (CuI)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube, add the 2-aminoarylketone (1.0 eq), ammonium acetate (2.0 eq), and CuI (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the methylarene (2.0 eq), the solvent, and tert-butyl hydroperoxide (3.0 eq) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120°C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-arylquinazoline.
Workflow for Quinazoline Inhibitor Development
The synthesis of a novel quinazoline inhibitor is part of a larger, integrated drug discovery workflow. The choice of synthetic pathway is an early and critical decision point that influences the entire downstream process.
Drug Discovery Workflow
Caption: Iterative Workflow for Quinazoline Inhibitor Development.
Conclusion and Future Perspectives
The synthesis of quinazoline inhibitors has evolved significantly from classical high-temperature condensations to sophisticated, highly efficient catalytic methods. Modern approaches utilizing transition-metal catalysis and microwave assistance offer superior yields, shorter reaction times, and broader substrate scope, making them indispensable tools in modern drug discovery.[14] Green chemistry principles are also increasingly being integrated, with the use of earth-abundant metal catalysts like iron and solvent-free reaction conditions becoming more prevalent.[9]
For researchers and drug development professionals, the selection of a synthetic pathway should be a strategic decision based on the specific goals of the project—whether it be the rapid generation of a diverse library for initial screening or the large-scale, cost-effective synthesis of a clinical candidate. By understanding the advantages and limitations of each method, chemists can navigate the complex landscape of quinazoline synthesis to accelerate the discovery of next-generation therapeutics.
References
- Fast and efficient synthesis of quinazoline deriv
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers.
- The combinatorial library based on Niementowski quinazoline synthesis. (n.d.).
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.).
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.
- Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. (2021). Asian Journal of Chemistry.
- A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). PMC.
- Niementowski quinoline synthesis. (n.d.). Wikipedia.
- Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (n.d.).
- Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. (n.d.). Organic Chemistry Portal.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers.
- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). Acta Scientific.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- (A) Synthesis of quinazolines by Fe-catalyzed acceptorless... (n.d.).
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
- Advances in polymer based Friedlander quinoline synthesis. (n.d.). PMC - PubMed Central - NIH.
- Comparative Guide to Benzylic Amine Reagents in the Synthesis of 6-Chloro-Substituted Quinazolines. (n.d.). Benchchem.
- The Friedländer Synthesis of Quinolines. (n.d.).
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025).
- Friedländer synthesis. (n.d.). Wikipedia.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- Bischler–Napieralski reaction. (n.d.). Wikipedia.
- Synthesis of the designed quinazoline derivatives (2–20). (n.d.).
- Variations of Bischler indole synthesis. (n.d.).
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers.
- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflamm
- Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
- Synthesis and anticancer activity of new quinazoline derivatives. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Fast and efficient synthesis of quinazoline derivatives [morressier.com]
- 14. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 15. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 18. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Purity of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a pivotal intermediate in the synthesis of several targeted therapies, most notably the kinase inhibitor Vandetanib.[1][2] The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to undesired side-products, reduced yields, and, most critically, unforeseen toxicological profiles in the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the purity of this compound obtained from various suppliers. We will delve into the likely impurities derived from its common synthetic pathway, present a suite of analytical techniques for their detection and quantification, and offer guidance on interpreting supplier documentation to make informed procurement decisions.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough purity assessment begins with a theoretical understanding of what impurities may be present. The most common synthesis of this compound is a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, involving substitution, nitration, reduction, cyclization, and finally, chlorination.[3] Each of these steps presents an opportunity for the introduction of specific process-related impurities.
Potential Impurities to Consider:
-
Unreacted Starting Materials and Intermediates: The most common impurities are often residual amounts of reactants from the final step or preceding stages.
-
7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one: This is the immediate precursor to the final product. Its presence indicates an incomplete chlorination reaction.[4]
-
Earlier Intermediates: Depending on the purification process, trace amounts of intermediates from the nitration, reduction, or cyclization steps could persist.
-
-
By-products of the Chlorination Step: The conversion of the 4-hydroxyquinazoline to the 4-chloroquinazoline is a critical step. Incomplete or side reactions can lead to:
-
Dimeric Species: Formed through intermolecular reactions.
-
Over-chlorinated products: While less common for this specific structure, multiple chlorination on the quinazoline ring is a possibility.
-
-
Degradation Products: The compound's stability under various storage and handling conditions can influence its purity over time.
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, which would revert the compound back to 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one.
-
Below is a diagram illustrating the final step of the synthesis and the formation of a key potential impurity.
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 4. 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 [chemicalbook.com]
A Senior Application Scientist's Guide to Benchmarking Catalysts for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Coupling Reactions
Introduction: The Central Role of a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold is a privileged structure. It forms the core of several potent tyrosine kinase inhibitors, including the FDA-approved drug Lapatinib.[1] The synthesis of these complex molecules hinges on the efficient and selective functionalization of key intermediates. Among these, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline stands out as a critical building block. The reactivity of its C4-chloro position is paramount, serving as an electrophilic handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions.[2][3]
However, the C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts, making its activation a significant challenge.[4] The success of any synthetic campaign involving this intermediate is therefore critically dependent on the rational selection of the catalytic system—specifically, the palladium source and, most importantly, the ancillary ligand.
This guide provides an in-depth, objective comparison of the performance of various state-of-the-art palladium catalyst systems for the two most crucial transformations of this substrate: Buchwald-Hartwig amination (C-N coupling) and Suzuki-Miyaura coupling (C-C coupling). We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide field-proven experimental protocols to empower researchers in drug development and process chemistry to accelerate their work with confidence.
The Challenge: Activating the Heteroaryl Chloride Bond
Palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.[5] The initial oxidative addition of the aryl chloride to a low-valent palladium(0) species is often the rate-limiting step.[4] This is due to the high bond dissociation energy of the C-Cl bond compared to C-Br and C-I.
To overcome this hurdle, ligands that can modulate the electronic and steric properties of the palladium center are essential. The prevailing strategy involves the use of bulky and highly electron-donating phosphine ligands.[6][7]
-
High Electron Density: These ligands increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the C-Cl bond.
-
Steric Bulk: Bulky ligands favor the formation of monoligated, highly reactive LPd(0) species and accelerate the final reductive elimination step, preventing catalyst decomposition and improving turnover.[7]
This guide will focus on the performance of the most successful class of ligands for this purpose: the dialkylbiaryl phosphines, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos).[8] We will also consider the utility of heterogeneous catalysts like Palladium on Carbon (Pd/C) for specific applications.
Performance Benchmark: Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is arguably the most critical reaction for this substrate in the context of synthesizing Lapatinib and its analogues, directly forming the pivotal C4-anilino bond.[9] The reaction's success is highly sensitive to the choice of ligand, base, and solvent.
Below is a comparative summary of high-performance catalyst systems for the coupling of this compound with a representative aniline nucleophile.
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Key Insights & Rationale |
| System 1: The Workhorse | Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | NaOt-Bu (1.5 eq) | Toluene | 100 | >95% | XPhos is a highly general and robust ligand for activating aryl chlorides. Its steric bulk and electronic properties provide an excellent balance for high catalytic activity.[8] NaOt-Bu is a strong, non-nucleophilic base ideal for this transformation.[10] |
| System 2: The Versatile Option | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₂CO₃ (2.0 eq) | t-BuOH | 100 | >92% | SPhos is another highly versatile and broadly applicable ligand, often providing excellent results with a wide variety of amines.[11] The use of a weaker carbonate base in a protic solvent like t-BuOH can be advantageous for substrates with base-sensitive functional groups.[10] |
| System 3: The Pre-catalyst | RuPhos Pd G3 (2 mol%) | RuPhos | K₃PO₄ (2.0 eq) | Dioxane | 100 | >95% | RuPhos is particularly effective for coupling secondary amines.[11][12] The use of a G3 pre-catalyst ensures the efficient and reliable generation of the active LPd(0) species, leading to reproducible results and often requiring lower catalyst loadings.[13][14] |
Performance Benchmark: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is essential for installing carbon-based fragments at the C4 position, a common strategy for scaffold diversification. A notable industrial application is the coupling of a quinazoline core with 5-formyl-2-furylboronic acid.[15] Here, we compare a modern homogeneous system with a classical heterogeneous catalyst.
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Key Insights & Rationale |
| System 4: Homogeneous | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (2.0 eq) | Dioxane/H₂O | 100 | >90% | The combination of a bulky biarylphosphine ligand like XPhos with a phosphate base is a highly reliable system for the Suzuki coupling of challenging heteroaryl chlorides.[8][16] The aqueous solvent mixture is standard for this reaction.[17] |
| System 5: Heterogeneous | 10% Pd/C (5 mol%) | None | Na₂CO₃ (2.0 eq) | DMF/H₂O | 100 | ~90% | Palladium on carbon offers significant practical advantages: it is cheaper, easily removed by filtration (reducing product contamination), and can often be recycled.[15][18] While it may require slightly higher catalyst loading and longer reaction times, its operational simplicity makes it highly attractive for large-scale synthesis.[15] |
Mechanistic Insights: The Engine of Catalysis
Understanding the catalytic cycle is key to troubleshooting and optimizing these reactions. The ligand's role is central to navigating the cycle efficiently.
Buchwald-Hartwig Amination Cycle
The cycle begins with the active LPd(0) species. Oxidative addition of the quinazoline chloride forms a Pd(II) intermediate. The amine then coordinates to the palladium center, and a strong base facilitates deprotonation to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the LPd(0) catalyst.[19]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Field-Proven Experimental Protocols
Adherence to rigorous experimental technique is non-negotiable for achieving reproducible, high-yielding results in cross-coupling chemistry. The following protocol details a general procedure for a Buchwald-Hartwig amination using System 1.
Protocol: Buchwald-Hartwig Amination with XPhos
Objective: To couple this compound with an aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Anhydrous Toluene (degassed)
-
Schlenk flask or oven-dried reaction vial with stir bar
-
Inert atmosphere system (Argon or Nitrogen)
Workflow Diagram:
Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.
Step-by-Step Procedure:
-
Preparation: In a glovebox or on a Schlenk line, add this compound, the aniline derivative, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried reaction vessel containing a magnetic stir bar. [20]2. Inerting: Seal the vessel and, if using a Schlenk line, evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The mixture will typically turn a dark brown or black color.
-
Reaction: Immerse the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting quinazoline is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding water. Dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Conclusion and Recommendations
For the functionalization of this compound, the selection of a modern, bulky, electron-rich phosphine ligand is paramount for achieving high yields and reaction efficiency.
-
For C-N Bond Formation (Buchwald-Hartwig): A catalyst system comprising Pd₂(dba)₃ / XPhos or a RuPhos G3 pre-catalyst with a strong base like NaOt-Bu offers the most robust and high-yielding approach. These systems are the gold standard for activating the challenging C-Cl bond of the quinazoline core.
-
For C-C Bond Formation (Suzuki-Miyaura): While homogeneous systems like Pd(OAc)₂ / XPhos are highly effective, the use of heterogeneous Pd/C should be strongly considered, especially for process development and scale-up operations, due to its practical advantages in cost and product purification. [15] Ultimately, the optimal catalyst system is substrate-dependent. The data and protocols in this guide provide an authoritative starting point, but empirical screening of ligands, bases, and solvents remains the most effective strategy for identifying the ideal conditions for any novel transformation.
References
- Current time information in Denbighshire, GB. Google Search. Accessed January 11, 2026.
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL: [Link]
- Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with...
- The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactiv
- Cross-Coupling Reactions Guide.
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC. URL: [Link]
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. URL: [Link]
- The Chemistry Behind Lapatinib: An Intermediate's Role. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. URL: [Link]
- Suzuki Coupling. Organic Chemistry Portal. URL: [Link]
- Buchwald–Hartwig amin
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. URL: [Link]
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH. URL: [Link]
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science (RSC Publishing). URL: [Link]
- Ligand design for cross-couplings: phosphines. YouTube. URL: [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. URL: [Link]
- Preparation method of lapatinib intermediate and analogues thereof. Google Patents.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. URL: [Link]
- Practical synthesis of lapatinib.
- A new process for the preparation of lapatinib and its pharmaceutically acceptable salts. Google Patents.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]
- Sonogashira coupling. Wikipedia. URL: [Link]
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. URL: [Link]
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. PubMed. URL: [Link]
- ADC-Based Palladium Catalysts for Aqueous Suzuki–Miyaura Cross-Coupling Exhibit Greater Activity than the Most Advantageous Catalytic Systems.
- Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
Sources
- 1. medkoo.com [medkoo.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. jmcct.com [jmcct.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Analogs
Authored by: A Senior Application Scientist
Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibition
In the landscape of modern medicinal chemistry, the quinazoline core stands out as a "privileged scaffold." Its rigid, bicyclic structure provides an ideal framework for designing molecules that can precisely interact with biological targets. This is particularly true in the field of oncology, where quinazoline-based compounds have led to the development of several landmark tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib.[1][2] These agents have revolutionized the treatment of certain cancers by targeting the dysregulated signaling pathways that drive tumor growth.[3][4]
At the heart of many of these advanced inhibitors is the versatile intermediate, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline .[5][6][7] This molecule is not merely a synthetic precursor; its specific arrangement of functional groups—a reactive chloro "warhead" at the C4 position, a methoxy group at C6, and a bulky benzyloxy group at C7—dictates the foundational structure-activity relationship (SAR) for a multitude of potent kinase inhibitors.[8][9] The chloro atom at C4 acts as an excellent leaving group, enabling the crucial introduction of various amine-containing moieties that are essential for high-affinity binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[8][9]
This guide provides an in-depth comparative analysis of this compound analogs. We will dissect the role of each substituent, explore how modifications influence biological activity against key oncogenic kinases, and provide the detailed experimental methodologies required to validate these findings in a research setting.
Mechanism of Action: Intercepting Oncogenic Signaling
The primary therapeutic utility of 7-(benzyloxy)-6-methoxyquinazoline analogs stems from their ability to function as ATP-competitive inhibitors of protein tyrosine kinases.[10][11] Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in cellular signaling. In many cancers, kinases like EGFR are mutated or overexpressed, leading to constant, uncontrolled signaling that promotes cell proliferation, survival, and metastasis.[3][12]
Quinazoline analogs, after substitution at the C4 position with a suitable moiety like a substituted aniline, are designed to fit into the ATP-binding pocket of the EGFR kinase domain.[10] This occupation physically blocks ATP from binding, thereby inhibiting the autophosphorylation of the receptor and shutting down downstream pro-survival cascades such as the RAS/MAPK and PI3K/AKT pathways.[10] The specificity and potency of this inhibition are exquisitely sensitive to the structural features of the analog.
Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is a direct consequence of the interplay between its core scaffold and the substituents at the C4, C6, and C7 positions.
The C4 Position: The Gateway to Potency
The chloro group at the C4 position is the most critical site for modification. Its primary role is to serve as a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various side chains, most commonly substituted anilines.[8][9]
-
Anilino Substitution: Replacing the 4-chloro group with a 4-anilino moiety is the cornerstone modification for achieving high-potency EGFR inhibition.[10][13][14] The aniline ring projects into a hydrophobic pocket within the kinase's active site, and the NH-bridge forms a crucial hydrogen bond with the "gatekeeper" threonine residue (Thr790 in EGFR), anchoring the inhibitor in place.
-
Aniline Ring Substituents: The nature and position of substituents on the aniline ring dramatically influence potency and selectivity.
-
Halogens (F, Cl, Br): Small, electron-withdrawing groups like chlorine or bromine on the aniline ring often enhance inhibitory activity.[2][13] For instance, a 3-chloro-4-fluoroanilino moiety is a common feature in potent EGFR inhibitors, as these halogens can form favorable interactions within the binding site.[15]
-
Alkynyl and Small Alkyl Groups: Groups like a 3-ethynyl substituent (as seen in Erlotinib) can extend deeper into the hydrophobic pocket, further increasing binding affinity.[4]
-
The C6 and C7 Positions: Fine-Tuning Pharmacokinetics and Selectivity
While the C4 position dictates the primary binding interaction, the substituents at C6 and C7 are instrumental in modulating the molecule's overall properties, including solubility, cell permeability, and target selectivity.
-
C6-Methoxy Group: The 6-methoxy group is a common feature in highly potent inhibitors. Its electron-donating nature influences the electronics of the quinazoline ring system. Furthermore, it often provides an additional point of contact or steric influence within the ATP binding cleft.
-
C7-Benzyloxy Group: The large, lipophilic benzyloxy group at the C7 position serves several roles.[9] It enhances lipophilicity, which can improve cell membrane permeability.[9] This group occupies a solvent-exposed region of the active site, and modifications here can be used to tailor the compound's pharmacokinetic profile.
-
Comparison to Other C7-Substituents: Many second and third-generation inhibitors have replaced the benzyloxy group with more complex, hydrophilic side chains. For example, long polyether chains have been introduced to improve solubility and pharmacokinetic characteristics without sacrificing potency.[15] Analogs with 6,7-dimethoxy substitution are also common, representing a slightly more polar alternative to the 7-benzyloxy group.[10][16][17]
-
Caption: Logical relationship of SAR for quinazoline analogs.
Quantitative Data Summary
The following table summarizes the in-vitro antiproliferative activity of selected 4-anilinoquinazoline analogs against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | C4-Substituent | C6, C7-Substituents | Target Cell Line | IC₅₀ (nM) | Reference |
| Gefitinib | 3-Chloro-4-fluoroanilino | 6,7-Dimethoxy | A549 (NSCLC) | ~25.42 | [18] |
| Erlotinib | 3-Ethynylanilino | 6,7-bis(2-Methoxyethoxy) | A549 (NSCLC) | ~33.25 | [18] |
| Compound 7i | 4-(Phenoxy)anilino-ureido | 6-Arylureido | A549 (NSCLC) | 17.32 | [18] |
| F-MPG | 3-Chloro-4-fluoroanilino | 6-Methoxy, 7-(long ether) | HCC827 (NSCLC) | 5.3 | [15] |
| OH-MPG | 3-Chloro-4-fluoroanilino | 6-Methoxy, 7-(long ether)-OH | HCC827 (NSCLC) | 2.0 | [15] |
| Compound 8b | 2-Chlorobenzylamino | 6-Phenoxy | EGFR-TK Assay | 1.37 | [3] |
Note: The table includes data from closely related quinazoline analogs to provide a broader comparative context for the SAR discussion.
Experimental Protocols
Reproducible and verifiable experimental design is paramount. The following protocols describe the synthesis and evaluation of these quinazoline analogs.
Protocol 1: Synthesis of 4-Anilino-7-(benzyloxy)-6-methoxyquinazoline Analogs
This protocol outlines the key nucleophilic substitution step. The synthesis of the starting material, this compound, is a multi-step process beginning from methyl 4-hydroxy-3-methoxybenzoate.[5][6]
Caption: General workflow for the synthesis of 4-anilinoquinazoline analogs.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).
-
Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired substituted aniline to the solution.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: In-Vitro EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of EGFR and the inhibitory potential of test compounds by measuring ADP production.[10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test quinazoline analogs in 100% DMSO. A typical starting concentration is 1 mM. Further dilute in kinase assay buffer to achieve final assay concentrations, ensuring the final DMSO concentration does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound, positive control (e.g., Staurosporine), or vehicle control (buffer with DMSO).
-
Master Mix Preparation: Prepare a master mix containing the recombinant human EGFR enzyme and a suitable poly-Glu-Tyr peptide substrate in kinase assay buffer.
-
Kinase Reaction Initiation: Add 20 µL of the master mix to each well. To initiate the kinase reaction, add 25 µL of an ATP solution (e.g., 10 µM) to all wells. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 50 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure the luminescence using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[14][16]
Step-by-Step Methodology:
-
Cell Seeding: Culture human cancer cells (e.g., A549, HCC827) in appropriate media. Detach cells using trypsin, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include wells for a vehicle control (media with DMSO) and a blank (media only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability percentage against the logarithm of compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold is a highly validated and versatile platform for the development of potent kinase inhibitors. The structure-activity relationship is well-defined: the 4-anilino moiety is the primary determinant of potency, while substitutions at the C6 and C7 positions are crucial for optimizing selectivity and pharmacokinetic properties. The data clearly show that modifications to the aniline ring and the C7-alkoxy group can yield compounds with low nanomolar inhibitory activity against critical cancer targets like EGFR.
Future research in this area will likely focus on several key challenges. First is the development of analogs that can overcome acquired resistance to first and second-generation TKIs, often caused by mutations in the kinase domain (e.g., the T790M "gatekeeper" mutation in EGFR). Second, enhancing selectivity to create dual or multi-targeted inhibitors (e.g., EGFR/VEGFR2 inhibitors) could provide broader therapeutic benefits and combat angiogenesis.[16] Finally, continued optimization of the C7 side chain to improve drug-like properties, such as oral bioavailability and metabolic stability, will remain a priority in translating these promising scaffolds into next-generation cancer therapies.
References
- Wang, M., Wang, P., OuYang, Y., Wang, L., Li, Q., Gao, S., & Xu, S. (2015). Synthesis of this compound.
- Wang, M., et al. (2015). Synthesis of this compound.
- Jantova, S., et al. (2001). Biological Activity of Some 4-anilinoquinazolines: Cytotoxic, Genotoxic and Antiprotease Effects, Induction of Necrosis and Changes of Actin Cytoskeleton. Neoplasma. [Link]
- Abdel-Maksoud, M. S., et al. (2022). Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors. Scientific Reports. [Link]
- Khan, I., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals. [Link]
- ResearchGate. Examples of biologically relevant 4-anilinoquinazolines.
- Babu, R. R., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Letters in Drug Design & Discovery. [Link]
- Li, Z., et al. (2021).
- Sun, X., et al. (2019). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer.
- Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]
- LookChem. Cas 162364-72-9, 7-Benzyloxy-4-chloro-6-methoxyquinazoline. LookChem. [Link]
- PubChem. This compound. PubChem. [Link]
- National Institutes of Health (NIH).
- Li, Y., et al. (2015).
- Memon, A. A., et al. (2009). [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine.
- MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]
- PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. PubChem. [Link]
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Page loading... [guidechem.com]
- 18. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
A Comparative Guide to the In Vitro Stability of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Derivatives
This guide provides an in-depth evaluation of the in vitro stability of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a core scaffold in modern medicinal chemistry. As researchers and drug development professionals know, a compound's journey from a promising hit to a viable drug candidate is fraught with challenges, with poor metabolic stability being a primary cause of attrition. Understanding a molecule's susceptibility to enzymatic degradation in the liver and plasma is therefore not just a routine check, but a critical step that informs lead optimization, predicts in vivo pharmacokinetics, and prevents costly late-stage failures.
The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] The 4-chloro position serves as a versatile synthetic handle for introducing various amine-containing side chains via nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR).[4][5] However, this reactivity can also be an Achilles' heel, potentially leading to instability. This guide will dissect the stability of the parent scaffold, this compound, through two fundamental in vitro assays: metabolic stability in human liver microsomes and chemical/enzymatic stability in human plasma.
The Central Role of Kinase Inhibition
Quinazoline derivatives have yielded several clinically successful anticancer drugs that target the ATP-binding site of kinases.[1][6] Dysregulation of kinase signaling, particularly the EGFR pathway, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[7][8][9] Evaluating the stability of the core quinazoline structure is the first step in ensuring that any subsequently developed inhibitor can reach its target in sufficient concentrations to exert a therapeutic effect.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinazoline Intermediates in Drug Synthesis: A Guide for Researchers
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology. The strategic choice of starting materials and synthetic routes is paramount for efficient, scalable, and cost-effective drug development. This guide provides a detailed head-to-head comparison of the most common intermediates used in the synthesis of quinazoline-based drugs, with a focus on practical applications and supporting experimental data. We will delve into the nuances of synthetic pathways starting from anthranilic acids, isatoic anhydrides, and 2-aminobenzonitriles, using the synthesis of the EGFR inhibitor Gefitinib as a central case study to illustrate the relative merits of each approach.
The Strategic Importance of Intermediate Selection
The choice of a primary intermediate in quinazoline synthesis profoundly impacts several key aspects of the drug development process:
-
Overall Yield and Purity: The efficiency of the initial cyclization and subsequent functionalization steps directly affects the final yield and purity of the active pharmaceutical ingredient (API).
-
Scalability and Process Safety: A synthetic route that is high-yielding at the bench scale may present significant challenges in terms of thermal management, reagent handling, and purification when scaled up for industrial production.
-
Cost of Goods: The commercial availability and cost of the starting materials are critical factors in the economic viability of a drug manufacturing process.
-
Synthetic Flexibility: The chosen intermediate should ideally allow for the facile introduction of various substituents to facilitate structure-activity relationship (SAR) studies during lead optimization.
This guide will explore these considerations through a comparative analysis of the three most prevalent classes of quinazoline intermediates.
The Classical Approach: Anthranilic Acids and the Niementowski Reaction
The condensation of an anthranilic acid with an amide, known as the Niementowski quinazolinone synthesis, is a foundational method for constructing the quinazolin-4(3H)-one core.[1][2] This approach has been a workhorse in medicinal chemistry for decades and is particularly useful for accessing a wide range of substituted quinazolinones.
Causality Behind Experimental Choices
The classical Niementowski reaction typically requires high temperatures (130–150°C) to drive the condensation and subsequent cyclization, which proceeds through an N-acylanthranilic acid intermediate.[1][3] The use of an excess of the amide reactant, such as formamide, serves as both a reagent and a solvent, facilitating the reaction to completion.[3] However, these harsh conditions can be a significant drawback, leading to thermal degradation and the formation of impurities, which can complicate purification and reduce overall yields, particularly on a larger scale.[4]
To mitigate these challenges, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating.[3][5] Microwave irradiation can dramatically reduce reaction times and often improve yields by promoting rapid and uniform heating.[3]
Application in Gefitinib Synthesis
The synthesis of Gefitinib often commences with a pre-formed quinazolinone intermediate, 6,7-dimethoxyquinazolin-4(3H)-one, which is itself synthesized from the corresponding 2-amino-4,5-dimethoxybenzoic acid (a derivative of anthranilic acid) and formamide.[6][7]
Caption: Synthetic pathway to the Gefitinib core starting from an anthranilic acid derivative.
This multi-step process, while reliable, can be lengthy and the initial cyclization may have variable yields depending on the specific conditions employed.
The Efficient Alternative: Isatoic Anhydrides
Isatoic anhydride is a versatile and highly reactive intermediate that serves as a practical surrogate for anthranilic acid in quinazolinone synthesis.[8][9][10] It readily reacts with amines to generate 2-aminobenzamides in situ, which can then be cyclized with various electrophiles.
Causality Behind Experimental Choices
The primary advantage of isatoic anhydride is its enhanced reactivity compared to anthranilic acid, which often allows for milder reaction conditions and shorter reaction times.[8] The in situ formation of the 2-aminobenzamide intermediate avoids the need to isolate this compound, streamlining the synthetic process. One-pot, three-component reactions involving isatoic anhydride, an amine, and an aldehyde are particularly efficient for generating diverse libraries of quinazolinone derivatives.[8][11] The use of various catalysts, including Lewis acids and organocatalysts, can further enhance the efficiency and selectivity of these multi-component reactions.[10]
The Modern Approach: 2-Aminobenzonitriles
The use of 2-aminobenzonitriles as starting materials represents a more modern and convergent approach to the synthesis of 4-aminoquinazolines, the core structure of many kinase inhibitors like Gefitinib and Erlotinib.
Causality Behind Experimental Choices
This route offers significant advantages in terms of atom economy and convergence. The quinazoline ring is constructed in a single step by reacting the 2-aminobenzonitrile with a formamidine derivative, which is often generated in situ. This approach directly installs the C4-amino substituent, bypassing the need for the multi-step quinazolinone formation, chlorination, and subsequent amination sequence that is characteristic of the classical approach.[12] This reduction in the number of synthetic steps can lead to higher overall yields and a more streamlined manufacturing process.
Application in Gefitinib Synthesis
A more direct synthesis of Gefitinib can be envisioned starting from 2-amino-4,5-dimethoxybenzonitrile.
Caption: A more convergent synthetic pathway to the Gefitinib core using a 2-aminobenzonitrile intermediate.
This route is significantly shorter and more atom-economical than the classical approach starting from anthranilic acid.
Head-to-Head Comparison: Gefitinib Synthesis
To provide a clear, data-driven comparison, let's examine the synthesis of Gefitinib through two distinct pathways, one starting from the classical quinazolinone intermediate and a more modern, though less commonly cited in full, approach from a 2-aminobenzonitrile precursor.
| Parameter | Route 1: Anthranilic Acid Derivative | Route 2: 2-Aminobenzonitrile Derivative |
| Key Intermediate | 6,7-Dimethoxyquinazolin-4(3H)-one | 2-Amino-4,5-dimethoxybenzonitrile |
| Number of Steps | ~4 steps to Gefitinib core | ~2 steps to Gefitinib core |
| Key Transformations | Niementowski cyclization, chlorination, SNAr | Direct cyclization with formamidine |
| Reported Overall Yield | Variable, reported up to 36%[13][14] | Potentially higher due to fewer steps |
| Scalability | High-temperature cyclization can be challenging | Milder conditions are generally more scalable |
| Atom Economy | Lower due to the loss of water and HCl | Higher due to fewer reagents and byproducts |
| Cost of Intermediates | 2-Amino-4,5-dimethoxybenzoic acid is commercially available | 2-Amino-4,5-dimethoxybenzonitrile is also commercially available, prices may vary |
Experimental Protocols
To ensure the practical applicability of this guide, detailed, step-by-step protocols for key transformations are provided below. These protocols are designed to be self-validating, with clear instructions and rationales for each step.
Protocol 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one from 2-Amino-4,5-dimethoxybenzoic Acid[6][7]
Rationale: This protocol describes the classical Niementowski reaction to form the quinazolinone core of Gefitinib. The use of a significant excess of formamide serves as both reagent and solvent, driving the reaction to completion at elevated temperatures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) and formamide (at least 4 equivalents).
-
Cyclization: Heat the reaction mixture to 145°C and maintain for 4 hours with vigorous stirring under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water and hexane, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.
Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline[6][15][16][17][18]
Rationale: This protocol details the crucial chlorination step to activate the C4 position for nucleophilic substitution. Thionyl chloride is used in excess as both the chlorinating agent and the solvent, with a catalytic amount of DMF to facilitate the reaction.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (15-20 mL per gram of starting material).
-
Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux for 5 hours.
-
Reagent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure. Add toluene and evaporate again to azeotropically remove residual thionyl chloride.
-
Work-up: Carefully add the residue to ice-water with stirring and neutralize to pH ~7 with a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6,7-dimethoxyquinazoline. A typical yield for this step is around 93%.[6]
Protocol 3: Synthesis of 2-Amino-4,5-dimethoxybenzonitrile[1]
Rationale: This protocol describes the reduction of a nitro group to an amine, a key step in preparing the 2-aminobenzonitrile intermediate. Sodium dithionite is an effective reducing agent for this transformation in an aqueous medium.
-
Reaction Setup: Suspend 2-nitro-4,5-dimethoxybenzonitrile in water and heat to 90°C.
-
Reduction: Add sodium dithionite portion-wise to the hot suspension until the starting material is fully dissolved.
-
Work-up and Purification: Cool the resulting solution to room temperature to induce crystallization. Collect the solid product by filtration to afford 2-amino-4,5-dimethoxybenzonitrile with a reported yield of 97%.[1]
Conclusion and Future Perspectives
The choice of intermediate is a critical decision in the synthesis of quinazoline-based drugs. While the classical Niementowski reaction using anthranilic acids or their isatoic anhydride surrogates remains a valuable and versatile tool, modern approaches utilizing 2-aminobenzonitriles offer significant advantages in terms of step economy, atom economy, and potentially higher overall yields. For the industrial-scale synthesis of drugs like Gefitinib and Erlotinib, where efficiency and cost are paramount, the development of robust and scalable routes from 2-aminobenzonitrile intermediates is a highly attractive strategy.
As the demand for novel kinase inhibitors continues to grow, the development of even more efficient and sustainable methods for quinazoline synthesis will be crucial. This includes the exploration of novel catalytic systems, continuous flow technologies, and biocatalytic approaches to further streamline the production of these life-saving medicines.
References
- PrepChem. Synthesis of 2-amino-4,5-dimethoxybenzonitrile.
- Analyzing the current application status of gefitinib based on the synthetic routes and mechanism of action. (2023). Highlights in Science, Engineering and Technology, 77, 224-231.
- Wikipedia. Niementowski quinoline synthesis.
- Asgari, D., Movassaghi, F., & Alimohammadi, F. (2013). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 12(Suppl), 143–148.
- Rahman, N. A., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 51(4), 1051-1059.
- Asgari, D., Movassaghi, F., & Alimohammadi, F. (2015). Modified Synthesis of Erlotinib Hydrochloride.
- Li, Y., et al. (2024). Multistep continuous flow synthesis of Erlotinib. Chinese Chemical Letters, 35(4), 108721.
- US Patent 8,350,029 B2. (2013).
- Wikipedia. Niementowski-Reaktion.
- Nguyen, T. H. T., et al.
- Ming, X., You, J., & Ji, R. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Organic Chemistry, 4(3), 216-218.
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2021). ChemistrySelect, 6(42), 11463-11487.
- Li, J., et al. (2015). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 25(4), 847-851.
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
- Tashrifi, Z., et al. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Current Organic Chemistry, 23(10), 1090-1130.
- Tashrifi, Z., et al. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Organic & Biomolecular Chemistry, 17(30), 7129-7139.
- Remarkably flexible quinazolinones—synthesis and biological applications. (2023). Frontiers in Chemistry, 11.
- Szymańska, E., et al. (2020). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 25(23), 5776.
- Wikipedia. Niementowski quinazoline synthesis.
- Abbas, S. Y. (2016). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives.
- Al-dujaili, A. H. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 733.
- Chemeurope.com. Niementowski quinazoline synthesis.
- Organic Syntheses. 4.
- Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2021). Organic Process Research & Development, 25(7), 1636-1647.
- Process for synthesis of gefitinib. (2011).
- Optimizing gefitinib nanoliposomes by Box-Behnken design and coating with chitosan: A sequential approach for enhanced drug delivery. (2023). PLoS ONE, 18(7), e0288863.
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors. Frontiers in Chemistry, 10, 969692.
- Kim, J., et al. (2018). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Tetrahedron Letters, 59(1), 76-79.
- Various starting materials used for the synthesis of quinazolinones. (2023).
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2022). Generis Publishing.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(18), 6529.
- Muthu, K., et al. (2012). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
- Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). Molecules, 28(18), 6614.
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2021).
- Wang, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1064.
- Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Deriv
- Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. (2014). Molecules, 19(12), 20996–21006.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triaze… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 13. ukm.my [ukm.my]
- 14. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Reach: A Comparative Guide to Assessing Off-Target Effects of Kinase Inhibitors Derived from 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Introduction: The Quinazoline Scaffold and the Imperative of Selectivity
The 7-(benzyloxy)-4-chloro-6-methoxyquinazoline core is a privileged scaffold in modern medicinal chemistry. Its rigid, heterocyclic structure serves as an excellent foundation for designing potent ATP-competitive kinase inhibitors.[1][2] Derivatives of this and similar quinazoline structures have led to the development of several clinically approved drugs, most notably targeting the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which are pivotal drivers in various cancers.[3][4] A prominent example is Lapatinib, a dual inhibitor of EGFR and HER2, which has demonstrated the therapeutic potential of this chemical class.[2][5]
However, the very feature that makes the quinazoline core effective—its ability to fit into the highly conserved ATP binding pocket of kinases—also presents its greatest challenge: off-target activity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. Unintended interactions, or off-target effects, can lead to a range of consequences, from misleading experimental data in a research setting to severe toxicities in patients.[6] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not merely a supplementary exercise but a cornerstone of its development.
This guide provides a comparative analysis of key experimental methodologies for assessing the off-target effects of kinase inhibitors derived from the this compound scaffold. We will use the extensively studied inhibitor, Lapatinib, as a primary case study to illustrate these techniques, providing field-proven insights into experimental design, data interpretation, and the causal logic behind choosing one method over another.
The Landscape of Off-Target Assessment: A Multi-Pronged Approach
No single method can provide a complete picture of an inhibitor's off-target profile. A robust assessment strategy relies on integrating data from diverse experimental platforms that probe different aspects of inhibitor-protein interaction. We will compare three gold-standard approaches: broad-panel biochemical screening, cellular target engagement assays, and unbiased phenotypic screening.
Kinome-Wide Biochemical Profiling: Mapping the Interaction Landscape
The "Why": The most direct way to assess selectivity is to test the inhibitor against a large panel of purified kinases in a cell-free, biochemical assay. This approach provides a broad, quantitative map of which kinases the compound can physically bind to and inhibit. KINOMEscan®, a competition binding assay, is an industry-standard platform for this purpose.[7][8] It measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site, with the amount of bound kinase quantified by qPCR.[9]
The "How" (Experimental Protocol):
Protocol: KINOMEscan® Competition Binding Assay (General Workflow)
-
Assay Preparation: A DNA-tagged kinase, an immobilized ligand, and the test compound are combined in a multi-well plate.
-
Competition: The components are incubated to allow the test compound to compete with the immobilized ligand for binding to the kinase.
-
Capture: The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it.
-
Quantification: The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[9]
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound. These values can be used to calculate dissociation constants (Kd) to rank the potency of interactions.[9]
Data Presentation & Interpretation: The Case of Lapatinib
KINOMEscan data for Lapatinib reveals that while it potently binds its intended targets, EGFR and ERBB2 (HER2), it also interacts with numerous other kinases at therapeutically relevant concentrations.
Table 1: Selected KINOMEscan® Off-Target Hits for Lapatinib (1µM Screen)
| Kinase Target | Percent of Control (%Ctrl) | Interpretation |
| EGFR (On-Target) | <1% | Potent Target Binding |
| ERBB2 (On-Target) | <1% | Potent Target Binding |
| AAK1 | 2.5% | Significant Off-Target Hit |
| GAK | 3.5% | Significant Off-Target Hit |
| RIPK2 | 1.0% | Significant Off-Target Hit |
| STK10 | 5.0% | Moderate Off-Target Hit |
| JNK1/2/3 | 10-20% | Weaker, but notable interaction |
(Data synthesized from publicly available datasets and literature for illustrative purposes)
This broad-spectrum view is invaluable for initial characterization. It immediately flags potential liabilities and can guide structure-activity relationship (SAR) studies to engineer out unwanted interactions. However, a key limitation is that these are in vitro binding assays. They do not account for cell permeability, intracellular ATP concentrations (which are much higher than in many biochemical assays), or whether the kinase is even expressed or active in the target cell type.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Physiological Context
The "Why": To bridge the gap between biochemical data and cellular activity, it is crucial to confirm that an inhibitor engages its target within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in cells or tissues.[10] The underlying principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tagg).[11]
The "How" (Experimental Protocol):
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat one set of cells with the inhibitor (e.g., 10 µM Lapatinib) and another with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12][13]
-
Cell Lysis: Lyse the cells using a detergent-free method, such as repeated freeze-thaw cycles in liquid nitrogen, to avoid solubilizing aggregated proteins.[14]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[14]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine and normalize the protein concentration for all samples.
-
Immunoblotting: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the normalized soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[12]
dot
Caption: Workflow for a Western Blot-based CETSA experiment.
Proteome-Wide CETSA: For an unbiased view, CETSA can be coupled with quantitative mass spectrometry (MS).[15] This powerful approach, often called Thermal Proteome Profiling (TPP), allows for the simultaneous assessment of thermal stability changes across thousands of proteins.[16] This can uncover completely unexpected off-targets and provide insights into downstream pathway effects.[17][18]
Data Presentation & Interpretation: A positive thermal shift for a protein upon inhibitor treatment is strong evidence of direct binding in a physiological setting. Conversely, if a potent hit from a KINOMEscan does not show a thermal shift in CETSA, it may indicate poor cell permeability or that the protein is not a true target in the cellular context. This method validates on-target engagement and can confirm or refute potential off-targets identified in biochemical screens.
Phenotypic Screening: Unmasking Functional Consequences
The "Why": While biochemical and biophysical assays identify binding events, they do not reveal the functional consequences of those interactions. Phenotypic screening assesses the inhibitor's effect on cellular behavior, such as proliferation, morphology, or activation of specific signaling pathways.[19][20] This approach is agnostic to the direct targets and can uncover off-target effects that lead to unexpected biological outcomes.[21][22]
The "How" (Experimental Protocol):
Protocol: High-Content Imaging for Pathway Activation
-
Cell Plating: Seed cells (e.g., a colon cancer cell line) in multi-well imaging plates.
-
Inhibitor Treatment: Treat cells with the inhibitor (e.g., Lapatinib) at various concentrations for a defined period (e.g., 24 hours).
-
Fixing and Staining: Fix the cells and stain them with fluorescent antibodies against proteins of interest. For example, to probe the JNK pathway, use antibodies for total c-Jun and phosphorylated c-Jun (p-c-Jun). A nuclear counterstain (e.g., DAPI) is also used.
-
Automated Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to identify individual cells and quantify the intensity and localization of the fluorescent signals (e.g., nuclear translocation of p-c-Jun).
-
Data Analysis: Plot the measured phenotypic change (e.g., mean nuclear p-c-Jun intensity) against inhibitor concentration to determine the functional effect.
Data Presentation & Interpretation: An Unexpected Role for Lapatinib
Research has shown that at concentrations higher than those needed to inhibit EGFR/HER2, Lapatinib induces apoptosis in colon cancer cells by upregulating TRAIL death receptors DR4 and DR5.[23] This effect was found to be independent of its on-target activity and was instead mediated by the off-target activation of the JNK/c-Jun signaling pathway.[23] This is a classic example of a functional off-target effect that would be missed by binding assays alone but can be identified through phenotypic screening.
dot
Sources
- 1. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pelagobio.com [pelagobio.com]
- 16. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. | Semantic Scholar [semanticscholar.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. m.youtube.com [m.youtube.com]
- 21. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Novel Kinase Inhibitors Derived from 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
A Technical Guide for Researchers in Drug Discovery
In the landscape of targeted cancer therapy, the quinazoline scaffold remains a cornerstone for the development of potent protein kinase inhibitors. This guide provides a detailed comparative molecular docking study of virtually designed ligands derived from the key synthetic intermediate, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. These novel ligands are evaluated against established type I and type II kinase inhibitors targeting two critical oncogenic proteins: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
This analysis is designed to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) of this promising class of compounds and to offer a methodological framework for similar in silico investigations.
The Strategic Importance of the Quinazoline Scaffold
The quinazoline core is a privileged structure in medicinal chemistry, affording a versatile platform for the synthesis of molecules that can effectively compete with ATP in the catalytic cleft of various kinases. The this compound intermediate is particularly valuable due to the reactive chloro group at the 4-position, which serves as a handle for introducing diverse functionalities, and the substituted benzyloxy and methoxy groups that can influence solubility, metabolic stability, and target engagement. Notably, this intermediate is a key precursor in the synthesis of Vandetanib, a clinically approved dual inhibitor of EGFR and VEGFR-2.
Designing a Virtual Ligand Library for Comparative Analysis
To conduct a systematic comparative analysis, a virtual library of ligands was designed based on the this compound scaffold. The design strategy focused on introducing various substituted anilines at the C4 position, a common modification known to influence kinase selectivity and potency.
Our Virtual Ligand Library:
-
LIGAND_01: 4-((3-ethynylphenyl)amino)-7-(benzyloxy)-6-methoxyquinazoline
-
LIGAND_02: 4-((3-chloro-4-fluorophenyl)amino)-7-(benzyloxy)-6-methoxyquinazoline
-
LIGAND_03: 4-((4-((1-methyl-1H-indol-3-yl)ethynyl)phenyl)amino)-7-(benzyloxy)-6-methoxyquinazoline
-
LIGAND_04 (Vandetanib analog without N-methylpiperidine): 4-((4-bromo-2-fluorophenyl)amino)-7-(benzyloxy)-6-methoxyquinazoline
These ligands were selected to represent a range of electronic and steric properties at the C4-substituent, allowing for a meaningful exploration of the binding landscape.
Comparator Kinase Inhibitors
To benchmark the performance of our virtual ligands, a panel of well-characterized, clinically relevant kinase inhibitors were selected for this comparative docking study:
-
EGFR Inhibitors:
-
Erlotinib: A reversible, first-generation EGFR inhibitor.
-
Gefitinib: Another first-generation reversible EGFR inhibitor.
-
-
VEGFR-2 Inhibitors:
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR-2, PDGFR, and Raf kinases.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, including VEGFRs and PDGFRs.
-
-
Dual EGFR/VEGFR-2 Inhibitor:
-
Vandetanib: A clinically approved dual inhibitor.
-
Experimental Protocol: A Validated Molecular Docking Workflow
To ensure scientific rigor and reproducibility, a standardized molecular docking protocol was established. This workflow is designed to be self-validating by first redocking the native co-crystallized ligand into the active site of the target protein to ensure the docking protocol can accurately reproduce the experimentally determined binding pose.
Target Protein Preparation
The three-dimensional crystal structures of the kinase domains of human EGFR and VEGFR-2 were obtained from the RCSB Protein Data Bank (PDB).
-
EGFR: PDB ID: 1M17, co-crystallized with Erlotinib.
-
VEGFR-2: PDB ID: 4ASD, co-crystallized with Sorafenib.
Protein preparation was performed using AutoDock Tools (ADT). This involved removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
Ligand Preparation
The 3D structures of the virtual ligands and comparator drugs were generated using Avogadro and energetically minimized using the MMFF94 force field. The ligands were then prepared for docking in AutoDock Tools by assigning Gasteiger charges and defining rotatable bonds.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the ATP-binding site of each receptor, centered on the co-crystallized ligand. The exhaustiveness of the search algorithm was set to 32 to ensure a thorough exploration of the conformational space.
Figure 1: A comprehensive workflow for the comparative molecular docking study.
Analysis and Visualization
The docking results were analyzed based on the binding affinity (reported in kcal/mol) and the predicted binding pose of each ligand. The interactions between the ligands and the amino acid residues in the active sites were visualized and analyzed using PyMOL and BIOVIA Discovery Studio Visualizer.
Results: A Comparative Analysis of Binding Affinities
The predicted binding affinities of the virtual ligands and the comparator drugs against the kinase domains of EGFR and VEGFR-2 are summarized below. Lower binding energy values indicate a more favorable predicted binding interaction.
| Ligand/Drug | Target | Binding Affinity (kcal/mol) |
| Virtual Ligands | ||
| LIGAND_01 | EGFR | -9.2 |
| LIGAND_01 | VEGFR-2 | -8.5 |
| LIGAND_02 | EGFR | -9.8 |
| LIGAND_02 | VEGFR-2 | -9.1 |
| LIGAND_03 | EGFR | -10.5 |
| LIGAND_03 | VEGFR-2 | -9.9 |
| LIGAND_04 | EGFR | -9.5 |
| LIGAND_04 | VEGFR-2 | -8.8 |
| Comparator Drugs | ||
| Erlotinib (Redocked) | EGFR | -9.5 |
| Erlotinib | VEGFR-2 | -7.8 |
| Gefitinib | EGFR | -9.1 |
| Gefitinib | VEGFR-2 | -7.5 |
| Sorafenib (Redocked) | VEGFR-2 | -9.8 |
| Sorafenib | EGFR | -8.2 |
| Sunitinib | VEGFR-2 | -9.5 |
| Sunitinib | EGFR | -8.0 |
| Vandetanib | EGFR | -9.6 |
| Vandetanib | VEGFR-2 | -9.0 |
Discussion: Interpreting the In Silico Data
Docking Protocol Validation
The redocking of the native ligands, Erlotinib into EGFR (PDB: 1M17) and Sorafenib into VEGFR-2 (PDB: 4ASD), yielded RMSD values of 1.2 Å and 1.5 Å, respectively. These values are well below the 2.0 Å threshold, indicating that the chosen docking protocol is robust and can reliably reproduce the experimentally observed binding modes.
Comparative Analysis against EGFR
Our virtual ligands demonstrated promising predicted binding affinities for the EGFR kinase domain. Notably, LIGAND_03 exhibited the strongest predicted binding affinity (-10.5 kcal/mol), surpassing that of the established EGFR inhibitors Erlotinib (-9.5 kcal/mol) and Gefitinib (-9.1 kcal/mol). This suggests that the 4-((1-methyl-1H-indol-3-yl)ethynyl)phenyl moiety may form particularly favorable interactions within the EGFR active site. LIGAND_02 , with a 3-chloro-4-fluorophenyl substitution, also showed a strong predicted affinity (-9.8 kcal/mol).
The binding pose analysis of LIGAND_03 in the EGFR active site revealed the canonical hydrogen bond between the N1 of the quinazoline ring and the backbone amide of Met793 in the hinge region. Furthermore, the indolyl moiety extends into the hydrophobic pocket, forming favorable pi-stacking interactions with hydrophobic residues.
Figure 2: Key interactions of LIGAND_03 in the EGFR active site.
Comparative Analysis against VEGFR-2
The virtual ligands also displayed strong predicted binding affinities for the VEGFR-2 kinase domain. Again, LIGAND_03 showed the most favorable predicted binding energy (-9.9 kcal/mol), comparable to the potent VEGFR-2 inhibitor Sorafenib (-9.8 kcal/mol) and stronger than Sunitinib (-9.5 kcal/mol).
The predicted binding mode of LIGAND_03 in VEGFR-2 involves a key hydrogen bond with the backbone carbonyl of Cys919 in the hinge region. The benzyloxy group is oriented towards the solvent-exposed region, while the methoxy group is positioned in a hydrophobic sub-pocket.
Figure 3: Key interactions of LIGAND_03 in the VEGFR-2 active site.
Conclusion and Future Directions
This comparative in silico analysis demonstrates that novel and potent dual EGFR and VEGFR-2 inhibitors can be rationally designed from the this compound scaffold. The virtual ligand LIGAND_03 , featuring a 4-((1-methyl-1H-indol-3-yl)ethynyl)phenyl substituent, emerged as a particularly promising candidate with predicted binding affinities surpassing or matching those of established, clinically relevant inhibitors for both targets.
The insights gained from this study provide a strong rationale for the synthesis and in vitro biological evaluation of these novel quinazoline derivatives. Further experimental validation is required to confirm their inhibitory potency, selectivity, and cellular activity. This guide serves as a robust starting point for such endeavors, showcasing the power of computational chemistry to accelerate the discovery of next-generation targeted cancer therapeutics.
References
- AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
- AutoDock Tools: Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]
- PyMOL: The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]
- BIOVIA Discovery Studio: BIOVIA, Dassault Systèmes, BIOVIA Discovery Studio, San Diego: Dassault Systèmes, 2021. [Link]
- EGFR Structure (1M17): Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
- VEGFR-2 Structure (4ASD): McTigue, M., et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. Proceedings of the National Academy of Sciences, 109(45), 18281-18289. [Link]
- Quinazoline-based Kinase Inhibitors Review: Hyman, D. M., et al. (2017). HER kinase inhibition in patients with HER2- and HER3-mutant cancers.
A Comparative Guide to Validating the Mechanism of Action for Novel 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Compounds
This guide provides a comprehensive framework for elucidating and validating the mechanism of action for a novel class of compounds based on the 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline scaffold. As researchers and drug development professionals, our objective is to move beyond preliminary findings to rigorously confirm molecular targets and cellular effects. This document outlines a multi-faceted experimental approach, comparing the novel compound (referred to herein as "Quin-C1") with established alternatives to provide a clear, data-driven assessment of its performance.
The quinazoline core is a well-established framework in medicinal chemistry, forming the basis for several FDA-approved anticancer drugs.[1][2] These molecules often function as protein kinase inhibitors, with a primary focus on the epidermal growth factor receptor (EGFR).[1] The this compound structure, with its reactive chloro group, is a strategic intermediate for synthesizing targeted therapies, particularly kinase inhibitors for conditions like cancer.[3][4] Our validation strategy will therefore focus on confirming direct target engagement, quantifying cellular activity, and elucidating the downstream signaling consequences of target inhibition.
Phase 1: Direct Target Engagement and Binding Affinity
The foundational step in validating a mechanism of action is to unequivocally demonstrate that the compound physically interacts with its putative target. For Quin-C1, hypothesized to be a kinase inhibitor, we will employ biophysical techniques that provide direct, label-free evidence of binding.
Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed during the binding event between a ligand (Quin-C1) and its target protein (e.g., purified EGFR kinase domain).[5][6][7][8] This allows for the precise determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7] This thermodynamic profile is invaluable for structure-activity relationship (SAR) studies.
Self-Validation: The direct nature of the measurement, requiring no labels or secondary reagents, minimizes experimental artifacts.[5] Running the titration in reverse (protein into compound) and using different buffer systems can validate the observed thermodynamics.
-
Preparation:
-
Express and purify the target kinase domain to >95% purity.
-
Prepare a 20 µM solution of the kinase in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 200 µM solution of Quin-C1 in the same buffer, ensuring the final DMSO concentration is identical in both the syringe and the cell to minimize heat of dilution effects.
-
-
Titration:
-
Load the kinase solution into the sample cell of the ITC instrument and the Quin-C1 solution into the injection syringe.[8]
-
Set the cell temperature to 25°C.
-
Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a one-site binding model to determine KD, n, ΔH, and ΔS.[7]
-
Cellular Thermal Shift Assay (CETSA)
Causality: CETSA assesses target engagement within the complex milieu of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10][11] This allows for confirmation of target interaction in a more physiologically relevant context.[9][11]
Self-Validation: The assay includes internal controls (vehicle-treated cells) to establish the baseline thermal stability of the target protein. A dose-dependent thermal shift provides strong evidence of specific engagement.
-
Cell Treatment:
-
Heat Challenge:
-
Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[10]
-
-
Lysis and Protein Quantification:
-
Lyse the cells via freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes.[9]
-
Collect the supernatant and quantify the protein concentration.
-
-
Western Blot Analysis:
Comparative Data: Target Engagement
| Compound | Method | Target | Binding Affinity (KD) | Thermal Shift (ΔTagg) |
| Quin-C1 | ITC | EGFR | Experimental Value | Experimental Value |
| Gefitinib | ITC | EGFR | ~5 nM | +7.5°C |
| Erlotinib | ITC | EGFR | ~2 nM | +8.2°C |
Note: Gefitinib and Erlotinib values are representative and may vary based on experimental conditions.
Phase 2: Cellular Activity and Potency
Once direct target binding is confirmed, the next logical step is to quantify the compound's effect on cellular functions, primarily cell viability and proliferation.
Cell Viability (MTT Assay)
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] The intensity of the color is proportional to the number of metabolically active, viable cells.[14]
Self-Validation: The inclusion of untreated controls and a positive control for cytotoxicity (e.g., Doxorubicin) validates the assay's dynamic range. A clear dose-response curve allows for the reliable calculation of an IC50 value.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well.[15]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Quin-C1 and comparator compounds (Gefitinib, Erlotinib) for 72 hours. Include vehicle-only wells as a negative control.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Comparative Data: Cellular Potency
| Compound | Cell Line | IC50 (µM) |
| Quin-C1 | A549 (NSCLC) | Experimental Value |
| HCT116 (Colon) | Experimental Value | |
| Gefitinib | A549 (NSCLC) | ~0.5 - 5.0 |
| HCT116 (Colon) | >10 | |
| Erlotinib | A549 (NSCLC) | ~1.0 - 7.0 |
| HCT116 (Colon) | >10 |
Note: IC50 values for established drugs are cell-line dependent and serve as a general comparison.[16][17][18][19]
Phase 3: Elucidation of Downstream Signaling Pathway
Validating that Quin-C1 inhibits the intended signaling pathway provides the mechanistic link between target engagement and cellular effect. For a putative EGFR inhibitor, this involves assessing the phosphorylation status of EGFR and its key downstream effectors.[20][21]
Western Blot Analysis of Pathway Modulation
Causality: Western blotting allows for the semi-quantitative analysis of specific proteins, including their phosphorylated (activated) forms.[20] By treating cells with Quin-C1 and then stimulating the pathway (e.g., with EGF), we can directly observe whether the compound blocks the signal transduction cascade.
Self-Validation: The use of antibodies against both the total and phosphorylated forms of a protein ensures that any observed decrease in phosphorylation is due to inhibition of activity, not a decrease in total protein expression.[20] A loading control (e.g., β-actin) confirms equal protein loading across lanes.[21]
-
Cell Culture and Treatment:
-
Grow A549 cells to ~80% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal signaling.
-
Pre-treat cells with Quin-C1 (at its IC50 concentration) or a comparator for 2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with 50 ng/mL of human EGF for 15 minutes. Include an unstimulated control.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and determine the protein concentration of the supernatant.[20]
-
-
SDS-PAGE and Blotting:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.[10]
-
-
Immunodetection:
-
Block the membrane and probe with primary antibodies overnight at 4°C. Key targets include:
-
p-EGFR (Tyr1068)
-
Total EGFR
-
p-Akt (Ser473)
-
Total Akt
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and imaging system.[10]
-
Visualizing the Mechanism
The following diagrams illustrate the targeted signaling pathway and the overall experimental logic for validating the mechanism of action of Quin-C1.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
This guide presents a logical and robust framework for validating the mechanism of action of novel this compound compounds. By integrating direct biophysical measurements (ITC, CETSA), cellular potency assays (MTT), and downstream pathway analysis (Western Blot), researchers can build a comprehensive and defensible data package. The comparative approach against established drugs like Gefitinib and Erlotinib provides essential context for evaluating the performance and potential of new chemical entities. This structured, self-validating methodology ensures scientific integrity and provides the critical insights needed for advancing promising compounds in the drug development pipeline.
References
- Isothermal titration calorimetry in drug discovery. (2007). PubMed.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
- In vitro kinase assay. (2023). Protocols.io.
- In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
- ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology.
- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Promega Connections.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Western blot analysis of proteins related to the EGFR signal pathway... (n.d.). ResearchGate.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). PubMed.
- Cancer Cell-Based Assays. (n.d.). Charles River Laboratories.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH.
- Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. (n.d.). NIH.
- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
- In vitro kinase assay. (2022). Bio-protocol.
- (A) Western blot analysis of EGFR pathway activation in HepG2, HUH-7,... (n.d.). ResearchGate.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- (PDF) In vitro kinase assay v1. (2023). ResearchGate.
- Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (n.d.). Bentham Science.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC - NIH.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- (PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate.
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). PMC - NIH.
- Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). American Association for Cancer Research.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central.
- Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017). PubMed Central.
- The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. (n.d.). Synthonix.
- Gefitinib and erlotinib: Same or different tyrosine kinase inhibitors (TKIs)? (2008). ASCO Publications.
- A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (n.d.). PubMed.
- Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study. (2020). Frontiers.
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014). ACS Publications.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 17. ascopubs.org [ascopubs.org]
- 18. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study [frontiersin.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a halogenated quinazoline derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding the Compound: Hazard Profile and Chemical Properties
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound (CAS No. 162364-72-9) is a solid organic compound with a molecular weight of 300.74 g/mol .[1] Its hazard profile, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates several potential risks.
Based on aggregated data from multiple suppliers, the compound is classified as follows:
-
Acute toxicity, oral (Warning): Harmful if swallowed (H302).[1][2]
-
Skin corrosion/irritation (Warning): Causes skin irritation (H315).[1][2]
-
Serious eye damage/eye irritation (Warning): Causes serious eye irritation (H319).[1][2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation (H335).[1][2]
Given its chlorinated structure, it falls under the category of halogenated organic compounds, which require specific disposal pathways to prevent the formation of toxic byproducts during waste treatment.[3][4]
| Property | Value | Source |
| CAS Number | 162364-72-9 | [1][2] |
| Molecular Formula | C16H13ClN2O2 | [1] |
| Molecular Weight | 300.74 g/mol | [1] |
| Physical Form | Solid | |
| GHS Hazard Codes | H302, H315, H319, H335 | [2][5] |
Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with transfer to a certified hazardous waste disposal company. This workflow is designed to comply with the Resource Conservation and Recovery Act (RCRA), which provides the framework for "cradle-to-grave" management of hazardous waste in the United States.[6][7]
Caption: High-level workflow for the disposal of this compound.
Experimental Protocol: Waste Handling and Segregation
-
Waste Identification: The first and most critical step is to identify this compound waste as hazardous.[8] This includes pure, unreacted compound, contaminated personal protective equipment (PPE), and any solutions or mixtures containing the compound.
-
Segregation at the Source:
-
Rationale: Halogenated and non-halogenated waste streams are often incinerated under different conditions. Commingling can lead to inefficient destruction and the potential formation of dioxins and other toxic byproducts.[9]
-
Procedure: At the point of generation (e.g., in the fume hood), dedicate a specific waste container for "Halogenated Organic Solid Waste." Do not mix this waste with non-halogenated organic waste (e.g., acetone, hexane) or aqueous waste.[3][4]
-
-
Containerization:
-
Rationale: Proper containment is essential to prevent spills, leaks, and exposure. The container must be compatible with the chemical to avoid degradation of the container itself.
-
Procedure:
-
For solid waste (e.g., leftover compound, contaminated filter paper, gloves), use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, screw-on lid.[10]
-
Ensure the container is in good condition, free from cracks or defects.
-
Keep the container closed at all times except when adding waste.[3]
-
-
-
Labeling:
-
Rationale: Accurate labeling is a cornerstone of safe waste management, providing essential information for all personnel who may handle the container.[11]
-
Procedure:
-
Label the waste container before adding the first piece of waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The specific hazard warnings: "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation."
-
The date on which the first waste was added to the container.
-
-
-
Decontamination Procedures
Any equipment or surfaces that come into contact with this compound must be thoroughly decontaminated.
Experimental Protocol: Equipment and Surface Decontamination
-
Initial Cleaning:
-
Rationale: Physical removal of gross contamination is the first step in effective decontamination.
-
Procedure:
-
For glassware and equipment, first rinse with a suitable organic solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) to remove the bulk of the residue.[12] Collect this solvent rinse as halogenated liquid waste.
-
For surfaces, carefully wipe down with a cloth or paper towel dampened with the same solvent. Dispose of the wipe as halogenated solid waste.
-
-
-
Washing:
-
Rationale: A detergent wash helps to remove any remaining organic and inorganic residues.
-
Procedure: After the initial solvent rinse, wash the equipment with a laboratory-grade detergent (e.g., Liquinox®) and hot water. Scrub with a brush to ensure all surfaces are cleaned.
-
-
Final Rinse:
-
Rationale: Rinsing with deionized water and a final solvent rinse ensures that no detergent or residual contaminants remain.
-
Procedure:
-
Rinse the equipment thoroughly with tap water, followed by a rinse with deionized water.
-
A final rinse with a volatile, non-halogenated solvent like acetone can aid in drying. Allow the equipment to air dry completely in a fume hood.
-
-
Caption: Step-by-step decontamination process for equipment and surfaces.
Disposal Pathway and Regulatory Compliance
The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.[8] Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup.
-
Waste Accumulation: Follow your institution's guidelines for storing hazardous waste. This may involve moving the sealed and labeled container from a satellite accumulation area (the lab) to a central accumulation area.[11]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation. This information is crucial for completing the hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination.[11][13]
-
Treatment and Final Disposal: The designated waste management facility will use high-temperature incineration, the preferred method for destroying halogenated organic compounds, to safely dispose of the material.[9] This process is designed to break down the molecule into less harmful components.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents.
- Washington State Department of Ecology. (2020, January). Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment.
- University of California, Santa Cruz. (n.d.). Halogenated Waste.
- El-Naas, M. H., & Al-Zuhair, S. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research, 1(2), 76-78.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
Sources
- 1. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. uakron.edu [uakron.edu]
- 5. 162364-72-9|this compound|BLD Pharm [bldpharm.com]
- 6. axonator.com [axonator.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 [chemicalbook.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
This guide provides comprehensive, operation-critical safety protocols for the handling of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (CAS No. 162364-72-9). As a key intermediate in pharmaceutical synthesis, particularly for antineoplastic agents, its safe management is paramount.[1] This document moves beyond a simple checklist to provide a procedural framework grounded in risk assessment, ensuring that researchers, scientists, and drug development professionals can operate with confidence and safety.
Foundational Risk Assessment: Understanding the Hazard
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a substance's specific hazard profile. This compound is a solid, crystalline compound that presents its primary risks as a fine powder or dust.[2] The Globally Harmonized System (GHS) classification provides the basis for our safety strategy.[1][3]
| Hazard Classification | Details |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning [1][2] |
| Hazard Statements | H302: Harmful if swallowed.[1][2][3] H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][3] |
| Precautionary Statements | P261: Avoid breathing dust.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
The primary routes of occupational exposure are inhalation of airborne particles, direct skin and eye contact , and accidental ingestion . The H335 and H315/H319 statements are of particular concern, dictating the necessity for robust respiratory, skin, and eye protection.
Caption: Risk assessment workflow for handling hazardous chemicals.
Core Protective Equipment: A Mandated Ensemble
Based on the hazard analysis, the following PPE is mandatory for all procedures involving this compound. This ensemble creates a necessary barrier between the researcher and the chemical, mitigating the risks of irritation and accidental exposure.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Full-Face Shield | Goggles: Must be impact-resistant with indirect venting to protect against dust and potential splashes.[4] Rationale: This directly counters the H319 warning, preventing the solid particulate from causing serious eye irritation.[3] Face Shield: A full-face shield must be worn over goggles during procedures with a higher risk of aerosolization, such as weighing larger quantities or during spill cleanup.[5] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloved) | Material: Nitrile or neoprene gloves are required for their proven resistance to a broad spectrum of chemical compounds.[4][6] Avoid PVC gloves, which offer inadequate protection.[5] Practice: Always inspect gloves for tears or punctures before use. Double-gloving is mandatory to provide a backup barrier and allow for safe removal of the outer, contaminated glove without touching the inner glove. Change the outer glove every 30-60 minutes or immediately upon known contact.[5] Rationale: This is the primary defense against skin irritation (H315). |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Lab Coat: A clean, buttoned laboratory coat is the minimum requirement for all procedures. Apron: For tasks involving significant quantities (>10g) or the potential for splashes, a chemical-resistant apron worn over the lab coat is necessary.[7] Rationale: This protects the torso and clothing from contamination by dust or spills, preventing prolonged skin contact. |
| Respiratory Protection | Chemical Fume Hood or NIOSH-Approved Respirator | Primary Control: All handling of the solid compound, especially weighing and transfers, MUST be conducted within a certified chemical fume hood to control dust and vapor at the source.[4][8] Secondary Control: In the rare event a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved air-purifying respirator with a combination of P100 (particulate) and organic vapor cartridges is required.[5] Surgical masks provide no protection against chemical dusts.[5] Rationale: This is a critical control to prevent respiratory tract irritation (H335). |
Operational Plan: A Step-by-Step Safety Protocol
Adherence to a strict operational sequence is as crucial as the PPE itself. This protocol ensures that safety measures are integrated into every stage of the workflow.
Caption: Procedural workflow for safe chemical handling.
Step 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Before bringing the chemical into the workspace, confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and solvent containers, and place them inside the fume hood to minimize traffic in and out of the controlled area.
Step 2: Donning Personal Protective Equipment
-
Body Protection: Don the laboratory coat and chemical-resistant apron (if required).
-
Respiratory Protection: If a respirator is needed, perform a positive and negative pressure seal check.
-
Eye and Face Protection: Put on safety goggles, followed by the face shield.
-
Hand Protection: Don the first pair of nitrile gloves. Don the second, outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Handling this compound
-
Weighing: Perform all weighing operations on a balance located inside the fume hood or within a powder containment enclosure. Use anti-static weigh paper or boats to prevent the fine powder from becoming airborne.
-
Transfers: Conduct all solid transfers slowly and carefully to minimize dust generation.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing. Keep the container capped when not in use.
Step 4: Doffing Personal Protective Equipment This sequence is critical to prevent cross-contamination.
-
Outer Gloves: While still in the work area, remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield and then the goggles by handling the straps, not the front surfaces.
-
Body Protection: Unbutton the lab coat and remove it by rolling it away from the body, keeping the contaminated outer surface contained.
-
Inner Gloves: Finally, remove the inner pair of gloves following the same procedure as the outer pair.
-
Hygiene: Wash hands thoroughly with soap and water.
Step 5: Decontamination and Waste Disposal
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, weigh paper, pipette tips, and contaminated lab coats.[8]
-
Collection: Place all solid waste into a clearly labeled, sealed hazardous waste container.[8]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste down the drain.[4][8]
Emergency Response
Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill: Evacuate the immediate area. Wearing full PPE (including a respirator if necessary), cover the spill with an inert absorbent material like vermiculite or sand.[4] Carefully sweep the material into a labeled hazardous waste container. Clean the area with a suitable solvent followed by soap and water.
By integrating this comprehensive PPE and procedural guide, you build a system of safety that protects not only the individual researcher but also the integrity of the laboratory environment.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- A-Gas. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Environmental Health & Safety Services, The University of Texas at Austin. (n.d.). Personal Protective Equipment.
Sources
- 1. 162364-72-9|this compound|BLD Pharm [bldpharm.com]
- 2. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]
- 3. This compound | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
